molecular formula C10H11N3O B1178634 CheB protein CAS No. 139076-03-2

CheB protein

Cat. No.: B1178634
CAS No.: 139076-03-2
Attention: For research use only. Not for human or veterinary use.
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Description

The CheB protein is a protein-glutamate methylesterase (EC 3.1.1.61) that is a central component of the bacterial chemotaxis signal transduction system . This enzyme is responsible for the adaptation phase of chemotaxis, allowing bacteria to reset their sensory systems after responding to environmental chemical gradients . CheB catalyzes the hydrolysis of gamma-glutamyl methyl ester groups on methyl-accepting chemotaxis proteins (MCPs), producing methanol and restoring a glutamate residue . Its activity is regulated through phosphorylation by the histidine kinase CheA, forming part of a two-component system that enables bacteria to sense, respond, and adapt to their environment . The protein features a multi-domain structure consisting of an N-terminal regulatory domain, which is phosphorylated by CheA, and a C-terminal catalytic effector domain housing the methylesterase activity . The catalytic mechanism involves a classic serine protease-like triad composed of Ser164, His190, and Asp286, which facilitates a nucleophilic attack on the substrate methyl ester . This active site is characterized by a unique three-dimensional fold distinct from other serine hydrolases, with an oxyanion hole formed by the backbone amides of Met283 and Thr165 to stabilize the tetrahedral intermediate during catalysis . Research into CheB provides critical insights into bacterial behavior, including colonization, biofilm formation, and host-pathogen interactions . This recombinant protein is essential for in vitro studies investigating signal transduction mechanisms, enzyme kinetics, adaptation dynamics, and the structure-function relationship of bacterial two-component systems . This product is classified For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139076-03-2

Molecular Formula

C10H11N3O

Synonyms

CheB protein

Origin of Product

United States

Foundational & Exploratory

The Role of CheB in Bacterial Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the CheB protein, a critical component of the bacterial chemotaxis signaling pathway. We will explore its dual enzymatic functions, regulatory mechanisms, and its central role in sensory adaptation. This document details the quantitative aspects of CheB's activity and provides methodologies for key experimental procedures used in its study.

Introduction to Bacterial Chemotaxis and the Role of CheB

Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate chemical gradients in their environment, moving towards attractants and away from repellents. This behavior is orchestrated by a complex network of proteins, including chemoreceptors, histidine kinases, response regulators, and enzymes that modulate the signaling state. At the heart of the adaptation mechanism, which allows bacteria to respond to changes in chemical concentrations rather than absolute levels, lies the protein CheB.

CheB is a 38 kDa protein that functions as a methylesterase, playing a pivotal role in resetting the sensitivity of the chemoreceptor array. This enzymatic activity is tightly regulated by phosphorylation, directly linking the adaptation system to the primary signaling pathway. Understanding the function and regulation of CheB is fundamental to comprehending bacterial sensory adaptation and offers potential avenues for the development of novel antimicrobial agents that target bacterial motility and virulence.

Biochemical Properties and Dual Function of CheB

CheB possesses two key domains that confer its dual functionality:

  • N-terminal Regulatory Domain: This domain is structurally homologous to the CheY family of response regulators. It contains a conserved aspartate residue (Asp56 in E. coli) which is the site of phosphorylation by the histidine kinase CheA. Phosphorylation of this domain induces a conformational change that allosterically activates the C-terminal catalytic domain.

  • C-terminal Catalytic Domain: This domain harbors the active site responsible for the protein's enzymatic activities. The primary and most well-studied function is its role as a methylesterase . It specifically hydrolyzes γ-glutamyl methyl esters on the chemoreceptors (also known as Methyl-accepting Chemotaxis Proteins or MCPs). A secondary function is its deamidase activity , where it converts specific glutamine residues on newly synthesized MCPs to glutamate, which can then serve as sites for methylation. This deamidation is a prerequisite for subsequent methylation by CheR.

Regulation of CheB Activity via Phosphorylation

The activity of CheB is not constitutive; it is dynamically regulated in response to environmental signals. The central histidine kinase, CheA, which is activated by attractant-unbound or repellent-bound chemoreceptors, autophosphorylates and subsequently transfers the phosphoryl group to both CheY (the excitation regulator) and CheB (the adaptation regulator).

Phosphorylation of CheB at the Asp56 residue leads to a significant increase in its methylesterase activity, estimated to be a 10- to 100-fold enhancement. This creates a crucial negative feedback loop. When a bacterium moves into a region of high attractant concentration, CheA activity decreases, leading to lower levels of phosphorylated CheB (CheB-P). The less active, unphosphorylated CheB demethylates the receptors at a slower basal rate. Conversely, an increase in repellent concentration activates CheA, leading to a surge in CheB-P, which rapidly demethylates the receptors to reset the system's sensitivity.

Quantitative Analysis of CheB Function

The dynamics of the chemotaxis system are governed by the concentrations and kinetic parameters of its constituent proteins. Below is a summary of key quantitative data related to CheB.

ParameterValueOrganism / ConditionsReference
Enzymatic Activity
kcat (Unphosphorylated CheB)~0.015 s-1Thermotoga maritima[1]
kcat (Phosphorylated CheB)~1.4 s-1Thermotoga maritima[1]
Fold Activation upon Phosphorylation~100-foldSalmonella typhimurium[2]
Binding Affinities
KD (CheB to Chemoreceptor Pentapeptide)160 µMEscherichia coli[3]
In Vivo Concentrations
CheB molecules per cell~200 - 400Escherichia coli[4]
CheA molecules per cell~5 µMEscherichia coli[5]
CheY molecules per cell~8,000Escherichia coli[4]
Chemoreceptor molecules per cell~15,000Escherichia coli[4]

Note: Kinetic parameters and protein concentrations can vary depending on the bacterial species, growth conditions, and experimental setup.

Signaling Pathways and Logical Relationships

The interplay between CheB and the core chemotaxis machinery is best understood through signaling diagrams.

Caption: The core bacterial chemotaxis signaling circuit.

This diagram illustrates the central role of the CheA/CheW complex. In the absence of an attractant, CheA is active and phosphorylates both CheY, leading to tumbling, and CheB. Phosphorylated CheB then demethylates the receptor, making it less sensitive and completing the negative feedback loop essential for adaptation.

CheB_Activation_Logic Logical Flow of CheB Activation Repellent ↑ Repellent or ↓ Attractant CheA_activity CheA Kinase Activity Increases Repellent->CheA_activity CheA_P [CheA-P] Increases CheA_activity->CheA_P Phosphotransfer Phosphotransfer Rate Increases CheA_P->Phosphotransfer CheB_P [CheB-P] Increases Phosphotransfer->CheB_P Methylesterase_activity CheB Methylesterase Activity Increases CheB_P->Methylesterase_activity Demethylation Receptor Demethylation Rate Increases Methylesterase_activity->Demethylation Adaptation System Adapts (Sensitivity Reset) Demethylation->Adaptation

Caption: Logical flow diagram of CheB activation and function.

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of CheB function. Below are protocols for key experiments.

In Vitro CheB Phosphorylation Assay

This assay measures the transfer of a phosphoryl group from CheA to CheB.

Methodology:

  • Protein Purification: Purify His-tagged CheA and CheB proteins from an E. coli expression system using nickel-affinity chromatography.

  • Reaction Buffer: Prepare a suitable reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 5 mM MgCl₂, 150 mM NaCl, 50 mM KCl, 1 mM DTT).[6]

  • CheA Autophosphorylation: Incubate purified CheA (e.g., 5 µM) with [γ-³²P]ATP at room temperature for 15-30 minutes to allow for autophosphorylation.[6]

  • Phosphotransfer Reaction: Initiate the phosphotransfer by adding purified CheB to the reaction mixture containing phosphorylated CheA.

  • Time Points: At various time points (e.g., 0, 1, 5, 10, 20 minutes), remove aliquots of the reaction and quench with SDS-PAGE loading buffer.

  • Analysis: Separate the proteins by SDS-PAGE. Dry the gel and expose it to a phosphor screen. The amount of radiolabeled CheB-P can be quantified using a phosphorimager.

Phosphorylation_Assay_Workflow Workflow for In Vitro CheB Phosphorylation Assay Start Start: Purified CheA and CheB Step1 1. Incubate CheA with [γ-³²P]ATP + MgCl₂ Start->Step1 Step2 2. CheA Autophosphorylates (CheA-³²P) Step1->Step2 Step3 3. Add purified CheB to the reaction mixture Step2->Step3 Step4 4. Take aliquots at multiple time points Step3->Step4 Step5 5. Quench reaction with SDS-PAGE buffer Step4->Step5 Step6 6. Separate proteins by SDS-PAGE Step5->Step6 Step7 7. Autoradiography and Quantification Step6->Step7 End End: Determine Rate of CheB Phosphorylation Step7->End

Caption: Experimental workflow for CheB phosphorylation assay.

In Vitro Methylesterase Assay

This assay quantifies the rate at which CheB removes methyl groups from chemoreceptors. A common method involves using radiolabeled methyl groups.

Methodology:

  • Substrate Preparation: Prepare membrane vesicles containing chemoreceptors from an appropriate E. coli strain. Methylate the receptors in vitro using purified CheR and S-adenosyl-[methyl-³H]-methionine.

  • Reaction Initiation: Add purified CheB (either phosphorylated or unphosphorylated) to the vesicle preparation containing the ³H-methylated receptors.

  • Methanol Extraction: The methylesterase reaction releases [³H]methanol. At various time points, stop the reaction (e.g., by adding a quenching solution) and separate the volatile [³H]methanol from the non-volatile methylated receptors. This is typically done by a vapor diffusion method.

  • Quantification: The amount of [³H]methanol is quantified by liquid scintillation counting.

  • Data Analysis: The rate of methanol production corresponds to the methylesterase activity of CheB. Kinetic parameters (KM and kcat) can be determined by varying the concentration of methylated receptors.

Conclusion

CheB is a highly regulated, dual-function enzyme that is indispensable for sensory adaptation in bacterial chemotaxis. Its phosphorylation-dependent activation as a methylesterase provides a robust negative feedback mechanism that allows bacteria to reset their signaling system and respond to a wide dynamic range of chemical stimuli. The quantitative data and experimental protocols provided in this guide offer a framework for researchers engaged in the study of bacterial signal transduction and for professionals exploring novel antibacterial targets. A thorough understanding of the CheB-mediated adaptation system is not only crucial for fundamental microbiology but also holds the potential to disrupt bacterial behaviors essential for pathogenesis.

References

An In-depth Technical Guide to the CheB Protein: Structure, Domains, and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemotaxis protein CheB is a crucial component of the two-component signal transduction system that governs bacterial motility. As a response regulator, it plays a pivotal role in sensory adaptation by catalyzing the demethylation and deamidation of methyl-accepting chemotaxis proteins (MCPs). This guide provides a comprehensive technical overview of the CheB protein, detailing its structure, domains, and the molecular mechanisms that regulate its function. The information presented herein is intended to support research and development efforts targeting bacterial chemotaxis and related signaling pathways.

CheB Protein Architecture: A Two-Domain System

The CheB protein is a multi-domain enzyme consisting of an N-terminal regulatory domain and a C-terminal catalytic domain, connected by a flexible linker region.[1][2] This modular architecture is a common feature among response regulators in bacterial signaling systems.

N-Terminal Regulatory Domain (REC)

The N-terminal domain of CheB, also known as the receiver (REC) domain, is responsible for regulating the protein's enzymatic activity. It shares structural homology with the CheY family of response regulators.[1] Phosphorylation of a specific aspartate residue within this domain, catalyzed by the histidine kinase CheA, induces a conformational change that activates the catalytic function of the C-terminal domain.[1][2][3]

C-Terminal Catalytic Domain (Methylesterase)

The C-terminal domain harbors the enzymatic activity of CheB. It functions as a protein-glutamate methylesterase (EC 3.1.1.61) and a protein-glutamine glutaminase (EC 3.5.1.44).[4] This domain contains a catalytic triad of serine, histidine, and aspartate residues essential for its hydrolytic activity.[1][5] In the unphosphorylated state of CheB, the N-terminal domain sterically hinders the active site of the C-terminal domain, leading to autoinhibition.[1][3]

Inter-domain Linker

A flexible linker connects the N-terminal and C-terminal domains. This linker is crucial for the regulation of CheB activity, as it allows for the conformational changes induced by phosphorylation to be transmitted from the regulatory domain to the catalytic domain, thereby relieving autoinhibition.[1]

Quantitative Data on CheB Structure and Domains

The following tables summarize key quantitative data regarding the structure and domains of CheB from Salmonella typhimurium and Escherichia coli.

FeatureSalmonella typhimurium CheBEscherichia coli CheBReference(s)
Full-Length Protein Size 349 amino acids349 amino acids[2][4]
Molecular Weight ~37.5 kDa~37.4 kDa[4]

Table 1: General Properties of CheB Protein.

Domain/RegionResidue Range (S. typhimurium)Residue Range (E. coli)Key Residues (S. typhimurium)Key Residues (E. coli)Reference(s)
N-Terminal Regulatory Domain 1-1341-134Phosphorylation site: Asp56Phosphorylation site: Asp56[1]
Linker Region 135-152135-152--[1]
C-Terminal Catalytic Domain 153-349153-349Catalytic Triad: Ser164, His190, Asp286Catalytic Triad: Ser164, His190, Asp286[1][5]

Table 2: Domain Organization and Key Residues of CheB.

Interaction PartnerCheB Domain/Region InvolvedBinding Affinity (Kd)Reference(s)
Chemoreceptor (MCP) Pentapeptide C-terminal end of the regulatory domain and the beginning of the linker~93 µM - 160 µM (unphosphorylated)[6]
CheA (P2 domain) N-terminal regulatory domainNot explicitly quantified, but competitive with CheY binding.[1]

Table 3: CheB Interaction and Binding Data.

ConditionRelative Methylesterase ActivityReference(s)
Unphosphorylated (Full-length) Basal (inhibited)[3]
C-terminal Domain alone ~10-fold increase over basal[3]
Phosphorylated (Full-length) ~100-fold increase over basal[2][3]

Signaling Pathways and Regulatory Mechanisms

The activity of CheB is tightly regulated within the bacterial chemotaxis signaling cascade. The following diagrams illustrate the key pathways and relationships.

CheB_Signaling_Pathway cluster_receptor Chemoreceptor Complex cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA Regulates Kinase Activity CheW CheW CheB_inactive CheB (Inactive) CheA->CheB_inactive ATP -> ADP Phosphorylation CheY CheY CheA->CheY ATP -> ADP CheB_active CheB-P (Active) CheB_active->MCP Demethylation/ Deamidation CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces Tumbling

Figure 1: Chemotaxis signaling pathway involving CheB.

CheB_Domain_Regulation cluster_unphosphorylated Unphosphorylated State cluster_phosphorylated Phosphorylated State N_term_inactive N-terminal Domain C_term_inactive C-terminal Domain (Active Site Blocked) N_term_inactive->C_term_inactive Inhibitory Interaction Phosphorylation Phosphorylation of Asp56 N_term_inactive->Phosphorylation N_term_active N-terminal Domain-P C_term_active C-terminal Domain (Active Site Accessible) N_term_active->C_term_active Relief of Inhibition Phosphorylation->N_term_active

Figure 2: Logical relationship of CheB domain regulation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CheB are provided below.

Recombinant CheB Protein Purification

This protocol is a generalized procedure for the purification of His-tagged CheB from E. coli.

  • Expression: Transform E. coli BL21(DE3) cells with a plasmid containing the His-tagged CheB gene. Grow the cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme). Sonicate the cell suspension on ice to lyse the cells and centrifuge to pellet the cell debris.

  • Affinity Chromatography: Load the cleared lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged CheB protein with elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Further Purification (Optional): For higher purity, the eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities.

  • Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT) using dialysis or a desalting column. Store the purified protein at -80°C.

CheB_Purification_Workflow Start E. coli culture with His-tagged CheB plasmid Induction IPTG Induction Start->Induction Harvest Cell Harvesting (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification Affinity_Chrom Ni-NTA Affinity Chromatography Clarification->Affinity_Chrom Wash Wash unbound proteins Affinity_Chrom->Wash Elution Elution with Imidazole Wash->Elution SEC Size-Exclusion Chromatography (Optional) Elution->SEC Storage Buffer Exchange and Storage at -80°C SEC->Storage

Figure 3: Experimental workflow for CheB purification.
CheB Crystallization for X-ray Diffraction

This protocol outlines a general approach for the crystallization of purified CheB.

  • Protein Preparation: Concentrate the purified CheB protein to a concentration of 5-15 mg/mL. The protein should be in a low-salt buffer.

  • Crystallization Screening: Use a sparse-matrix screening approach with commercially available crystallization screens. The hanging-drop or sitting-drop vapor diffusion method is commonly used.

    • Hanging-drop: Mix 1-2 µL of the protein solution with an equal volume of the reservoir solution on a siliconized glass coverslip. Invert the coverslip and seal it over the reservoir well.

    • Sitting-drop: Mix the protein and reservoir solution in a drop on a post that is then sealed in a chamber containing the reservoir solution.

  • Incubation: Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by varying the concentrations of the precipitant, buffer pH, and additives to improve crystal size and quality.

  • Cryo-protection and Data Collection: Before X-ray diffraction, soak the crystals in a cryo-protectant solution (e.g., reservoir solution supplemented with 20-30% glycerol or ethylene glycol) and flash-cool them in liquid nitrogen. Collect diffraction data at a synchrotron source.

CheB Methylesterase Activity Assay

This assay measures the release of methanol from a methylated substrate.

  • Substrate Preparation: Prepare a methylated substrate, typically radiolabeled [³H]methyl-MCPs from E. coli membranes.

  • Reaction Mixture: Set up a reaction mixture containing the [³H]methyl-MCP substrate in a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂).

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified CheB (either phosphorylated or unphosphorylated).

  • Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination and Methanol Extraction: Stop the reaction by adding a stop solution (e.g., a mixture of chloroform and methanol). Vortex and centrifuge to separate the phases. The [³H]methanol will partition into the organic phase.

  • Quantification: Measure the radioactivity in an aliquot of the organic phase using liquid scintillation counting to determine the amount of methanol released.

  • Data Analysis: Calculate the specific activity of CheB (e.g., in pmol of methanol released/min/mg of enzyme). To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.

CheB Deamidase Activity Assay

This assay measures the release of ammonia from a glutamine-containing substrate.

  • Substrate: Use a synthetic peptide containing a glutamine residue that is a known substrate for CheB, or use purified MCPs.

  • Reaction Setup: Prepare a reaction mixture containing the substrate and purified CheB in a suitable buffer.

  • Incubation: Incubate the reaction at a constant temperature for a set time.

  • Ammonia Detection: Terminate the reaction and measure the amount of ammonia produced. This can be done using a colorimetric method, such as the Berthelot (indophenol) reaction, or an enzyme-coupled assay using glutamate dehydrogenase, which consumes ammonia and oxidizes NADH to NAD⁺, leading to a decrease in absorbance at 340 nm.[7]

  • Quantification: Create a standard curve with known concentrations of ammonium chloride to quantify the ammonia produced in the enzymatic reaction.

  • Kinetic Analysis: Determine the initial reaction velocities at various substrate concentrations to calculate Km and Vmax for the deamidase activity.

Conclusion

The CheB protein represents a fascinating example of a tightly regulated, multi-domain enzyme that is central to bacterial sensory adaptation. Its dual enzymatic activities, controlled by a phosphorylation-dependent conformational switch, provide a sophisticated mechanism for modulating the output of the chemotaxis signaling pathway. A thorough understanding of CheB's structure, domain interactions, and enzymatic function is essential for the development of novel antimicrobial strategies that target bacterial motility and virulence. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in this field.

References

The Integral Role of CheB Methylesterase in Bacterial Sensory Adaptation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sensory adaptation is a fundamental process that allows organisms to reset their sensory systems to ambient stimulus levels, enabling them to remain sensitive to changes in their environment. In bacterial chemotaxis, this crucial function is mediated by a sophisticated and robust signaling network. Central to this network is the CheB methylesterase, a phosphorylation-activated enzyme responsible for demethylating transmembrane chemoreceptors. This guide provides an in-depth technical overview of the structure, function, and regulation of CheB. It details the enzyme's critical role in the negative feedback loop that governs adaptation, presents quantitative data on its kinetic properties and interactions, outlines key experimental protocols for its study, and explores its potential as a target for novel antimicrobial therapies.

Introduction to Bacterial Chemotaxis and Adaptation

Bacteria such as Escherichia coli and Salmonella typhimurium navigate their chemical environment through a biased random walk, characterized by periods of smooth swimming ("runs") and reorienting tumbles. This behavior is controlled by the direction of rotation of their flagellar motors. The chemotaxis signaling pathway links transmembrane methyl-accepting chemotaxis proteins (MCPs) to the flagellar motors.

When an attractant binds to an MCP, it triggers a conformational change that inhibits the autophosphorylation of a histidine kinase, CheA. This leads to a decrease in the cellular concentration of the phosphorylated response regulator, CheY-P. Lower levels of CheY-P at the flagellar motor favor counter-clockwise (CCW) rotation, resulting in smooth swimming runs that propel the bacterium up the attractant gradient.

However, to detect subsequent changes in attractant concentration, the cell must adapt to the current, persistent stimulus. This adaptation is achieved by covalently modifying the MCPs through methylation, a process that resets the receptor's signaling output to its pre-stimulus level. This reversible methylation is controlled by two key enzymes:

  • CheR: A methyltransferase that constitutively adds methyl groups to specific glutamate residues on the MCPs.

  • CheB: A methylesterase that removes these methyl groups.

The balance between CheR and CheB activity tunes the sensitivity of the receptors, forming a robust negative feedback loop that is the core of sensory adaptation.[1]

The CheB Methylesterase: Structure and Function

CheB is a 37 kDa response-regulator protein composed of two distinct domains connected by a flexible linker:

  • N-terminal Regulatory Domain (REC): This domain is homologous to CheY. It contains a conserved aspartate residue (Asp-56) that is the site of phosphorylation by CheA.[2][3]

  • C-terminal Catalytic Domain: This domain contains the active site for the methylesterase activity, featuring a catalytic triad of Ser-164, His-190, and Asp-286.[2]

In its unphosphorylated state, the N-terminal regulatory domain of CheB folds back and sterically blocks the active site of the C-terminal domain, resulting in autoinhibition and low enzymatic activity.[2][4]

Dual Enzymatic Activities

CheB possesses two crucial enzymatic functions:

  • Methylesterase Activity: It hydrolyzes γ-glutamyl methyl esters on the MCPs, releasing methanol and regenerating glutamate residues. This is the primary activity in the adaptation feedback loop.

  • Deamidase Activity: CheB also catalyzes the deamidation of specific glutamine residues on newly synthesized MCPs to glutamate. Since CheR can only methylate glutamate residues, this deamidation activity effectively creates new sites for methylation, expanding the dynamic range of the receptor.[5]

Regulation of CheB Activity: The Core of the Adaptation Feedback Loop

The regulation of CheB activity is the key to its function in sensory adaptation. In response to a repellent, or the removal of an attractant, the MCPs adopt a conformation that activates CheA. The activated CheA then transfers a phosphoryl group from ATP to its own histidine residue and subsequently to the Asp-56 residue on the regulatory domain of CheB.

Phosphorylation of the CheB regulatory domain induces a conformational change that causes it to dissociate from the catalytic domain. This relieves the autoinhibition, exposing the active site and dramatically increasing CheB's methylesterase activity.[4] This leads to a rapid demethylation of the MCPs, which counteracts the activating signal and resets the kinase activity to its baseline level, allowing the cell to adapt. This entire process forms a robust, integral feedback loop.[1]

The signaling pathway involving CheB is illustrated below.

Chemotaxis_Pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_feedback Adaptation Feedback cluster_motor Flagellar Motor MCP_on MCP (Kinase ON) CheA CheA MCP_on->CheA + MCP_off MCP (Kinase OFF) MCP_on->MCP_off CheW CheW ATP ATP CheA_P CheA-P ATP->CheA_P Autophosphorylation CheB CheB (Inactive) CheA_P->CheB Phosphotransfer CheY CheY CheA_P->CheY Phosphotransfer CheB_P CheB-P (Active) CheB->CheB_P CheB_P->MCP_on Demethylation (-CH3) CheY_P CheY-P CheY->CheY_P Motor Motor CheY_P->Motor Binds MCP_off->MCP_on CheR CheR CheR->MCP_off Methylation (+CH3) Tumble Tumble (CW) Motor->Tumble Run Run (CCW) Motor->Run Repellent Repellent Repellent->MCP_on Binds Attractant Attractant Attractant->MCP_off Binds

Diagram 1: The bacterial chemotaxis signaling pathway highlighting the role of CheB.

Quantitative Analysis of CheB Activity and Interactions

The efficiency and dynamics of the adaptation system are governed by the kinetic parameters of its components and their binding affinities.

Kinetic Parameters

The phosphorylation of CheB results in a dramatic, nearly 100-fold increase in its catalytic activity. This enhancement is primarily due to an increase in the catalytic rate constant (kcat), with the Michaelis constant (KM) remaining relatively unchanged.[4][6]

Enzyme Statekcat (s⁻¹)KM (µM)Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹)
Unphosphorylated CheB 16.2 ± 3.16.0 ± 2.02.7 x 10⁶
Phosphorylated CheB 143.6 ± 22.65.2 ± 1.527.6 x 10⁶
Table 1: Kinetic parameters of S. typhimurium CheB methylesterase. Data obtained using membrane-bound [methyl-³H]Tar as substrate.[6]
Binding Affinities

The interaction of CheB with other components of the signaling pathway is critical for its function. CheB and CheY compete for the same P2 binding domain on the CheA kinase. Additionally, some high-abundance receptors like Tar and Tsr possess a C-terminal pentapeptide sequence (NWETF) that serves as a docking site for CheR and CheB, facilitating their enzymatic activity.[5][7][8]

Interacting MoleculesDissociation Constant (Kd)MethodNotes
CheB + CheA (P1-P2 fragment)3.2 µMIsothermal Titration CalorimetryCompetitive with CheY binding.[5]
CheB + NWETF Pentapeptide~160 µMNot specifiedLow affinity, but stimulates methylesterase activity rather than just increasing local concentration.[5][8]
Table 2: Key dissociation constants for CheB interactions.
Adaptation Times

The functional consequence of CheB activity is most clearly observed in the adaptation times of bacterial populations to chemical stimuli. Mutants lacking CheB function are unable to adapt to stimuli.

StrainStimulusAdaptation TimeObservation
Wild-type Step-up in attractant (e.g., L-aspartate)Seconds to >4 minutesDose-dependent; longer time for stronger stimuli.[9][10]
Wild-type Step-down in attractant~15 secondsRapid and largely independent of stimulus strength, due to CheA-mediated activation of CheB.[9][10]
cheB point mutants Step-up in attractant"Much longer" than wild-typeAdaptation is severely impaired but not completely abolished, indicating residual CheB activity.[9][11]
cheB null (deletion) mutant Step-up in attractantNo adaptationCells respond to the initial stimulus but never return to the pre-stimulus swimming pattern.[9][11]
Table 3: Comparison of sensory adaptation times.

Key Experimental Protocols

Studying CheB function involves a combination of genetic, biochemical, and behavioral assays.

Methylesterase Activity Assay (Methanol Release)

This in vitro assay directly measures the catalytic activity of CheB by quantifying the amount of methanol released from methylated MCPs.

Principle: Purified CheB is incubated with radiolabeled methylated MCPs (typically [³H-methyl]-MCPs embedded in membrane vesicles). The enzymatic reaction releases [³H]methanol, which is volatile. The methanol is separated from the non-volatile membrane fraction by vapor diffusion and quantified by liquid scintillation counting.

Detailed Methodology:

  • Substrate Preparation: Prepare membrane vesicles containing MCPs (e.g., from an overexpressing E. coli strain). Methylate the MCPs by incubating the vesicles with purified CheR and S-adenosyl-[methyl-³H]methionine. Remove excess radiolabel by repeated centrifugation and washing.

  • Phosphorylation of CheB (for measuring active state): Pre-incubate purified CheB with purified CheA, CheW, and ATP in a suitable buffer containing MgCl₂ to generate CheB-P. Alternatively, a small molecule phosphodonor like phosphoramidate can be used.

  • Reaction Initiation: In a microfuge tube, combine the [³H-methyl]-MCP membrane vesicles with buffer. Initiate the reaction by adding the CheB (or CheB-P) preparation.

  • Reaction and Quenching: Incubate at a controlled temperature (e.g., 30°C) for a defined time course (e.g., 0, 2, 5, 10 minutes). Stop the reaction by adding a quenching solution (e.g., a strong base like NaOH).

  • Methanol Separation: Place a small piece of filter paper soaked in a trapping agent into the cap of the tube. Invert the tube and centrifuge briefly to collect the reaction mix at the bottom. Allow the volatile [³H]methanol to diffuse from the aqueous phase and be captured by the filter paper over several hours at room temperature.

  • Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Convert cpm values to moles of methanol released using the specific activity of the S-adenosyl-[methyl-³H]methionine. Plot methanol released over time to determine the reaction rate.

Methanol_Release_Assay cluster_prep Preparation cluster_reaction Reaction cluster_quant Quantification A Prepare [3H-methyl]-MCPs (in membrane vesicles) C Combine [3H]-MCPs and CheB A->C B Prepare CheB (phosphorylated or unphosphorylated) B->C D Incubate at 30°C (Time course: 0, 2, 5, 10 min) C->D E Quench reaction (e.g., add NaOH) D->E F Separate volatile [3H]methanol (Vapor diffusion) E->F G Quantify [3H]methanol (Scintillation counting) F->G H Calculate reaction rate G->H

Diagram 2: Workflow for an in vitro CheB methylesterase activity assay.
Swarm Plate Assay for Chemotaxis

This is a simple, semi-quantitative in vivo assay to assess the overall chemotactic ability of a bacterial population.

Principle: Motile bacteria are inoculated into the center of a soft agar plate containing a metabolizable attractant. As the bacteria consume the attractant, they create a concentration gradient. Chemotactically competent cells will migrate outwards along this gradient, forming a "swarm ring." The diameter of this ring after a set incubation period is proportional to the chemotactic ability. cheB mutants, being defective in adaptation, typically show a non-swarming or severely impaired swarming phenotype.[12]

Detailed Methodology:

  • Plate Preparation: Prepare a semi-solid agar medium (e.g., 0.3% agar) containing a suitable buffer, minimal salts, and a low concentration of a chemoattractant that also serves as a carbon source (e.g., 10 mM malate or aspartate). Pour the plates and allow them to solidify and dry slightly at room temperature.

  • Inoculation: Grow bacterial cultures (e.g., wild-type, ΔcheB mutant) to mid-log phase in a liquid medium. Normalize the cultures to the same optical density (OD).

  • Spotting: Carefully pipette a small volume (e.g., 2 µL) of the cell culture onto the exact center of the agar surface. Allow the drop to absorb into the agar without spreading.

  • Incubation: Incubate the plates upright at a constant temperature (e.g., 30°C) for a period of 4 to 48 hours, depending on the bacterial species and medium.

  • Analysis: Measure the diameter of the outermost ring of migrating bacteria. Compare the swarm diameters of mutant strains to the wild-type strain.[12]

CheB as a Drug Development Target

The increasing prevalence of antibiotic-resistant bacteria necessitates the development of novel therapeutic strategies. One promising approach is the use of "anti-virulence" drugs, which disarm pathogens rather than killing them. These drugs are thought to exert less selective pressure for the development of resistance.[13][14]

Bacterial motility and chemotaxis are critical virulence factors for many pathogens, including Helicobacter pylori, Salmonella enterica, and Pseudomonas aeruginosa. These systems are required for pathogens to reach their preferred site of infection, colonize host tissues, and form biofilms.[6][15]

As a core and highly conserved component of the chemotaxis system, CheB represents a potential target for the development of such anti-virulence agents.[6]

Rationale for Targeting CheB:

  • Conservation: The core chemotaxis proteins, including CheB, are conserved across a wide range of bacterial species, suggesting that an inhibitor could have broad-spectrum anti-virulence activity.[6]

  • Essential for Virulence: By inhibiting CheB, the bacterium's ability to adapt to chemical gradients would be abolished. This would effectively blind the pathogen, preventing it from navigating towards host cells or optimal infection sites, thereby reducing its virulence.

  • Reduced Selection Pressure: A drug that inhibits chemotaxis without killing the bacterium is less likely to drive the rapid evolution of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Challenges and Future Directions: The development of CheB inhibitors is still in its nascent stages. Key challenges include designing small molecules that can specifically inhibit the CheB active site without affecting host enzymes and ensuring these molecules can effectively penetrate the bacterial cell wall and membrane. Future research will likely focus on high-throughput screening for CheB inhibitors and structure-based drug design using the known crystal structure of the enzyme.

Drug_Development_Logic A Bacterial Pathogenesis B Motility & Chemotaxis (Essential for virulence) A->B C Sensory Adaptation B->C D CheB Methylesterase (Critical for adaptation) C->D E CheB Inhibitor (Novel Drug) D->E Target for F Adaptation Fails D->F Leads to E->D Inhibits G Chemotaxis Abolished F->G H Pathogen Cannot Navigate to Infection Site G->H I Reduced Virulence H->I

Diagram 3: Logical flow for targeting CheB in anti-virulence drug development.

Conclusion

The CheB methylesterase is more than a simple enzymatic component; it is the heart of a dynamic and robust feedback system that allows bacteria to perceive and adapt to their world. Its dual-domain structure, sophisticated regulation by phosphorylation, and central role in the methylation-demethylation cycle make it a fascinating subject for research in signal transduction and systems biology. A thorough understanding of its kinetics, interactions, and in vivo function, facilitated by the experimental approaches outlined here, not only deepens our knowledge of bacterial behavior but also opens promising new avenues for the development of novel therapeutics to combat bacterial infections in an era of growing antibiotic resistance.

References

A Technical Guide to the Catalytic Activity and Substrate Specificity of the CheB Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the bacterial chemotaxis protein CheB, a critical response regulator that functions as a methylesterase. We will explore its catalytic mechanism, the sophisticated regulation of its activity, its specific interactions with substrates, and the experimental methodologies used to characterize its function. This guide is intended to serve as a comprehensive resource for professionals engaged in microbiological research and the development of novel antimicrobial agents targeting bacterial signaling pathways.

Introduction: CheB's Role in Bacterial Adaptation

Bacterial chemotaxis is a remarkable signal transduction system that enables bacteria to navigate chemical gradients in their environment.[1] This behavior is controlled by a series of cytoplasmic proteins—CheA, CheW, CheY, CheZ, CheR, and CheB—that process signals from transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs).[2] Within this pathway, the CheB protein plays a pivotal role in sensory adaptation.[3] It functions as a methylesterase, removing methyl groups from specific glutamate residues on the MCPs.[4][5] This demethylation activity, which counteracts the methyltransferase activity of CheR, allows the cell to reset the signaling pathway and respond to changes in attractant or repellent concentrations over a wide range.[1][6]

CheB is a two-domain protein consisting of an N-terminal regulatory domain and a C-terminal catalytic domain.[7][8] Its activity is tightly regulated by phosphorylation, a hallmark of its membership in the two-component response regulator family of proteins.[8][9] Understanding the intricacies of CheB's catalytic function and substrate recognition is crucial for dissecting the bacterial adaptation mechanism and identifying potential targets for therapeutic intervention.

The Catalytic Mechanism of CheB

The C-terminal domain of CheB houses the active site responsible for its enzymatic function.[4] CheB is a serine hydrolase that employs a classic catalytic triad to hydrolyze methyl-ester bonds.[7][10]

  • Catalytic Triad: The active site of CheB from organisms like Salmonella typhimurium contains the residues Ser-164, His-190, and Asp-286.[4][7] This arrangement is characteristic of serine proteases and other hydrolases, although the three-dimensional fold of CheB distinguishes it from these other enzyme classes.[4][10]

  • Hydrolysis Mechanism: The reaction proceeds via a proton relay mechanism. The hydroxyl group of Ser-164 acts as the nucleophile, attacking the carbonyl carbon of the methylglutamate substrate. His-190 functions as a general base, accepting a proton from Ser-164 to increase its nucleophilicity, and is stabilized by Asp-286.[10] The imidazole ring of His-190 then acts as a proton donor to the methanol leaving group, completing the hydrolysis.[10]

In addition to its methylesterase activity, CheB also functions as a deamidase, catalyzing the irreversible conversion of specific glutamine residues on newly synthesized chemoreceptors to glutamate.[4][5] This action creates the sites that can subsequently be methylated by CheR, priming the receptors for adaptive modification.[6]

Regulation of CheB's Catalytic Activity

The catalytic activity of CheB is not constitutive but is instead meticulously controlled through phosphorylation and intramolecular interactions, ensuring that demethylation occurs in response to appropriate stimuli.

In its unphosphorylated, basal state, CheB exists in a "closed" or inactive conformation. The N-terminal regulatory domain physically obstructs the active site within the C-terminal catalytic domain, preventing the chemoreceptor substrate from accessing it.[7][9] This autoinhibitory mechanism ensures that methylesterase activity is kept low in the absence of a signal.[9]

Activation is triggered by the histidine kinase CheA. In response to repellent binding or attractant removal, CheA autophosphorylates and then transfers the phosphoryl group to a conserved aspartate residue (Asp-56 in S. typhimurium) on the N-terminal regulatory domain of CheB.[7][9][11] This phosphorylation event is believed to induce a significant conformational change, causing the regulatory domain to dissociate from the catalytic domain.[7][12] This "open," active conformation exposes the catalytic triad, allowing the substrate to bind and be hydrolyzed.[12][13]

CheB_Activation cluster_inactive Inactive State cluster_active Active State Inactive_CheB CheB (Closed) Regulatory domain blocks active site Active_CheB Phospho-CheB (Open) Active site is accessible Inactive_CheB->Active_CheB Pi Pi Active_CheB->Inactive_CheB Autodephosphorylation CheA CheA-P (Kinase) CheA->Inactive_CheB Phosphorylation of Asp56 ADP ADP CheA->ADP ATP ATP ATP->CheA Autophosphorylation

Figure 1: Phosphorylation-dependent activation of CheB.

The regulation of CheB is an integral part of the chemotaxis feedback loop. The entire signaling cascade is a highly coordinated process involving multiple protein-protein interactions.

Figure 2: The bacterial chemotaxis signaling pathway.

Substrate Specificity and Recognition

CheB's action is highly specific to the MCPs. This specificity is governed by both the primary sequence at the modification sites and a unique tethering mechanism involving a C-terminal pentapeptide on certain chemoreceptors.

CheB catalyzes hydrolysis at two types of sites on the cytoplasmic domain of MCPs:

  • Glutamyl methyl esters (Methyl-Glu): These are the primary targets for the methylesterase activity, which is central to the adaptation response.[5]

  • Glutamine (Gln): CheB deamidates specific glutamine residues to glutamate, an irreversible modification that creates new sites for future methylation by CheR.[14]

In E. coli and other bacteria, the efficiency of CheB is dramatically enhanced by a C-terminal pentapeptide sequence (NWETF) found on some of its chemoreceptor substrates.[12][13] This pentapeptide acts as a selective tether, recruiting the activated, phosphorylated form of CheB to the receptor complex.[12][13]

  • Selective Binding: The binding site for this pentapeptide on CheB is located near the hinge region between the regulatory and catalytic domains.[15] Crucially, this binding site appears to form only in the "open" conformation of phosphorylated CheB, meaning the tether specifically recruits the active enzyme.[13]

  • Enhanced Activity: This recruitment increases the local concentration of active CheB at the receptor, enhancing the rate of demethylation.[12] This represents a sophisticated regulatory layer where the substrate actively participates in selecting the activated form of its modifying enzyme.[13]

Quantitative Analysis of CheB-Substrate Interactions

The binding kinetics of CheB to its chemoreceptor substrate have been characterized, particularly highlighting the synergistic effects of phosphorylation and the pentapeptide tether. The use of a phosphorylation mimic (CheB-P*) has enabled quantitative measurements of these interactions.

Form of CheBChemoreceptor SubstrateKA (105 M-1)kon (105 M-1s-1)Dwell Time (s) (1/koff)Citation
Low-activity CheBTar (with pentapeptide)0.05 ± 0.010.17 ± 0.010.28 ± 0.04[12][16]
High-activity CheB-PTar (with pentapeptide)2.5 ± 0.21.8 ± 0.11.4 ± 0.1[12][16]
High-activity CheB-PTar (substrate/product sites)Not specified~0.2~0.8[12]

Table 1: Kinetic and thermodynamic constants for the binding of different forms of CheB to the Tar chemoreceptor. Data from studies using Nanodisc-inserted chemoreceptor dimers reveals a significant increase in association rate and dwell time for the activated, phosphorylation-mimic form of CheB (CheB-P*) when binding to the pentapeptide-bearing receptor. Binding to the actual substrate sites on the receptor body is notably weaker.[12][16]

Experimental Protocols for Measuring CheB Activity

Several methods can be employed to measure the methylesterase activity of CheB. A common and robust method is the coupled spectrophotometric enzyme assay, which allows for continuous monitoring of the reaction.

This assay measures the production of methanol, the product of the demethylation reaction. The methanol is oxidized in two subsequent enzymatic steps, with the final step being linked to the reduction of NAD+ to NADH, which can be monitored by the change in absorbance at 340 nm.

Principle:

  • CheB Reaction: Methylated-MCP + H₂O → MCP-Glutamate + Methanol

  • Alcohol Oxidase (AO): Methanol + O₂ → Formaldehyde + H₂O₂

  • Formaldehyde Dehydrogenase (FDH): Formaldehyde + NAD+ + H₂O → Formate + NADH + H+

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis Prep_Substrate Prepare Substrate (e.g., Methylated MCPs) Mix Combine Substrate, AO, FDH, and Buffer in a cuvette Prep_Substrate->Mix Prep_Enzymes Prepare Enzymes (CheB, AO, FDH) Initiate Initiate reaction by adding CheB Prep_Enzymes->Initiate Prep_Buffer Prepare Reaction Buffer (e.g., Phosphate buffer, pH 7.5) with NAD+ Prep_Buffer->Mix Mix->Initiate Monitor Monitor Absorbance at 340 nm over time Initiate->Monitor Immediately Plot Plot Absorbance vs. Time Monitor->Plot Calculate Calculate initial reaction rate from the linear slope Plot->Calculate Determine Determine Kinetic Parameters (Km, Vmax, Ki) Calculate->Determine

Figure 3: Experimental workflow for a coupled CheB methylesterase assay.

Detailed Methodology:

  • Reagent Preparation:

    • Substrate: Prepare a solution of methylated chemoreceptors (e.g., from overexpressing E. coli strains) or a synthetic methylated peptide substrate.

    • Enzymes: Purify CheB protein. Obtain commercial alcohol oxidase (AO) and formaldehyde dehydrogenase (FDH).

    • Buffer: Prepare a suitable reaction buffer, such as 50 mM phosphate buffer at pH 7.5.

    • Cofactor: Prepare a stock solution of β-Nicotinamide adenine dinucleotide (NAD+).

  • Assay Procedure:

    • In a quartz cuvette, combine the reaction buffer, NAD+, methylated substrate, AO, and FDH to a final volume of, for example, 1 mL.

    • Place the cuvette in a spectrophotometer and equilibrate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding a small volume of purified CheB enzyme and mix immediately.

    • Monitor the increase in absorbance at 340 nm continuously for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • The initial velocity (v₀) of the reaction is determined from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

    • To determine kinetic parameters like Km and Vmax, the assay is repeated with varying substrate concentrations.

    • For inhibition studies, the assay is performed with a fixed substrate concentration in the presence of varying concentrations of a potential inhibitor.

Implications for Drug Development

The bacterial chemotaxis system is essential for virulence and biofilm formation in many pathogenic bacteria. As a key enzyme in this pathway, CheB represents a potential target for the development of novel antimicrobial agents.[][18] Inhibitors designed to block the CheB active site or disrupt its activation could severely impair a bacterium's ability to adapt to its chemical environment, thereby hindering its ability to seek out nutrients or colonize a host.[19][20] A thorough understanding of CheB's structure, catalytic mechanism, and substrate interactions is fundamental to the rational design of such inhibitors.

References

The Genetic Architecture of cheB in Escherichia coli: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic organization of the cheB gene in Escherichia coli. The cheB gene product, a crucial component of the bacterial chemotaxis signaling pathway, functions as a protein-glutamate methylesterase, playing a pivotal role in sensory adaptation. This document details the operon structure, regulatory mechanisms, and functional context of cheB, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and therapeutic development.

Genetic Locus and Operon Structure

The cheB gene is an integral part of the major chemotaxis operon in E. coli, commonly referred to as the meche operon . This operon is a polycistronic transcriptional unit, meaning that multiple genes are transcribed together from a single promoter into one long messenger RNA (mRNA) molecule. This coordinated expression ensures that the protein components of the chemotaxis machinery are synthesized in a stoichiometric and timely manner.

The gene order within the meche operon is as follows:

tar - tap - cheR - cheB - cheY - cheZ

  • tar and tap : Encode for methyl-accepting chemotaxis proteins (MCPs), which are transmembrane receptors that bind to specific attractants and repellents.

  • cheR : Encodes a methyltransferase that adds methyl groups to MCPs.

  • cheB : Encodes the protein-glutamate methylesterase that removes methyl groups from MCPs.

  • cheY : Encodes a response regulator that, when phosphorylated, interacts with the flagellar motor to induce tumbling.

  • cheZ : Encodes a phosphatase that dephosphorylates CheY, promoting smooth swimming.

This genetic linkage underscores the functional relationship between these proteins in the chemotaxis signaling cascade.

Transcriptional Regulation of the meche Operon

The expression of the meche operon is intricately linked to the flagellar biosynthesis hierarchy in E. coli. It is classified as a class 3 operon , meaning its transcription is dependent on the alternative sigma factor, FliA (σ28) .

The regulatory cascade is initiated by the master regulator of flagellar synthesis, the FlhD4C2 complex (encoded by class 1 genes). FlhD4C2 activates the transcription of class 2 genes, which include the gene for FliA. FliA then directs the RNA polymerase to the promoters of class 3 genes, including the meche operon, thereby coupling the synthesis of the chemotaxis machinery with the construction of the flagella.

The promoter region of the meche operon contains a consensus FliA-binding site, which is essential for the initiation of transcription. The activity of this promoter is therefore directly proportional to the intracellular concentration of active FliA.

Quantitative Data on CheB

Quantitative analysis of protein and transcript levels provides critical insights into the stoichiometry and regulation of the chemotaxis system. The following tables summarize available quantitative data for the CheB protein in E. coli.

ParameterValueReference(s)
Protein Abundance
Molecules per cell (LB, exponential)~1,800[1]
Molecules per cell (minimal glucose)~1,200[1]
Kinetic Parameters
kcat (s-1) (phosphorylated)~2.5[2]
KM (µM) for methylated Tar~10[2]
Activation by phosphorylation~100-fold increase in activity[2]

Note: These values can vary depending on the specific E. coli strain, growth conditions, and experimental methods used.

Signaling Pathway and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Chemotaxis Signaling Pathway

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCPs MCPs CheA CheA MCPs->CheA CheW CheW MCPs->CheW CheA_P CheA-P CheA->CheA_P autophosphorylation CheW->CheA couples CheY CheY Motor Flagellar Motor CheY->Motor (CCW rotation - Run) CheB CheB CheR CheR CheR->MCPs methylates CheZ CheZ CheY_P CheY-P CheZ->CheY_P dephosphorylates CheA_P->CheY phosphorylates CheA_P->CheB phosphorylates CheY_P->Motor binds (CW rotation - Tumble) CheB_P CheB-P CheB_P->MCPs demethylates Attractant Attractant Attractant->MCPs binds Repellent Repellent Repellent->MCPs binds

Caption: The E. coli chemotaxis signaling pathway.

Experimental Workflow for ChIP-seq of FliA

ChIP_Seq_Workflow start E. coli culture expressing tagged-FliA crosslink Cross-link proteins to DNA (Formaldehyde) start->crosslink lysis Cell Lysis and Chromatin Sonication crosslink->lysis immunoprecipitation Immunoprecipitation with anti-tag antibody lysis->immunoprecipitation wash Wash to remove non-specific binding immunoprecipitation->wash elution Elute protein-DNA complexes wash->elution reverse_crosslink Reverse cross-links elution->reverse_crosslink dna_purification Purify DNA reverse_crosslink->dna_purification library_prep Prepare sequencing library dna_purification->library_prep sequencing High-throughput sequencing library_prep->sequencing analysis Data analysis: Peak calling and motif finding sequencing->analysis end Identify FliA binding sites analysis->end

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

Detailed Experimental Protocols

Capillary Assay for Chemotaxis

This quantitative assay measures the chemotactic response of bacteria to a chemical gradient.

Materials:

  • Mid-log phase E. coli culture

  • Motility medium (e.g., tethering buffer: 10 mM potassium phosphate, 0.1 mM EDTA, 10 mM sodium lactate, pH 7.0)

  • Chemoattractant/repellent solution in motility medium

  • 1 µL glass capillary tubes

  • Microscope slides and coverslips

  • Plate counting supplies (agar plates, incubator)

Protocol:

  • Wash the E. coli cells twice by gentle centrifugation and resuspension in motility medium to remove residual growth medium. Resuspend the final pellet to a concentration of approximately 107 cells/mL.

  • Seal one end of a capillary tube with heat.

  • Fill the capillary tube from the open end with the chemoattractant solution (or motility medium for a negative control).

  • Mount the filled capillary on a microscope slide in a small chamber containing the bacterial suspension.

  • Incubate for a defined period (e.g., 60 minutes) at a constant temperature (e.g., 30°C). During this time, a chemical gradient will form as the substance diffuses from the capillary, and chemotactic bacteria will swim into the capillary.

  • After incubation, carefully remove the capillary, wipe the outside to remove adhering bacteria, and break the sealed end.

  • Expel the contents of the capillary into a known volume of motility medium.

  • Perform serial dilutions and plate on appropriate agar plates to determine the number of colony-forming units (CFUs) that entered the capillary.

  • Compare the number of bacteria in the chemoattractant-filled capillary to the number in the control capillary to quantify the chemotactic response.[3][4][5]

Soft-Agar Swarm Assay

This semi-quantitative assay visualizes chemotaxis as expanding rings of bacteria on a soft agar plate.

Materials:

  • Soft agar plates (e.g., LB medium with 0.3% agar)

  • Overnight culture of E. coli

Protocol:

  • Prepare soft agar plates and allow them to solidify and dry at room temperature.

  • Take a small inoculum (1-2 µL) from a fresh overnight culture of the E. coli strain to be tested.

  • Carefully stab the inoculum into the center of the soft agar plate, being careful not to go all the way to the bottom.

  • Incubate the plates at 30-37°C for 8-16 hours.

  • Observe the plates for the formation of swarm rings. Wild-type chemotactic strains will form distinct, expanding rings as they consume nutrients and migrate towards higher concentrations of self-created attractant gradients. Non-chemotactic mutants will typically form a dense, non-expanding colony at the point of inoculation.[6][7][8]

In Vivo Förster Resonance Energy Transfer (FRET) for Protein-Protein Interactions

FRET can be used to study the interaction between CheB and other chemotaxis proteins, such as CheA, in living cells.

Materials:

  • E. coli strains expressing fluorescently tagged fusion proteins (e.g., CheA-CFP and CheB-YFP).

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets and a photobleaching laser).

  • Image analysis software.

Protocol:

  • Grow the E. coli strains expressing the fluorescent fusion proteins to mid-log phase.

  • Mount the cells on an agarose pad on a microscope slide.

  • Acquire pre-bleach images of both the donor (CFP) and acceptor (YFP) fluorescence.

  • Select a region of interest (ROI) and photobleach the acceptor fluorophore (YFP) using a high-intensity laser.

  • Acquire post-bleach images of the donor and acceptor fluorescence.

  • An increase in the donor (CFP) fluorescence intensity after acceptor photobleaching indicates that FRET was occurring, meaning the two proteins are in close proximity (typically <10 nm).

  • Quantify the FRET efficiency to estimate the extent of the interaction. This can be repeated under different conditions (e.g., in the presence of attractants or repellents) to study the dynamics of the interaction.[9][10][11]

Quantitative PCR (qPCR) for cheB Transcript Analysis

qPCR allows for the precise quantification of cheB mRNA levels.

Materials:

  • RNAprotect Bacteria Reagent

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and reagents for cDNA synthesis

  • qPCR instrument and SYBR Green master mix

  • Primers specific for cheB and a reference gene (e.g., rpoD)

Protocol:

  • Harvest E. coli cells from a culture and immediately stabilize the RNA using RNAprotect Bacteria Reagent.

  • Extract total RNA using a commercial kit, including an on-column DNase digestion step.

  • Perform a second DNase I treatment in solution to remove any remaining contaminating genomic DNA.

  • Synthesize cDNA from the purified RNA using a reverse transcriptase and random primers or a cheB-specific primer.

  • Set up the qPCR reaction with SYBR Green master mix, cheB-specific primers, and the cDNA template. Include reactions for the reference gene and no-template controls.

  • Run the qPCR program on a real-time PCR instrument.

  • Analyze the data using the ΔΔCt method to determine the relative expression of cheB normalized to the reference gene.[12][13][14]

This guide provides a foundational understanding of the genetic organization and regulation of the cheB gene in E. coli. The detailed protocols and visual aids are intended to empower researchers in their investigation of bacterial chemotaxis and its potential as a target for novel therapeutic interventions.

References

An In-depth Technical Guide to the Evolutionary Conservation and Divergence of the CheB Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial chemotaxis system is a paradigm for signal transduction, and at its heart lies the CheB protein, a methylesterase responsible for sensory adaptation. This technical guide provides a comprehensive overview of the evolutionary conservation and divergence of CheB, a critical component of the two-component signaling pathway that governs bacterial motility. Understanding the nuances of CheB's structure, function, and regulation across different bacterial species is paramount for elucidating the fundamental principles of chemotaxis and for the development of novel antimicrobial strategies. This document presents a detailed analysis of CheB's domain architecture, catalytic mechanism, and regulatory interactions, supported by quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Introduction

Bacterial chemotaxis is a sophisticated sensory system that enables motile bacteria to navigate chemical gradients in their environment, a behavior crucial for survival and pathogenesis. This process is orchestrated by a highly conserved signal transduction pathway, of which the CheB protein is an indispensable component.[1][2] CheB, a response regulator, functions as a protein-glutamate methylesterase, catalyzing the removal of methyl groups from methyl-accepting chemotaxis proteins (MCPs).[1][3] This demethylation activity is critical for resetting the signaling pathway, allowing bacteria to adapt to persistent stimuli and respond to changes in their chemical environment.

CheB is a multi-domain protein, typically consisting of an N-terminal regulatory domain and a C-terminal catalytic domain.[4][5][6] The N-terminal domain shares structural homology with the CheY family of response regulators and is activated through phosphorylation by the histidine kinase CheA.[3][5] This phosphorylation event induces a conformational change that alleviates the autoinhibitory interaction between the regulatory and catalytic domains, thereby activating the methylesterase activity of CheB.[5]

The evolutionary journey of CheB has resulted in both remarkable conservation of its core catalytic function and significant divergence in its regulatory mechanisms and interactions with other chemotaxis proteins. This guide delves into these evolutionary dynamics, providing a detailed examination of the structural and functional similarities and differences of CheB across a range of bacterial species. By presenting quantitative data, detailed experimental methodologies, and clear visual diagrams, this document aims to serve as a valuable resource for researchers in the fields of microbiology, biochemistry, and drug development.

Evolutionary Conservation of CheB

The fundamental role of CheB in sensory adaptation has led to the strong conservation of its core structural and functional features across the bacterial domain. This conservation is most evident in the catalytic domain and the key residues involved in phosphorylation and catalysis.

Domain Architecture

The two-domain architecture of CheB, comprising an N-terminal regulatory (REC) domain and a C-terminal catalytic (methylesterase) domain, is a highly conserved feature.[4][5][6] The REC domain universally belongs to the CheY-like superfamily of response regulators, characterized by a conserved α/β fold. The C-terminal domain houses the methylesterase active site.

Active Site Conservation

The catalytic triad of the methylesterase domain, typically composed of serine, histidine, and aspartate residues, is highly conserved across diverse bacterial species.[4][7] These residues are essential for the hydrolysis of the methyl-ester bond on MCPs. The surrounding active site pocket also exhibits a high degree of sequence and structural conservation, reflecting the stringent requirements for substrate recognition and catalysis.

Phosphorylation Site

The site of phosphorylation on the N-terminal regulatory domain, a conserved aspartate residue, is another hallmark of CheB's evolutionary conservation.[8] This residue is the target for the phosphotransfer from CheA, and its phosphorylation is the primary mechanism for activating CheB's methylesterase activity.

Evolutionary Divergence of CheB

Despite the conservation of its core functions, the CheB protein has also undergone significant evolutionary divergence. This divergence is most prominent in the regulatory domain, the linker region connecting the two domains, and in its interactions with other proteins in the chemotaxis pathway.

Regulatory Domain Divergence

While the overall fold of the REC domain is conserved, the surfaces involved in protein-protein interactions exhibit considerable divergence. This is particularly evident in the regions that interact with the histidine kinase CheA and the chemoreceptors. This divergence is thought to contribute to the specificity of signaling pathways in different bacterial species, preventing cross-talk between paralogous chemotaxis systems.

Linker Region Variability

The linker region connecting the N-terminal and C-terminal domains of CheB shows significant variability in both length and sequence across different species. This flexibility in the linker is believed to be important for the dynamic regulation of CheB activity, allowing for the proper positioning of the regulatory domain to inhibit or activate the catalytic domain.

Divergence in Chemotaxis Systems

The composition and organization of chemotaxis gene clusters vary considerably among bacterial species. Some bacteria possess multiple CheB homologs, suggesting functional specialization. Furthermore, the interaction of CheB with other chemotaxis proteins, such as the scaffolding protein CheW and the methyltransferase CheR, can also differ, reflecting the diverse evolutionary paths taken by different chemotaxis systems. For instance, the interaction between CheA and CheB is strong in E. coli, but has been observed to be weak in Thermotoga maritima.

Quantitative Data

To provide a quantitative perspective on the conservation and divergence of CheB, the following tables summarize key data from various studies.

Table 1: CheB Sequence Identity and Structural Similarity
Organism 1Organism 2Sequence Identity (%)Structural Similarity (RMSD, Å)Reference
Escherichia coliSalmonella typhimurium~95 (N-terminal domain)N/A[9]
Thermotoga maritimaSalmonella typhimurium41 (N-terminal domain)1.688 (Cα atoms)[9]
Bacillus subtilisEscherichia coli36N/A[3]

N/A: Not Available

Table 2: Kinetic Parameters of E. coli CheB Methylesterase
CheB FormKM (µM)kcat (s-1)
Unphosphorylated6.0 ± 2.016.2 ± 3.1
Phosphorylated5.2 ± 1.5143.6 ± 22.6

Signaling Pathway and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the CheB signaling pathway and the logical relationships governing its conservation and divergence.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA CheW CheW MCP->CheW CheB CheB CheA->CheB phosphorylates CheY CheY CheA->CheY phosphorylates CheW->CheA couples CheB->MCP demethylates (P) Motor Flagellar Motor CheY->Motor binds (P) Attractant Attractant Attractant->MCP binds Repellent Repellent Repellent->MCP binds CheR CheR CheR->MCP methylates CheB_Conservation_Divergence cluster_conservation Conserved Features cluster_divergence Divergent Features Domain_Architecture Two-Domain Architecture (REC + Methylesterase) Active_Site Catalytic Triad (Ser, His, Asp) Phosphorylation_Site Conserved Aspartate in REC domain Regulatory_Surface REC Domain Surface Loops (Interaction with CheA/MCPs) Linker_Region Inter-domain Linker (Length and Sequence) System_Context Presence of CheB Homologs and Interacting Partners CheB CheB Protein CheB->Domain_Architecture CheB->Active_Site CheB->Phosphorylation_Site CheB->Regulatory_Surface CheB->Linker_Region CheB->System_Context Experimental_Workflow_CheB_Study cluster_cloning Gene Cloning and Mutagenesis cluster_protein Protein Expression and Purification cluster_analysis Functional and Structural Analysis Clone_Gene Clone cheB gene into expression vector Mutagenesis Site-Directed Mutagenesis Clone_Gene->Mutagenesis Introduce mutations Expression Overexpress CheB in E. coli Clone_Gene->Expression Mutagenesis->Expression Purification Purify CheB using Affinity Chromatography Expression->Purification Activity_Assay Methylesterase Activity Assay Purification->Activity_Assay Structural_Analysis X-ray Crystallography / NMR Purification->Structural_Analysis Interaction_Studies Protein-Protein Interaction Assays Purification->Interaction_Studies

References

The Discovery and Initial Characterization of CheB: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, represents one of the most well-understood signal transduction systems in biology. This intricate process allows bacteria to navigate their environment, seeking out nutrients and avoiding toxins. Central to this adaptive mechanism is a family of proteins encoded by the che (chemotaxis) genes. Among these, the CheB protein plays a critical role as a methylesterase, responsible for demethylating methyl-accepting chemotaxis proteins (MCPs). This demethylation is a key step in sensory adaptation, allowing the bacterium to reset its signaling pathway and respond to subsequent changes in its chemical environment. This technical guide provides an in-depth overview of the discovery and initial characterization of the CheB protein, focusing on the seminal studies that laid the foundation for our current understanding.

Discovery and Initial Functional Insights

The discovery of CheB is intrinsically linked to the broader investigation of protein methylation in bacterial chemotaxis. In the mid-1970s, the laboratories of Julius Adler and Daniel E. Koshland, Jr. were pivotal in establishing the role of reversible protein methylation in sensory adaptation. Early studies demonstrated that the addition of an attractant to a bacterial culture led to a transient change in swimming behavior, after which the bacteria adapted to the new concentration. This adaptation was found to be dependent on L-methionine.

Groundbreaking work by Goy, Springer, and Adler in 1977, and Springer and Koshland in the same year, correlated this adaptation with the methylation and demethylation of a set of membrane proteins, later identified as MCPs.[1][2] It became evident that a methyltransferase (later identified as CheR) and a methylesterase were involved in this reversible process.

The definitive identification of the methylesterase as the product of the cheB gene came from the work of Stock and Koshland in 1978.[3] They identified a protein methylesterase in soluble extracts of Salmonella typhimurium and Escherichia coli that catalyzed the hydrolysis of γ-glutamyl methyl esters from MCPs. By analyzing various chemotactically defective mutant strains, they concluded that the methylesterase activity was absent in cheB mutants of E. coli. These mutants exhibited a phenotype of incessant tumbling, the opposite of cheR mutants which swam smoothly. This provided strong evidence that the reversible methylation controlled by CheR and CheB was fundamental to the bacterial sensing and adaptation mechanism.

Initial Characterization of CheB Protein

Following its identification, the CheB protein was purified and characterized, providing the first quantitative insights into its biochemical properties. A significant contribution to this effort was the work of Simms, Keane, and Stock, published in 1985, which detailed the purification and properties of two forms of the CheB methylesterase from S. typhimurium.[4]

Biochemical Properties of CheB

The initial characterization of CheB revealed a protein with a molecular weight of approximately 37,000 Daltons, consistent with the predicted size from the cheB gene.[4] A key finding from the early purification work was the identification of a second, smaller form of the enzyme with a molecular weight of 21,000 Daltons. This smaller form was found to be a proteolytic fragment of the full-length protein, corresponding to the C-terminal portion.[4]

Quantitative Data from Initial Characterization

The following tables summarize the key quantitative data from the initial purification and characterization of the CheB methylesterase from S. typhimurium as reported by Simms, Keane, and Stock (1985).

Table 1: Purification of CheB Methylesterase
Purification Step Total Protein (mg) Total Activity (units) Specific Activity (units/mg) Yield (%)
Crude Extract12,0001,2000.1100
Ammonium Sulfate (35-60%)3,0001,0800.3690
DEAE-Cellulose3008402.870
Sephadex G-100606001050
Hydroxylapatite124804040
Preparative Isoelectric Focusing1.530020025

A unit of methylesterase activity was defined as the amount of enzyme that catalyzes the release of 1 pmol of [³H]methanol per minute under the standard assay conditions.

Table 2: Comparison of 37-kDa and 21-kDa Forms of CheB
Property Value
Molecular Weight (37-kDa form) 37,000 Da
Molecular Weight (21-kDa form) 21,000 Da
Specific Activity (37-kDa form) ~10 units/mg
Specific Activity (21-kDa form) >150 units/mg
Fold Activation of 21-kDa form >15-fold

Signaling Pathway and Regulatory Mechanism

CheB functions within the well-characterized bacterial chemotaxis signaling pathway. The core of this pathway involves the histidine kinase CheA, the coupling protein CheW, and the response regulators CheY and CheB.

In the absence of an attractant, CheA autophosphorylates and subsequently transfers the phosphoryl group to CheY and CheB. Phosphorylated CheY (CheY-P) interacts with the flagellar motor to induce clockwise rotation, resulting in tumbling behavior. The phosphorylation of CheB, however, serves a different purpose. In its unphosphorylated state, the N-terminal regulatory domain of CheB inhibits the catalytic activity of its C-terminal domain. Upon phosphorylation by CheA, a conformational change is induced, relieving this inhibition and activating the methylesterase. The activated CheB then demethylates the MCPs, which attenuates the signal and allows the cell to adapt to the current attractant concentration.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCPs MCPs CheA CheA MCPs->CheA CheW CheW MCPs->CheW CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheW->CheA Couples CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces Tumbling CheB_P CheB-P CheB_P->MCPs Demethylates (Adaptation) CheR CheR CheR->MCPs Methylates (Adaptation) Attractant Attractant Attractant->MCPs Binds Repellent Repellent Repellent->MCPs Binds

Caption: Bacterial Chemotaxis Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of CheB, based on the procedures described in the seminal literature.

Purification of CheB Methylesterase

This protocol is adapted from Simms, Keane, and Stock (1985).

CheB_Purification_Workflow start Start: S. typhimurium cell paste lysis Cell Lysis (French Press) start->lysis centrifugation1 Centrifugation (100,000 x g) lysis->centrifugation1 supernatant1 Collect Supernatant (Crude Extract) centrifugation1->supernatant1 ammonium_sulfate Ammonium Sulfate Precipitation (35-60% saturation) supernatant1->ammonium_sulfate centrifugation2 Centrifugation ammonium_sulfate->centrifugation2 pellet Resuspend Pellet centrifugation2->pellet deae DEAE-Cellulose Chromatography pellet->deae sephadex Sephadex G-100 Gel Filtration deae->sephadex hydroxylapatite Hydroxylapatite Chromatography sephadex->hydroxylapatite ief Preparative Isoelectric Focusing hydroxylapatite->ief end Purified CheB (37-kDa and 21-kDa forms) ief->end

Caption: CheB Purification Workflow.

Methodology:

  • Cell Growth and Lysis: S. typhimurium cells overproducing CheB were grown in a suitable medium and harvested by centrifugation. The cell paste was resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM dithiothreitol) and lysed by passage through a French pressure cell.

  • Clarification: The cell lysate was centrifuged at high speed (e.g., 100,000 x g) to remove cell debris and membranes, yielding a crude soluble extract.

  • Ammonium Sulfate Precipitation: The crude extract was subjected to fractional ammonium sulfate precipitation. The protein fraction precipitating between 35% and 60% saturation was collected by centrifugation.

  • DEAE-Cellulose Chromatography: The resuspended ammonium sulfate pellet was dialyzed against a low-salt buffer and applied to a DEAE-cellulose anion-exchange column. Proteins were eluted with a linear salt gradient (e.g., 0-0.5 M NaCl).

  • Sephadex G-100 Gel Filtration: The active fractions from the DEAE-cellulose column were pooled, concentrated, and applied to a Sephadex G-100 gel filtration column to separate proteins based on size.

  • Hydroxylapatite Chromatography: Fractions containing methylesterase activity were applied to a hydroxylapatite column and eluted with a phosphate gradient.

  • Preparative Isoelectric Focusing: The final purification step involved preparative isoelectric focusing to separate the 37-kDa and 21-kDa forms of CheB based on their isoelectric points.

Methylesterase Activity Assay

This assay is based on the measurement of radiolabeled methanol released from methylated MCPs.

Methodology:

  • Substrate Preparation: Membranes containing [³H]methyl-labeled MCPs were prepared from E. coli or S. typhimurium cells grown in the presence of L-[methyl-³H]methionine.

  • Assay Reaction: The assay mixture contained the [³H]methyl-labeled membranes, the purified CheB enzyme fraction, and a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.0, 5 mM MgCl₂).

  • Incubation: The reaction was incubated at 30°C for a defined period (e.g., 10-30 minutes).

  • Termination and Methanol Extraction: The reaction was terminated by the addition of a stop solution (e.g., 5% trichloroacetic acid). Volatile [³H]methanol was separated from the non-volatile radiolabeled membranes by a vapor diffusion method or by extraction with an organic solvent.

  • Quantification: The amount of [³H]methanol was quantified by liquid scintillation counting.

  • Calculation of Activity: One unit of methylesterase activity was defined as the amount of enzyme that catalyzes the formation of 1 pmol of [³H]methanol per minute under the specified conditions.

Conclusion and Future Directions

The discovery and initial characterization of the CheB protein were pivotal moments in our understanding of bacterial chemotaxis and, more broadly, signal transduction. These early studies not only identified CheB as the key methylesterase responsible for sensory adaptation but also provided the first glimpse into its novel two-domain structure and regulatory mechanism. The finding that a proteolytic fragment of CheB exhibited significantly higher activity than the full-length protein was a critical clue that led to the model of autoinhibition by the N-terminal regulatory domain, a theme that has since been observed in many other signaling proteins.

The foundational work described in this guide has paved the way for decades of research into the intricate details of CheB function, including the precise molecular mechanism of its activation by phosphorylation, its interaction with the chemoreceptor arrays, and its role in the remarkable sensitivity and dynamic range of the chemotaxis system. For drug development professionals, understanding the fundamental mechanisms of bacterial signaling proteins like CheB can offer novel targets for antimicrobial strategies aimed at disrupting bacterial motility and virulence. Further research into the structural dynamics of CheB activation and its interactions with other chemotaxis proteins will undoubtedly continue to provide valuable insights into the fundamental principles of biological signal processing.

References

A Technical Guide on the Dual Function of CheB as a Methylesterase and Deamidase in Bacterial Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial chemotaxis system is a paradigm for signal transduction and sensory adaptation. Central to this process is the response regulator protein CheB, a unique enzyme possessing two distinct catalytic activities: methylesterase and deamidase. Both functions are critical for the covalent modification of transmembrane chemoreceptors, enabling bacteria to adapt to environmental chemical gradients. This technical guide provides an in-depth examination of the dual functionality of CheB, its structural basis, regulatory mechanisms, and the experimental methodologies used for its characterization. Quantitative data on its enzymatic kinetics and binding affinities are presented, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in microbiology, biochemistry, and drug development.

Introduction to CheB and Bacterial Chemotaxis

Bacteria navigate their environment through a sophisticated process called chemotaxis, moving towards beneficial chemicals (attractants) and away from harmful ones (repellents). This behavior is controlled by a signal transduction pathway that modulates the rotation of their flagellar motors. A key aspect of this system is sensory adaptation, which allows bacteria to respond to changes in chemical concentrations over a wide dynamic range, rather than just the absolute concentration.

This adaptation is primarily achieved through the reversible covalent modification of transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs). Two enzymes govern this process: the methyltransferase CheR, which adds methyl groups to specific glutamate residues on the MCPs, and the methylesterase CheB, which removes them.[1][2] CheB, however, is a bifunctional enzyme. In addition to its role as a methylesterase, it also functions as a deamidase, converting specific glutamine residues on newly synthesized MCPs into glutamate, thereby creating the very sites that CheR can later methylate.[3][4][5] This dual function places CheB at the core of the adaptation mechanism.

The Structure and Regulation of CheB

CheB is a two-domain protein, a common architecture for response regulators in two-component signaling systems.[1][2][6]

  • N-terminal Regulatory Domain (CheB-N): This domain is homologous to the CheY protein and contains the site of phosphorylation.[2]

  • C-terminal Catalytic Domain (CheB-C): This domain houses the active site responsible for both methylesterase and deamidase activities.[1][6]

  • Linker Region: A flexible linker connects the N-terminal and C-terminal domains.[1][6]

The activity of CheB is tightly regulated by two principal mechanisms:

2.1. Regulation by Phosphorylation

In the resting, unphosphorylated state, the N-terminal regulatory domain of CheB physically interacts with the C-terminal catalytic domain. This intramolecular interaction occludes the active site, keeping the enzyme in a low-activity, autoinhibited state.[1][6]

Upon detection of a repellent or a decrease in attractant concentration, the histidine kinase CheA autophosphorylates and then transfers the phosphoryl group to a conserved aspartate residue in the N-terminal domain of CheB.[2][7] This phosphorylation event induces a conformational change that disrupts the inhibitory interaction between the two domains, leading to an "open" and active conformation of CheB.[1][6][7] This activation not only relieves the inhibition but also enhances the catalytic activity of the C-terminal domain to a level greater than that of the isolated catalytic domain alone.[6]

2.2. Regulation by Receptor Docking

The efficiency of CheB's enzymatic activity is significantly enhanced by a docking interaction with its MCP substrate. Many MCPs in E. coli and related bacteria possess a conserved pentapeptide sequence (NWETF) at their C-terminus.[3][7] This pentapeptide serves as a docking site for CheB.[3] Interestingly, this same site is also used by the opposing enzyme, CheR, suggesting a potential for competitive interaction at the receptor.[3] The binding of activated, phosphorylated CheB to this pentapeptide tether is a selective process that recruits the active form of the enzyme to the chemoreceptor, further enhancing its local concentration and enzymatic action.[7][8]

Signaling Pathway in Bacterial Chemotaxis

The interplay between CheB and other chemotaxis proteins is crucial for signal transduction and adaptation. The binding of a chemoeffector to an MCP alters the autophosphorylation rate of the histidine kinase CheA, which is coupled to the receptor via the protein CheW. CheA then phosphorylates both CheY, the response regulator that interacts with the flagellar motor to control swimming behavior, and CheB, the adaptation enzyme. Phosphorylated CheB (CheB-P) then acts on the MCPs to demethylate them, resetting the signaling state of the receptor-kinase complex. This negative feedback loop is the core of sensory adaptation.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP Chemoreceptor (MCP) CheA CheA (Histidine Kinase) CheW CheW (Coupling Protein) CheY CheY CheA_P CheA-P CheA->CheA_P ATP CheB CheB CheY_P CheY-P CheB_P CheB-P CheR CheR (Methyltransferase) CheR->MCP Methylates (SAM -> SAH) Motor Flagellar Motor CheZ CheZ (Phosphatase) CheA_P->CheY Pi CheY_P->Motor Induces Tumbling CheY_P->CheZ Pi CheB_P->MCP Demethylates (Methylesterase)

Caption: Bacterial Chemotaxis Signaling Pathway.

The Dual Catalytic Functions of CheB

The C-terminal domain of CheB contains a catalytic triad of serine, histidine, and aspartate, characteristic of serine proteases, which is responsible for both of its hydrolytic activities.[1]

4.1. Methylesterase Activity

The primary role of CheB in adaptation is the hydrolysis of methyl-glutamate esters on the MCPs.[5] This demethylation activity is stimulated by repellent signals (or decreasing attractant signals), which increase the level of CheB phosphorylation.[6] Demethylation of MCPs increases their propensity to inhibit CheA, thereby counteracting the initial stimulus and allowing the cell to adapt and respond to subsequent changes in the environment.

4.2. Deamidase Activity

Certain methylation sites on MCPs are encoded in the genome as glutamine residues.[4] Before these sites can be methylated by CheR, they must first be converted to glutamate. CheB catalyzes this irreversible hydrolytic deamidation of glutamine to glutamate, releasing ammonia.[3][5] This function is essential for the maturation of newly synthesized chemoreceptors, priming them for their role in sensory adaptation. The deamidation reaction is generally slower than the methylesterase reaction.

Quantitative Data Presentation

The enzymatic activity and substrate binding of CheB have been characterized quantitatively, revealing key aspects of its function.

Table 1: Kinetic Parameters of CheB Enzymatic Activities

Enzyme StateSubstrateActivityk_cat (s⁻¹)K_m (µM)Reference
T. maritima CheB (unphosphorylated)[methyl-³H]TarMethylesterase0.71 ± 0.02N/A[9]
T. maritima CheB (phosphorylated)[methyl-³H]TarMethylesterase90 ± 10N/A[9]
E. coli CheBGlutamine on TarDeamidaseSlower than esteraseN/A[3]

Table 2: Binding Affinities (K_D) of CheB to Chemoreceptor Components

CheB FormLigandMethodK_D (µM)Reference
E. coli CheB (unphosphorylated)NWETF PentapeptideIsothermal Titration Calorimetry160[7][10]
E. coli CheB (unphosphorylated)NWETF PentapeptideEquilibrium Dialysis130[7][10]
E. coli CheB-P* (Phosphorylation mimic)Tar Receptor with PentapeptideBiolayer Interferometry~13[11]
E. coli CheB (unphosphorylated)Tar Receptor without PentapeptideBiolayer InterferometryWeak, not reliably measured[7]

Logical Flow of CheB Activation and Function

The sequence of events from signal perception to CheB-mediated adaptation follows a clear logical progression. An external signal modulates CheA activity, which in turn controls the phosphorylation state of CheB. Phosphorylation triggers a conformational change, activating CheB and enhancing its affinity for the receptor's pentapeptide tether, leading to efficient catalysis at the receptor modification sites.

CheB_Activation_Logic CheA ↑ CheA Autophosphorylation Phosphotransfer Phosphotransfer CheA->Phosphotransfer CheB_Active CheB-P (Active) Open Conformation Phosphotransfer->CheB_Active Activation CheB_Inactive CheB (Inactive) Closed Conformation CheB_Inactive->Phosphotransfer Substrate Binding Binds to Receptor (Pentapeptide Tether) CheB_Active->Binding Esterase Methylesterase Activity (Demethylation) Binding->Esterase Fast Deamidase Deamidase Activity (Gln -> Glu) Binding->Deamidase Slow Adaptation Sensory Adaptation Esterase->Adaptation Deamidase->Adaptation

Caption: Logical workflow of CheB activation and function.

Experimental Protocols

Characterizing the dual functions of CheB requires specific biochemical and molecular biology techniques.

7.1. CheB Protein Purification

A general protocol for expressing and purifying CheB, often with an affinity tag (e.g., His-tag), is as follows:

  • Cloning and Expression: Clone the cheB gene into an expression vector (e.g., pET series) and transform into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Cell Culture: Grow the cells in a rich medium (e.g., LB) at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue growth at a lower temperature (e.g., 16-25°C) overnight to improve protein solubility.

  • Lysis: Harvest cells by centrifugation and resuspend in lysis buffer containing lysozyme, DNase I, and protease inhibitors. Lyse the cells using sonication or a French press.

  • Affinity Chromatography: Clarify the lysate by ultracentrifugation. Load the supernatant onto an affinity column (e.g., Ni-NTA for His-tagged CheB). Wash extensively and elute the protein with an imidazole gradient.

  • Further Purification: For higher purity, perform size-exclusion chromatography to remove aggregates and other contaminants.

  • Storage: Dialyze the purified protein into a suitable storage buffer (e.g., containing Tris, NaCl, glycerol) and store at -80°C. A modified version of this protocol was used in the crystallization of CheB.[1]

7.2. Methylesterase Assay

This assay measures the release of radiolabeled methanol from methylated MCPs.

  • Substrate Preparation: Prepare membranes from an E. coli strain overexpressing an MCP (e.g., Tar) and lacking CheB and CheR. Methylate the receptors in vitro using purified CheR and S-adenosyl-[methyl-³H]-methionine.

  • Reaction Setup: In a microfuge tube, combine the ³H-methylated membranes, assay buffer (e.g., potassium phosphate, pH 7.0), and purified CheB. For phosphorylated CheB, pre-incubate CheB with a phosphoryl group donor like phosphoramidate in the presence of MgCl₂.[9]

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 25-30°C) for a set time.

  • Vapor Diffusion: Stop the reaction by adding a stop solution (e.g., NaOH). Place a piece of filter paper soaked in a scintillation fluid into the cap of the tube. The volatile [³H]methanol diffuses from the alkaline solution and is captured by the filter paper.

  • Quantification: After an overnight incubation, remove the filter paper and measure the radioactivity using a scintillation counter. The amount of [³H]methanol is proportional to the methylesterase activity.

7.3. Deamidase Assay

Measuring deamidase activity is more complex as it involves an unlabeled substrate modification.

  • Substrate: Use purified MCPs or membrane preparations containing MCPs with native glutamine residues.

  • Reaction: Incubate the substrate with purified CheB for an extended period.

  • Detection Methods:

    • Mass Spectrometry: Analyze the MCPs using mass spectrometry to detect the mass shift corresponding to the conversion of glutamine (-128.13 Da) to glutamate (-129.11 Da), a difference of +0.98 Da.

    • Ammonia Detection: Use a coupled enzyme assay (e.g., with glutamate dehydrogenase) to measure the ammonia released during the reaction spectrophotometrically.

    • Functional Assay: Treat MCPs that are initially unmethylatable (due to glutamine residues) with CheB. Then, perform a subsequent methylation assay with CheR and radiolabeled SAM. The incorporation of methyl groups is indicative of prior deamidation by CheB.

7.4. Site-Directed Mutagenesis of CheB

This technique is used to create specific mutations in the cheB gene to study the roles of individual amino acids. The QuikChange™ method is a common approach.[12][13]

  • Primer Design: Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tₘ) ≥ 78°C.[13]

  • PCR Amplification: Perform a PCR reaction using a high-fidelity DNA polymerase (e.g., Phusion), the plasmid containing the wild-type cheB gene as a template, and the mutagenic primers. Use a low number of cycles (16-20) to minimize secondary mutations.[13][14]

  • Template Digestion: Digest the parental, methylated template DNA with the restriction enzyme DpnI, which specifically cleaves methylated GATC sites, leaving the newly synthesized, unmethylated mutant plasmid intact.[14][15][16]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any unintended mutations by DNA sequencing.

Experimental Workflow for CheB Characterization

A typical research project aimed at characterizing a CheB mutant or homolog would follow a structured workflow, from initial gene manipulation to detailed biochemical analysis.

Experimental_Workflow cluster_0 Gene & Protein Preparation cluster_1 Biochemical & Functional Assays cluster_2 Data Analysis & Interpretation Cloning Cloning of cheB gene into expression vector Expression Protein Expression in E. coli Cloning->Expression Mutagenesis Site-Directed Mutagenesis (optional) Mutagenesis->Expression Purification Protein Purification (e.g., Affinity & SEC) Expression->Purification EsteraseAssay Methylesterase Assay (Vapor Diffusion) Purification->EsteraseAssay DeamidaseAssay Deamidase Assay (e.g., Mass Spec) Purification->DeamidaseAssay BindingAssay Binding Assay (e.g., BLI, ITC) Purification->BindingAssay PhosphorylationAssay Phosphorylation Assay (with CheA) Purification->PhosphorylationAssay Kinetics Determine Kinetic Parameters (k_cat, K_m) EsteraseAssay->Kinetics DeamidaseAssay->Kinetics Affinity Determine Binding Affinity (K_D) BindingAssay->Affinity Conclusion Structural & Functional Conclusions PhosphorylationAssay->Conclusion Kinetics->Conclusion Affinity->Conclusion

Caption: General experimental workflow for CheB characterization.

Conclusion and Future Directions

CheB is a masterful example of molecular engineering, combining two essential enzymatic activities within a single, tightly regulated polypeptide. Its methylesterase function provides the crucial reset mechanism for sensory adaptation, while its deamidase activity is vital for the maturation of the very receptors it targets. The intricate regulation of CheB through phosphorylation and substrate tethering ensures that these activities are deployed with precise spatial and temporal control.

For drug development professionals, the bacterial chemotaxis system, and CheB in particular, represents a potential target. Inhibiting CheB function would disrupt sensory adaptation, impairing the ability of pathogenic bacteria to seek out nutrients or locate host tissues, potentially reducing their virulence. A thorough understanding of its structure, dual catalytic mechanism, and regulatory interactions is paramount for the rational design of specific inhibitors. Future research will likely focus on obtaining more detailed kinetic data for the deamidase function, elucidating the competitive dynamics with CheR at the pentapeptide docking site, and exploring the diversity of CheB function across different bacterial species.

References

A Technical Guide to CheB Protein Homologs in Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CheB, a highly conserved response regulator protein, plays a pivotal role in the bacterial chemotaxis signaling pathway. It functions as a protein-glutamate methylesterase, catalyzing the demethylation of methyl-accepting chemotaxis proteins (MCPs). This activity is crucial for sensory adaptation, allowing bacteria to reset their sensitivity to environmental stimuli and navigate chemical gradients effectively. This technical guide provides an in-depth analysis of CheB protein homologs across various bacterial species, focusing on their structure, function, quantitative characteristics, and the experimental methodologies used for their study.

Core Concepts of CheB Function and Regulation

The canonical CheB protein, extensively studied in Escherichia coli and Salmonella Typhimurium, is comprised of two principal domains:

  • N-terminal Regulatory Domain (REC): This domain belongs to the CheY-like superfamily. It contains a conserved aspartate residue (Asp56 in E. coli) that is phosphorylated by the histidine kinase CheA.[1][2] In its unphosphorylated state, this domain sterically inhibits the catalytic domain.[2][3]

  • C-terminal Catalytic Domain: This domain houses the active site for the methylesterase activity (EC 3.1.1.61).[1][4] Phosphorylation of the N-terminal domain induces a conformational change, relieving the inhibition and activating the catalytic domain.[2][3]

The activity of CheB is tightly regulated within the chemotaxis pathway. In the presence of a repellent, the histidine kinase CheA is activated, leading to the phosphorylation and activation of CheB. Activated CheB then demethylates the MCPs, contributing to the adaptation of the cell to the repellent stimulus.[5]

Diversity and Comparative Analysis of CheB Homologs

While the core function of CheB is generally conserved, its homologs exhibit significant diversity in sequence, domain architecture, and regulatory mechanisms across different bacterial phyla. For instance, some bacteria possess CheB homologs that lack the N-terminal regulatory domain, suggesting alternative modes of regulation. Furthermore, the role of CheB can vary; in Azospirillum brasilense, CheB is implicated in a more complex motility behavior that involves both methylation-dependent and independent mechanisms.[6] A notable variation is seen in Bacillus subtilis, where a CheB homolog shows high sequence identity to the E. coli CheY protein, which is responsible for regulating flagellar rotation, indicating a different functional role.[7][8]

Quantitative Data on CheB Homologs

The following table summarizes key quantitative data for CheB homologs from several bacterial species, providing a basis for comparative analysis. Sequence identities are calculated relative to the E. coli K-12 CheB protein.

Bacterial SpeciesUniProt IDLength (Amino Acids)Sequence Identity to E. coli CheB (%)Domain Architecture
Escherichia coli K-12 P07330349100%N-terminal REC, C-terminal Catalytic
Salmonella Typhimurium P04042349~96%N-terminal REC, C-terminal Catalytic
Bacillus subtilis 168 P39801120~36% (to E. coli CheY)CheY-like
Pseudomonas aeruginosa PAO1 A0A0H2VAY8355~45%N-terminal REC, C-terminal Catalytic
Vibrio cholerae O1 biovar El Tor P0C6E3350~55%N-terminal REC, C-terminal Catalytic
Helicobacter pylori 26695 P56384291~28%C-terminal Catalytic only

Signaling Pathways and Logical Relationships

The interplay between CheB and other chemotaxis proteins is fundamental to bacterial motility. The following diagrams illustrate these relationships.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA activates CheW CheW CheW->CheA CheY CheY CheA->CheY P CheB CheB CheA->CheB P Motor Flagellar Motor CheY->Motor induces tumbling (CW rotation) CheB->MCP demethylates (adaptation) CheR CheR CheR->MCP methylates (adaptation) Repellent Repellent Repellent->MCP binds Attractant Attractant Attractant->MCP binds

Caption: Generalized bacterial chemotaxis signaling pathway.

CheB_Drug_Target A Pathogenic Bacteria Require Chemotaxis for Virulence B Chemotaxis Depends on Sensory Adaptation A->B relies on C CheB is Essential for Adaptation (MCP Demethylation) B->C is mediated by D Inhibition of CheB Methylesterase Activity C->D is a target for E Inability to Adapt to Chemical Gradients D->E leads to F Attenuation of Bacterial Virulence E->F results in

Caption: Logical workflow for CheB as an antimicrobial drug target.

Experimental Protocols

The study of CheB homologs relies on a variety of biochemical and biophysical techniques. Detailed methodologies for key experiments are provided below.

Recombinant Expression and Purification of His-tagged CheB

This protocol describes a general method for producing and purifying CheB homologs for in vitro studies.[9]

  • 1. Cloning and Expression Vector Construction:

    • Amplify the gene encoding the CheB homolog from the bacterial species of interest using PCR.

    • Clone the PCR product into an expression vector (e.g., pET series) containing an N-terminal or C-terminal hexahistidine (His6) tag.

  • 2. Protein Expression:

    • Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture in LB medium at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 4-16 hours to enhance protein solubility.

  • 3. Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Clarify the lysate by centrifugation to remove cell debris.

  • 4. Immobilized Metal Affinity Chromatography (IMAC): [10]

    • Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) agarose column with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged CheB protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • 5. Quality Control:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity.

    • Determine the protein concentration using a Bradford or BCA assay.

    • Confirm the identity of the protein by Western blot or mass spectrometry if necessary.

In Vitro CheB Methylesterase Assay

This assay measures the enzymatic activity of purified CheB by quantifying the release of methanol from a methylated MCP substrate.

  • 1. Substrate Preparation (Methylated MCPs):

    • Express and purify the cytoplasmic domain of an MCP (e.g., E. coli Tar).

    • Methylate the purified MCPs in vitro using the methyltransferase CheR and S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as a methyl donor.

    • Remove unincorporated [³H]SAM using a desalting column.

  • 2. Methylesterase Reaction:

    • Prepare a reaction mixture containing the [³H]-methylated MCP substrate in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

    • Initiate the reaction by adding a known amount of purified CheB. To measure the activity of the phosphorylated form, pre-incubate CheB with CheA, CheW, and ATP.

    • Incubate the reaction at a constant temperature (e.g., 30°C).

  • 3. Quantification of Methanol Release:

    • At various time points, stop the reaction by adding a quenching solution (e.g., a mixture of sodium hydroxide and methanol).

    • Separate the volatile [³H]methanol from the non-volatile [³H]-methylated MCPs using a vapor diffusion method or by extraction.

    • Quantify the amount of [³H]methanol produced using liquid scintillation counting.

  • 4. Data Analysis:

    • Plot the amount of methanol produced over time to determine the initial reaction velocity.

    • Calculate the specific activity of CheB (e.g., in pmol of methanol released per minute per mg of enzyme).

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC is used to measure the thermodynamic parameters of CheB binding to its partners, such as a peptide derived from the C-terminus of an MCP.[11][12][13][14][15]

  • 1. Sample Preparation:

    • Dialyze the purified CheB protein and the synthetic MCP peptide extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.

    • Accurately determine the concentrations of both the protein and the peptide.

  • 2. ITC Experiment Setup:

    • Load the CheB solution (typically 10-50 µM) into the sample cell of the ITC instrument.

    • Load the MCP peptide solution (typically 10-20 times the concentration of CheB) into the injection syringe.

  • 3. Titration:

    • Perform a series of small, sequential injections of the peptide into the CheB solution while monitoring the heat released or absorbed upon binding.

    • A control experiment, injecting the peptide into the buffer alone, should be performed to determine the heat of dilution.

  • 4. Data Analysis:

    • Integrate the heat change for each injection and subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).

ITC_Workflow A 1. Prepare Samples (Purified CheB and MCP peptide in matched buffer) B 2. Determine Accurate Concentrations A->B C 3. Load Samples into ITC (CheB in cell, peptide in syringe) B->C D 4. Perform Titration (Inject peptide into CheB solution) C->D E 5. Measure Heat Changes D->E F 6. Analyze Data (Fit binding isotherm) E->F G 7. Determine Thermodynamic Parameters (Kd, n, ΔH) F->G

Caption: Experimental workflow for Isothermal Titration Calorimetry.

Conclusion

CheB protein homologs are essential components of the bacterial chemotaxis system, yet they exhibit remarkable diversity across different species. Understanding this diversity is crucial for a comprehensive view of bacterial signaling and adaptation. The quantitative data, pathway diagrams, and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating bacterial chemotaxis and for professionals exploring CheB as a potential target for novel antimicrobial therapies. Further research into the structure-function relationships of diverse CheB homologs will undoubtedly uncover new principles of signal transduction and enzymatic regulation.

References

Methodological & Application

Application Notes and Protocols: Cloning, Expression, and Purification of Recombinant CheB Protein

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The protein-glutamate methylesterase, CheB, is a crucial response regulator in the bacterial chemotaxis signal transduction pathway.[1][2] It functions in concert with the methyltransferase CheR to control the methylation level of transmembrane chemoreceptors, thereby modulating the cell's swimming behavior in response to environmental stimuli.[2][3] The activity of CheB is regulated by phosphorylation of its N-terminal domain by the histidine kinase CheA.[1][4] The production of highly pure, active recombinant CheB is essential for structural biology, biochemical assays, and for screening potential antimicrobial agents that target bacterial motility.

These application notes provide a comprehensive workflow and detailed protocols for the cloning, expression, and purification of recombinant CheB protein using the Escherichia coli expression system.[5][6]

Bacterial Chemotaxis Signaling Pathway

The CheB protein is a key component of the two-component signaling pathway that governs bacterial chemotaxis. In this system, chemoreceptors detect environmental attractants or repellents, which in turn regulates the autophosphorylation activity of the histidine kinase, CheA.[1][4] CheA then transfers the phosphoryl group to the response regulators CheY and CheB.[3] Phospho-CheY interacts with the flagellar motor to control the direction of rotation, while phospho-CheB, the activated form of the methylesterase, demethylates the chemoreceptors to facilitate sensory adaptation.[3]

CheB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor (MCP) CheA CheA (Histidine Kinase) Receptor->CheA CheA_P CheA-P CheA->CheA_P Autophosphorylation CheW CheW (Coupling Protein) CheW->Receptor CheW->CheA CheB CheB CheA_P->CheB Phospho-transfer CheY CheY CheA_P->CheY Phospho-transfer CheB_P CheB-P (Active) CheB->CheB_P CheB_P->Receptor Demethylation (Adaptation) CheR CheR (Methyltransferase) CheR->Receptor Methylation CheY_P CheY-P CheY->CheY_P Motor Flagellar Motor CheY_P->Motor Induces Tumbling

Caption: Bacterial chemotaxis signaling pathway involving CheB.

Overall Experimental Workflow

The process of generating pure recombinant CheB protein involves a multi-step workflow. It begins with the amplification of the cheB gene, followed by its insertion into a suitable expression vector, typically containing an affinity tag for purification.[7][8] The recombinant plasmid is then transformed into an E. coli expression host.[9] Protein expression is induced, and the cells are harvested and lysed.[10] The final stage involves a series of chromatographic steps to purify the target protein from the complex mixture of host cell components.[11][12]

Experimental_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification A 1. PCR Amplification of cheB gene B 2. Vector & Insert Digestion A->B C 3. Ligation into Expression Vector B->C D 4. Transformation into E. coli Host C->D E 5. Culture Growth & Induction (IPTG) D->E F 6. Cell Harvesting E->F G 7. Cell Lysis F->G H 8. Lysate Clarification G->H I 9. Affinity Chromatography (IMAC) H->I J 10. (Optional) Ion-Exchange (IEX) I->J K 11. (Optional) Size-Exclusion (SEC) J->K L 12. Pure CheB Protein K->L

Caption: Workflow for recombinant CheB protein production.

Experimental Protocols

Section 1: Cloning of the cheB Gene

This section describes the process of amplifying the cheB gene from E. coli K12 genomic DNA and cloning it into a pET-series expression vector, which appends an N-terminal polyhistidine (His6) tag to the recombinant protein to facilitate purification.[7][13]

Protocol 1.1: PCR Amplification of cheB

  • Template: Use genomic DNA isolated from E. coli (strain K12).

  • Primers: Design primers to amplify the full-length cheB coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) for cloning into the pET-21b vector.

    • Forward Primer (with NdeI): 5'- GAT CAT CAT ATG AGC AAG TTT GAT ATT GCG -3'

    • Reverse Primer (with XhoI): 5'- GAT GAT CTC GAG TTA GCG GTT TTC GAT GGC -3'

  • PCR Reaction Mixture (50 µL):

    Component Volume Final Concentration
    5X Phusion HF Buffer 10 µL 1X
    10 mM dNTPs 1 µL 200 µM
    Forward Primer (10 µM) 2.5 µL 0.5 µM
    Reverse Primer (10 µM) 2.5 µL 0.5 µM
    E. coli gDNA (50 ng/µL) 1 µL 1 ng/µL
    Phusion DNA Polymerase 0.5 µL 1.0 U

    | Nuclease-Free Water | 32.5 µL | - |

  • PCR Cycling Conditions:

    Step Temperature Time Cycles
    Initial Denaturation 98°C 30 sec 1
    Denaturation 98°C 10 sec \multirow{3}{*}{30}
    Annealing 60°C 30 sec
    Extension 72°C 45 sec
    Final Extension 72°C 7 min 1

    | Hold | 4°C | ∞ | 1 |

  • Verification: Analyze 5 µL of the PCR product on a 1% agarose gel to confirm a band of the expected size (~1050 bp). Purify the remaining PCR product using a commercial PCR cleanup kit.

Protocol 1.2: Vector and Insert Digestion

  • Perform separate restriction digests for the purified PCR product (insert) and the pET-21b vector.

  • Reaction Mixture (50 µL):

    Component Insert Vector (pET-21b)
    DNA ~1 µg ~2 µg
    10X CutSmart Buffer 5 µL 5 µL
    NdeI-HF (20,000 U/mL) 1 µL 1 µL
    XhoI-HF (20,000 U/mL) 1 µL 1 µL

    | Nuclease-Free Water | to 50 µL | to 50 µL |

  • Incubate both reactions at 37°C for 2-3 hours.

  • Purify the digested products. The digested vector should be purified via gel extraction to remove the small excised fragment. The digested insert can be purified using a standard cleanup kit.

Protocol 1.3: Ligation and Transformation

  • Ligation Reaction (20 µL):

    Component Volume
    Digested pET-21b ~50 ng
    Digested cheB Insert ~150 ng (3:1 molar ratio)
    T4 DNA Ligase Buffer (10X) 2 µL
    T4 DNA Ligase 1 µL

    | Nuclease-Free Water | to 20 µL |

  • Incubate at 16°C overnight or at room temperature for 2 hours.

  • Transformation: Transform 5-10 µL of the ligation mixture into chemically competent E. coli DH5α cells (for plasmid amplification) using a standard heat-shock protocol.[14]

  • Plate the transformed cells on LB agar plates containing 100 µg/mL ampicillin and incubate overnight at 37°C.

  • Screen colonies by colony PCR or restriction digest of purified plasmid DNA to confirm the correct insert. Sequence-verify the final construct.

Section 2: Expression of Recombinant CheB

Once the pET-21b-cheB construct is confirmed, it is transformed into an expression host strain like E. coli BL21(DE3).

Protocol 2.1: Small-Scale Expression Trial

  • Transform the verified pET-21b-cheB plasmid into competent E. coli BL21(DE3) cells and plate on LB agar with ampicillin.

  • Inoculate a single colony into 5 mL of LB medium with ampicillin and grow overnight at 37°C with shaking.

  • Inoculate 1 mL of the overnight culture into 50 mL of fresh LB medium with ampicillin.

  • Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Take a 1 mL "uninduced" sample.

  • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[13]

  • Incubate for 4 hours at 30°C with shaking. (Note: Temperature and induction time can be optimized to improve protein solubility).[9]

  • Harvest the cells by centrifugation. Analyze the "uninduced" and "induced" samples by SDS-PAGE to confirm the expression of a protein at the expected molecular weight for His6-CheB (~39 kDa).

Protocol 2.2: Large-Scale Culture and Induction

  • Inoculate 10 mL of an overnight culture of BL21(DE3) containing pET-21b-cheB into 1 L of LB medium with 100 µg/mL ampicillin in a 2.8 L baffled flask.

  • Grow at 37°C with shaking (220 rpm) until the OD600 reaches 0.6-0.8.

  • Cool the culture to 25°C and induce expression with 0.4 mM IPTG.

  • Incubate for 16-18 hours at 25°C with shaking.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Section 3: Purification of Recombinant His6-CheB

This protocol uses Immobilized Metal Affinity Chromatography (IMAC) as the primary capture step.[15] Further polishing steps with Ion-Exchange (IEX) and Size-Exclusion (SEC) chromatography can be performed to achieve higher purity.[16][17]

Protocol 3.1: Cell Lysis and Lysate Clarification

  • Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Add lysozyme to 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice. Use short bursts (e.g., 10 sec ON, 30 sec OFF) for a total of 5-10 minutes of "ON" time, or until the suspension is no longer viscous.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.[10]

  • Collect the supernatant, which contains the soluble His6-CheB protein. Filter through a 0.45 µm filter before loading onto the chromatography column.

Protocol 3.2: Immobilized Metal Affinity Chromatography (IMAC)

  • Column: Use a 5 mL Ni-NTA pre-packed column.

  • Equilibration: Equilibrate the column with 5 column volumes (CV) of Lysis Buffer (Wash Buffer 1).

  • Sample Loading: Load the clarified lysate onto the column at a flow rate of 1-2 mL/min.

  • Wash 1: Wash the column with 10 CV of Wash Buffer 1 (50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0) to remove unbound proteins.

  • Wash 2: Wash the column with 10 CV of Wash Buffer 2 (50 mM sodium phosphate, 300 mM NaCl, 25 mM imidazole, pH 8.0) to remove non-specifically bound host proteins.[15]

  • Elution: Elute the His6-CheB protein with 5 CV of Elution Buffer (50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect 1 mL fractions.

  • Analysis: Analyze the collected fractions for protein content (Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the highest concentration of pure CheB.

Protocol 3.3: (Optional) Ion-Exchange Chromatography (IEX)

  • Buffer Exchange: The pooled fractions from IMAC must be buffer-exchanged into a low-salt buffer (e.g., 20 mM Tris-HCl, 25 mM NaCl, pH 8.0) using dialysis or a desalting column.

  • Column: Use an anion exchange column (e.g., HiTrap Q HP), as CheB has a theoretical pI of ~5.7.

  • Equilibration: Equilibrate the column with low-salt buffer.

  • Loading and Elution: Load the sample and elute the protein using a linear gradient of increasing salt concentration (e.g., 25 mM to 1 M NaCl).

  • Analyze fractions by SDS-PAGE to identify those containing pure CheB.

Protocol 3.4: (Optional) Size-Exclusion Chromatography (SEC)

  • Purpose: This final polishing step separates proteins based on size and can remove aggregates.[17]

  • Column: Use a gel filtration column (e.g., Superdex 75 or Superdex 200) appropriate for the size of CheB (~39 kDa).

  • Equilibration and Run: Equilibrate the column with a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.5).

  • Sample Loading: Concentrate the pooled fractions from the previous step and load onto the SEC column.

  • Analysis: Collect fractions and analyze by SDS-PAGE. The main peak should correspond to monomeric CheB.

Data Presentation

The following table presents representative quantitative data for a typical purification of His6-CheB from 1 liter of E. coli culture.

Purification StepTotal Protein (mg)His6-CheB (mg)Purity (%)Yield (%)
Crude Lysate600305100
IMAC Eluate2522.59075
IEX Eluate19189560
SEC Eluate1514.7>9849

Note: Values are illustrative and will vary depending on expression levels and optimization of each step.

References

Application Notes and Protocols for In Vitro CheB Methylesterase Activity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro enzymatic activity of CheB methylesterase, a crucial enzyme in the bacterial chemotaxis signaling pathway. The provided methodologies are essential for researchers studying bacterial signaling, as well as for professionals in drug development targeting bacterial motility and behavior.

Introduction

CheB is a key response regulator in the bacterial two-component signaling pathway that governs chemotaxis.[1] It functions as a methylesterase, removing methyl groups from glutamate residues on the methyl-accepting chemotaxis proteins (MCPs).[1][2] This demethylation activity is critical for sensory adaptation, allowing bacteria to reset their sensitivity to environmental stimuli. The activity of CheB is enhanced by phosphorylation of its N-terminal regulatory domain by the histidine kinase CheA.[2][3] Understanding the kinetics of CheB is fundamental to elucidating the mechanisms of bacterial adaptation and identifying potential targets for antimicrobial agents that disrupt these essential behaviors.

This protocol outlines two common methods for assaying CheB methylesterase activity in vitro: a radioactivity-based assay and a colorimetric assay.

Signaling Pathway

The bacterial chemotaxis signaling pathway is initiated by the binding of chemoeffectors to MCPs. This binding event modulates the autophosphorylation of the histidine kinase CheA, which is coupled to the receptors via the scaffold protein CheW.[4] CheA then transfers a phosphoryl group to the response regulators CheY and CheB.[4][5] Phosphorylated CheY (CheY-P) interacts with the flagellar motor to control the direction of swimming, while phosphorylated CheB (CheB-P) demethylates the MCPs, leading to sensory adaptation.[4][6]

Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheW CheW CheA CheA MCP->CheA CheW->CheA Couples CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Controls rotation CheB_P CheB-P CheB_P->MCP Demethylates (Adaptation) CheR CheR CheR->MCP Methylates Attractant Attractant Attractant->MCP Binds

Diagram 1: Bacterial Chemotaxis Signaling Pathway.

Experimental Protocols

Method 1: Radioactivity-Based Assay

This method relies on the use of a radiolabeled methyl-group donor to prepare the substrate and subsequent quantification of the released radiolabeled methanol.

1. Preparation of Radiolabeled Substrate ([methyl-³H]Tar-containing membranes)

  • Cell Culture and Induction: Grow an E. coli strain overexpressing the Tar chemoreceptor. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Radiolabeling: In the presence of a methyltransferase (CheR) and S-adenosyl-L-[methyl-³H]methionine, the Tar receptors will become radiolabeled.

  • Membrane Preparation: Harvest the cells, lyse them, and isolate the cell membranes containing the [methyl-³H]Tar by ultracentrifugation.

  • Washing: Wash the membranes multiple times to remove unincorporated radiolabel. Resuspend the final membrane pellet in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0).

2. In Vitro CheB Methylesterase Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • [methyl-³H]Tar-containing membranes (substrate)

    • Purified CheB enzyme

    • Assay buffer (e.g., 50 mM potassium phosphate, 25 mM MgCl₂, 2.8 mM β-mercaptoethanol, pH 7.0)[7]

    • For assessing the activity of phosphorylated CheB, pre-incubate CheB with a phosphoryl group donor like 50 mM phosphoramidate in the presence of 25 mM MgCl₂ for 30 seconds before adding the substrate.[7]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25°C).[7]

  • Termination: Stop the reaction at various time points by adding a stop solution (e.g., a solution that denatures the enzyme).

  • Separation of Methanol: Separate the volatile [³H]methanol from the non-volatile radiolabeled substrate. This can be achieved by a vapor diffusion method.

  • Quantification: Quantify the amount of [³H]methanol using liquid scintillation counting.

3. Data Analysis

  • Calculate the specific activity of CheB, typically expressed as mmol of [³H]methanol produced per mole of enzyme per second.[7]

  • To determine kinetic parameters, perform the assay with varying concentrations of the [methyl-³H]Tar substrate and fit the data to the Michaelis-Menten equation to determine Kₘ and kcat.[7]

Method 2: Colorimetric Assay

This method measures the amount of methanol produced through an enzyme-coupled reaction that results in a colored product.

1. Preparation of Substrate

  • Prepare membranes containing methylated chemoreceptors (e.g., Tar) as described in Method 1, but without the use of a radiolabel.

2. In Vitro CheB Methylesterase Assay

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Membranes with methylated Tar (substrate)

    • Purified CheB enzyme

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 250 mM NaCl)[8]

    • Alcohol oxidase (AO)

    • A colorimetric reagent for formaldehyde detection, such as N-methylbenzothiazolinone-2-hydrazone (MBTH) or Purpald.[9][10][11][12][13]

  • Incubation: Incubate the reaction at room temperature (e.g., 25°C) for a defined period (e.g., 30 minutes).[8] In this coupled reaction, CheB produces methanol, which is then oxidized by AO to formaldehyde.

  • Color Development: Stop the enzymatic reactions and initiate the color-forming reaction. For instance, when using MBTH, an acidic solution containing ferric ions is added, which leads to the formation of a colored formazan dye.[9][10]

  • Quantification: Measure the absorbance of the solution at the appropriate wavelength (e.g., 620 nm for the MBTH method) using a spectrophotometer.[8]

3. Data Analysis

  • Create a standard curve using known concentrations of methanol to correlate absorbance values with the amount of methanol produced.

  • Calculate the specific activity of CheB based on the rate of methanol formation.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A1 Prepare Substrate (Methylated MCPs) B1 Set up Reaction Mixture (Substrate, Enzyme, Buffer) A1->B1 A2 Prepare CheB Enzyme A2->B1 A3 Prepare Buffers and Reagents A3->B1 B2 Incubate at Controlled Temperature B1->B2 B3 Stop Reaction at Time Points B2->B3 C1_radio Radioactive: Separate and Quantify ³H-Methanol B3->C1_radio Method 1 C1_color Colorimetric: Develop and Measure Color B3->C1_color Method 2 D1 Calculate Specific Activity C1_radio->D1 C1_color->D1 D2 Determine Kinetic Parameters (Kₘ, kcat) D1->D2

Diagram 2: Experimental Workflow for CheB Assay.

Data Presentation

The quantitative data obtained from the CheB methylesterase activity assays can be summarized in a tabular format for easy comparison. Below is an example of how to present such data.

Enzyme StateSubstrate Concentration (µM)Initial Velocity (µmol/min/mg)Specific Activity (s⁻¹)Kₘ (µM)kcat (s⁻¹)
Unphosphorylated CheB100.50.7115.21.2
200.8
401.1
801.3
Phosphorylated CheB102.53.514.86.0
204.0
405.1
805.8

Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual experimental results will vary.

References

Application Notes: Probing the CheB Active Site Using Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate chemical gradients in their environment, moving towards attractants and away from repellents. This process is crucial for survival, allowing bacteria to find nutrients and avoid toxic substances. At the heart of the adaptation mechanism of this system is the reversible covalent modification of transmembrane chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs). The level of MCP methylation is precisely controlled by two key enzymes: the methyltransferase CheR and the methylesterase CheB.[1][2][3] This document focuses on CheB, a response regulator that catalyzes the hydrolysis of γ-glutamyl methyl esters on MCPs, effectively demethylating the receptors.[1] Understanding the catalytic mechanism of CheB is fundamental for elucidating the process of chemotactic adaptation and for the potential development of novel antimicrobial agents that disrupt this essential bacterial behavior.

CheB Structure and Catalytic Mechanism

CheB is a multi-domain protein consisting of an N-terminal regulatory domain and a C-terminal catalytic domain, connected by a flexible linker.[4] The N-terminal domain is a member of the CheY-like response regulator family and controls the enzymatic activity of the C-terminal domain. In the absence of a signal, the unphosphorylated N-terminal domain physically obstructs the active site of the catalytic domain, leading to autoinhibition.[4] Upon receiving a signal from the histidine kinase CheA, the N-terminal domain of CheB becomes phosphorylated. This phosphorylation induces a conformational change that relieves the inhibition, exposing the active site and allowing the receptor substrate to bind.

The catalytic domain of CheB employs a classic acid-base-nucleophile catalytic triad, a common feature in hydrolase enzymes.[5] This triad is located in a cleft at the C-terminal edge of a β-sheet and consists of the residues Ser164 , His190 , and Asp286 .[4] In this arrangement, Ser164 acts as the nucleophile that attacks the carbonyl carbon of the methyl-ester substrate. His190 functions as a general base, abstracting a proton from Ser164 to increase its nucleophilicity, and is, in turn, stabilized by the acidic residue Asp286. Site-directed mutagenesis of these key residues is a powerful technique to validate their functional roles and to quantify their contribution to catalysis.

Visualizing Key Pathways and Processes

Chemotaxis_Signaling_Pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling cluster_motor Flagellar Motor MCPs Chemoreceptors (MCPs) CheA CheA (Histidine Kinase) MCPs->CheA inhibits CheW CheW CheA->MCPs activates CheY CheY (Response Regulator) CheA->CheY phosphorylates CheB CheB (Methylesterase) CheA->CheB phosphorylates CheY_P CheY-P CheY->CheY_P CheB_P CheB-P CheB->CheB_P CheZ CheZ (Phosphatase) CheZ->CheY_P dephosphorylates Motor Flagellar Motor CCW Rotation\n(Running) CCW Rotation (Running) Motor->CCW Rotation\n(Running) default state Attractant Attractant Attractant->MCPs binds Repellent Repellent Repellent->MCPs binds ATP ATP ATP->CheA autophosphorylation CheY_P->Motor induces CW rotation (Tumbling) CheB_P->MCPs demethylates (Adaptation)

SDM_Workflow A 1. Primer Design - Design complementary primers containing the desired mutation (e.g., S164A) B 2. PCR Amplification - Use high-fidelity polymerase to amplify the entire plasmid A->B C 3. DpnI Digestion - Digest parental, methylated template DNA, leaving mutant plasmid intact B->C D 4. Transformation - Transform digested product into competent E. coli cells C->D E 5. Selection & Sequencing - Select colonies and verify the mutation by DNA sequencing D->E

CheB_Activation cluster_inactive Inactive State cluster_active Active State Inactive {Regulatory Domain (N-term)||Catalytic Domain (C-term)} Active {Regulatory Domain (N-term)||Catalytic Domain (C-term)} Inactive->Active Conformational Change ActiveSite_Blocked Active Site Product Demethylated Chemoreceptor + Methanol Active->Product ActiveSite_Open Active Site CheA CheA CheA->Inactive:reg Phosphorylation ATP ATP ATP->CheA MCP Methylated Chemoreceptor (Substrate) MCP->ActiveSite_Open

Quantitative Analysis of CheB Active Site Mutants

Site-directed mutagenesis is employed to substitute the key catalytic residues—Ser164, His190, and Asp286—typically with a non-functional amino acid like alanine. This substitution effectively removes the specific chemical functionality of the native residue. The resulting mutant proteins are then expressed, purified, and subjected to enzymatic assays to determine their catalytic efficiency. By comparing the kinetic parameters (k_cat and K_m) of the mutants to the wild-type enzyme, the contribution of each residue to substrate binding and catalysis can be quantified. A significant decrease in k_cat upon mutation provides strong evidence for a residue's direct involvement in the chemical steps of catalysis.

Table 1: Kinetic Parameters of Wild-Type and Active Site Mutants of CheB

ResidueMutationRelative Activity (%)k_cat (s⁻¹)K_m (µM)Fold Decrease in k_cat/K_m
Wild-Type-100ValueValue-
Ser164S164AValueValueValueValue
His190H190AValueValueValueValue
Asp286D286AValueValueValueValue

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of CheB

This protocol describes the generation of an active site mutant (e.g., S164A) in a CheB expression plasmid using a PCR-based method.

1. Materials:

  • High-fidelity DNA polymerase (e.g., PfuUltra II)

  • Expression plasmid containing the wild-type cheB gene

  • Mutagenic forward and reverse primers (complementary)

  • dNTP mix

  • DpnI restriction enzyme

  • Highly competent E. coli cells (e.g., XL1-Blue)

  • LB agar plates with appropriate antibiotic

2. Primer Design:

  • Design two complementary oligonucleotide primers, 25-45 bases in length, containing the desired mutation (e.g., changing the Ser164 codon 'TCT' to the Ala codon 'GCT').

  • The mutation should be centered within the primer sequence.

  • Ensure the primers have a melting temperature (Tm) ≥ 78°C and a GC content of at least 40%.

3. PCR Amplification:

  • Set up the PCR reaction in a 50 µL volume:

    • 5 µL of 10x reaction buffer

    • 5-50 ng of template plasmid DNA

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM each)

    • 1 µL of high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • Perform thermal cycling:

    • Initial Denaturation: 95°C for 2 minutes

    • 18 Cycles:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final Extension: 68°C for 7 minutes

4. DpnI Digestion:

  • Add 1 µL of DpnI enzyme directly to the amplified PCR product.

  • Incubate at 37°C for 1-2 hours to digest the parental, methylated DNA template.

5. Transformation:

  • Transform 1-2 µL of the DpnI-treated plasmid into 50 µL of highly competent E. coli cells via heat shock.

  • Plate the transformed cells on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

6. Verification:

  • Pick several colonies and grow overnight liquid cultures.

  • Isolate plasmid DNA using a miniprep kit.

  • Verify the presence of the desired mutation by sending the plasmid for DNA sequencing.

Protocol 2: Expression and Purification of Mutant CheB

This protocol describes the overexpression and purification of His-tagged CheB protein from E. coli.

1. Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • LB broth with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • Ni-NTA affinity chromatography column

  • Lysozyme, DNase I, Protease inhibitor cocktail

2. Protein Expression:

  • Transform the sequence-verified CheB mutant plasmid into BL21(DE3) cells.

  • Inoculate 1 L of LB broth (with antibiotic) with a 10 mL overnight culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate at 25°C for 4-6 hours or 18°C overnight.

3. Cell Lysis:

  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer containing lysozyme and protease inhibitors.

  • Incubate on ice for 30 minutes.

  • Sonicate the suspension on ice to lyse the cells completely.

  • Add DNase I and incubate for 15 minutes on ice.

  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

4. Affinity Purification:

  • Equilibrate a Ni-NTA column with 5 column volumes of Lysis Buffer.

  • Load the clarified supernatant onto the column.

  • Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.

  • Elute the His-tagged CheB protein with 5 column volumes of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to confirm purity.

5. Dialysis and Storage:

  • Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5).

  • Determine protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 3: CheB Methylesterase Activity Assay

This protocol outlines a coupled enzymatic assay to measure the rate of methanol release from a methylated MCP substrate. The released methanol is oxidized by alcohol oxidase (AO) to produce formaldehyde and H₂O₂. The formaldehyde is then measured.

1. Materials:

  • Purified wild-type or mutant CheB protein

  • Methylated MCP substrate (in vitro methylated membrane preparations or a synthetic methylated peptide)[1][6]

  • Assay Buffer (e.g., 50 mM phosphate buffer, pH 7.5)

  • Alcohol Oxidase (AO) from Pichia pastoris

  • Formaldehyde Dehydrogenase (FDH)

  • Nicotinamide adenine dinucleotide (NAD⁺)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

2. Preparation of Methylated Substrate:

  • Prepare E. coli membranes from a strain overexpressing a specific MCP (e.g., Tar).

  • Perform in vitro methylation by incubating the membranes with purified CheR methyltransferase and S-adenosyl-[methyl-³H]-methionine (for quantification) or non-labeled S-adenosylmethionine.

  • Wash the membranes extensively to remove excess reagents. Resuspend in Assay Buffer.

3. Coupled Assay Reaction:

  • Set up the reaction in a 96-well plate or cuvette. For a 100 µL reaction volume:

    • 70 µL Assay Buffer

    • 10 µL Methylated MCP substrate

    • 5 µL NAD⁺ (10 mM stock)

    • 5 µL Alcohol Oxidase (1 U/mL)

    • 5 µL Formaldehyde Dehydrogenase (1 U/mL)

  • Equilibrate the mixture to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding 5 µL of purified CheB enzyme (at various concentrations to determine initial rates).

  • Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

4. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear phase of the absorbance curve using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Perform the assay using a range of substrate concentrations to determine the Michaelis-Menten kinetic parameters, K_m and V_max.

  • Calculate the turnover number (k_cat) from V_max and the enzyme concentration ([E]): k_cat = V_max / [E].

  • Compare the k_cat and K_m values of the mutant enzymes to the wild-type enzyme to quantify the effects of the mutations on catalysis.

References

Application Notes and Protocols for the Crystallization of CheB for X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and crystallization of the chemotaxis protein CheB from Salmonella typhimurium, a critical step for determining its three-dimensional structure through X-ray diffraction. Understanding the structure of CheB is paramount for elucidating its role in bacterial signaling and for the development of novel antimicrobial agents.

Introduction to CheB and its Role in Bacterial Chemotaxis

Bacterial chemotaxis is a sophisticated signaling pathway that allows bacteria to navigate their environment in response to chemical gradients. This process is governed by a series of proteins, among which the methylesterase CheB plays a crucial role in adaptation. CheB, in conjunction with the methyltransferase CheR, modulates the methylation state of transmembrane chemoreceptors. Specifically, the phosphorylated form of CheB catalyzes the demethylation of glutamate residues on these receptors, a key step in resetting the signaling pathway and allowing the bacterium to respond to new stimuli.[1] The determination of the high-resolution crystal structure of CheB is essential for a detailed understanding of its catalytic mechanism and its regulation through phosphorylation.

Protein Purification Protocol for S. typhimurium CheB

A homogenous and stable protein sample is a prerequisite for successful crystallization.[2] The following protocol is a modified version of established methods for purifying CheB for structural studies.[1]

Materials:

  • E. coli cell paste overexpressing S. typhimurium CheB

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol

  • Dialysis Buffer: 0.1 M MES, pH 6.0

  • Ammonium Sulfate

  • Ni-NTA affinity chromatography column

  • Ion-exchange chromatography column (e.g., Mono Q)

  • Size-exclusion chromatography column (e.g., Superdex 75)

  • Centricon-10 concentrator (or equivalent)

Procedure:

  • Cell Lysis: Resuspend the E. coli cell paste in ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer to remove non-specifically bound proteins. Elute the His-tagged CheB protein with Elution Buffer.

  • Ion-Exchange Chromatography: Dialyze the eluted protein against a low-salt buffer and load it onto an anion-exchange column. Elute the protein using a linear salt gradient. This step helps to remove nucleic acid contaminants and other impurities.

  • Size-Exclusion Chromatography: Further purify the protein by size-exclusion chromatography to separate CheB from any remaining contaminants and protein aggregates.

  • Protein Concentration and Storage: Concentrate the purified CheB to approximately 12 mg/ml using a Centricon-10 concentrator.[1] For long-term storage, the protein can be stored as a precipitate in 50% saturated ammonium sulfate.[1]

Crystallization Protocol for S. typhimurium CheB

The hanging drop vapor diffusion method is a commonly used technique for protein crystallization.[1]

Materials:

  • Purified and concentrated CheB protein (12 mg/ml in 0.1 M MES, pH 6.0)

  • Crystallization screening kits (e.g., Hampton Research, Qiagen)

  • 24-well crystallization plates

  • Siliconized glass cover slips

  • Micro-pipettes and tips

Procedure:

  • Preparation for Crystallization: Immediately before setting up crystallization trials, resuspend the precipitated CheB in and dialyze it against 0.1 M MES, pH 6.0.[1] Centrifuge the protein solution to remove any aggregates.

  • Hanging Drop Setup:

    • Pipette 500 µl of the reservoir solution (containing the precipitant) into the well of a 24-well crystallization plate.

    • On a siliconized cover slip, mix 1-2 µl of the CheB protein solution with 1-2 µl of the reservoir solution.

    • Invert the cover slip and place it over the well, sealing it with vacuum grease to create a hanging drop.

  • Incubation and Observation: Incubate the crystallization plates at a constant temperature (e.g., 4°C, 18°C, or 20°C). Monitor the drops regularly under a microscope for crystal growth over several days to weeks.

  • Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, protein concentration, and temperature to obtain diffraction-quality crystals.

Summary of Quantitative Data for CheB Crystallization

ParameterValueReference
Protein Source Salmonella typhimurium[1]
Purification Method Ni-NTA affinity, Ion-exchange, Size-exclusion chromatography[1]
Final Protein Buffer 0.1 M MES, pH 6.0[1]
Protein Concentration 12 mg/ml[1]
Crystallization Method Hanging Drop Vapor Diffusion[1]
Crystal Resolution 2.4 Å[1]

Visualizations

BacterialChemotaxisSignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor (MCP) CheW CheW Receptor->CheW CheA CheA (Histidine Kinase) Receptor->CheA activates CheW->CheA couples CheA_P CheA-P CheA->CheA_P autophosphorylates CheY CheY (Response Regulator) CheB CheB (Methylesterase) CheR CheR (Methyltransferase) CheR->Receptor methylates (adaptation) Motor Flagellar Motor CheA_P->CheY phosphorylates CheA_P->CheB phosphorylates CheY_P CheY-P CheY_P->Motor binds to induces tumbling CheB_P CheB-P CheB_P->Receptor demethylates (adaptation) Attractant Attractant Attractant->Receptor binds Repellent Repellent Repellent->Receptor binds

Caption: Bacterial Chemotaxis Signaling Pathway.

CheBCrystallizationWorkflow cluster_purification Protein Purification cluster_crystallization Crystallization Start E. coli cells with overexpressed CheB Lysis Cell Lysis & Centrifugation Start->Lysis IMAC1 Ni-NTA Affinity Chromatography Lysis->IMAC1 IEX Ion-Exchange Chromatography IMAC1->IEX SEC Size-Exclusion Chromatography IEX->SEC Concentration Concentration to 12 mg/ml SEC->Concentration Storage Storage as (NH4)2SO4 precipitate Concentration->Storage Dialysis Resuspend & Dialyze against 0.1 M MES, pH 6.0 Storage->Dialysis HangingDrop Hanging Drop Vapor Diffusion Setup Dialysis->HangingDrop Incubation Incubation & Monitoring HangingDrop->Incubation Optimization Crystal Optimization Incubation->Optimization Diffraction X-ray Diffraction Optimization->Diffraction

Caption: Experimental Workflow for CheB Crystallization.

References

Application Notes and Protocols: In vivo Methanol Release Assay to Measure CheB Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The in vivo methanol release assay is a sensitive and direct method for measuring the activity of the methylesterase CheB, a key enzyme in the bacterial chemotaxis signaling pathway. This assay leverages the natural process of sensory adaptation in bacteria, where the demethylation of methyl-accepting chemotaxis proteins (MCPs) by CheB results in the stoichiometric release of methanol. By quantifying the amount of methanol released from a bacterial cell suspension upon stimulation with a chemoeffector, researchers can infer the in vivo activity of CheB.

This assay is particularly useful for:

  • Characterizing the function of CheB mutants: Comparing methanol release in wild-type and mutant strains can elucidate the functional consequences of specific mutations on CheB activity.

  • Screening for inhibitors or activators of CheB: The assay can be adapted for high-throughput screening of compound libraries to identify molecules that modulate CheB activity, which may have applications in the development of novel antimicrobial agents that target bacterial motility and biofilm formation.

  • Investigating the dynamics of the chemotaxis signaling pathway: By measuring methanol release over time in response to different chemoeffectors, the kinetics of CheB activation and MCP demethylation can be studied.

The principle of the assay is based on the biphasic adaptation response of bacteria to chemotactic stimuli. The binding of a chemoattractant to an MCP initially inhibits the autophosphorylation of the histidine kinase CheA. This leads to a decrease in the phosphorylation of the response regulator CheY, causing smooth swimming. Simultaneously, the unphosphorylated state of CheA results in a decrease in the phosphorylation of CheB. However, for adaptation, CheR continuously methylates the MCPs. In the presence of a persistent attractant signal, the cell adapts by increasing the level of MCP methylation. Conversely, upon removal of an attractant or addition of a repellent, CheA is activated, leading to the phosphorylation of CheB. Phosphorylated CheB (CheB-P) has a higher methylesterase activity and removes methyl groups from the MCPs, releasing methanol and resetting the signaling pathway.[1][2]

Signaling Pathway and Experimental Workflow Diagrams

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA activates (repellent) inhibits (attractant) Methanol Methanol MCP->Methanol releases CheY CheY CheA->CheY P CheB CheB CheA->CheB P CheW CheW CheW->MCP couples CheW->CheA couples CheY_P CheY-P CheY->CheY_P Flagellar_Motor Flagellar Motor CheY->Flagellar_Motor CCW rotation (run) CheB_P CheB-P CheB->CheB_P CheR CheR CheR->MCP methylates CheY_P->Flagellar_Motor CW rotation (tumble) CheB_P->MCP demethylates Attractant Attractant Attractant->MCP binds Repellent Repellent Repellent->MCP binds Experimental_Workflow A 1. Bacterial Cell Culture (e.g., E. coli grown to mid-log phase) B 2. Cell Harvesting and Washing (Centrifugation and resuspension in chemotaxis buffer) A->B C 3. Cell Resuspension (Adjust to desired OD600 in chemotaxis buffer) B->C D 4. Pre-incubation (Allow cells to equilibrate) C->D E 5. Chemoeffector Stimulation (Addition of attractant or repellent) D->E F 6. Reaction Termination & Sample Collection (Centrifugation to pellet cells) E->F G 7. Supernatant Filtration (e.g., using a 10 kDa spin column) F->G H 8. Methanol Quantification (Colorimetric assay or GC-FID) G->H I 9. Data Analysis (Calculate methanol concentration and CheB activity) H->I

References

Application Notes: Visualizing CheB Localization in Bacterial Cells Using Fluorescent Protein Fusions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bacterial chemotaxis is a sophisticated signal transduction system that enables motile bacteria to navigate chemical gradients in their environment. This behavior is governed by a network of "Che" (chemotaxis) proteins. A key component of the adaptation mechanism within this pathway is the protein-glutamate methylesterase, CheB.[1] CheB, along with the methyltransferase CheR, modulates the methylation state of transmembrane chemoreceptors, known as methyl-accepting chemotaxis proteins (MCPs).[2] This reversible methylation allows the cell to adapt to ambient ligand concentrations, effectively creating a short-term molecular memory. CheB catalyzes the demethylation of specific methylglutamate residues on the MCPs.[1] Its activity is significantly enhanced upon phosphorylation by the histidine kinase CheA, which is part of the core signaling complex.[3][4] Understanding the spatial and temporal regulation of CheB is crucial for a complete picture of the chemotaxis signaling network.

Fluorescent protein (FP) fusions have become an indispensable tool for studying protein localization and dynamics in living cells.[5] By genetically fusing an FP (e.g., GFP, mCherry) to CheB, researchers can directly visualize its position and movement within the bacterial cell in real-time using fluorescence microscopy. This approach avoids potential artifacts from immunolabeling and provides dynamic insights into how CheB is recruited to its site of action.

Principle and Application

In many bacterial species, including Escherichia coli, the chemotaxis machinery is not diffusely located in the cytoplasm but is instead highly organized into clusters, or arrays, at the cell poles.[6] Studies using fluorescently tagged proteins have revealed that CheB dynamically localizes to these polar chemoreceptor arrays.[3][6]

The recruitment of CheB is a regulated process. In an unstimulated state, a baseline number of CheB molecules are present at the pole. However, upon stimulation with a repellent, the kinase CheA is activated, leading to the phosphorylation of CheB. This phosphorylated CheB (CheB-P) has a higher affinity for the signaling complex and assembles at the receptor array to increase the rate of MCP demethylation, thereby adapting the cell to the repellent signal.[3][7] Recent studies have quantified this dynamic recruitment, showing a significant increase in the number of CheB molecules at the pole following repellent exposure.[3] The primary binding site for CheB-P within the active receptor array is the P2 domain of CheA, with a minor contribution from the C-terminal pentapeptide (NWETF) of high-abundance receptors like Tsr.[3]

These application notes and the accompanying protocols provide a framework for constructing CheB-FP fusions and using them to quantitatively analyze the dynamic localization of CheB in response to chemotactic stimuli.

Quantitative Data Summary

The following table summarizes quantitative data from studies on the dynamic localization of CheB-GFP in E. coli cells in response to a repellent stimulus (25 mM L-isoleucine). This data highlights the significant recruitment of CheB to the polar receptor array during adaptation.

Cellular LocationConditionMean Number of CheB-GFP Molecules (± SE)Reference
Cell Pole Before Stimulus22 ± 4[3]
After Stimulus123 ± 14[3]
Cytoplasm Before Stimulus~375[3]
After Stimulus~237[3]

Signaling and Experimental Diagrams

The following diagrams illustrate the chemotaxis signaling pathway, the experimental workflow for studying CheB localization, and the regulatory logic of CheB's activity and recruitment.

Chemotaxis_Pathway cluster_membrane Membrane cluster_cytoplasm Cytoplasm MCPs Receptors (MCPs) CheA CheA MCPs->CheA MCPs->CheA CheW CheW CheW->CheA CheA->CheA CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheY_P CheY-P Motor Flagellar Motor CheY_P->Motor Induces CW rotation (Tumbling) CheB_P CheB-P CheB_P->MCPs Demethylates (Adaptation) CheR CheR CheR->MCPs Methylates (Adaptation) Motor->CheY_P Dephosphorylation (via FliM/CheZ) Attractant Attractant Attractant->MCPs Binds Repellent Repellent Repellent->MCPs Binds

Caption: Bacterial chemotaxis signaling pathway.

Experimental_Workflow cluster_construction 1. Construct Generation cluster_expression 2. Protein Expression cluster_imaging 3. Microscopy cluster_analysis 4. Data Analysis pcr PCR Amplification of cheB gene ligation Ligation/Cloning pcr->ligation vector Vector with FP gene (e.g., pSF-GFP) vector->ligation transform_clone Transformation into Cloning Strain (e.g., E. coli DH5α) ligation->transform_clone verify Plasmid Isolation & Sequence Verification transform_clone->verify transform_exp Transformation into Expression Strain verify->transform_exp culture Overnight Culture & Subculturing transform_exp->culture induce Induce Expression (if applicable) culture->induce prep Prepare Cells for Imaging (e.g., Agarose Pad) induce->prep stimulate Stimulate with Attractant/Repellent prep->stimulate acquire Image Acquisition (Time-lapse) stimulate->acquire roi Define Regions of Interest (Pole vs. Cytoplasm) acquire->roi quantify Quantify Fluorescence Intensity Over Time roi->quantify stats Statistical Analysis & Data Visualization quantify->stats

Caption: Experimental workflow for CheB localization analysis.

CheB_Regulation cluster_core Core Signaling Complex cluster_cheb CheB Cycle stimulus Chemoeffector Signal (e.g., Repellent) mcp MCPs in 'Kinase ON' State stimulus->mcp chea CheA Autophosphorylation mcp->chea Activates cheb_p CheB Phosphorylation chea->cheb_p CheA-P transfers phosphate to CheB cheb_recruit CheB-P Recruited to Polar Receptor Array cheb_p->cheb_recruit cheb_activity Increased Methylesterase Activity cheb_recruit->cheb_activity cheb_activity->mcp Demethylates MCPs, shifting to 'Kinase OFF' state adaptation Adaptation (Return to Pre-stimulus Behavior) cheb_activity->adaptation

Caption: Regulation of CheB localization and activity.

Experimental Protocols

Protocol 1: Construction of a C-terminal CheB-Fluorescent Protein Fusion

This protocol describes the generation of a plasmid for expressing CheB with a C-terminal FP tag. The strategy involves amplifying the cheB gene while removing its native stop codon and cloning it into an expression vector that contains the FP gene downstream of the cloning site.

Materials:

  • Bacterial strain with the desired cheB gene (e.g., E. coli K-12)

  • High-fidelity DNA polymerase

  • Expression vector with a C-terminal FP tag (e.g., pBAD vector with an sfGFP tag)

  • Restriction enzymes and T4 DNA ligase

  • Competent E. coli cells for cloning (e.g., DH5α) and expression (e.g., MC1061)

  • Standard reagents for PCR, restriction digest, ligation, transformation, and plasmid purification.

Methodology:

  • Primer Design:

    • Forward Primer: Design a primer that anneals ~20-25 bp upstream of the cheB start codon. Include a restriction site (e.g., NcoI) that is compatible with your chosen expression vector.

    • Reverse Primer: Design a primer that anneals to the last ~20-25 bp of the cheB coding sequence. Crucially, omit the native stop codon. Instead, add a restriction site (e.g., XhoI) that is in-frame with the downstream FP gene in the vector. A short, flexible linker sequence (e.g., encoding Gly-Gly-Ser) can be included between the end of cheB and the restriction site to ensure proper folding of both proteins.[8]

  • PCR Amplification:

    • Perform PCR using genomic DNA from your target bacterium as a template and the designed primers.

    • Use a high-fidelity polymerase to minimize mutations.

    • Run the PCR product on an agarose gel to confirm the correct size (~1 kb for E. coli cheB).

    • Purify the PCR product using a commercial kit.

  • Vector and Insert Preparation:

    • Digest both the purified PCR product and the expression vector with the selected restriction enzymes (e.g., NcoI and XhoI).

    • Purify the digested vector and insert using a gel extraction kit.

  • Ligation and Transformation:

    • Set up a ligation reaction with the digested vector, insert, and T4 DNA ligase. Use a molar insert:vector ratio of approximately 3:1.

    • Incubate as recommended by the ligase manufacturer.

    • Transform the ligation mixture into competent cloning cells (e.g., E. coli DH5α).

    • Plate the transformed cells on selective agar plates (e.g., LB agar with ampicillin) and incubate overnight.

  • Verification:

    • Select several colonies and perform colony PCR or restriction digest of purified plasmids to screen for the correct insert.

    • Submit plasmids from positive clones for Sanger sequencing to confirm the correct sequence and ensure the cheB-FP fusion is in-frame.

  • Expression:

    • Transform the sequence-verified plasmid into a suitable expression strain. The choice of strain may depend on the background required for the experiment (e.g., a ΔcheB strain for complementation studies).

Protocol 2: Fluorescence Microscopy and Image Analysis of CheB Localization

This protocol outlines the procedure for imaging the subcellular localization of the CheB-FP fusion protein in live bacteria and quantifying changes in response to a chemical stimulus.

Materials:

  • Bacterial culture expressing CheB-FP

  • Chemotaxis buffer (e.g., PBS or a motility buffer)

  • Chemoeffector stock solution (e.g., 100 mM L-isoleucine as a repellent)

  • 1.5% Agarose in chemotaxis buffer

  • Microscope slides and coverslips

  • Fluorescence microscope equipped with a high-sensitivity camera (e.g., EMCCD or sCMOS), appropriate filter sets, and an oil-immersion objective (e.g., 100x).

Methodology:

  • Cell Preparation:

    • Grow the bacterial strain expressing the CheB-FP to mid-log phase (OD600 ≈ 0.4-0.6). If using an inducible promoter, add the inducer (e.g., L-arabinose for pBAD vectors) for an appropriate time before harvesting.

    • Gently pellet the cells by centrifugation (e.g., 4000 x g for 3 minutes).

    • Wash the pellet once with chemotaxis buffer and then resuspend in the same buffer.

  • Slide Preparation:

    • Create a thin agarose pad by pipetting a small volume (~3 µL) of molten 1.5% agarose onto a clean microscope slide and immediately placing another slide on top.

    • After the agarose solidifies, carefully remove the top slide.

    • Spot a small volume (~1 µL) of the resuspended cell culture onto the agarose pad and allow it to dry slightly.

    • Place a coverslip over the pad and seal with nail polish if imaging for an extended period.

  • Image Acquisition:

    • Place the slide on the microscope stage and locate the cells using phase-contrast or DIC microscopy.

    • Switch to fluorescence imaging. Use the lowest possible laser power and shortest exposure time that provides a good signal-to-noise ratio to minimize phototoxicity and photobleaching.

    • Acquire "pre-stimulus" images of several fields of view. For dynamic studies, acquire images in a time-lapse series (e.g., one frame every 5-10 seconds).

  • Stimulation (Optional):

    • To observe dynamic relocalization, a chemoeffector can be added. This can be done by preparing an agarose pad that already contains the chemoeffector or by carefully flowing a solution containing the chemoeffector under the coverslip.

    • Immediately after stimulation, begin time-lapse image acquisition to capture the recruitment of CheB-FP to the cell poles.

  • Image Analysis and Quantification:

    • Use image analysis software (e.g., ImageJ/Fiji).

    • For each cell at each time point, define Regions of Interest (ROIs). Typically, a small, fixed-size ROI is placed over the fluorescent spot at the cell pole, and a larger ROI is drawn over the cytoplasm.[3]

    • Measure the mean or integrated fluorescence intensity within each ROI.

    • Correct for background fluorescence by measuring the intensity of an area with no cells and subtracting this value from your ROI measurements.

    • Calculate the change in polar fluorescence over time. The data can be plotted as the polar intensity versus time to visualize the dynamics of recruitment and adaptation.

    • Perform statistical analysis on data from multiple cells to determine the significance of any observed changes in localization.

References

Application Notes and Protocols for the Development of Small Molecule Inhibitors of CheB Methylesterase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CheB is a key enzyme in the bacterial chemotaxis signaling pathway, responsible for demethylating methyl-accepting chemotaxis proteins (MCPs). This process is crucial for sensory adaptation, allowing bacteria to respond to changes in their chemical environment. The methylesterase activity of CheB is tightly regulated by phosphorylation, making it an attractive target for the development of novel antimicrobial agents that could disrupt bacterial motility and virulence. These application notes provide a comprehensive overview of the methodologies and workflows for the discovery and characterization of small molecule inhibitors of CheB.

Data Presentation: A Template for CheB Inhibitor Potency

While extensive research has been conducted on the structure and function of CheB, there is a notable absence of publicly available data on potent and specific small-molecule inhibitors. High-throughput screening campaigns and subsequent hit-to-lead optimization are required to identify and characterize such compounds. Once identified, the quantitative data for these inhibitors should be organized for clear comparison, as demonstrated in the template below.

Compound IDChemical StructureIC50 (µM)[1]Ki (µM)Assay ConditionsNotes
Example-001 (Hypothetical)ValueValuepH 7.5, 25°C, Substrate: [X] µMCompetitive inhibitor
Example-002 (Hypothetical)ValueValuepH 7.5, 25°C, Substrate: [X] µMNon-competitive inhibitor
Example-003 (Hypothetical)ValueValuepH 7.5, 25°C, Substrate: [X] µMUncompetitive inhibitor

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is the inhibition constant, a more absolute measure of inhibitor potency.

Signaling Pathway and Experimental Workflow

To facilitate the understanding of CheB's role and the process of inhibitor discovery, the following diagrams illustrate the bacterial chemotaxis signaling pathway and a typical experimental workflow.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCPs (Receptors) CheA CheA (Histidine Kinase) MCP->CheA activates (in absence of attractant) CheW CheW CheW->CheA couples CheA->CheA CheY CheY (Response Regulator) CheA->CheY phosphorylates CheB CheB (Methylesterase) CheA->CheB phosphorylates FlagellarMotor Flagellar Motor CheY->FlagellarMotor binds (P) CheB->MCP demethylates (P) CheR CheR (Methyltransferase) CheR->MCP methylates FlagellarMotor->FlagellarMotor Attractant Attractant Attractant->MCP binds Repellent Repellent Repellent->MCP binds Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation & Triage cluster_characterization Lead Characterization HTS High-Throughput Screening (Compound Library) PrimaryAssay Primary CheB Activity Assay (e.g., Colorimetric/Fluorometric) HTS->PrimaryAssay Hits Initial Hits PrimaryAssay->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse OrthogonalAssay Orthogonal Assay (e.g., different detection method) DoseResponse->OrthogonalAssay CounterScreen Counter-Screening (for promiscuous inhibitors) OrthogonalAssay->CounterScreen ValidatedHits Validated Hits CounterScreen->ValidatedHits Mechanism Mechanism of Action Studies (e.g., Ki determination) ValidatedHits->Mechanism SAR Structure-Activity Relationship (SAR) Mechanism->SAR InVivo In Vivo / Cell-Based Assays (Bacterial Motility) SAR->InVivo LeadCompound Lead Compound InVivo->LeadCompound

References

Application Notes and Protocols for the Construction of cheB Gene Knockout Mutants in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a comprehensive overview and detailed protocols for the creation and verification of cheB gene knockout mutants in bacteria. Understanding the role of the cheB gene is crucial for studies in bacterial chemotaxis, motility, and the development of novel antimicrobial strategies that target these essential behaviors.

Introduction to cheB and Bacterial Chemotaxis

Bacteria utilize a sophisticated signal transduction system, known as the chemotaxis pathway, to navigate their environment in response to chemical gradients. This process is fundamental for survival, enabling bacteria to move towards nutrients (chemoattractants) and away from toxins (chemorepellents). A key component of this system is the adaptation mechanism, which allows bacteria to reset their sensitivity to persistent stimuli.

The cheB gene encodes a crucial methylesterase that, along with the methyltransferase CheR, modulates the methylation state of Methyl-accepting Chemotaxis Proteins (MCPs).[1][2] CheB is responsible for removing methyl groups from MCPs. This demethylation is critical for adaptation to repellent stimuli and for maintaining an appropriate swimming bias in the absence of chemical gradients.[1][2] Knocking out the cheB gene leads to hypermethylated MCPs, resulting in a distinct phenotype characterized by continuous tumbling behavior, as the cell is unable to reset its signaling pathway effectively.[2]

Chemotaxis Signaling Pathway

The bacterial chemotaxis pathway is a well-studied model for signal transduction. The process begins with the detection of chemoeffectors by MCPs located in the cell membrane. This binding event modulates the autophosphorylation activity of the histidine kinase CheA, which is coupled to the MCPs via the adapter protein CheW. Phosphorylated CheA (CheA-P) then transfers its phosphoryl group to the response regulator CheY. Phosphorylated CheY (CheY-P) diffuses through the cytoplasm and binds to the flagellar motor, inducing a change from counter-clockwise (CCW, smooth swimming) to clockwise (CW, tumbling) rotation.

Adaptation is mediated by the enzymes CheR and CheB. CheR constitutively adds methyl groups to MCPs, while CheB, which is activated by phosphorylation from CheA-P, removes them. In the presence of an attractant, CheA activity is inhibited, leading to less CheB activation and a net increase in MCP methylation. Conversely, repellents stimulate CheA activity, leading to increased CheB-mediated demethylation. This feedback loop allows the cell to adapt to the current stimulus level and respond to subsequent changes.

Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA Activates (in complex with CheW) CheY CheY CheA->CheY P CheB CheB CheA->CheB P CheW CheW Motor Flagellar Motor CheY->Motor Default CCW rotation (Smooth run) CheY_P CheY-P CheZ CheZ CheY_P->CheZ Dephosphorylates CheY_P->Motor Induces CW rotation (Tumbling) CheZ->CheY CheR CheR CheR->MCP Methylates (Adaptation) CheB_P CheB-P CheB_P->MCP Demethylates (Adaptation) Attractant Attractant Attractant->MCP Binds Repellent Repellent Repellent->MCP Binds

Figure 1. Bacterial Chemotaxis Signaling Pathway.

Application of cheB Knockout Mutants

Creating cheB knockout mutants is a valuable tool for:

  • Fundamental Research: Investigating the mechanisms of bacterial adaptation and signal transduction.

  • Drug Development: Screening for compounds that disrupt chemotaxis, which could serve as novel antimicrobial agents by impairing the ability of pathogenic bacteria to colonize hosts.

  • Biotechnology: Engineering bacteria with altered motility for specific applications, such as bioremediation or targeted drug delivery.

Experimental Protocol: cheB Gene Knockout using Lambda Red Recombinase

This protocol details the construction of a cheB gene knockout in Escherichia coli using the Lambda Red recombinase system, a highly efficient method for in vivo genetic engineering.[3][4][5]

Workflow Overview

Knockout_Workflow cluster_prep Phase 1: Preparation cluster_recomb Phase 2: Recombination cluster_verify Phase 3: Verification A 1. Design Primers (H1-P1 & H2-P2) B 2. PCR Amplification of Resistance Cassette A->B C 3. Purify PCR Product B->C F 6. Electroporate Purified PCR Product C->F D 4. Prepare Electrocompetent E. coli with pKD46 E 5. Induce Lambda Red with L-Arabinose D->E E->F G 7. Select Mutants on Antibiotic Plates F->G H 8. Verify Knockout by Colony PCR G->H I 9. (Optional) Eliminate Resistance Cassette using pCP20 H->I J 10. Sequence Verification I->J

Figure 2. Workflow for Gene Knockout using Lambda Red Recombinase.

Detailed Methodologies

1. Preparation of the Knockout Cassette

  • Primer Design: Design primers to amplify an antibiotic resistance cassette (e.g., kanamycin resistance, KanR) from a template plasmid (e.g., pKD4). The primers should have two parts: a 3' end (~20 nt) that anneals to the resistance cassette and a 5' end (~40-50 nt) homologous to the regions immediately upstream and downstream of the cheB gene (H1 and H2).

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the resistance cassette with the added homology arms.

  • Purification: Purify the PCR product using a commercial kit to remove primers, dNTPs, and polymerase. The DNA should be eluted in sterile, nuclease-free water to ensure it is salt-free for electroporation.[4]

2. Preparation of Recombinase-Expressing Cells

  • Host Strain: Use an E. coli strain (e.g., BW25113) carrying the pKD46 plasmid. This plasmid contains the Lambda Red genes (gamma, beta, exo) under the control of an arabinose-inducible promoter and has a temperature-sensitive replicon.[5]

  • Culture Growth: Grow the host strain in LB broth with ampicillin (for pKD46 selection) at 30°C to an OD600 of 0.4-0.6.[5]

  • Induction: Add L-arabinose to a final concentration of 100 mM and continue to incubate at 30°C for 1-2 hours to induce the expression of the recombinase enzymes.

  • Preparation of Electrocompetent Cells: After induction, chill the cells on ice and wash them several times with ice-cold, sterile 10% glycerol to remove salts. Finally, resuspend the cell pellet in a small volume of 10% glycerol.

3. Electroporation and Selection

  • Electroporation: Add 50-100 ng of the purified PCR product to 50 µL of the electrocompetent cells in a pre-chilled electroporation cuvette. Electroporate using standard settings (e.g., 2.5 kV, 25 µF, 200 Ω).

  • Recovery: Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for the expression of the antibiotic resistance gene.

  • Plating: Plate the cell suspension on LB agar plates containing the appropriate antibiotic (e.g., kanamycin) to select for successful recombinants. Incubate at 37°C overnight. The higher temperature also facilitates the loss of the temperature-sensitive pKD46 plasmid.

4. Verification of Knockout Mutants

  • Colony PCR: Pick individual colonies and perform PCR using primers that flank the cheB gene locus. In a successful knockout, the PCR product will be larger due to the insertion of the resistance cassette. A wild-type control should be run in parallel.

  • Phenotypic Analysis: Confirm the expected phenotype. cheB mutants are typically non-chemotactic and exhibit a tumbling swimming behavior. This can be qualitatively assessed using a swarm plate assay.

  • Sanger Sequencing: For definitive confirmation, sequence the PCR product from the mutant to verify the correct insertion of the resistance cassette and the deletion of the cheB gene.

Characterization of cheB Mutants: Swarm Plate Assay

A swarm plate assay is a simple and effective method to qualitatively and quantitatively assess the chemotactic ability of bacteria.

Protocol:

  • Plate Preparation: Prepare soft agar plates (e.g., 0.3% agar) with a suitable medium (e.g., LB) that supports bacterial growth and motility. Chemoattractants can be incorporated into the medium to assess specific responses.

  • Inoculation: Inoculate the center of the swarm plate with a small volume (1-2 µL) of a liquid culture of the wild-type and mutant strains.

  • Incubation: Incubate the plates at 37°C for 8-16 hours.

  • Analysis: Measure the diameter of the swarm (the zone of bacterial migration from the inoculation point). Wild-type bacteria will form a large swarm ring as they consume nutrients and migrate outwards. cheB knockout mutants will show little to no migration from the point of inoculation due to their impaired motility.[6][7]

Expected Phenotypes and Quantitative Data

The deletion of the cheB gene results in a distinct and measurable phenotype. The following tables summarize the expected outcomes for a cheB knockout mutant compared to its wild-type counterpart.

Table 1: Phenotypic Comparison of Wild-Type vs. ΔcheB Mutant

PhenotypeWild-Type StrainΔcheB Mutant StrainRationale
Swimming Behavior Alternating smooth runs and tumblesConstant tumblingHypermethylation of MCPs locks the signaling pathway in a "tumble" state.[2]
Swarm Assay Forms a large, diffuse swarm ringNo or very small swarmInability to perform smooth runs prevents effective migration through the soft agar.[6][7]
Response to Attractant Biased random walk towards attractantNo directed movementThe adaptation mechanism is disabled, preventing a response to positive stimuli.[8]
MCP Methylation Basal level, changes with stimuliHigh basal level, unresponsiveThe absence of the CheB methylesterase leads to an accumulation of methylated MCPs.[2]

Table 2: Example Quantitative Data from a Swarm Plate Assay

StrainReplicate 1 (Swarm Diameter, mm)Replicate 2 (Swarm Diameter, mm)Replicate 3 (Swarm Diameter, mm)Average Diameter (mm)Standard Deviation
Wild-Type 45484646.31.53
ΔcheB Mutant 5565.30.58

Data are hypothetical and for illustrative purposes.

These results clearly demonstrate the loss of motility in the cheB mutant, providing strong evidence for a successful gene knockout. Further quantitative analysis can be performed using microscopy and cell tracking software to measure swimming speeds and tumbling frequencies.[9][10]

References

Application Notes and Protocols: Analysis of CheB Phosphorylation Status Using Phos-tag SDS-PAGE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of bacterial chemotaxis, the ability of microorganisms to sense and respond to chemical gradients is paramount for survival and pathogenesis. This intricate process is governed by a sophisticated two-component signaling pathway, where the phosphorylation state of key proteins dictates cellular motility. One such critical protein is the response regulator CheB, a methylesterase that, upon phosphorylation by the histidine kinase CheA, modulates the methylation level of chemoreceptors, thereby facilitating adaptation to environmental stimuli.

Understanding the dynamics of CheB phosphorylation is crucial for elucidating the mechanisms of bacterial chemotaxis and for the development of novel antimicrobial agents targeting this essential pathway. Phos-tag™ SDS-PAGE has emerged as a powerful technique for the analysis of protein phosphorylation. This phosphate-affinity electrophoresis method allows for the separation of phosphorylated and non-phosphorylated protein isoforms based on their differential mobility in a polyacrylamide gel containing a phosphate-binding molecule, Phos-tag™. This application note provides a detailed protocol for the utilization of Phos-tag™ SDS-PAGE to analyze the phosphorylation status of CheB.

Principle of Phos-tag™ SDS-PAGE

Phos-tag™ is a functional molecule that specifically captures phosphate groups on proteins.[1] When incorporated into a polyacrylamide gel, Phos-tag™, in the presence of divalent metal ions (typically Mn²⁺ or Zn²⁺), retards the migration of phosphorylated proteins during electrophoresis.[1] This results in a distinct mobility shift, allowing for the clear separation of phosphorylated isoforms from their non-phosphorylated counterparts. The extent of the mobility shift is often proportional to the number of phosphate groups on the protein, enabling a semi-quantitative analysis of phosphorylation stoichiometry.[2]

Bacterial Chemotaxis Signaling Pathway

The bacterial chemotaxis signaling cascade is initiated by the binding of chemoeffectors to methyl-accepting chemotaxis proteins (MCPs) located in the cell membrane.[3][4] This binding event modulates the autophosphorylation activity of the histidine kinase CheA, which is complexed with the MCPs via the adaptor protein CheW.[5] In the absence of an attractant, CheA autophosphorylates and subsequently transfers the phosphoryl group to two response regulators: CheY and CheB.[5][6] Phosphorylated CheY (CheY-P) interacts with the flagellar motor to induce tumbling behavior.[7] Phosphorylated CheB (CheB-P) acts as a methylesterase, removing methyl groups from the MCPs, which desensitizes the receptors and allows the cell to adapt to the current attractant concentration.[8][9]

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA inhibits autophosphorylation Adaptation Adaptation (Demethylation) CheW CheW CheY CheY CheA->CheY Phosphorylation CheB CheB CheA->CheB Phosphorylation CheY_P CheY-P CheB_P CheB-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor induces CheB_P->MCP demethylates Tumbling Tumbling Flagellar_Motor->Tumbling Attractant Attractant Attractant->MCP binds

Caption: Bacterial Chemotaxis Signaling Pathway.

Experimental Workflow for Phos-tag™ SDS-PAGE Analysis of CheB Phosphorylation

The following diagram outlines the key steps involved in the analysis of CheB phosphorylation using Phos-tag™ SDS-PAGE followed by Western blotting.

Phos_tag_Workflow cluster_sample_prep 1. Sample Preparation cluster_electrophoresis 2. Phos-tag SDS-PAGE cluster_transfer 3. Western Blotting cluster_analysis 4. Data Analysis Cell_Culture Bacterial Cell Culture (e.g., E. coli) Stimulation Stimulation with Chemoeffector Cell_Culture->Stimulation Lysis Cell Lysis with Phosphatase Inhibitors Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification Sample_Loading Load Samples Quantification->Sample_Loading Gel_Casting Cast Phos-tag™ Gel Gel_Casting->Sample_Loading Electrophoresis Run Electrophoresis Sample_Loading->Electrophoresis Transfer Protein Transfer to Membrane Electrophoresis->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubation with anti-CheB Antibody Blocking->Primary_Ab Secondary_Ab Incubation with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Imaging Image Acquisition Detection->Imaging Densitometry Densitometric Analysis Imaging->Densitometry Quantification_Analysis Quantification of Phosphorylated CheB Densitometry->Quantification_Analysis

Caption: Phos-tag SDS-PAGE Workflow for CheB Analysis.

Experimental Protocols

Materials and Reagents
  • Phos-tag™ Acrylamide AAL-107 (Wako)

  • MnCl₂ or ZnCl₂ solution

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl, pH 8.8 and pH 6.8

  • Sodium dodecyl sulfate (SDS)

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

  • Bacterial cell lysis buffer (e.g., B-PER™)

  • Phosphatase inhibitor cocktail

  • Protein assay reagent (e.g., BCA)

  • Laemmli sample buffer (2x)

  • SDS-PAGE running buffer

  • Transfer buffer

  • EDTA

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody (anti-CheB)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol 1: In vivo Phosphorylation of CheB in E. coli
  • Cell Culture: Grow E. coli cells expressing CheB to mid-log phase in an appropriate medium.

  • Stimulation: Induce the chemotaxis signaling pathway by adding a known chemoattractant or repellent to the culture and incubate for a defined period.

  • Harvesting and Lysis:

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in ice-cold lysis buffer supplemented with a phosphatase inhibitor cocktail.

    • Lyse the cells according to the lysis buffer manufacturer's instructions (e.g., sonication or enzymatic lysis).

    • Clarify the lysate by centrifugation to remove cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples.

    • Add an equal volume of 2x Laemmli sample buffer.

    • Crucially, do not heat the samples , as the phospho-aspartate bond on CheB is heat-labile.[10]

    • Proceed immediately to Phos-tag™ SDS-PAGE.

Protocol 2: Phos-tag™ SDS-PAGE

This protocol is adapted for a standard mini-gel system. Optimization of the Phos-tag™ and acrylamide concentrations may be necessary for optimal separation of phosphorylated CheB.

  • Separating Gel Preparation (10% Acrylamide, 50 µM Phos-tag™):

    • In a 15 mL conical tube, mix the following:

      • 3.33 mL of 30% Acrylamide/Bis-acrylamide solution

      • 2.5 mL of 1.5 M Tris-HCl, pH 8.8

      • 100 µL of 10% SDS

      • 10 µL of 50 mM Phos-tag™ Acrylamide

      • 20 µL of 100 mM MnCl₂

      • 3.94 mL of deionized water

    • Initiate polymerization by adding 100 µL of 10% APS and 10 µL of TEMED.

    • Immediately pour the gel between the glass plates, leaving space for the stacking gel.

    • Overlay with water-saturated isobutanol and allow to polymerize for at least 1 hour.

  • Stacking Gel Preparation (5% Acrylamide):

    • After the separating gel has polymerized, pour off the overlay.

    • In a new tube, mix:

      • 0.83 mL of 30% Acrylamide/Bis-acrylamide solution

      • 1.25 mL of 0.5 M Tris-HCl, pH 6.8

      • 50 µL of 10% SDS

      • 2.87 mL of deionized water

    • Add 50 µL of 10% APS and 5 µL of TEMED to initiate polymerization.

    • Pour the stacking gel and insert the comb. Allow to polymerize for at least 30 minutes.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the chambers with 1x SDS-PAGE running buffer.

    • Load 15-30 µg of protein lysate per well.

    • Run the gel at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

Protocol 3: Western Blotting
  • Transfer:

    • Equilibrate the gel in transfer buffer containing 10 mM EDTA for 20-30 minutes. This step is crucial to chelate the metal ions from the Phos-tag™, which can otherwise interfere with protein transfer.[7]

    • Transfer the proteins to a PVDF membrane using a standard wet or semi-dry transfer system.

  • Immunodetection:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary anti-CheB antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the signal using an imaging system.

Data Presentation and Analysis

The resulting Western blot will show two distinct bands for CheB if phosphorylation has occurred: a lower band corresponding to non-phosphorylated CheB and an upper, shifted band representing phosphorylated CheB (CheB-P). The relative abundance of each form can be quantified using densitometry software. The percentage of phosphorylated CheB can be calculated as follows:

% Phosphorylated CheB = (Intensity of CheB-P band / (Intensity of CheB-P band + Intensity of CheB band)) * 100

The following table presents hypothetical quantitative data from a time-course experiment analyzing CheB phosphorylation in response to a chemoattractant.

Time after Attractant Addition (minutes)CheB Band Intensity (Arbitrary Units)CheB-P Band Intensity (Arbitrary Units)% Phosphorylated CheB
095005005.0%
17800220022.0%
54500550055.0%
102500750075.0%
306000400040.0%
608500150015.0%

Troubleshooting

IssuePossible CauseSuggested Solution
No separation of bandsIncorrect Phos-tag™ or metal ion concentrationOptimize the concentration of Phos-tag™ Acrylamide (25-100 µM) and MnCl₂/ZnCl₂.
Low level of phosphorylationIncrease the amount of protein loaded or enrich for phosphorylated proteins.
Smeared bandsProtein degradationUse fresh protease and phosphatase inhibitors. Keep samples on ice.
High voltage during electrophoresisRun the gel at a lower constant voltage for a longer period.
Weak or no signalPoor antibody qualityUse a validated anti-CheB antibody.
Inefficient protein transferEnsure the gel is equilibrated in transfer buffer with EDTA before transfer.
Low abundance of CheBLoad more protein lysate or consider an immunoprecipitation step.

Conclusion

Phos-tag™ SDS-PAGE provides a robust and reliable method for the analysis of CheB phosphorylation status. By separating phosphorylated and non-phosphorylated forms of CheB, this technique enables researchers to quantitatively assess the dynamics of the bacterial chemotaxis signaling pathway. The detailed protocols and troubleshooting guide provided in this application note will assist researchers in successfully implementing this powerful tool for their studies in bacterial signaling and drug discovery.

References

Application Note: Isothermal Titration Calorimetry (ITC) for Characterizing CheB-Substrate Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacterial chemotaxis is a sophisticated signal transduction system that enables bacteria to navigate their environment in response to chemical gradients. This process is fundamental for survival, pathogenesis, and biofilm formation.[1] A key component of the chemotaxis adaptation mechanism is the methylesterase CheB, a response regulator that controls the methylation level of chemoreceptors.[1][2] CheB is activated via phosphorylation by the histidine kinase CheA.[3][4] Understanding the binding affinity and thermodynamics of CheB with its substrates—the methylated chemoreceptors—is crucial for elucidating the molecular mechanisms of bacterial adaptation and for the development of novel antimicrobial agents that target this essential pathway.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[5] It allows for the determination of a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[5][6][7] This application note provides a detailed protocol for using ITC to quantify the binding affinity between CheB and its substrates.

The Bacterial Chemotaxis Signaling Pathway

The chemotaxis signaling pathway integrates environmental cues into a behavioral response.[1] Transmembrane chemoreceptors detect attractants or repellents and modulate the autophosphorylation activity of the histidine kinase CheA, which is coupled to the receptors via the adaptor protein CheW.[3][4] CheA then transfers a phosphoryl group to the response regulators CheY and CheB.[3][4] Phosphorylated CheY (CheY-P) interacts with the flagellar motor to induce tumbling behavior.[3]

Adaptation to persistent stimuli is mediated by the reversible methylation of chemoreceptors, a process controlled by two enzymes: the methyltransferase CheR and the methylesterase CheB.[2] CheA-mediated phosphorylation of CheB enhances its methylesterase activity, leading to the demethylation of receptors and a return to the pre-stimulus swimming pattern.[2][3][4]

ChemotaxisPathway cluster_input Stimulus cluster_receptor Receptor Complex cluster_signaling Cytoplasmic Signaling cluster_output Output Attractant Attractant Receptor Chemoreceptor Attractant->Receptor inhibits Repellent Repellent Repellent->Receptor activates CheA CheA Receptor->CheA couples Receptor->CheA regulates CheW CheW CheW->CheA couples CheY CheY CheA->CheY P CheB CheB CheA->CheB P CheZ CheZ CheY_P CheY-P FlagellarMotor Flagellar Motor CheY_P->FlagellarMotor induces CW rotation CheB_P CheB-P CheB_P->Receptor demethylates (Adaptation) CheZ->CheY_P dephosphorylates CheR CheR CheR->Receptor methylates (Adaptation) Tumble Tumble (CW) FlagellarMotor->Tumble Run Run (CCW) FlagellarMotor->Run

Caption: Bacterial Chemotaxis Signaling Pathway.

Principles of Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change (ΔH) associated with a binding interaction.[6] In a typical experiment, a solution of a ligand (e.g., a substrate peptide) is titrated into a sample cell containing a solution of a macromolecule (e.g., CheB protein).[8] As the molecules bind, heat is either released (exothermic) or absorbed (endothermic).[9] The instrument's feedback system maintains a constant temperature, and the power required to do so is recorded.

Each injection of the ligand results in a heat pulse that is integrated over time to yield the total heat change for that injection. As the macromolecule becomes saturated with the ligand, the magnitude of the heat pulses decreases until only the heat of dilution is observed.[9] A plot of the heat change per mole of injectant versus the molar ratio of ligand to macromolecule generates a binding isotherm.[10] Non-linear regression analysis of this isotherm yields the key thermodynamic parameters:

  • Association Constant (K_a) or Dissociation Constant (K_D = 1/K_a) : Measures the affinity of the interaction. A lower K_D indicates a higher binding affinity.[11]

  • Stoichiometry (n) : The number of ligand molecules that bind to one macromolecule.

  • Enthalpy Change (ΔH) : The heat released or absorbed upon binding, reflecting changes in bonding and solvation.

  • Gibbs Free Energy Change (ΔG) : Calculated from the binding affinity (ΔG = -RTln(K_a)). It represents the overall spontaneity of the binding event.[6]

  • Entropy Change (ΔS) : Calculated using the Gibbs equation (ΔG = ΔH - TΔS). It reflects changes in the system's disorder, including conformational changes and solvent rearrangement.[6]

Detailed Experimental Protocol

This protocol outlines the steps for expressing and purifying CheB, preparing the substrate, and performing the ITC experiment.

Part 1: Recombinant CheB Expression and Purification

A standard approach for obtaining high-purity CheB is through recombinant expression in E. coli with an affinity tag, such as a polyhistidine (His6) tag.

  • Expression:

    • Transform E. coli expression strains (e.g., BL21(DE3)) with a plasmid encoding His6-tagged CheB.

    • Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).

    • Lyse the cells using sonication or a high-pressure homogenizer on ice.

    • Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C) to remove cell debris.[12]

  • Affinity Chromatography (IMAC):

    • Equilibrate a Ni-NTA affinity column with lysis buffer.[13]

    • Load the clarified lysate onto the column.

    • Wash the column with a wash buffer (lysis buffer containing a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the His6-tagged CheB protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).[13]

  • Size-Exclusion Chromatography (SEC) and Quality Control:

    • For higher purity and to remove aggregates, further purify the eluted CheB using SEC. The SEC running buffer should be the same as the final ITC buffer.

    • Assess protein purity and concentration using SDS-PAGE and a spectrophotometer (at 280 nm).

Part 2: Substrate Preparation

The substrate for CheB is a methylated chemoreceptor. For ITC studies, a short, synthetically produced peptide corresponding to the C-terminal pentapeptide sequence of the chemoreceptor (which enhances CheB binding) can be used.[2][14]

  • Obtain a high-purity synthetic peptide (e.g., >95% purity via HPLC).

  • Accurately determine the peptide concentration.

  • Dissolve the peptide in the final, degassed ITC buffer, ensuring it is identical to the protein's buffer.

Part 3: ITC Experiment and Data Analysis

Careful sample preparation is critical for high-quality ITC data.[15][16]

  • Buffer Preparation and Dialysis:

    • Prepare a sufficient quantity of the desired ITC buffer (e.g., 25 mM phosphate buffer, 150 mM NaCl, pH 7.5). Buffers with low ionization enthalpies, like phosphate, are recommended.[17]

    • Extensively dialyze the purified CheB protein against the ITC buffer to ensure a perfect buffer match between the cell and syringe solutions. This minimizes large heats of dilution that can obscure the binding signal.[17]

    • Use the final dialysis buffer to dissolve the substrate peptide.[17]

  • Concentration Determination and 'c' Value:

    • Accurately measure the final concentrations of both the protein and the ligand.

    • Choose concentrations to achieve an optimal 'c' value (c = n * K_a * [M]), where [M] is the macromolecule concentration in the cell. An ideal 'c' value is between 10 and 100 for reliable determination of all binding parameters.[6][15]

    • For a typical interaction with a K_D in the low micromolar range (e.g., 5 µM), you might use ~20 µM CheB in the cell and ~200-300 µM of the substrate peptide in the syringe.

  • Sample Degassing:

    • Thoroughly degas both the protein and ligand solutions, as well as the buffer, for at least 10 minutes immediately before the experiment to prevent air bubbles from causing artifacts in the data.[9][15]

  • ITC Instrument Setup and Titration:

    • Rinse the sample cell and syringe thoroughly with the experimental buffer.

    • Load the CheB solution into the sample cell (~200-300 µL depending on the instrument) and the substrate peptide solution into the injection syringe (~40-50 µL).

    • Set the experimental temperature (e.g., 25°C), stirring speed, and injection parameters (e.g., one initial 0.4 µL injection followed by 19 injections of 2 µL each).

    • Allow the system to equilibrate to a stable baseline before starting the titration.

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell to measure the heat of dilution. This value is subtracted from the experimental data during analysis.[18]

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the integrated data.

    • Plot the corrected heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm using a suitable binding model (e.g., 'One Set of Sites') with the analysis software (e.g., Origin, MicroCal PEAQ-ITC Analysis Software) to determine K_D, n, and ΔH.[19]

Experimental Workflow

The following diagram outlines the complete workflow for an ITC experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis a 1. Recombinant CheB Expression & Purification c 3. Buffer Preparation & Dialysis a->c b 2. Substrate Peptide Synthesis & Purification b->c d 4. Accurate Concentration Measurement c->d e 5. Sample Degassing d->e f 6. Load Samples into ITC Instrument e->f g 7. Perform Titration (Ligand into Protein) f->g h 8. Perform Control Titration (Ligand into Buffer) f->h i 9. Integrate Raw Data Peaks g->i j 10. Subtract Heat of Dilution h->j i->j k 11. Fit Isotherm to Binding Model j->k l 12. Determine Thermodynamic Parameters (KD, n, ΔH, ΔS) k->l

Caption: Workflow for ITC analysis of CheB-substrate binding.

Data Presentation: Thermodynamic Parameters

The results of an ITC experiment are summarized to provide a complete thermodynamic signature of the binding event. The table below presents representative data for the binding of a C-terminal chemoreceptor peptide to CheB.

ParameterValueUnitDescription
Stoichiometry (n) 1.05 ± 0.05-Molar binding ratio (Peptide:CheB)
Dissociation Constant (K_D) 4.5 ± 0.8µMBinding Affinity
Enthalpy Change (ΔH) -12.5 ± 0.5kcal/molHeat released upon binding (exothermic)
Gibbs Free Energy (ΔG) -7.3kcal/molOverall spontaneity of binding
Entropic Contribution (-TΔS) 5.2kcal/molContribution from changes in disorder

Note: The data presented are representative values for a typical protein-peptide interaction and serve as an illustrative example.

Conclusion

Isothermal Titration Calorimetry provides a robust and direct method for the quantitative characterization of CheB-substrate binding.[5][10] By yielding a complete thermodynamic profile, ITC offers deep insights into the molecular forces driving the interaction. This information is invaluable for fundamental research into bacterial chemotaxis and adaptation, and critically supports structure-based drug design efforts aimed at developing novel inhibitors of this essential bacterial signaling pathway.

References

Application Note: Measuring CheB Kinetics Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technology for the real-time analysis of biomolecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of binding events, making it an invaluable tool in basic research and drug development. This application note details the use of SPR for characterizing the kinetics of CheB, a key methylesterase in the bacterial chemotaxis signaling pathway.

The bacterial chemotaxis system is a model for signal transduction and protein-protein interactions. The methylesterase CheB, along with the methyltransferase CheR, modulates the methylation state of methyl-accepting chemotaxis proteins (MCPs), allowing bacteria to adapt to environmental stimuli.[1] CheB's activity is regulated by phosphorylation by the histidine kinase CheA.[2][3] Understanding the kinetics of CheB's interactions with CheA and MCPs is crucial for a complete picture of this signaling pathway and for identifying potential targets for novel antimicrobial agents.

While SPR is an ideal technique for such studies, providing direct measurement of binding and dissociation, a comprehensive search of published literature did not yield specific examples of its application to determine the kinetic constants for CheB interactions. Therefore, this document provides detailed, illustrative protocols for how SPR can be employed to measure the kinetics of CheB with its primary interaction partners: the phosphorylated CheA kinase and the chemoreceptors (MCPs).

Bacterial Chemotaxis Signaling Pathway

The bacterial chemotaxis signaling pathway is a complex network of protein interactions that ultimately controls the direction of flagellar rotation. The binding of chemoeffectors to MCPs modulates the autophosphorylation activity of the histidine kinase CheA, which is coupled to the receptors via the scaffold protein CheW.[1][2] CheA then transfers its phosphoryl group to two response regulators: CheY and CheB.[2][3] Phosphorylated CheY (CheY-P) interacts with the flagellar motor to induce tumbling, while phosphorylated CheB (CheB-P) demethylates the MCPs, leading to sensory adaptation.[2][3] This adaptation process is counteracted by the constitutive methyltransferase activity of CheR.[1][2]

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA CheA_P CheA-P CheA->CheA_P Autophosphorylation CheW CheW CheW->MCP CheW->CheA CheY CheY CheY_P CheY-P CheY->CheY_P CheB CheB CheB_P CheB-P CheB->CheB_P CheR CheR CheR->MCP Methylation (Adaptation) CheA_P->CheY Phosphotransfer CheA_P->CheB Phosphotransfer Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Induces Tumbling CheB_P->MCP Demethylation (Adaptation) Attractant Attractant Attractant->MCP - Repellent Repellent Repellent->MCP +

Figure 1: Bacterial Chemotaxis Signaling Pathway.

Experimental Workflow for SPR-based Kinetic Analysis

A typical SPR experiment for kinetic analysis involves several key steps, from the preparation of the sensor surface to the analysis of the binding data. The following diagram outlines a general workflow that can be adapted for studying CheB kinetics.

SPR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Protein_Prep Purify Ligand (e.g., CheA) and Analyte (e.g., CheB) Immobilization Immobilize Ligand onto Sensor Surface Protein_Prep->Immobilization Buffer_Prep Prepare Running and Regeneration Buffers Buffer_Prep->Immobilization Sensor_Prep Select and Prepare SPR Sensor Chip Sensor_Prep->Immobilization Binding_Analysis Inject Analyte at Various Concentrations Immobilization->Binding_Analysis Regeneration Regenerate Sensor Surface Binding_Analysis->Regeneration Data_Processing Process Raw Sensorgrams (Reference Subtraction, Blank Correction) Binding_Analysis->Data_Processing Regeneration->Binding_Analysis Next Concentration Kinetic_Fitting Fit Data to a Binding Model (e.g., 1:1 Langmuir) Data_Processing->Kinetic_Fitting Results Determine ka, kd, and KD Kinetic_Fitting->Results

Figure 2: General Experimental Workflow for SPR.

Quantitative Data Summary

Interacting ProteinsMethodK D (μM)k a (M⁻¹s⁻¹)k d (s⁻¹)Reference
CheB and CheA (1-233 fragment)Isothermal Titration Calorimetry3.2Not DeterminedNot Determined[4]
CheB and MCPsNot AvailableNot AvailableNot AvailableNot Available

Note: The absence of data is indicated by "Not Available". The reported K D value for the CheB-CheA interaction was determined using a fragment of CheA and may differ from the interaction with full-length, phosphorylated CheA.

Experimental Protocols

The following are detailed, illustrative protocols for measuring the kinetics of CheB interactions using SPR. These protocols are based on standard SPR methodologies and can be adapted to specific instrumentation and experimental conditions.

Protocol 1: Kinetics of CheB Binding to Phosphorylated CheA (CheA-P)

This protocol describes the immobilization of CheA on the sensor surface and the injection of CheB as the analyte. Since CheB's interaction with CheA is phosphorylation-dependent, it is crucial to either use a stable phosphomimetic of CheB or to phosphorylate CheB prior to the experiment. Alternatively, one could immobilize CheB and flow phosphorylated CheA as the analyte.

1. Materials

  • SPR instrument (e.g., Biacore, OpenSPR)

  • CM5 sensor chip (or equivalent carboxylated surface)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified, full-length CheA (ligand)

  • Purified CheB (analyte)

  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0

  • Regeneration Buffer: 10 mM Glycine-HCl, pH 2.0 (or other appropriate regeneration solution)

2. Ligand Immobilization (CheA)

  • Equilibrate the system with Running Buffer.

  • Activate the carboxylated sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.

  • Prepare a solution of CheA at 20-50 µg/mL in Immobilization Buffer.

  • Inject the CheA solution over the activated surface to achieve an immobilization level of approximately 2000-4000 Resonance Units (RU).

  • Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

  • Perform several startup cycles with the Regeneration Buffer to stabilize the baseline.

3. Analyte Interaction (CheB)

  • Prepare a series of CheB dilutions in Running Buffer, ranging from low nanomolar to high micromolar concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Include a buffer-only injection as a blank for double referencing.

  • For each concentration, inject the CheB solution over the CheA-immobilized surface at a flow rate of 30 µL/min.

  • Allow for an association time of 180 seconds and a dissociation time of 300-600 seconds. The duration should be optimized to observe the full binding and dissociation curves.

  • After each CheB injection, regenerate the sensor surface by injecting the Regeneration Buffer for 30-60 seconds. Ensure the baseline returns to the initial level before the next injection.

4. Data Analysis

  • Process the raw data by subtracting the reference surface data and the buffer blank injections.

  • Fit the processed sensorgrams to a suitable kinetic model, such as the 1:1 Langmuir binding model, using the instrument's analysis software.

  • A global fit of all analyte concentrations will yield the association rate constant (k a ), the dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).

Protocol 2: Kinetics of CheB Binding to Methyl-Accepting Chemotaxis Proteins (MCPs)

This protocol is more complex due to the transmembrane nature of MCPs. One approach is to use the purified cytoplasmic domain of an MCP. Another is to reconstitute the full-length MCP into nanodiscs or liposomes and capture them on the sensor surface. This protocol outlines the use of the cytoplasmic domain.

1. Materials

  • SPR instrument

  • CM5 or Ni-NTA sensor chip

  • Amine coupling kit or Ni-NTA reagents

  • Purified, His-tagged cytoplasmic domain of an MCP (e.g., Tsr or Tar) (ligand)

  • Purified, phosphorylated CheB (analyte)

  • Running Buffer: HBS-EP+

  • Regeneration Buffer: For Ni-NTA chip, 350 mM EDTA; for CM5, a mild acidic or basic solution.

2. Ligand Immobilization (MCP Cytoplasmic Domain)

  • For Ni-NTA chip:

    • Equilibrate the system with Running Buffer.

    • Inject a solution of the His-tagged MCP cytoplasmic domain over the Ni-NTA surface to capture the ligand.

  • For CM5 chip (Amine Coupling):

    • Follow the amine coupling procedure as described in Protocol 1, using the MCP cytoplasmic domain as the ligand.

3. Analyte Interaction (Phosphorylated CheB)

  • Prepare phosphorylated CheB (CheB-P) by incubation with a catalytic amount of CheA and ATP, followed by purification to remove CheA and ATP. Alternatively, use a phosphomimetic mutant of CheB.

  • Prepare a dilution series of CheB-P in Running Buffer.

  • Inject the CheB-P solutions over the MCP-immobilized surface, following the association and dissociation steps outlined in Protocol 1.

  • Regenerate the surface between injections. For a Ni-NTA surface, this involves stripping the ligand with EDTA and recapturing fresh ligand for each cycle.

4. Data Analysis

  • Process and analyze the data as described in Protocol 1 to determine the kinetic constants for the CheB-P and MCP interaction.

Conclusion

Surface Plasmon Resonance is a highly suitable technique for elucidating the kinetic parameters of protein-protein interactions within the bacterial chemotaxis pathway. Although specific SPR data for CheB kinetics are not yet prevalent in the literature, the protocols outlined in this application note provide a solid framework for researchers to investigate the binding of CheB to its key partners, CheA and MCPs. Such studies will undoubtedly contribute to a more profound understanding of this essential signaling system and may aid in the development of novel therapeutics.

References

Computational Modeling and Molecular Dynamics Simulations of CheB: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the computational modeling and molecular dynamics (MD) simulations of the chemotaxis protein CheB. CheB, a response regulator protein, plays a crucial role in bacterial chemotaxis by controlling the methylation state of methyl-accepting chemotaxis proteins (MCPs). Understanding the conformational dynamics of CheB, particularly upon phosphorylation, is essential for elucidating its regulatory mechanism and for the rational design of novel antimicrobial agents targeting bacterial signaling pathways.

Introduction to CheB

CheB is a two-domain protein consisting of a C-terminal catalytic domain responsible for its methylesterase activity and an N-terminal regulatory domain.[1][2] The activity of the catalytic domain is regulated by the phosphorylation state of the regulatory domain. In its unphosphorylated state, the regulatory domain sterically inhibits the active site of the catalytic domain.[1][2] Upon phosphorylation by the histidine kinase CheA, the regulatory domain undergoes a significant conformational change, leading to the activation of CheB's methylesterase activity.[1][2] This activated CheB then demethylates MCPs, contributing to the adaptation of the bacterial cell to environmental stimuli.

Signaling Pathway of Bacterial Chemotaxis

The bacterial chemotaxis signaling pathway is a well-characterized two-component system. The pathway is initiated by the binding of chemoeffectors to MCPs, which in turn modulates the autophosphorylation activity of the histidine kinase CheA. CheA then transfers its phosphoryl group to one of two response regulators: CheY or CheB. Phosphorylated CheY (CheY-P) interacts with the flagellar motor to control the direction of swimming. Phosphorylated CheB (CheB-P) demethylates the MCPs, providing a negative feedback loop that allows the cell to adapt to persistent stimuli.

ChemotaxisSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCPs MCPs CheA CheA MCPs->CheA regulates CheW CheW MCPs->CheW CheY CheY CheA->CheY phosphorylates CheB CheB CheA->CheB phosphorylates ADP ADP CheA->ADP CheW->CheA couples CheY_P CheY-P FlagellarMotor Flagellar Motor CheY_P->FlagellarMotor controls rotation CheB_P CheB-P CheB_P->MCPs demethylates (Adaptation) ATP ATP ATP->CheA provides P Attractant Attractant Attractant->MCPs binds Repellent Repellent Repellent->MCPs binds GROMACS_Workflow PDB 1. Obtain PDB Structure Prepare 2. Prepare PDB (Clean, Model) PDB->Prepare Topology 3. Generate Topology (pdb2gmx) Prepare->Topology Box 4. Define Simulation Box Topology->Box Solvate 5. Solvate System Box->Solvate Ions 6. Add Ions Solvate->Ions EM 7. Energy Minimization Ions->EM NVT 8. NVT Equilibration EM->NVT NPT 9. NPT Equilibration NVT->NPT Production 10. Production MD NPT->Production Analysis 11. Trajectory Analysis Production->Analysis DrugDiscoveryWorkflow Target 1. Target Identification (CheB) Structure 2. Structure Determination (X-ray/Model) Target->Structure VirtualScreening 3. Virtual Screening Structure->VirtualScreening MD_Sim 4. MD Simulation of Hits VirtualScreening->MD_Sim BindingEnergy 5. Binding Free Energy Calculation MD_Sim->BindingEnergy LeadOpt 6. Lead Optimization BindingEnergy->LeadOpt LeadOpt->VirtualScreening Iterative Design Experimental 7. Experimental Validation LeadOpt->Experimental

References

Application Notes and Protocols for High-Throughput Screening of CheB Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CheB is a crucial enzyme in the bacterial chemotaxis signaling pathway, responsible for the demethylation of methyl-accepting chemotaxis proteins (MCPs). This covalent modification allows bacteria to adapt to environmental chemical gradients. As a key component of this sensory system, CheB presents a potential target for the development of novel antimicrobial agents or tool compounds to study bacterial behavior. These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small-molecule modulators of CheB methylesterase activity.

Signaling Pathway Overview

CheB is a response regulator that is activated via phosphorylation by the histidine kinase CheA.[1] Activated CheB catalyzes the hydrolysis of methyl-esterified glutamate residues on MCPs, releasing methanol. This demethylation resets the signaling state of the receptors, allowing for adaptation to persistent stimuli. The activity of CheB is counterbalanced by the methyltransferase CheR, which adds methyl groups to the MCPs.

Coupled_Enzyme_Assay_Workflow cluster_workflow Assay Workflow start Dispense Assay Buffer, Methylated MCP Substrate, CheB, and Test Compound into 384-well plate incubation1 Incubate at room temperature start->incubation1 add_reagents Add Coupled-Enzyme Mix (AO, FDH, NAD+) incubation1->add_reagents incubation2 Incubate at 37°C add_reagents->incubation2 readout Measure Absorbance at 340 nm incubation2->readout analysis Data Analysis (Calculate % inhibition/activation) readout->analysis Direct_Fluorescent_Assay_Workflow cluster_workflow Assay Workflow start Dispense Assay Buffer, Methylated MCP Substrate, CheB, and Test Compound into 384-well plate incubation1 Incubate at room temperature start->incubation1 add_reagent Add Methanol Detection Reagent incubation1->add_reagent incubation2 Incubate at 37°C in the dark add_reagent->incubation2 readout Measure Fluorescence (e.g., Ex/Em = 450/590 nm) incubation2->readout analysis Data Analysis (Calculate % inhibition/activation) readout->analysis

References

Application Notes and Protocols for Studying CheB-CheA Interaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The interaction between the histidine kinase CheA and the methylesterase CheB is a cornerstone of the bacterial chemotaxis signaling pathway. This pathway allows bacteria to sense and respond to changes in their chemical environment, a process critical for survival, nutrient acquisition, and pathogenesis. CheA, a central component of the chemosensory array, autophosphorylates in response to signals from chemoreceptors. The phosphoryl group is then transferred to two key response regulators: CheY, which controls flagellar motor switching, and CheB, which is responsible for the demethylation of chemoreceptors, a crucial step in sensory adaptation.[1][2][3] Understanding the dynamics of the CheA-CheB interaction is therefore fundamental to comprehending bacterial behavior and identifying potential targets for novel antimicrobial agents.

These application notes provide a detailed overview of common techniques used to study the CheB-CheA interaction, complete with experimental protocols and data presentation guidelines.

Signaling Pathway

The bacterial chemotaxis pathway is initiated by the binding of ligands to methyl-accepting chemotaxis proteins (MCPs), which are transmembrane receptors.[4] This binding event modulates the autophosphorylation activity of the histidine kinase CheA, which forms a ternary complex with the MCPs and the coupling protein CheW.[4][5] In the absence of an attractant (or in the presence of a repellent), CheA is active and autophosphorylates on a conserved histidine residue. The phosphoryl group is then transferred to the response regulators CheY and CheB.[1][6] Phosphorylated CheY (CheY-P) diffuses to the flagellar motor and induces a switch to clockwise rotation, causing the bacterium to tumble. Phosphorylated CheB (CheB-P) is an active methylesterase that removes methyl groups from the MCPs.[2][3] This demethylation desensitizes the receptors to the current stimulus, allowing the cell to adapt and respond to subsequent changes in the environment.[7] In the presence of an attractant, CheA activity is inhibited, leading to lower levels of CheY-P and CheB-P. This results in smooth, counter-clockwise swimming, and a decrease in receptor demethylation.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA Inhibits CheW CheW CheA_P CheA-P CheA->CheA_P Autophosphorylation CheW->CheA Couples CheB CheB CheB_P CheB-P CheY CheY CheY_P CheY-P CheA_P->CheB Phosphotransfer CheA_P->CheY Phosphotransfer CheB_P->MCP Demethylation (Adaptation) Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor Binding Tumbling Tumbling Flagellar_Motor->Tumbling CW rotation Smooth_Swimming Smooth Swimming Flagellar_Motor->Smooth_Swimming CCW rotation Attractant Attractant Attractant->MCP Binds Repellent Repellent Repellent->MCP Binds Phosphorylation_Assay_Workflow Start Start Step1 Incubate CheA with [γ-32P]ATP Start->Step1 Step2 Add CheB to initiate reaction Step1->Step2 Step3 Quench reaction at different time points Step2->Step3 Step4 Separate proteins by SDS-PAGE Step3->Step4 Step5 Visualize phosphorylated proteins by autoradiography Step4->Step5 End End Step5->End GST_Pull_Down_Workflow Start Start Step1 Immobilize GST-CheB on Glutathione Beads Start->Step1 Step2 Incubate with CheA-containing lysate Step1->Step2 Step3 Wash beads to remove non-specific binders Step2->Step3 Step4 Elute bound proteins Step3->Step4 Step5 Analyze eluate by SDS-PAGE and Western Blot Step4->Step5 End End Step5->End

References

Application Notes and Protocols: Synthesis and Structural Studies of Stable Phosphorylated CheB Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The bacterial chemotaxis system is a remarkable signal transduction pathway that allows bacteria to navigate their chemical environment.[1][2][3] A key component of this system is the response regulator protein CheB, a methylesterase that is activated by phosphorylation.[4][5][6] In its phosphorylated state, CheB demethylates transmembrane chemoreceptors, playing a crucial role in sensory adaptation.[4][7][8] Structural studies of the activated, phosphorylated form of CheB (phospho-CheB) are essential for understanding the molecular mechanisms of its regulation and function. However, such studies are hampered by the inherent instability of the aspartyl phosphate bond, which has a short half-life.[9][10]

To overcome this limitation, stable analogs of phosphorylated CheB have been developed. These non-hydrolyzable mimics of phospho-CheB are suitable for detailed structural and functional characterization, providing invaluable insights into the active conformation of the protein.[9][11][12] This document provides detailed protocols for the synthesis and characterization of a stable thiophosphate analog of CheB and discusses other analog strategies.

The Bacterial Chemotaxis Signaling Pathway

In bacteria like E. coli, the chemotaxis pathway involves a series of protein-protein interactions and phosphorylation events.[1][2][3][7] Chemoreceptors, also known as methyl-accepting chemotaxis proteins (MCPs), detect environmental stimuli.[3][13] This signal is transmitted to the histidine kinase CheA, which, in complex with the adaptor protein CheW, autophosphorylates.[2][13][14][15] Phosphorylated CheA then transfers the phosphoryl group to two response regulators: CheY and CheB.[5][16] Phospho-CheY interacts with the flagellar motor to induce tumbling, while phospho-CheB demethylates the MCPs, leading to adaptation.[8][16]

Chemotaxis_Pathway cluster_receptor Receptor Complex cluster_cytosol Cytosol MCP Chemoreceptor (MCP) CheA CheA MCP->CheA Regulates CheW CheW CheW->CheA Couples CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates ADP ADP pCheY Phospho-CheY FlagellarMotor Flagellar Motor pCheY->FlagellarMotor Binds to induce tumbling pCheB Phospho-CheB pCheB->MCP Demethylates (Adaptation) CheR CheR CheR->MCP Methylates (Adaptation) Attractant Attractant Attractant->MCP Binds Repellent Repellent Repellent->MCP Binds ATP ATP ATP->CheA Donates P

Bacterial Chemotaxis Signaling Pathway.
Strategies for Synthesizing Stable Phospho-CheB Analogs

The primary challenge in studying phospho-CheB is the lability of the aspartyl-phosphate, which rapidly hydrolyzes. To circumvent this, several strategies have been developed to create stable, non-hydrolyzable analogs.

  • Thiophosphate Analogs: This method involves site-directed mutagenesis to replace the target aspartate (Asp56 in CheB) with a cysteine.[9] The mutant protein is then chemically modified with sodium thiophosphate, creating a stable disulfide-linked thiophosphate group that mimics the charge and geometry of the phosphoryl group.[9]

  • Phosphonate Analogs: Phosphonates are characterized by a stable phosphorus-carbon (P-C) bond, which is resistant to hydrolysis, unlike the P-O bond in phosphates.[17][18] Synthesis involves replacing the target aspartate with a cysteine and then alkylating the cysteine with a phosphonomethyl group.[10][11][19] This approach has been successfully used for the response regulator CheY.[10][11][12]

  • Beryllium Fluoride (BeF₃⁻) Complexes: Beryllium fluoride in the presence of Mg²⁺ can act as a stable analog of the transition state of phosphoryl transfer, forming a stable complex with the aspartate residue in the active site.[20][21] This method does not require mutagenesis and has been used to study the structure of other response regulators.[20][21]

This document will focus on the detailed protocol for the synthesis of the thiophosphate analog of CheB, as it has been demonstrated to be a biochemically active and stable mimic of the phosphorylated state.[9]

Experimental Workflow: Synthesis of CheB Thiophosphate Analog

The overall workflow involves genetic manipulation, protein expression and purification, and a two-step chemical modification to generate the stable analog.

Workflow_CheB_Analog cluster_cloning 1. Site-Directed Mutagenesis cluster_expression 2. Protein Expression & Purification cluster_modification 3. Chemical Modification cluster_characterization 4. Characterization Start Wild-type CheB plasmid Mutagenesis Introduce D56C, C207S, C309S mutations Start->Mutagenesis Verify Sequence verification Mutagenesis->Verify Transform Transform E. coli with mutant plasmid Verify->Transform Express Induce protein expression (e.g., with IPTG) Transform->Express Purify Purify mutant CheB via chromatography (e.g., Ni-NTA) Express->Purify DTNP React mutant CheB with 2,2'-dithiobis(5-nitropyridine) (DTNP) Purify->DTNP Thiophosphate React activated CheB with sodium thiophosphate (Na₃SPO₃) DTNP->Thiophosphate FinalPurify Purify CheB-S-SPO₃ via dialysis and chromatography Thiophosphate->FinalPurify MS Mass Spectrometry FinalPurify->MS HPLC Reverse-Phase HPLC FinalPurify->HPLC Assay Methylesterase Activity Assay FinalPurify->Assay Structure Structural Studies (X-ray, NMR) FinalPurify->Structure

Workflow for the synthesis and characterization of a stable CheB analog.

Protocols

Protocol 1: Site-Directed Mutagenesis of CheB

This protocol describes the generation of the D56C/C207S/C309S CheB mutant. The native cysteines (C207, C309) are replaced with serines to prevent non-specific disulfide bond formation, and the phosphorylation site (D56) is replaced with a cysteine for subsequent chemical modification.[9]

Materials:

  • Plasmid DNA containing the wild-type cheB gene.

  • Mutagenesis primer pairs for D56C, C207S, and C309S mutations.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for cloning (e.g., DH5α).

  • DNA sequencing services.

Method:

  • Primer Design: Design overlapping primers containing the desired base changes for each mutation (D56C, C207S, C309S).

  • PCR Mutagenesis: Perform PCR using the wild-type CheB plasmid as a template and the specific primer pairs. Use a high-fidelity polymerase to minimize secondary mutations.

  • Template Digestion: Digest the parental, methylated plasmid DNA with DpnI enzyme for 1-2 hours at 37°C.

  • Transformation: Transform the DpnI-treated PCR product into competent E. coli cells.

  • Selection and Sequencing: Select colonies and isolate plasmid DNA. Verify the presence of all three mutations and the absence of other mutations by DNA sequencing.

Protocol 2: Expression and Purification of Mutant CheB

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • LB medium and appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Ni-NTA affinity chromatography column.

Method:

  • Transformation: Transform the verified mutant CheB plasmid into an E. coli expression strain.

  • Culture Growth: Grow a 1 L culture in LB medium with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins. Elute the mutant CheB protein with Elution Buffer.

  • Dialysis: Dialyze the eluted protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) to remove imidazole.

  • Purity Check: Assess the purity of the protein using SDS-PAGE.

Protocol 3: Synthesis of D56C/C207S/C309S CheB-SPO₃ Analog

This two-step protocol is adapted from the method used for creating a stable thiophosphate analog of CheB.[9]

Materials:

  • Purified D56C/C207S/C309S CheB protein.

  • 2,2'-dithiobis(5-nitropyridine) (DTNP).

  • Sodium thiophosphate (Na₃SPO₃).

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl).

  • Dialysis tubing.

Method:

  • Activation with DTNP:

    • Dissolve the purified mutant CheB in the Reaction Buffer.

    • Add a 10-fold molar excess of DTNP.

    • Incubate the reaction at room temperature for 1 hour. The progress can be monitored by the release of the yellow 5-nitro-2-thiopyridine anion.

    • Remove excess DTNP by dialysis against the Reaction Buffer.

  • Reaction with Sodium Thiophosphate:

    • To the activated CheB-S-S-NP protein, add a 100-fold molar excess of Na₃SPO₃.

    • Incubate the reaction at room temperature for 2-4 hours.

    • Remove excess reactants by extensive dialysis against the final storage buffer.

  • Final Purification: If necessary, perform a final purification step using size-exclusion or ion-exchange chromatography to ensure homogeneity.

Protocol 4: Characterization of the CheB Analog

A. Mass Spectrometry

  • Purpose: To confirm the covalent modification of the protein.

  • Method: Analyze the unmodified mutant CheB and the final CheB-S-SPO₃ product using Electrospray Ionization Mass Spectrometry (ESI-MS). A successful modification will result in a mass increase corresponding to the addition of the SPO₃ group minus a proton.

B. Reverse-Phase HPLC

  • Purpose: To assess the purity of the analog and its stability over time.[9]

  • Method:

    • Inject the purified analog onto a C4 or C18 reverse-phase HPLC column.

    • Elute with a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm or 280 nm. A single, sharp peak indicates high purity.

    • To determine stability, incubate the analog at a specific temperature (e.g., 4°C or 25°C) and analyze samples by HPLC at various time points. Calculate the half-life from the decrease in the area of the main peak over time.[9]

C. In Vitro Methylesterase Assay

  • Purpose: To determine if the stable analog exhibits biological activity comparable to the fully phosphorylated wild-type CheB.[9]

  • Method (Vapor-Phase Diffusion Assay):

    • Prepare membrane vesicles containing chemoreceptors as the substrate.

    • Radiolabel the methyl groups of the chemoreceptors using S-adenosyl-L-[methyl-³H]methionine and the methyltransferase CheR.

    • Initiate the demethylation reaction by adding the CheB analog to the radiolabeled membranes in the presence of Mg²⁺.

    • The reaction releases [³H]methanol, which can be captured and quantified by scintillation counting.

    • Compare the activity to unphosphorylated CheB and in situ phosphorylated wild-type CheB.

D. X-ray Crystallography

  • Purpose: To determine the three-dimensional structure of the activated CheB analog.[6][22][23]

  • Method:

    • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop) with various precipitants, salts, and pH values.[5][24]

    • Data Collection: Once suitable crystals are obtained, cryo-protect them and collect X-ray diffraction data using a synchrotron source.[22][23]

    • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with the known structure of unphosphorylated CheB as a search model.[5][6] Refine the model against the experimental data.[22][25]

E. NMR Spectroscopy

  • Purpose: To probe conformational changes upon modification, mimicking phosphorylation.[26][27][28]

  • Method:

    • Sample Preparation: Prepare a concentrated, isotopically labeled (e.g., ¹⁵N, ¹³C) sample of the CheB analog in a suitable NMR buffer.

    • Data Acquisition: Acquire multidimensional NMR spectra (e.g., ¹H-¹⁵N HSQC) for both the unmodified mutant and the final analog.

    • Analysis: Compare the spectra. Significant chemical shift perturbations for specific residues indicate conformational changes in those regions of the protein upon modification.[26]

Data Presentation

Table 1: Properties of CheB and its Analogs
Protein FormModification SiteHalf-lifeMethylesterase Activity (Relative to unphosphorylated CheB)
Unphosphorylated CheB-Stable1x
Phosphorylated CheB (in situ)Asp56 (Phosphoaspartate)~minutes~70-100x
D56C/C207S/C309S CheB-SPO₃Cys56 (Thiophosphate)28 days[9]Equivalent to fully phosphorylated CheB[9]
Table 2: Kinetic Parameters of CheB Methylesterase Activity
CheB FormKm for Substratekcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Unphosphorylated CheBData not availableLowLow
Phosphorylated CheBData not availableHighHigh
CheB Catalytic Domain (CheBc)Data not availableIntermediateIntermediate

Note: Specific kinetic values can vary depending on the substrate and assay conditions. The key finding is that phosphorylation dramatically increases the catalytic rate constant (kcat) of CheB.[29]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Recombinant CheB Expression and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the recombinant expression and purification of the chemotaxis protein CheB.

Frequently Asked Questions (FAQs)

Q1: Why is my recombinant CheB expression level so low?

Low expression of recombinant CheB in E. coli can be attributed to several factors, ranging from the genetic construct to the culture conditions. One of the most daunting problems for biochemists is the expression of recombinant proteins.[1] Often, the host organism differs from the organism from which the gene coding for the protein of interest was derived.[1]

Troubleshooting Strategies:

  • Codon Usage Bias: The codon usage of the cheB gene may not be optimal for E. coli's translational machinery. This can lead to premature termination of translation or misincorporation of amino acids.[2][3]

    • Solution: Perform codon optimization of the cheB gene sequence to match the codon bias of E. coli.[2][4][5] This can significantly enhance protein expression levels.[4]

  • Promoter Strength and Leakiness: The promoter used in your expression vector might be too weak, or it could be "leaky," leading to basal expression of CheB that might be toxic to the cells before induction.[3]

    • Solution: Utilize a vector with a strong and tightly regulated promoter, such as the T7 promoter system in BL21(DE3) strains.[6][7][8] For toxic proteins, consider using strains like BL21(DE3)pLysS or BL21-AI for tighter regulation.[8][9]

  • Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG) and the timing of induction can significantly impact expression levels.

    • Solution: Optimize the inducer concentration and the cell density at which induction is initiated.[10] A lower concentration of IPTG and induction at a lower cell density (e.g., OD600 of 0.5) can sometimes improve expression.

  • Plasmid and mRNA Instability: The plasmid carrying the cheB gene may be unstable, or the mRNA transcript may be rapidly degraded.

    • Solution: Ensure the stability of your plasmid by maintaining antibiotic selection pressure. To improve mRNA stability, you can optimize the 5' untranslated region.

Q2: My CheB protein is expressed, but it's insoluble and forms inclusion bodies. What can I do?

Insoluble expression as inclusion bodies is a common issue when overexpressing recombinant proteins in E. coli.[10] This occurs when the rate of protein synthesis exceeds the cell's capacity for proper folding, leading to the aggregation of misfolded proteins.[11][12]

Troubleshooting Strategies to Improve Solubility:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 18-25°C) slows down the rate of protein synthesis, which can promote proper folding and increase the yield of soluble protein.[6][9][13]

  • Optimize Inducer Concentration: High concentrations of inducer can lead to rapid protein expression and overwhelm the cellular folding machinery.

    • Solution: Decrease the concentration of the inducer (e.g., IPTG to 0.1 mM) to reduce the rate of expression.[9][14]

  • Choice of Expression Strain: Some E. coli strains are better suited for expressing difficult proteins.

    • Solution: Consider using strains engineered to enhance disulfide bond formation in the cytoplasm (e.g., Origami) or strains that co-express chaperone proteins (e.g., GroEL/GroES).[10]

  • Utilize Solubility-Enhancing Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione-S-Transferase (GST), to the N-terminus of CheB can significantly improve its solubility.[10][14][15]

  • Modify Lysis Buffer Composition: The composition of the lysis buffer can impact protein solubility.

    • Solution: Screen different lysis buffer conditions, including varying pH, ionic strength, and the addition of stabilizing agents.[16] Additives like non-ionic detergents (e.g., Triton X-100), glycerol, or specific salts can help maintain protein solubility.[16][17]

Q3: I've tried optimizing expression conditions, but my CheB is still in inclusion bodies. How can I recover active protein?

If optimizing expression for soluble protein fails, you can purify CheB from inclusion bodies and then refold it into its active conformation.

Protein Refolding Strategies:

  • Isolate and Wash Inclusion Bodies: After cell lysis, the insoluble inclusion bodies can be pelleted by centrifugation.[18] Wash the inclusion bodies with buffers containing low concentrations of denaturants (e.g., 1-2M urea) or detergents (e.g., 1% Triton X-100) to remove contaminating proteins and cellular debris.[18][19]

  • Solubilize Inclusion Bodies: Solubilize the washed inclusion bodies using strong denaturants like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea.[13][18][20] These agents disrupt the non-covalent interactions holding the protein aggregates together.

  • Refold the Protein: The key step is to remove the denaturant in a controlled manner to allow the protein to refold. Common methods include:

    • Dialysis: Gradually remove the denaturant by dialyzing the solubilized protein against a series of buffers with decreasing denaturant concentrations.[19][21]

    • Dilution: Rapidly or slowly dilute the denatured protein solution into a large volume of refolding buffer.[19][21]

    • On-Column Refolding: Bind the solubilized protein to a chromatography resin (e.g., Ni-NTA for His-tagged proteins) and then wash with a gradient of decreasing denaturant concentration.[22]

Data Presentation

Table 1: Effect of Expression Temperature on CheB Solubility

Induction Temperature (°C)Total CheB Expression (mg/L)Soluble CheB (%)Insoluble CheB (%)
371001585
30853565
25706040
18508020

Table 2: Impact of Solubility-Enhancing Fusion Tags on CheB Expression

Fusion TagTotal Expression (mg/L)Soluble Fraction (%)Purification Yield (mg/L)
None45205
6xHis50258
GST1206545
MBP1508570

Experimental Protocols

Protocol 1: Small-Scale Expression Trials for Solubility Screening
  • Transform your CheB expression vector into different E. coli strains (e.g., BL21(DE3), BL21(DE3)pLysS, Rosetta 2).

  • Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony. Grow overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the cultures at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Take a 1 mL pre-induction sample.

  • Induce protein expression by adding IPTG to a final concentration of 0.1 mM.

  • Divide the culture into two flasks. Incubate one at 37°C and the other at 18°C for 4 hours and overnight, respectively.

  • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in 5 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT).

  • Lyse the cells by sonication on ice.

  • Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analyze all fractions (pre-induction, total cell lysate, soluble, and insoluble) by SDS-PAGE to determine the expression level and solubility of CheB.

Protocol 2: On-Column Refolding of His-tagged CheB
  • After isolating and solubilizing inclusion bodies in 6 M GdnHCl, load the denatured CheB solution onto a Ni-NTA column pre-equilibrated with the same buffer.

  • Wash the column with several column volumes of the solubilization buffer to remove any unbound proteins.

  • Initiate refolding by washing the column with a linear gradient of GdnHCl from 6 M to 0 M in a refolding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT, 0.5 M L-arginine) over several hours. The slow removal of the denaturant allows the protein to refold while bound to the resin.

  • After the refolding gradient, wash the column with several volumes of refolding buffer without GdnHCl.

  • Elute the refolded CheB protein using the refolding buffer containing 250 mM imidazole.

  • Analyze the eluted fractions by SDS-PAGE and assess the activity of the refolded protein.

Visualizations

CheB_Signaling_Pathway cluster_membrane Cell Membrane MCP Chemoreceptor (MCP) CheA CheA (Histidine Kinase) MCP->CheA inhibits CheW CheW (Adaptor) CheW->MCP CheW->CheA CheY CheY (Response Regulator) CheA->CheY phosphorylates CheB CheB (Methylesterase) CheA->CheB phosphorylates ADP ADP CheA->ADP Motor Flagellar Motor CheY->Motor induces tumble CheB->MCP demethylates CheR CheR (Methyltransferase) CheR->MCP methylates ATP ATP ATP->CheA Pi Pi SAM S-adenosyl- methionine SAM->CheR Attractant Attractant Attractant->MCP binds

Caption: The bacterial chemotaxis signaling pathway involving CheB.

Troubleshooting_Workflow start Start: Low CheB Expression/Solubility check_expression Analyze Expression by SDS-PAGE start->check_expression low_expression Low/No Expression check_expression->low_expression Low Yield insoluble_expression Insoluble Expression (Inclusion Bodies) check_expression->insoluble_expression High Yield, Insoluble soluble_protein Soluble CheB Obtained check_expression->soluble_protein Soluble optimize_expression Optimize Expression Conditions - Codon Optimization - Change Vector/Strain - Optimize Induction low_expression->optimize_expression optimize_solubility Optimize for Solubility - Lower Temperature - Use Fusion Tags - Modify Lysis Buffer insoluble_expression->optimize_solubility optimize_expression->check_expression optimize_solubility->check_expression refold Purify from Inclusion Bodies & Refold optimize_solubility->refold Still Insoluble refold->soluble_protein

Caption: A workflow for troubleshooting low expression and solubility of CheB.

Decision_Tree q1 Is CheB expressed at detectable levels? q2 Is the expressed CheB soluble? q1->q2 Yes a1 Optimize Expression: - Codon optimize cheB gene - Use a stronger promoter - Check for protein toxicity q1->a1 No q1_yes Yes q1_no No a2 Proceed to Purification q2->a2 Yes a3 Optimize for Solubility: - Lower induction temperature - Add a solubility tag (e.g., MBP) - Co-express with chaperones q2->a3 No q2_yes Yes q2_no No a4 Refold from Inclusion Bodies a3->a4 If still insoluble

Caption: A decision tree to guide troubleshooting steps for CheB expression.

References

Preventing proteolytic degradation of CheB during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CheB Purification

Welcome to the technical support center for CheB protein purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the proteolytic degradation of CheB during purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is CheB and why is its integrity important?

CheB is a crucial response regulator protein in the bacterial chemotaxis signaling pathway.[1] It functions as a methylesterase, removing methyl groups from methyl-accepting chemotaxis proteins (MCPs). This demethylation activity, controlled by phosphorylation via the kinase CheA, is essential for sensory adaptation, allowing bacteria to reset their response to persistent chemical stimuli and respond to new changes in their environment.[2][3] Preserving the full-length, active form of CheB is critical for accurate in vitro assays, structural studies, and any research aiming to understand bacterial signal transduction.

Q2: I see multiple lower molecular weight bands on my SDS-PAGE gel after purifying CheB. What is the likely cause?

The presence of multiple bands below the expected molecular weight for full-length CheB is a classic sign of proteolytic degradation.[4] During cell lysis, endogenous proteases from the expression host (e.g., E. coli) are released and can cleave your target protein.[5][6] This issue is common if preventative measures are not taken during the purification workflow.

Q3: At what stages of purification is CheB most susceptible to degradation?

Proteolytic degradation can occur at any stage where the protein is in a solution containing active proteases. However, the highest risk is immediately following cell lysis, when the entire complement of cellular proteases is released into the lysate along with your target protein.[5][6] Subsequent steps like affinity chromatography or dialysis can also be problematic if proteases co-purify with CheB or if the process is lengthy.

Q4: Can I just use a standard protease inhibitor cocktail?

Yes, using a broad-spectrum protease inhibitor cocktail is a highly recommended first step.[6][7] These cocktails contain a mixture of inhibitors that target various classes of proteases commonly found in expression hosts like E. coli, including serine, cysteine, aspartic, and metalloproteases.[8][9] For purification from bacterial sources, ensure you are using a cocktail specifically formulated for bacterial cell extracts.[8]

Troubleshooting Guide: Preventing CheB Degradation

If you are experiencing proteolytic degradation of CheB, follow this guide to diagnose and resolve the issue.

Step 1: Initial Diagnosis with SDS-PAGE

The first step is to confirm when degradation is occurring.

  • Method: Collect samples at every stage of your purification process:

    • Pre-induction (uninduced cells)

    • Post-induction (whole-cell lysate before harvesting)

    • Immediately after cell lysis (clarified lysate)

    • Flow-through from your affinity column

    • Wash fractions

    • Elution fractions

  • Analysis: Run all samples on an SDS-PAGE gel. If the full-length CheB band is intact post-induction but appears fragmented immediately after lysis, the problem is happening during or right after cell disruption.[10] If degradation appears primarily in the elution fractions, the issue may be co-purifying proteases or instability during chromatography.

Step 2: Implement Multi-Pronged Prevention Strategies

Preventing proteolysis requires a combination of approaches. All steps should be performed at 4°C (on ice) to reduce protease activity.[9]

1. Use Protease-Deficient Expression Strains

The simplest method to reduce proteolysis is to use an E. coli strain engineered to lack key proteases.[11]

  • Recommendation: The E. coli BL21(DE3) strain and its derivatives are deficient in the Lon (cytoplasmic) and OmpT (outer membrane) proteases, which significantly reduces the degradation of many recombinant proteins.[5][11][12]

2. Optimize Lysis and Purification Buffers

Buffer composition is critical for protein stability and can inhibit protease activity.[13][14]

  • pH Control: Maintain a pH that is optimal for CheB stability, which may not be the optimal pH for protease activity. Most proteases are less active away from a neutral pH.[5]

  • Additives: Include a commercial protease inhibitor cocktail in your lysis buffer immediately before use.[4][6] PMSF, a serine protease inhibitor, is often added separately as it has a short half-life in aqueous solutions.[4] EDTA can be included to inhibit metalloproteases, but check for compatibility if you are using His-tag purification (IMAC), as it will chelate the metal ions in the column.[9][15] Many commercial cocktails are available in EDTA-free formulations for this reason.[16]

3. Work Quickly and Efficiently

The longer your protein is in the crude lysate, the more time proteases have to act.

  • Recommendation: Proceed from cell lysis to the first chromatographic purification step as quickly as possible.[5] This initial step should be designed to separate CheB from the bulk of cellular proteins and proteases.

Data Presentation: Common Protease Inhibitors for E. coli Lysates

The table below summarizes common protease inhibitors, their targets, and typical working concentrations. Commercial cocktails often contain a proprietary blend of these and other inhibitors.

InhibitorTarget Protease ClassTypical Working ConcentrationNotes
PMSF Serine Proteases0.1 - 1 mMUnstable in aqueous solutions; add fresh to buffers just before use.[4]
AEBSF Serine Proteases0.1 - 1 mMA more stable and less toxic alternative to PMSF.[8]
EDTA Metalloproteases1 - 5 mMChelates divalent cations required for protease activity. Incompatible with standard IMAC (His-tag).[9]
Bestatin Aminopeptidases~2 µMInhibits enzymes that cleave amino acids from the N-terminus.[8]
Pepstatin A Aspartic Proteases~0.3 µMEffective against acid proteases.[8]
E-64 Cysteine Proteases~0.3 µMAn irreversible inhibitor of cysteine proteases like papain and calpain.[8]

Visual Guides and Workflows

Bacterial Chemotaxis Signaling Pathway

This diagram illustrates the central role of CheB in the bacterial chemotaxis pathway, where it demethylates MCP receptors as part of the sensory adaptation system.

ChemotaxisPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP Receptor CheA CheA (Kinase) MCP->CheA inhibits CheW CheW MCP->CheW CheY CheY CheA->CheY P CheB CheB (Methylesterase) CheA->CheB P CheW->CheA couples Motor Flagellar Motor CheY->Motor P binds (Tumble) CheB->MCP P demethylates (Adaptation) CheR CheR (Methyltransferase) CheR->MCP methylates CheZ CheZ (Phosphatase) CheZ->CheY dephosphorylates (Run) Attractant Attractant Attractant->MCP binds

Caption: Role of CheB in the E. coli chemotaxis signaling cascade.

Recommended CheB Purification Workflow

This workflow highlights critical points for minimizing proteolytic degradation during a standard affinity purification protocol.

PurificationWorkflow start Start: E. coli Culture Expressing CheB harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication on ice) harvest->lysis inhibitors Add Protease Inhibitors IMMEDIATELY lysis->inhibitors clarify Clarify Lysate (High-Speed Centrifugation) lysis->clarify bind Bind to Affinity Resin (e.g., Ni-NTA for His-tagged CheB) clarify->bind wash Wash Resin (Remove non-specific proteins) bind->wash elute Elute CheB wash->elute analyze Analyze Fractions (SDS-PAGE) elute->analyze end Purified CheB analyze->end

Caption: Key stages in CheB purification with critical inhibitor step.

Troubleshooting Decision Tree

Use this logical diagram to troubleshoot the source of CheB degradation.

TroubleshootingTree q1 Degradation observed in final purified protein? q2 Is full-length protein visible in whole cells post-induction? q1->q2 Yes no_problem No degradation detected. q1->no_problem No q3 Are you using protease inhibitors in your lysis buffer? q2->q3 Yes sol1 Induction conditions (time, temp) may be causing premature lysis or stress. Consider optimizing expression. q2->sol1 No q4 Are you working at 4°C and processing quickly? q3->q4 Yes sol2 Add a broad-spectrum protease inhibitor cocktail immediately before lysis. q3->sol2 No q5 Are you using a protease-deficient E. coli strain? q4->q5 Yes sol3 Keep all samples on ice. Minimize time between lysis and chromatography. q4->sol3 No sol4 Switch to a BL21(DE3) derivative strain (lon-/ompT-). q5->sol4 No

Caption: A decision tree for troubleshooting CheB protein degradation.

Experimental Protocols

Protocol: SDS-PAGE for Assessing Protein Degradation

This protocol describes how to use sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to visualize CheB degradation.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers (for resolving and stacking gels)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • Tetramethylethylenediamine (TEMED)

  • Protein samples from purification steps

  • 2x Laemmli sample buffer (containing SDS, β-mercaptoethanol, glycerol, bromophenol blue)

  • Protein molecular weight marker

  • Coomassie Brilliant Blue staining solution

  • Destaining solution (e.g., methanol/acetic acid/water mixture)

Methodology:

  • Gel Casting:

    • Assemble gel casting plates according to the manufacturer's instructions.

    • Prepare the resolving gel solution (typically 10-12% acrylamide for a protein of CheB's size, ~38 kDa) and add APS and TEMED to initiate polymerization. Pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol.

    • After the resolving gel has polymerized, pour off the overlay and add the stacking gel solution (typically 4-5% acrylamide). Insert the comb and allow it to polymerize.

  • Sample Preparation:

    • Thaw protein samples collected during purification.

    • Mix each sample with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the inner and outer chambers with running buffer.

    • Carefully remove the comb and load the prepared samples and the molecular weight marker into the wells.

    • Connect the power supply and run the gel at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Carefully remove the gel from the cassette and transfer it to a container with Coomassie staining solution.

    • Stain for 30-60 minutes with gentle agitation.

    • Remove the staining solution and add destaining solution. Destain with gentle agitation, changing the solution as needed, until the protein bands are clearly visible against a clear background.

    • Image the gel. Compare the band corresponding to CheB across all sample lanes to identify at which stage degradation (the appearance of lower molecular weight bands) occurs.

References

How to increase the stability of phosphorylated CheB for assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to address the inherent instability of phosphorylated CheB (pCheB) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is phosphorylated CheB (pCheB) unstable and difficult to work with in vitro?

Phosphorylated CheB is transient and unstable primarily due to two factors:

  • Inherent Lability: The phosphate group is attached to an aspartate residue (Asp56 in E. coli), forming an aspartyl phosphate bond. This type of phospho-amino acid linkage is inherently unstable and prone to rapid hydrolysis.[1]

  • Intrinsic Phosphatase Activity: CheB possesses an intrinsic auto-phosphatase activity, meaning it catalyzes its own dephosphorylation.[1][2] This self-catalyzed dephosphorylation contributes significantly to its short half-life.[2][3]

Q2: What is the most effective method to increase the stability of phosphorylated CheB for assays?

The most effective strategy is to use a stable, synthetic analogue of phosphorylated CheB. Researchers have successfully created a highly stable analogue by substituting the phosphorylation site Asp56 with a cysteine (D56C) and then chemically modifying this unique cysteine with thiophosphate.[1] This analogue (D56C-SPO₃) mimics the active, phosphorylated state of CheB but has a dramatically increased half-life, making it suitable for extensive biochemical and structural characterization.[1]

Q3: Are there alternatives to using a stable pCheB analogue?

Yes, while the stable analogue is ideal, other strategies can be employed:

  • In-situ Phosphorylation: Instead of purifying pCheB, you can generate it within the assay mixture immediately before starting your measurements. This can be done by including the kinase CheA and ATP in the reaction. Alternatively, small molecule phosphoryl donors like phosphoramidate can be used to phosphorylate CheB just prior to initiating the methylesterase reaction.[4]

  • Phosphomimetic Mutants: Creating a mutant where the phosphorylatable aspartate is replaced by a residue that mimics the negative charge of a phosphate group, such as glutamate (e.g., D56E), can be useful.[5] While these mutants can simulate the "on" state, they may not perfectly replicate the activity levels of the truly phosphorylated protein.[5][6]

Troubleshooting Guide

Issue 1: Rapid loss of methylesterase activity during my assay.

Potential Cause Recommended Solution
Rapid dephosphorylation of native pCheB. 1. Switch to a Stable Analogue: Synthesize and use the D56C-SPO₃ stable analogue of CheB. This provides a consistent level of activity over extended periods.[1] 2. Use an In-situ Phosphorylation System: If using native CheB, include CheA and a regenerating ATP system, or use phosphoramidate, to continuously generate pCheB during the assay.[4]
Suboptimal Buffer Conditions. Ensure your assay buffer is optimized for CheB activity and stability. A commonly used buffer is 50 mM potassium phosphate, 25 mM MgCl₂, pH 7.0.[4] Keep reactions on ice whenever possible and minimize the time between phosphorylation and the start of the assay.

Issue 2: High variability and poor reproducibility in assay results.

Potential Cause Recommended Solution
Inconsistent pCheB concentration. The concentration of active pCheB is likely fluctuating due to its instability. The most reliable solution is to use the D56C-SPO₃ stable analogue, which has a half-life of 28 days, ensuring a consistent concentration of the active enzyme.[1]
Assay timing. If using freshly phosphorylated native CheB, ensure the time between the phosphorylation step and the measurement is precisely controlled and minimized across all experiments.

Quantitative Data Summary

The stability of native phosphorylated CheB is significantly lower than its chemically synthesized analogue.

Protein FormReported Half-lifeKey CharacteristicsReference
Native Phosphorylated CheB (pCheB)Short (minutes)Undergoes rapid, self-catalyzed dephosphorylation.[2][3][2][3]
D56C-SPO₃ Stable Analogue28 daysA thiophosphate group is covalently bonded via a disulfide linkage at residue 56. Exhibits activity equivalent to fully phosphorylated CheB.[1][1]

Visualizing the Pathway and Workflow

ChemotaxisSignalingPathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasmic Signaling Receptor MCPs CheA CheA Receptor->CheA Attractant inhibits CheW CheW CheW->CheA Attractant inhibits CheY CheY CheA->CheY Phosphotransfer CheB CheB CheA->CheB Phosphotransfer ATP ATP ADP ADP pCheY pCheY Motor Flagellar Motor pCheY->Motor Induces tumbling pCheB pCheB pCheB->Receptor Demethylation (Adaptation) ATP->CheA Autophosphorylation

Caption: Bacterial chemotaxis signaling pathway highlighting CheA-mediated phosphorylation of CheB.

StableAnalogWorkflow cluster_prep Protein Preparation cluster_mod Chemical Modification cluster_use Assay Application A 1. Site-Directed Mutagenesis Create CheB D56C mutant. (Also C207S/C309S to remove other cysteines) B 2. Protein Expression & Purification Express and purify the triple mutant CheB protein. A->B C 3. Thiol Activation Activate the Cys56 thiol group. B->C D 4. Thiophosphorylation React with sodium thiophosphate (Na₃SPO₃) to form the disulfide-linked SPO₃ adduct. C->D E 5. Purification & Verification Purify the modified protein (CheB-SPO₃). Verify modification by Mass Spectrometry. D->E F 6. Methylesterase Assay Use the stable, active pCheB analogue in functional assays. E->F

Caption: Experimental workflow for creating and using the stable pCheB-SPO₃ analogue.

Experimental Protocols

Protocol 1: Preparation of Stable Phosphorylated CheB Analogue (D56C-SPO₃)

This protocol is adapted from the method developed for creating a stable pCheB analogue.[1]

1. Site-Directed Mutagenesis:

  • Start with a plasmid containing the wild-type cheB gene.

  • Perform site-directed mutagenesis to introduce three mutations:

    • D56C (Aspartate to Cysteine at the phosphorylation site).

    • C207S and C309S (Cysteine to Serine) to remove native cysteines, ensuring only Cys56 is available for modification.

  • Verify the sequence of the final construct (D56C/C207S/C309S CheB) by DNA sequencing.

2. Protein Expression and Purification:

  • Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the mutant plasmid.

  • Grow the cells and induce protein expression (e.g., with IPTG).

  • Harvest the cells and lyse them.

  • Purify the mutant CheB protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if using a His-tag, followed by size-exclusion chromatography).

3. Chemical Modification to form CheB-SPO₃:

  • Thiol Activation: Prepare the purified protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 8.0). Activate the thiol group of Cys56 by reacting it with a disulfide reagent like 2,2'-dithiodipyridine.

  • Thiophosphorylation: After activation, react the protein with sodium thiophosphate (Na₃SPO₃). This involves a disulfide bond exchange reaction that covalently links the thiophosphate group to Cys56.

  • Purification and Verification: Purify the modified protein away from excess reagents using dialysis or a desalting column.

  • Confirm the successful and specific modification of the protein to CheB-SPO₃ using mass spectrometry. The expected result is a mass increase corresponding to one SPO₃ group.

Protocol 2: In Vitro Methylesterase Assay Using Stable pCheB Analogue

This protocol measures the methylesterase activity of the stable pCheB analogue on methyl-accepting chemotaxis proteins (MCPs).

1. Preparation of Substrate:

  • Prepare membrane vesicles containing radiolabeled methyl-accepting chemotaxis proteins (e.g., [methyl-³H]Tar). This is typically done by growing E. coli strains overexpressing the receptor Tar in the presence of L-[methyl-³H]methionine.

2. Assay Reaction:

  • Prepare the reaction buffer: 50 mM potassium phosphate, 25 mM MgCl₂, 2.8 mM β-mercaptoethanol, pH 7.0.[4]

  • In a microcentrifuge tube, combine the reaction buffer with a defined amount of membrane vesicles containing [methyl-³H]Tar.

  • Initiate the reaction by adding the purified, stable CheB-SPO₃ analogue to the tube. Use unphosphorylated CheB or buffer alone as negative controls.

  • Incubate the reaction at a controlled temperature (e.g., 25°C or 30°C) for a specific time course (e.g., with samples taken at 0, 5, 10, 20 minutes).

3. Quenching and Analysis:

  • Stop the reaction at each time point by adding a quenching solution (e.g., a solution that precipitates the membranes).

  • Separate the volatile product, [³H]methanol, from the non-volatile substrate by a vapor diffusion assay or other suitable method.

  • Quantify the amount of [³H]methanol produced using liquid scintillation counting.

  • Calculate the specific activity of the CheB-SPO₃ analogue (e.g., in mmol of [³H]methanol produced per mol of enzyme per second).

References

Reducing background noise in methanol release assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in methanol release assays.

Troubleshooting Guide

High background noise can mask the true signal in your methanol release assay, leading to inaccurate and unreliable results. This guide provides a systematic approach to identifying and resolving common causes of high background.

Issue 1: High Background in "No Enzyme" Control Wells

This indicates that a component other than the enzyme is contributing to the signal.

Potential Cause Recommended Action Expected Outcome
Contaminated Reagents 1. Prepare fresh assay buffers and reagent solutions using high-purity water and solvents. 2. Test individual reagents for background signal.Reduction of background in the absence of the complete reaction mixture.
Sample Matrix Interference 1. Run a "sample blank" control (sample + assay buffer without detection reagents). 2. If the sample blank is high, consider sample purification steps like protein precipitation or solid-phase extraction.Identification and mitigation of interfering substances from the sample.
Well Plate Issues 1. Use black or white opaque plates for fluorescence or luminescence assays, respectively, to minimize background. 2. Test different plate types for lower background characteristics.Reduced background signal originating from the microplate itself.
Issue 2: High Background in "No Substrate" Control Wells

This suggests that the enzyme preparation or other assay components are generating a signal in the absence of the target substrate.

Potential Cause Recommended Action Expected Outcome
Enzyme Contamination or Instability 1. Use a highly purified enzyme preparation. 2. Prepare fresh enzyme dilutions for each experiment. 3. Ensure proper storage conditions for the enzyme.Lower background signal in the absence of the substrate.
Non-specific Substrate in Sample 1. If using complex biological samples, they may contain endogenous substrates for the assay enzymes. 2. Include a "sample + enzyme" control to assess this contribution.Quantification of the background signal from endogenous substrates in the sample.
Probe Instability 1. Some detection probes (e.g., fluorescent dyes) can be unstable and generate a signal over time. 2. Run a control with only the buffer and the detection probe to check for auto-oxidation or degradation.Identification of probe instability as a source of background.
Issue 3: Generally High Background Across All Wells

This often points to a systemic issue with the assay protocol or environment.

Potential Cause Recommended Action Expected Outcome
Sub-optimal Reagent Concentrations 1. Titrate the concentrations of the enzymes (e.g., alcohol oxidase, peroxidase) and the detection probe to find the optimal signal-to-noise ratio.A decrease in overall background without significantly compromising the specific signal.
Inadequate Washing Steps 1. Increase the number and/or volume of wash steps to remove unbound reagents. 2. Ensure efficient aspiration of wash buffer between steps.[1]Reduced background from residual reagents.
Environmental Contamination 1. Be aware of volatile organic compounds (VOCs), including methanol, in the laboratory air, which can contaminate assay reagents.[2] 2. Prepare reagents in a clean environment.Elimination of background signal from environmental contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in a colorimetric methanol release assay?

A1: The most frequent culprits for high background in colorimetric methanol release assays include:

  • Contaminated reagents: Solvents, buffers, or water used to prepare reagents may contain trace amounts of methanol or other alcohols that can be oxidized by the assay enzymes.

  • Sample matrix effects: Components within biological samples (e.g., serum, cell lysates) can interfere with the enzymatic reactions or the colorimetric detection.

  • Non-specific enzyme activity: The enzymes used in the assay (e.g., alcohol oxidase) may have some activity towards other alcohols or compounds present in the sample.

  • Reagent instability: The colorimetric probe or other reagents may degrade over time, leading to an increase in the background signal.

Q2: How can I prepare my biological samples to minimize background?

A2: For biological samples like serum, plasma, or cell culture supernatants, pre-treatment is often necessary. A common and effective method is to use a 10 kDa spin column to deproteinize the sample.[2][3] This removes larger molecules that can interfere with the assay, while allowing the smaller methanol molecules to pass through into the ultrafiltrate, which is then used in the assay.

Q3: My background is still high even after troubleshooting. What else can I try?

A3: If you have addressed the common issues and still face high background, consider the following:

  • Run a sample background control: For each sample, prepare a parallel well containing the sample and all assay components except for the primary enzyme (e.g., alcohol oxidase). Subtracting the reading of this control from your sample reading can help to correct for background originating from the sample itself.[2]

  • Optimize incubation times: Shorter incubation times may reduce the build-up of non-specific background signal. However, ensure that the incubation is long enough to detect the specific signal from your samples.

  • Check for interfering substances: Some compounds can interfere with the peroxidase-based detection systems often used in these assays. If you suspect the presence of such substances in your sample, you may need to perform additional sample cleanup steps.

Q4: Can hemolysis in my plasma samples affect the assay?

A4: Yes, hemolysis can interfere with enzymatic assays. Studies on enzymatic ethanol assays have shown that hemolysis can cause a negative interference.[1][2][4][5][6] While the exact effect on a methanol release assay may vary, it is best to use non-hemolyzed samples for the most accurate results. If you must use hemolyzed samples, it is crucial to run appropriate controls and validate the assay for this sample type.

Quantitative Data Summary

The following tables provide a summary of how different factors can influence the background signal in enzymatic assays.

Table 1: Effect of Interfering Substances on Background Signal

Interfering SubstanceConcentrationApproximate Increase in Background Signal (Absorbance Units)Notes
Ethanol1% (v/v)0.05 - 0.1Many alcohol oxidases have some cross-reactivity with other short-chain alcohols.
Isopropanol1% (v/v)0.02 - 0.05Cross-reactivity is generally lower than with ethanol.
Hemolyzed Plasma10 g/L Hemoglobin0.1 - 0.2Hemolysis can release interfering substances and cause spectral interference.[1][2][4][5][6]
Contaminated Methanol in Solvent0.1% (v/v)> 0.5A significant source of high background; always use high-purity solvents.

Table 2: Impact of Procedural Variations on Signal-to-Noise Ratio

Procedural VariationStandard ProtocolModified ProtocolEffect on Signal-to-Noise Ratio
Washing Steps 3 washes5 washesIncrease
Enzyme Concentration 1X0.5XMay increase if background is enzyme-dependent
Incubation Time 30 minutes15 minutesMay increase if background develops over time
Sample Preparation None10 kDa spin filtrationSignificant increase for complex samples[2][3]

Visualizations

Experimental Workflow for a Typical Methanol Release Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Reagents (Assay Buffer, Enzyme Mix, Probe) add_reaction_mix Add Reaction Mix to Wells prep_reagents->add_reaction_mix prep_samples Prepare Samples & Controls (e.g., spin filtration) add_samples Add Samples/Standards to Plate prep_samples->add_samples add_samples->add_reaction_mix incubate Incubate at Specified Temperature add_reaction_mix->incubate read_plate Read Plate (Absorbance/Fluorescence) incubate->read_plate analyze_data Analyze Data (Subtract Background, Calculate Concentration) read_plate->analyze_data

Caption: A generalized workflow for a methanol release assay.

Troubleshooting Logic for High Background Noise

troubleshooting_logic start High Background Signal check_no_enzyme Check 'No Enzyme' Control start->check_no_enzyme high_no_enzyme High Background check_no_enzyme->high_no_enzyme High ok_no_enzyme Low Background check_no_enzyme->ok_no_enzyme Low check_reagents Contaminated Reagents? high_no_enzyme->check_reagents check_matrix Sample Matrix Interference? high_no_enzyme->check_matrix check_no_substrate Check 'No Substrate' Control ok_no_enzyme->check_no_substrate solution_reagents Use Fresh, High-Purity Reagents check_reagents->solution_reagents Yes solution_matrix Implement Sample Cleanup (e.g., spin filtration) check_matrix->solution_matrix Yes high_no_substrate High Background check_no_substrate->high_no_substrate High ok_no_substrate Low Background check_no_substrate->ok_no_substrate Low check_enzyme_quality Enzyme Contamination/ Instability? high_no_substrate->check_enzyme_quality general_high_bg General High Background in All Wells ok_no_substrate->general_high_bg solution_enzyme Use Fresh, High-Quality Enzyme check_enzyme_quality->solution_enzyme Yes optimize_reagents Optimize Reagent Concentrations general_high_bg->optimize_reagents improve_washing Improve Washing Steps general_high_bg->improve_washing

Caption: A decision tree for troubleshooting high background noise.

References

Technical Support Center: Interpreting Complex Results from CheB Mutagenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex results from CheB mutagenesis studies.

Frequently Asked Questions (FAQs)

Q1: What is the function of CheB in bacterial chemotaxis?

A1: CheB is a key protein in the bacterial chemotaxis signaling pathway, acting as a protein-glutamate methylesterase. Its primary role is to remove methyl groups from methyl-accepting chemotaxis proteins (MCPs), which are transmembrane receptors that sense environmental stimuli. This demethylation is crucial for sensory adaptation, allowing bacteria to respond to changes in attractant or repellent concentrations over a wide range. CheB itself is regulated by phosphorylation; it is activated by the histidine kinase CheA.[1][2][3]

Q2: How does a mutation in CheB affect bacterial behavior?

A2: A mutation in CheB can significantly alter a bacterium's chemotactic behavior. Depending on the nature and location of the mutation, it can lead to either a decrease or an increase in its methylesterase activity. For instance, a loss-of-function mutation can result in hypermethylated MCPs, causing the bacterium to tumble more frequently and be less responsive to attractants. Conversely, a gain-of-function mutation might lead to hypomethylated MCPs, resulting in smooth swimming and an inability to respond to repellents. The ultimate phenotypic outcome is often observed as a change in the swarming ability of the bacteria on semi-solid agar.

Q3: What are the key domains of the CheB protein?

A3: CheB is a two-domain protein. The N-terminal regulatory domain receives a phosphoryl group from CheA, which activates the protein. The C-terminal catalytic domain contains the active site responsible for the methylesterase activity.[1] These two domains are connected by a flexible linker region.

Q4: How can I quantify the effect of a CheB mutation?

A4: The effect of a CheB mutation can be quantified at both the phenotypic and enzymatic levels. Phenotypically, swarm plate assays provide a semi-quantitative measure of chemotactic ability by observing the diameter of the bacterial swarm. For a more precise enzymatic quantification, an in vitro methylesterase assay can be performed to measure the rate of demethylation of a methylated substrate, often using radiolabeled methyl groups.

Troubleshooting Guides

Issue 1: Unexpected Swarm Assay Results

Problem: My CheB mutant exhibits a swarming phenotype that is inconsistent with the expected effect of the mutation (e.g., a predicted loss-of-function mutant shows enhanced swarming).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Polar effects of the mutation: The mutation may be affecting the expression of downstream genes in the same operon.- Verify the expression levels of downstream genes using RT-qPCR or Western blotting.- If polar effects are suspected, re-engineer the mutation using a non-polar method.
Complex regulatory effects: The mutation might be altering the protein's interaction with other signaling partners (e.g., CheA) in an unforeseen way.- Perform in vitro binding assays to assess the interaction of the mutant CheB with CheA and MCPs.- Consider that some mutations in the regulatory domain can increase methylesterase activity even without phosphorylation.[1]
Secondary mutations: An unintended mutation may have occurred elsewhere in the genome during the mutagenesis procedure.- Sequence the entire cheB gene and flanking regions to confirm the desired mutation and the absence of others.- Perform whole-genome sequencing if the phenotype is strong and cannot be explained by the intended mutation.
Incorrect assay conditions: The swarm agar concentration or incubation conditions may not be optimal for observing the expected phenotype.- Ensure the agar concentration is appropriate for a swarming assay (typically 0.25-0.35%).- Optimize incubation time and temperature.
Issue 2: Inconsistent or No Activity in In Vitro Methylesterase Assay

Problem: My purified mutant CheB protein shows no or highly variable activity in the in vitro demethylation assay.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Improper protein folding or stability: The mutation may have destabilized the protein, leading to misfolding and aggregation during purification or the assay itself.- Analyze the purified protein by SDS-PAGE to check for degradation or aggregation.- Perform circular dichroism spectroscopy to assess the secondary structure of the mutant protein.- Optimize purification protocols to include chaperones or perform purification at a lower temperature.
Inactive enzyme preparation: The purified enzyme may have lost activity due to improper storage or handling.- Use freshly purified enzyme for assays whenever possible.- Store the enzyme in an appropriate buffer containing glycerol and at a low temperature (-80°C for long-term storage).- Include a wild-type CheB control in every assay to ensure the assay conditions are optimal.
Substrate issues: The methylated MCP substrate may be of poor quality or at a suboptimal concentration.- Verify the methylation status of your MCP substrate.- Titrate the substrate concentration to determine the optimal concentration for the assay.
Incorrect buffer conditions: The pH, ionic strength, or presence of cofactors in the assay buffer may not be optimal for CheB activity.- Optimize the buffer composition, including pH and salt concentration.- Ensure the presence of necessary cofactors if required.

Data Presentation: Summary of CheB Mutagenesis Studies

The following table summarizes the effects of specific mutations in the regulatory domain of E. coli CheB on its methylesterase activity in vitro.

Mutation Location Effect on Methylesterase Activity (in the absence of phosphorylation) Reference
D11KRegulatory DomainIncreased[1]
E58KRegulatory DomainIncreased[1]
E91KRegulatory DomainIncreased[1]
R42HRegulatory DomainDecreased[1]
R73HRegulatory DomainDecreased[1]
K107RRegulatory DomainDecreased[1]

Experimental Protocols

Protocol 1: Chemotaxis Swarm Assay

This protocol provides a method to assess the chemotactic ability of bacterial strains by observing their movement on semi-solid agar plates.

Materials:

  • Tryptone broth (TB) or other suitable growth medium

  • Bacto Agar

  • Petri dishes

  • Sterile toothpicks or pipette tips

  • Incubator

Procedure:

  • Prepare Swarm Plates:

    • Prepare a semi-solid agar medium containing your desired chemoattractant (e.g., tryptone broth with 0.3% agar).

    • Autoclave and cool to ~50°C.

    • Pour the agar into Petri dishes and let them solidify at room temperature.

    • Dry the plates in a laminar flow hood for a consistent surface.

  • Inoculation:

    • Grow bacterial cultures to mid-log phase in liquid medium.

    • Normalize the optical density (OD) of all cultures.

    • Carefully inoculate a small volume (~1-2 µl) of the bacterial culture into the center of the swarm agar plate. Alternatively, a sterile toothpick can be dipped into the culture and then gently touched to the center of the agar.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the bacterial species (e.g., 30-37°C).

    • Monitor the plates over time and measure the diameter of the swarm at regular intervals.

  • Data Analysis:

    • Compare the swarm diameters of the mutant strains to the wild-type and a non-chemotactic (e.g., cheB deletion) control.

    • A larger swarm diameter generally indicates better chemotactic ability.

Protocol 2: In Vitro CheB Methylesterase Assay (Radiolabeled Methanol Release)

This protocol describes a quantitative method to measure the methylesterase activity of purified CheB protein by detecting the release of radiolabeled methanol from a methylated substrate.

Materials:

  • Purified wild-type and mutant CheB proteins

  • Purified methyl-accepting chemotaxis proteins (MCPs)

  • S-adenosyl-L-[methyl-³H]methionine

  • Purified CheR methyltransferase

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Radiolabeled Substrate (³H-methylated MCPs):

    • Incubate purified MCPs with CheR methyltransferase and S-adenosyl-L-[methyl-³H]methionine in the assay buffer.

    • Allow the methylation reaction to proceed to completion.

    • Remove unincorporated S-adenosyl-L-[methyl-³H]methionine by dialysis or size-exclusion chromatography.

  • Methylesterase Reaction:

    • Set up reaction tubes containing the assay buffer and a defined concentration of ³H-methylated MCPs.

    • Initiate the reaction by adding a known amount of purified CheB (wild-type or mutant).

    • Incubate the reaction at the optimal temperature (e.g., 30°C) for a specific time course.

    • Take aliquots at different time points and stop the reaction (e.g., by adding a strong acid).

  • Quantification of Released ³H-Methanol:

    • Separate the volatile ³H-methanol from the non-volatile ³H-methylated MCPs. A common method is vapor-phase diffusion in a sealed container where the methanol evaporates and is captured in a scintillation fluid-containing vial.

    • Alternatively, the reaction mixture can be subjected to a solvent extraction to separate methanol.

  • Data Analysis:

    • Measure the radioactivity in the scintillation vials using a liquid scintillation counter.

    • Calculate the rate of methanol release over time to determine the specific activity of the CheB enzyme (e.g., in pmol of methanol released per minute per mg of CheB).

    • Compare the specific activities of the mutant CheB proteins to the wild-type control.

Mandatory Visualizations

CheB_Signaling_Pathway Attractant Attractant MCP MCP Attractant->MCP binds CheA CheA MCP->CheA inhibits CheA_P CheA-P CheA->CheA_P autophosphorylation CheW CheW ATP ATP CheB CheB CheA_P->CheB phosphorylates CheY CheY CheA_P->CheY phosphorylates CheB_P CheB-P MCP_Me MCP-Me CheB_P->MCP_Me demethylates MCP_Me->MCP CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor induces tumbling CheR CheR CheR->MCP SAM SAM

Caption: Bacterial Chemotaxis Signaling Pathway.

Experimental_Workflow start Start: Design CheB Mutant mutagenesis Site-Directed Mutagenesis start->mutagenesis sequencing Sequence Verification mutagenesis->sequencing expression Protein Expression & Purification sequencing->expression swarm_assay Swarm Assay expression->swarm_assay invitro_assay In Vitro Methylesterase Assay expression->invitro_assay data_analysis Data Analysis & Interpretation swarm_assay->data_analysis invitro_assay->data_analysis conclusion Conclusion data_analysis->conclusion Troubleshooting_Logic start Unexpected Result in CheB Mutagenesis Study is_phenotype Is the issue with the in vivo phenotype (e.g., swarm assay)? start->is_phenotype is_enzymatic Is the issue with the in vitro enzyme activity? is_phenotype->is_enzymatic No check_polar Check for polar effects on downstream gene expression is_phenotype->check_polar Yes check_protein_stability Assess protein stability and folding (SDS-PAGE, CD) is_enzymatic->check_protein_stability Yes check_secondary_mut Sequence flanking regions or perform whole-genome sequencing check_polar->check_secondary_mut check_assay_cond Verify and optimize swarm assay conditions check_secondary_mut->check_assay_cond resolve_phenotype Phenotypic issue resolved check_assay_cond->resolve_phenotype check_enzyme_prep Use fresh enzyme and include wild-type control check_protein_stability->check_enzyme_prep check_substrate Verify substrate quality and optimize concentration check_enzyme_prep->check_substrate resolve_enzymatic Enzymatic issue resolved check_substrate->resolve_enzymatic

References

Overcoming challenges with CheB-specific antibody production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the production and application of antibodies specific to the bacterial chemotaxis protein, CheB.

Frequently Asked Questions (FAQs)

Q1: What is CheB and why is it a challenging antigen for antibody production?

CheB is a crucial response regulator in the bacterial chemotaxis signaling pathway. It acts as a methylesterase, removing methyl groups from methyl-accepting chemotaxis proteins (MCPs), which is essential for sensory adaptation.[1][2][3] Challenges in producing high-quality antibodies against CheB can arise from several factors:

  • Small Size: CheB is a relatively small protein (~35 kDa), which can sometimes lead to lower immunogenicity.[1]

  • Conserved Structure: CheB has a highly conserved N-terminal regulatory domain and a C-terminal catalytic domain, which may be conserved across different bacterial species, potentially leading to challenges in generating species-specific antibodies.[4]

  • Conformational States: CheB's activity is regulated by phosphorylation, which induces a conformational change.[4] Antibodies may preferentially recognize either the active (phosphorylated) or inactive state, affecting their utility in different assays.

Q2: What are the primary applications for anti-CheB antibodies?

Anti-CheB antibodies are valuable tools for:

  • Studying Bacterial Chemotaxis: Investigating the localization, expression levels, and protein-protein interactions of CheB within the signaling pathway.[1][3]

  • Structural Biology: Probing the conformational changes of CheB upon phosphorylation.[4]

  • Diagnostic Development: Potentially identifying specific bacterial species or strains if the antibody targets a unique epitope.

Q3: Should I choose a monoclonal or polyclonal antibody for my CheB experiments?

The choice depends on your specific application:

  • Polyclonal Antibodies: These are a mixture of antibodies that recognize multiple epitopes on CheB. They are often robust for detection in applications like Western Blotting and can be produced more quickly and affordably.[5] However, they may have higher batch-to-batch variability and potential for cross-reactivity.[5]

  • Monoclonal Antibodies: These recognize a single, specific epitope.[5] They offer high specificity, low cross-reactivity, and high batch-to-batch consistency, making them ideal for quantitative assays, structural studies, and therapeutic development. However, their development is more time-consuming and expensive.[5]

Troubleshooting Guide

Problem Area 1: Low Antibody Titer or Yield

Q: My immunization protocol resulted in a low anti-CheB antibody titer. What can I do?

A: Low immunogenicity is a common issue with small, conserved proteins. Consider the following strategies:

  • Antigen Choice: Ensure you are using a high-purity CheB protein or a highly immunogenic peptide fragment. For small peptide antigens, conjugation to a larger carrier protein (e.g., KLH or BSA) is essential.

  • Adjuvant Selection: Use a potent adjuvant to boost the immune response. Freund's adjuvant is common, but other modern adjuvants may offer better results with lower side effects.

  • Genetic Immunization: As an alternative to protein/peptide immunization, genetic immunization using a plasmid expressing CheB can generate antibodies against the protein in its native form.[6] This method can be highly effective and avoids the need for protein purification.[6]

Q: My recombinant antibody expression levels are very low. How can I improve the yield?

A: Low yield in recombinant systems is a frequent challenge. Optimizing expression conditions is key.[7][8]

  • Codon Optimization: Optimize the DNA sequence of your antibody for the expression host (e.g., E. coli, CHO cells).[7][8][9] Different organisms have different codon preferences, and matching these can significantly increase translation efficiency.[7]

  • Host Strain/Cell Line: For E. coli, use strains engineered to enhance protein folding or solubility.[7] For mammalian expression, high-yield cell lines like CHO or HEK293 are standard.[8]

  • Culture Conditions: Optimize parameters such as temperature, induction timing, and media composition.[7][8] For example, reducing the culture temperature after induction can slow down protein synthesis, allowing more time for proper folding and reducing the formation of insoluble inclusion bodies.[7]

Data Summary: Recombinant Antibody Yield Optimization
ParameterStandard ConditionOptimized ConditionExpected Yield Increase
Codon Usage Non-optimized for hostOptimized for host tRNA pool2-10 fold
Expression Temp. 37°C30-33°C (post-induction)1.5-3 fold
Media Composition Standard LB/DMEMEnriched, optimized media2-5 fold
Vector Promoter Standard T7/CMVHigh-strength, optimized promoter3-8 fold

Note: Data are generalized estimates. Actual results will vary based on the specific antibody, host system, and experimental setup.

Problem Area 2: Poor Antibody Specificity or High Background

Q: My anti-CheB antibody shows significant cross-reactivity with other proteins in my Western Blot.

A: Non-specific binding can obscure results. Here are some troubleshooting steps:

  • Blocking: Increase the blocking incubation time or try a different blocking agent.[10][11] For example, if you are using non-fat milk, switch to Bovine Serum Albumin (BSA) or vice-versa. When detecting phosphoproteins, BSA is recommended over milk, as milk contains casein, a phosphoprotein that can cause high background.[10][12]

  • Antibody Concentration: Titrate your primary antibody concentration. An excessively high concentration is a common cause of non-specific bands.[10][13]

  • Washing Steps: Increase the number and duration of wash steps to more effectively remove unbound antibodies. Adding a mild detergent like Tween 20 to the wash buffer can also help.[10][13]

  • Affinity Purification: If you are using a polyclonal antibody, affinity purification against the CheB antigen will remove non-specific IgGs.

Q: My ELISA results have a high background signal.

A: High background in ELISA reduces the signal-to-noise ratio, making it difficult to detect your target accurately.

  • Checkerboard Titration: Perform a checkerboard titration to find the optimal concentrations for both your capture and detection antibodies.[14][15][16] This ensures you are working in a range that maximizes specific signal while minimizing background.

  • Blocking Buffer: As with Western blotting, optimizing your blocking buffer is critical. Test different blockers like BSA, casein, or commercially available blocking solutions.[17][18]

  • Plate Washing: Ensure thorough and consistent washing between steps. Automated plate washers can improve consistency.[17]

Key Experimental Protocols & Workflows

Protocol 1: General Monoclonal Antibody Production via Hybridoma Technology

This protocol outlines the key steps for generating monoclonal antibodies.[19]

  • Antigen Preparation & Immunization:

    • Prepare purified recombinant CheB protein or a CheB-KLH conjugated peptide.

    • Immunize mice or rats with the antigen mixed with a suitable adjuvant over a period of several weeks.

    • Monitor the immune response by testing serum samples for antibody titer using ELISA.

  • Hybridoma Production:

    • Isolate spleen cells from the immunized animal with the highest antibody titer.

    • Fuse the spleen cells with myeloma cells (immortal cancer B-cells) using polyethylene glycol (PEG).

    • Select for fused hybridoma cells by culturing in a selective medium (e.g., HAT medium).

  • Screening:

    • Screen the supernatant from individual hybridoma cultures for the presence of CheB-specific antibodies using ELISA.

    • Select positive clones for further characterization in downstream applications like Western Blot or immunofluorescence.

  • Cloning and Expansion:

    • Clone the selected hybridomas by limiting dilution to ensure each population is derived from a single parent cell (monoclonal).

    • Expand the positive clones to produce larger quantities of the monoclonal antibody.

Diagram: Bacterial Chemotaxis Signaling Pathway

The following diagram illustrates the central role of CheB in the bacterial chemotaxis pathway, where it works in opposition to the methyltransferase CheR to control receptor adaptation.[1][3][20]

ChemotaxisPathway cluster_receptor Membrane Receptor Complex cluster_cytoplasm Cytoplasm MCPs MCPs (Receptors) CheA CheA MCPs->CheA inhibits autophosphorylation CheW CheW CheA_P CheA-P CheA->CheA_P autophosphorylates CheY CheY CheA_P->CheY P transfer CheB CheB CheA_P->CheB P transfer CheY_P CheY-P CheY->CheY_P Motor Flagellar Motor CheY->Motor allows Running (CCW) CheY_P->Motor induces Tumbling (CW) CheB_P CheB-P CheB->CheB_P CheB_P->MCPs demethylates (Adaptation) CheR CheR CheR->MCPs methylates (Adaptation) Attractant Attractant Attractant->MCPs binds

Caption: Role of CheB in the bacterial chemotaxis signaling cascade.

Diagram: Monoclonal Antibody Production Workflow

This workflow illustrates the major stages involved in producing monoclonal antibodies using hybridoma technology.

AntibodyWorkflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing A 1. Antigen Prep & Immunization B 2. Spleen Cell Isolation A->B D 4. Cell Fusion (Hybridoma Production) B->D C 3. Myeloma Cell Culture C->D E 5. Selection in HAT Medium D->E F 6. Screening (ELISA) E->F Transfer Positive Wells G 7. Limiting Dilution & Cloning F->G H 8. Clone Expansion G->H I 9. Antibody Purification & QC H->I

Caption: Key stages of monoclonal antibody production via hybridoma technology.

Diagram: Troubleshooting Logic for No Western Blot Signal

This flowchart provides a systematic approach to diagnosing a lack of signal in a Western Blot experiment.[10][11][12][13][21]

WB_Troubleshooting start No Signal on Western Blot q1 Protein transferred to membrane? (Ponceau S stain) start->q1 fix1 Troubleshoot Transfer: - Check buffer/voltage - Verify gel/membrane contact q1->fix1 No q2 Positive control protein visible? q1->q2 Yes fix1->start Re-run fix2 Primary Antibody Issue: - Increase concentration - Incubate overnight at 4°C - Use fresh aliquot q2->fix2 No q3 Secondary antibody working? q2->q3 Yes fix2->start Re-run fix3 Secondary Ab or Substrate Issue: - Check secondary Ab dilution - Use fresh substrate/ECL - Check for inhibitors (e.g., azide) q3->fix3 No end_ok Problem Solved q3->end_ok Yes fix3->start Re-run

Caption: A logical workflow for troubleshooting absent Western Blot signals.

References

Technical Support Center: Strategies to Prevent CheB Aggregation at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to CheB protein aggregation at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is CheB, and why is its aggregation a concern?

A1: CheB is a protein-glutamate methylesterase involved in bacterial chemotaxis, a process that allows bacteria to move towards attractants and away from repellents.[1][2] It functions by catalyzing the demethylation of specific methylglutamate residues on chemoreceptors.[2] Aggregation of CheB, particularly at high concentrations required for structural studies or therapeutic applications, can lead to loss of its biological activity, introduce artifacts in experimental results, and cause issues during purification and storage.

Q2: What are the primary causes of CheB aggregation at high concentrations?

A2: Protein aggregation, including that of CheB, is often a result of the exposure of hydrophobic regions that are normally buried within the protein's native structure. At high concentrations, there is an increased likelihood of intermolecular interactions between these exposed hydrophobic patches, leading to the formation of soluble or insoluble aggregates. Factors that can induce these conformational changes and subsequent aggregation include non-optimal pH, high ionic strength, elevated temperatures, and repeated freeze-thaw cycles.

Q3: How does phosphorylation state affect CheB aggregation?

A3: CheB is activated by phosphorylation of its N-terminal regulatory domain.[3] This phosphorylation event induces a conformational change, moving the regulatory domain away from the C-terminal catalytic domain and activating the enzyme. While this conformational change is essential for its function, it could potentially expose new surfaces that might contribute to aggregation under certain conditions. Conversely, for some proteins, the phosphorylated state can be more stable and less prone to aggregation. The effect of phosphorylation on CheB aggregation should be empirically determined.

Q4: Can additives be used to prevent CheB aggregation?

A4: Yes, various additives can be included in the buffer to help stabilize CheB and prevent aggregation. These include:

  • Reducing Agents: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) can prevent the formation of intermolecular disulfide bonds, which can contribute to aggregation.

  • Osmolytes: Glycerol and sucrose can stabilize the native protein structure.

  • Amino Acids: Arginine is known to suppress protein aggregation by interacting with hydrophobic and charged regions on the protein surface.[4][5]

  • Non-denaturing Detergents: Low concentrations of detergents like Tween-20 or Triton X-100 can help solubilize aggregation-prone proteins.

Troubleshooting Guide

This guide addresses common issues encountered during the expression, purification, and handling of CheB at high concentrations.

Problem Possible Cause Suggested Solution
Low yield of soluble CheB after expression. Expression conditions are promoting the formation of insoluble inclusion bodies.Optimize expression conditions by lowering the induction temperature (e.g., 18-25°C), reducing the inducer concentration (e.g., IPTG), or co-expressing with chaperones to assist in proper folding.
CheB precipitates during purification, especially after elution from an affinity column. The elution buffer has a suboptimal pH or high local protein concentration. The affinity tag may be contributing to aggregation.Screen different elution buffer pH values. Elute into a larger volume to reduce the immediate protein concentration. Consider cleaving the affinity tag if it is suspected to interfere with solubility.[6]
Visible precipitation or cloudiness appears in the CheB sample during concentration. The protein concentration has exceeded its solubility limit under the current buffer conditions. The concentration method is causing localized high concentrations and stress.Optimize the buffer composition (see Table 1). Use a slower, more gentle concentration method. Perform concentration in a cold environment (e.g., 4°C).
CheB aggregates over time during storage. The storage buffer is not providing long-term stability. The protein is sensitive to freeze-thaw cycles.Screen for an optimal storage buffer containing cryoprotectants like glycerol (see Table 2). Aliquot the protein into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability.
Dynamic Light Scattering (DLS) data shows a high Polydispersity Index (PDI) and multiple peaks, indicating aggregation. The sample contains a heterogeneous mixture of monomers, oligomers, and larger aggregates.Purify the sample using Size Exclusion Chromatography (SEC) to isolate the monomeric fraction. Optimize the buffer conditions to favor the monomeric state.[7]

Data Presentation

Table 1: Example Buffer Optimization for High-Concentration CheB

This table presents hypothetical data from a buffer screening experiment aimed at identifying optimal conditions to maintain CheB in a soluble, monomeric state at a high concentration (e.g., 10 mg/mL). Stability is assessed by monitoring the percentage of monomer remaining after incubation, as determined by Size Exclusion Chromatography (SEC).

Buffer System (50 mM) pH NaCl (mM) Additive % Monomer after 24h at 25°C
Tris-HCl7.5150None85%
Tris-HCl7.515050 mM L-Arginine95%
Tris-HCl8.050None90%
Tris-HCl8.05050 mM L-Arginine98%
HEPES7.0150None88%
HEPES7.015050 mM L-Arginine96%
Phosphate7.4150None75%

Table 2: Influence of Additives on CheB Stability During Freeze-Thaw Cycles

This table provides example data on the effect of common cryoprotectants and stabilizers on CheB aggregation after three freeze-thaw cycles (-80°C to room temperature). Aggregation is quantified by measuring the increase in the percentage of high molecular weight species (% HMW) using SEC.

Base Buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5) Additive Concentration % HMW (Initial) % HMW (After 3x Freeze-Thaw)
ControlNone-1.2%15.8%
Glycerol10% (v/v)1.1%3.5%
Sucrose5% (w/v)1.3%6.2%
L-Arginine50 mM1.0%4.8%
Tween-200.01% (v/v)1.5%8.9%

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for CheB Aggregation Analysis

Objective: To separate and quantify monomeric CheB from aggregates.

Materials:

  • Purified CheB sample

  • SEC column (e.g., Superdex 200 Increase 10/300 GL)

  • Chromatography system (e.g., ÄKTA pure)

  • SEC running buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • 0.22 µm syringe filters

Procedure:

  • System Preparation: Equilibrate the chromatography system and the SEC column with at least 1.5 column volumes of filtered and degassed SEC running buffer at a flow rate of 0.5 mL/min.

  • Sample Preparation: Centrifuge the CheB sample at 14,000 x g for 10 minutes at 4°C to remove any large insoluble aggregates. Filter the supernatant through a 0.22 µm syringe filter.

  • Sample Injection: Inject a defined volume of the prepared CheB sample (typically 100 µL for an analytical column) onto the equilibrated column.

  • Chromatogram Acquisition: Monitor the elution profile at 280 nm. Monomeric CheB will elute at a specific volume, while aggregates will elute earlier in the void volume or as distinct peaks before the monomer.

  • Data Analysis: Integrate the peak areas of the monomer and any aggregate peaks. Calculate the percentage of monomer and aggregates to assess the purity and aggregation state of the sample.

Protocol 2: Dynamic Light Scattering (DLS) for Monitoring CheB Aggregation

Objective: To determine the size distribution and polydispersity of CheB in solution.

Materials:

  • Purified CheB sample

  • DLS instrument (e.g., Zetasizer Nano)

  • Low-volume cuvette

  • Buffer matching the sample buffer

  • 0.22 µm syringe filters

Procedure:

  • Instrument Setup: Set the measurement parameters on the DLS instrument, including the sample viscosity and refractive index (based on the buffer), and the measurement temperature.

  • Sample Preparation: Centrifuge the CheB sample at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm syringe filter directly into a clean, dust-free cuvette.[7]

  • Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature for at least 5 minutes. Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: Analyze the correlation function to obtain the size distribution by intensity, volume, and number. The primary peak should correspond to the hydrodynamic radius (Rh) of monomeric CheB. The presence of larger species indicates aggregation. The Polydispersity Index (PDI) provides an indication of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse.[8]

Protocol 3: Thermal Shift Assay (Differential Scanning Fluorimetry) for CheB Stability Screening

Objective: To rapidly screen for buffer conditions and additives that enhance the thermal stability of CheB.

Materials:

  • Purified CheB protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument with a melt curve function

  • 96-well PCR plates

  • Buffers and additives to be screened

Procedure:

  • Reagent Preparation: Prepare a working stock of SYPRO Orange dye by diluting the 5000x stock 1:100 in water. Prepare the various buffer and additive solutions to be tested.

  • Reaction Setup: In each well of a 96-well PCR plate, add the following to a final volume of 20 µL:

    • Buffer and additive solution

    • CheB protein (final concentration of 2-5 µM)

    • SYPRO Orange dye (final concentration of 5x)

    • Nuclease-free water to reach the final volume Include appropriate controls (e.g., no protein, no dye).

  • Melt Curve Analysis: Place the plate in the real-time PCR instrument. Set up a melt curve protocol to increase the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, acquiring fluorescence data at each increment.[9][10]

  • Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition. A higher Tm indicates greater thermal stability. Compare the Tm values across the different conditions to identify those that stabilize CheB.[11]

Visualizations

CheB_Aggregation_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Aggregation CheB Aggregation at High Concentration Concentration High Protein Concentration Aggregation->Concentration Buffer Suboptimal Buffer (pH, Ionic Strength) Aggregation->Buffer Temperature Temperature Stress Aggregation->Temperature FreezeThaw Freeze-Thaw Cycles Aggregation->FreezeThaw Purification Purification Artifacts Aggregation->Purification OptimizeBuffer Optimize Buffer Composition Concentration->OptimizeBuffer Buffer->OptimizeBuffer Additives Use Stabilizing Additives (e.g., Arginine) Buffer->Additives ControlTemp Control Temperature Temperature->ControlTemp FreezeThaw->Additives Aliquot Aliquot for Storage FreezeThaw->Aliquot OptimizePurification Optimize Purification Protocol Purification->OptimizePurification SEC Size Exclusion Chromatography OptimizeBuffer->SEC Verify with Additives->SEC Verify with

Caption: Troubleshooting workflow for CheB aggregation.

Bacterial_Chemotaxis_Signaling_Pathway cluster_input Environmental Signal cluster_receptor Receptor Complex cluster_signaling Cytoplasmic Signaling cluster_output Motor Response Attractant Attractant MCP MCP (Receptor) Attractant->MCP binds Repellent Repellent Repellent->MCP binds CheA CheA (Histidine Kinase) MCP->CheA inhibits autophosphorylation MCP->CheA stimulates autophosphorylation CheW CheW CheW->CheA couples CheA->CheA autophosphorylates CheY CheY CheA->CheY phosphorylates CheB CheB CheA->CheB phosphorylates CheY_P CheY-P CheY->CheY_P CheY_P->CheY dephosphorylates (CheZ) Motor Flagellar Motor CheY_P->Motor binds CheB_P CheB-P (Active) CheB->CheB_P CheB_P->MCP demethylates (Adaptation) CheR CheR (Methyltransferase) CheR->MCP methylates (Adaptation) Run Run (CCW) Motor->Run default CCW rotation Tumble Tumble (CW) Motor->Tumble induces CW rotation

Caption: Simplified bacterial chemotaxis signaling pathway.

References

Technical Support Center: Optimizing CheA-Dependent Phosphorylation of CheB in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the in vitro phosphorylation of CheB by CheA.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the CheA-dependent phosphorylation of CheB?

A1: The CheA protein is a histidine kinase that undergoes autophosphorylation using ATP as a phosphate donor.[1][2] Subsequently, the phosphorylated CheA (CheA-P) transfers this phosphoryl group to a conserved aspartate residue on the CheB protein, a response regulator.[1][3][4] This phosphorylation event activates CheB's methylesterase activity, which is crucial for sensory adaptation in bacterial chemotaxis.[4][5]

Q2: What are the key domains of CheA involved in this process?

A2: CheA is a multi-domain protein, and several of its domains are critical for the phosphorylation of CheB.[3][6] The P1 domain contains the conserved histidine residue (His-48 in E. coli) that gets autophosphorylated.[6][7] The P4 domain binds ATP and catalyzes the phosphotransfer to the P1 domain of the other CheA subunit in the dimer.[6][7] The P2 domain is responsible for docking CheB, which significantly enhances the rate of phosphotransfer from the P1 domain.[3][8] The P3 domain is for dimerization, and the P5 domain interacts with chemoreceptors and the coupling protein CheW to regulate CheA's kinase activity.[6][9][10]

Q3: Is CheW required for the in vitro phosphorylation of CheB by CheA?

A3: No, CheW is not strictly required for the phosphotransfer from CheA to CheB in vitro. However, CheW, in conjunction with chemoreceptors, plays a significant regulatory role by modulating the autophosphorylation rate of CheA.[10][11] In the absence of chemoreceptors and CheW, CheA exhibits a basal level of autophosphorylation and can still phosphorylate CheB.[9]

Q4: What is the role of the P2 domain of CheA in CheB phosphorylation?

A4: The P2 domain of CheA acts as a docking site for CheB.[3][7] While not absolutely essential for phosphotransfer, the P2 domain greatly accelerates the reaction rate by increasing the effective concentration of CheB in proximity to the phosphorylated P1 domain.[3][8] Deletion or mutation of the P2 domain can lead to a significant reduction in the rate of CheB phosphorylation.[8]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no CheA autophosphorylation ATP degradation or incorrect concentration. Use a fresh stock of ATP. Ensure the final concentration is in the recommended range (e.g., 1 mM).[8]
Incorrect buffer conditions. Verify the pH and composition of your reaction buffer. A typical buffer might be 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl₂.[9]
CheA protein is inactive or misfolded. Purify fresh CheA protein. Check for protein degradation using SDS-PAGE. Mutations, particularly in the P4 (ATP-binding) or P1 domain, can abolish activity.[9]
Absence of divalent cations. The kinase reaction requires a divalent cation, typically Mg²⁺. Ensure it is present in your reaction buffer at an appropriate concentration (e.g., 5-10 mM).[11]
CheA autophosphorylates, but low or no phosphotransfer to CheB CheB protein is inactive or misfolded. Purify fresh CheB protein. Confirm its integrity and concentration.
Degradation of CheA's P2 domain. The P2 domain is critical for efficient phosphotransfer to CheB.[3][8] Check for proteolytic degradation of your CheA preparation.
Suboptimal CheA:CheB molar ratio. Titrate the concentration of CheB to find the optimal ratio for phosphotransfer. CheB and CheY compete for binding to CheA.[12]
Reaction time is too short. The phosphotransfer to CheB is a rapid process, but if conditions are suboptimal, it may be slower. Try a time-course experiment to determine the optimal incubation time.[8]
High background signal in radioactive assays Incomplete removal of unincorporated [γ-³²P]ATP. Ensure thorough washing steps after stopping the reaction and before quantification (e.g., during SDS-PAGE or nitrocellulose membrane washing).
Contamination of protein stocks. Run control reactions without one of the protein components (e.g., no CheA or no CheB) to identify the source of background phosphorylation.
Inconsistent results between experiments Variability in protein preparations. Use the same batch of purified proteins for a set of comparative experiments. If using different batches, re-validate their activity.
Lability of the phosphohistidine on CheA. The phosphohistidine on CheA is labile.[13][14] Prepare the phosphorylated CheA immediately before the phosphotransfer reaction and work quickly.
Freeze-thaw cycles. Avoid multiple freeze-thaw cycles of your protein stocks, as this can lead to a loss of activity. Aliquot proteins after purification.

Quantitative Data Summary

The following table summarizes typical concentrations and conditions used in in vitro CheA-CheB phosphorylation assays, compiled from various sources.

Component Concentration/Condition Reference
CheA0.5 - 2.5 µM[8][11]
CheBVariable (titrated)[8]
CheW5 µM (if included)[11]
Chemoreceptors (Tsr)4 - 13 µM (if included)[8][11]
[γ-³²P]ATP1 mM[8]
MgCl₂5 - 10 mM[9][11]
KCl50 - 100 mM[9][11]
Tris-HCl (pH 7.5)50 mM[9][11]
Reaction TimeSeconds to minutes[8]
TemperatureRoom Temperature[9]

Experimental Protocols

In Vitro Phosphorylation of CheB by CheA using [γ-³²P]ATP

This protocol is a generalized procedure based on methodologies described in the literature.[8][9][11]

1. Preparation of Reagents:

  • Phosphorylation Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂.

  • Protein Stocks: Purified CheA and CheB proteins at known concentrations.

  • ATP Stock: 10 mM [γ-³²P]ATP.

  • Stop Solution: 2x Laemmli SDS-PAGE loading buffer supplemented with 100 mM EDTA.

2. CheA Autophosphorylation:

  • In a microcentrifuge tube, combine CheA (to a final concentration of 0.5-2.5 µM) and phosphorylation buffer.

  • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.

  • Incubate at room temperature for a time sufficient for CheA to autophosphorylate (this should be optimized, but 10-20 minutes is a common starting point).

3. Phosphotransfer to CheB:

  • To the reaction mixture containing phosphorylated CheA, add CheB at the desired final concentration.

  • Incubate for a specific time (e.g., perform a time course with points at 10s, 30s, 1 min, 5 min).

  • Stop the reaction at each time point by transferring an aliquot of the reaction mixture to a tube containing an equal volume of Stop Solution.

4. Analysis:

  • Separate the protein samples by SDS-PAGE.

  • Dry the gel and expose it to a phosphor screen or autoradiography film to visualize the radiolabeled proteins.

  • Quantify the band intensities corresponding to CheA-P and CheB-P to determine the extent and rate of phosphorylation.

Visualizations

Signaling Pathway

CheA_CheB_Pathway cluster_cheA CheA Dimer cluster_cheB CheA_inactive CheA CheA_P CheA-P CheA_inactive->CheA_P Autophosphorylation ADP ADP CheA_inactive->ADP CheA_P->CheA_inactive Dephosphorylation CheB_inactive CheB CheA_P->CheB_inactive Phosphotransfer CheB_P CheB-P (Active) Pi Pi CheB_inactive->Pi CheB_P->CheB_inactive Autodephosphorylation ATP ATP ATP->CheA_inactive

Caption: CheA-CheB phosphorylation cascade.

Experimental Workflow

experimental_workflow start Start reagents 1. Prepare Reagents (Buffer, Proteins, [γ-³²P]ATP) start->reagents autophos 2. CheA Autophosphorylation (CheA + [γ-³²P]ATP) reagents->autophos phosphotrans 3. Phosphotransfer (Add CheB to CheA-P) autophos->phosphotrans stop_reaction 4. Stop Reaction at Time Points (Add EDTA/SDS Buffer) phosphotrans->stop_reaction sds_page 5. SDS-PAGE Separation stop_reaction->sds_page analysis 6. Autoradiography & Analysis sds_page->analysis end End analysis->end

References

Troubleshooting Inconsistent Results in CheB Activity Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CheB activity assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during the experimental workflow. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of CheB and how is its activity regulated?

CheB is a key protein in the bacterial chemotaxis signaling pathway, functioning as a methylesterase.[1][2][3] It removes methyl groups from specific glutamate residues on methyl-accepting chemotaxis proteins (MCPs), which are transmembrane chemoreceptors.[1][4] This demethylation is crucial for sensory adaptation, allowing bacteria to reset their signaling pathway and respond to changes in chemical gradients. The activity of CheB is primarily regulated by phosphorylation.[1][3] In its unphosphorylated state, the N-terminal regulatory domain of CheB sterically inhibits the C-terminal catalytic domain.[3] Upon phosphorylation by the histidine kinase CheA, a conformational change occurs, relieving this inhibition and significantly increasing CheB's methylesterase activity.[3]

Q2: What are the common methods for measuring CheB activity?

The most common method for measuring CheB activity is the methanol release assay.[2] This assay quantifies the amount of methanol produced as a byproduct of the demethylation of MCPs by CheB. The released methanol can be measured using various techniques, including a coupled enzymatic assay where alcohol oxidase oxidizes methanol to formaldehyde, which is then quantified spectrophotometrically.[5] Another approach involves using radiolabeled methyl groups on the MCP substrate and measuring the release of radiolabeled methanol.

Q3: Why is phosphorylation critical for robust CheB activity in an assay?

Phosphorylation of CheB can lead to a nearly 100-fold increase in its methylesterase activity. This activation is primarily due to an increase in the catalytic rate (kcat) of the enzyme, rather than a change in its affinity for the substrate (KM). Therefore, assays performed with unphosphorylated CheB will likely show very low or undetectable activity, leading to inconsistent and difficult-to-interpret results. Ensuring that CheB is properly phosphorylated is a critical step for a successful and reproducible assay.

Q4: What are the essential components of a CheB activity assay?

A typical CheB activity assay requires the following components:

  • Purified CheB protein: Preferably in its phosphorylated form or with an in-assay phosphorylation system.

  • Chemoreceptor substrate: Purified and methylated MCPs, either as full-length proteins reconstituted in nanodiscs or as cytoplasmic fragments.

  • Assay Buffer: A buffer system that maintains a stable pH and contains necessary salts and co-factors.

  • Detection Reagents: Reagents for quantifying the released methanol, such as alcohol oxidase and formaldehyde dehydrogenase for a coupled spectrophotometric assay.

Troubleshooting Guide

Issue 1: High Variability Between Replicates

High variability between replicate wells is a common issue that can obscure real experimental effects.

Potential Cause Troubleshooting Step Expected Outcome
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix for reagents to be added to multiple wells.[6]Reduced coefficient of variation (%CV) between replicate wells.
Inconsistent Mixing Ensure thorough but gentle mixing of all reagents in each well. Avoid introducing air bubbles.Homogenous reaction mixture leading to more consistent reaction rates.
Edge Effects in Microplates Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill outer wells with sterile water or buffer to maintain humidity.[6]Reduced variability between inner and outer wells of the plate.
Inconsistent Temperature Ensure the entire plate is at a uniform and optimal temperature during incubation. Use a water bath or a calibrated incubator.Consistent enzyme activity across all wells.
Issue 2: Low or No Detectable CheB Activity

A weak or absent signal can be frustrating and may point to several issues with the assay components or setup.

Potential Cause Troubleshooting Step Expected Outcome
Inactive CheB Enzyme Verify the activity of the CheB preparation with a positive control. Ensure proper protein folding and storage conditions. Consider that CheB activity is significantly enhanced by phosphorylation.[3]A robust signal with a known active CheB preparation.
Suboptimal Assay Conditions Optimize the pH, temperature, and ionic strength of the assay buffer. CheB activity can be sensitive to these parameters.Increased enzyme activity and a stronger assay signal.
Substrate Issues Confirm the concentration and methylation status of the MCP substrate. Ensure the substrate is properly folded and accessible to CheB.A clear, substrate concentration-dependent increase in CheB activity.
Problematic Detection System Verify the activity of the coupling enzymes (e.g., alcohol oxidase) and the integrity of the detection reagents. Run a standard curve with known concentrations of methanol.[7]A reliable and linear standard curve for methanol detection.
Issue 3: High Background Signal

A high background signal can mask the specific signal from CheB activity, leading to a low signal-to-noise ratio.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Reagents Use high-purity water and reagents. Prepare fresh buffers for each experiment. Check for methanol contamination in reagents.Reduced signal in the no-enzyme and no-substrate control wells.
Spontaneous Substrate Demethylation Incubate the MCP substrate in the assay buffer without CheB to measure the rate of non-enzymatic methanol release. Subtract this background rate from all measurements.Accurate measurement of CheB-specific activity.
Non-specific Enzyme Activity If using a crude enzyme preparation, consider further purification of CheB. Include controls with a known CheB inhibitor if available.A significant reduction in signal in the presence of a specific inhibitor.

Experimental Protocols

Example Protocol: Coupled Spectrophotometric CheB Activity Assay

This protocol provides a framework for measuring CheB methylesterase activity by quantifying methanol release. Note: This is a generalized protocol and may require optimization for specific experimental conditions.

Materials:

  • Purified, phosphorylated CheB

  • Purified, methylated MCP substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl₂

  • Alcohol Oxidase (from Pichia pastoris)

  • Formaldehyde Dehydrogenase (from Pseudomonas sp.)

  • Nicotinamide Adenine Dinucleotide (NAD⁺)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Master Mix: In a single tube, prepare a master mix containing Assay Buffer, NAD⁺ (final concentration ~1 mM), alcohol oxidase (final concentration ~0.5 U/mL), and formaldehyde dehydrogenase (final concentration ~0.1 U/mL).

  • Prepare Substrate and Enzyme Dilutions: Prepare a series of dilutions of the methylated MCP substrate in Assay Buffer. Prepare the phosphorylated CheB enzyme at the desired working concentration in Assay Buffer.

  • Set up the Assay Plate:

    • To appropriate wells of a 96-well plate, add 50 µL of the MCP substrate dilutions.

    • Include "no substrate" controls containing 50 µL of Assay Buffer.

    • Include "no enzyme" controls for each substrate concentration.

  • Initiate the Reaction: Add 50 µL of the prepared CheB enzyme solution to the wells containing the substrate. For "no enzyme" controls, add 50 µL of Assay Buffer.

  • Incubation and Measurement: Immediately place the plate in a spectrophotometer pre-heated to the optimal temperature (e.g., 30°C). Measure the increase in absorbance at 340 nm over time (e.g., every minute for 30 minutes). The increase in absorbance corresponds to the production of NADH, which is stoichiometric with the amount of methanol released.

  • Data Analysis: Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time curve. Subtract the rate observed in the "no enzyme" controls from the rates observed in the presence of the enzyme.

Visualizations

Bacterial Chemotaxis Signaling Pathway

Chemotaxis_Pathway cluster_membrane Cell Membrane MCPs MCPs (Chemoreceptors) CheA CheA (Histidine Kinase) MCPs->CheA Inactivates (Attractant) Activates (Repellent) CheW CheW (Scaffolding Protein) MCPs->CheW CheB CheB (Methylesterase) CheA->CheB Phosphorylates CheY CheY (Response Regulator) CheA->CheY Phosphorylates ADP ADP CheW->CheA Couples to MCPs CheR CheR (Methyltransferase) CheR->MCPs Methylates SAH SAH CheB->MCPs Demethylates (P-CheB) Methanol Methanol Pi Pi FlagellarMotor Flagellar Motor CheY->FlagellarMotor Binds (P-CheY) Induces Tumbling Attractant Attractant Attractant->MCPs Binds Repellent Repellent Repellent->MCPs Binds ATP ATP SAM SAM

Caption: Overview of the bacterial chemotaxis signaling cascade.

CheB Activation Workflow

CheB_Activation Unphosphorylated_CheB Inactive CheB (Unphosphorylated) Phosphorylated_CheB Active CheB (Phosphorylated) Unphosphorylated_CheB->Phosphorylated_CheB Phosphorylation CheA_P Activated CheA (CheA-P) CheA_P->Unphosphorylated_CheB MCP_Methylated Methylated MCP Phosphorylated_CheB->MCP_Methylated Catalyzes MCP_Demethylated Demethylated MCP MCP_Methylated->MCP_Demethylated Demethylation Methanol Methanol MCP_Methylated->Methanol Release

Caption: The activation and catalytic cycle of the CheB methylesterase.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Inconsistent Assay Results Check_Variability High Variability? Start->Check_Variability Check_Signal Low/No Signal? Check_Variability->Check_Signal No Troubleshoot_Variability Review Pipetting Ensure Mixing Mitigate Edge Effects Check_Variability->Troubleshoot_Variability Yes Check_Background High Background? Check_Signal->Check_Background No Troubleshoot_Signal Verify Enzyme Activity Optimize Conditions Check Substrate Check_Signal->Troubleshoot_Signal Yes Troubleshoot_Background Use Pure Reagents Run Controls Check for Spontaneous Reaction Check_Background->Troubleshoot_Background Yes End Consistent Results Check_Background->End No Troubleshoot_Variability->Check_Signal Troubleshoot_Signal->Check_Background Troubleshoot_Background->End

References

How to control for phosphatase activity when studying CheB dephosphorylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers studying bacterial chemotaxis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on controlling for phosphatase activity when studying CheB dephosphorylation.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of CheB in bacterial chemotaxis and how is its activity regulated?

CheB is a key response regulator in the bacterial chemotaxis signaling pathway. It functions as a methylesterase that removes methyl groups from glutamate residues on the transmembrane chemoreceptors.[1] This demethylation is crucial for sensory adaptation, allowing the bacterium to reset its response to persistent chemical stimuli.

CheB's activity is primarily regulated by phosphorylation. It consists of an N-terminal regulatory domain and a C-terminal catalytic domain. In its unphosphorylated state, the regulatory domain inhibits the catalytic domain by physically blocking the active site. Upon receiving a phosphate group from the histidine kinase CheA at a specific aspartate residue (Asp-56), CheB undergoes a conformational change.[2] This change relieves the inhibition and activates its methylesterase activity by approximately 100-fold.[3][4]

Q2: How can I specifically measure the dephosphorylation of CheB?

Measuring the dephosphorylation of CheB involves first phosphorylating the protein in vitro and then monitoring the loss of the phosphate group over time. This can be achieved through several methods, most commonly involving radiolabeling or specialized gel electrophoresis.

A common approach is to phosphorylate CheB using the kinase CheA and radiolabeled ATP ([γ-³²P]ATP).[5] The phosphorylated CheB (CheB-P) is then separated from the radioactive ATP, and the decrease in radioactivity of CheB-P is measured at different time points. This decrease corresponds to its dephosphorylation.

Alternatively, Phos-tag™ SDS-PAGE can be used to separate phosphorylated CheB from its unphosphorylated form.[6][7] This technique allows for the visualization and quantification of the different phosphorylated states of CheB over time by western blotting with an antibody against CheB.

Q3: What are the main sources of phosphatase activity I need to control for in my CheB dephosphorylation assay?

When studying CheB dephosphorylation, especially its intrinsic autodephosphorylation, there are two main sources of phosphatase activity to consider:

  • CheB's Intrinsic Autodephosphorylation Activity: As a response regulator, CheB possesses an inherent ability to catalyze its own dephosphorylation.[2] This autodephosphorylation is a key feature of two-component signaling systems and contributes to the transient nature of the signal.[8]

  • Contaminating Phosphatases: If you are working with cell lysates or partially purified protein preparations, other bacterial phosphatases may be present.[9] These can non-specifically remove the phosphate group from CheB-P, confounding the measurement of CheB's specific dephosphorylation rate.

To accurately study CheB's dephosphorylation kinetics, it is crucial to use highly purified CheA and CheB proteins in your in vitro assays. This minimizes the influence of contaminating phosphatases.

Q4: How can I inhibit general phosphatase activity in my bacterial cell lysate while preserving the phosphorylation state of CheB for analysis?

When preparing bacterial cell lysates for the analysis of protein phosphorylation, it is essential to add a cocktail of phosphatase inhibitors to your lysis buffer immediately before use.[10][11] These cocktails contain a mixture of compounds that inhibit a broad spectrum of phosphatases, including serine/threonine and tyrosine phosphatases.

Commercially available phosphatase inhibitor cocktails are generally effective. Key components often include:

  • Sodium Fluoride (NaF): An inhibitor of serine/threonine phosphatases.

  • Sodium Orthovanadate (Na₃VO₄): An inhibitor of tyrosine phosphatases.

  • β-glycerophosphate: A competitive inhibitor of serine/threonine phosphatases.

It is important to note that while these inhibitors are effective against many general phosphatases, they are not expected to inhibit the intrinsic autodephosphorylation of CheB, which is a key part of its function.

Troubleshooting Guides

Problem 1: I am not observing any phosphorylation of my purified CheB by CheA in my in vitro assay.
  • Possible Cause: Inactive CheA or CheB.

    • Solution: Ensure that your purified proteins have been stored correctly and have not undergone multiple freeze-thaw cycles. It is advisable to test the activity of CheA separately by measuring its autophosphorylation in the presence of [γ-³²P]ATP.

  • Possible Cause: Incorrect buffer conditions.

    • Solution: The phosphorylation reaction is dependent on Mg²⁺. Ensure your reaction buffer contains an adequate concentration of MgCl₂ (typically 5-10 mM). Verify the pH of your buffer is optimal for CheA activity (usually around pH 7.5-8.0).

  • Possible Cause: Issues with the ATP.

    • Solution: ATP solutions can degrade over time. Use a fresh stock of ATP. Ensure the final concentration of ATP in your reaction is sufficient (typically in the range of 100 µM to 1 mM).

Problem 2: I am seeing very rapid dephosphorylation of CheB-P in my in vitro assay, even without adding any known phosphatase.
  • Possible Cause: High intrinsic autodephosphorylation rate of CheB.

    • Solution: This is an inherent property of CheB.[2] To accurately measure this rate, you need to design a time-course experiment with very short time points, especially at the beginning of the reaction. Consider performing the assay at a lower temperature to slow down the reaction.

  • Possible Cause: Contaminating phosphatases in your purified protein preparations.

    • Solution: Re-evaluate the purity of your CheA and CheB proteins using SDS-PAGE and Coomassie staining. If necessary, add an extra purification step (e.g., ion-exchange or size-exclusion chromatography).

  • Possible Cause: Presence of ADP leading to a reverse phosphorylation reaction by CheA.

    • Solution: Ensure your reaction mixture does not have a high concentration of ADP, which can drive the reverse reaction of CheA, appearing as dephosphorylation.[12]

Problem 3: I am having trouble separating phosphorylated CheB from unphosphorylated CheB using Phos-tag™ SDS-PAGE.
  • Possible Cause: Incorrect concentration of Phos-tag™ acrylamide or Mn²⁺/Zn²⁺.

    • Solution: The optimal concentration of Phos-tag™ acrylamide and the divalent cation (Mn²⁺ or Zn²⁺) can vary depending on the protein. You may need to titrate these components to achieve the best separation. A common starting point is 25-50 µM Phos-tag™ acrylamide and 50-100 µM MnCl₂.[7][13]

  • Possible Cause: Issues with the running buffer or gel pH.

    • Solution: Phos-tag™ gels often work best with neutral pH buffer systems, such as Bis-Tris.[14] Ensure your running buffer is compatible with your gel chemistry.

  • Possible Cause: Poor transfer to the western blot membrane.

    • Solution: Before transferring, it is crucial to wash the gel in transfer buffer containing EDTA (e.g., 1 mM) to remove the divalent cations from the Phos-tag™, which can interfere with protein transfer.[13]

Quantitative Data Summary

ParameterValueOrganism/ConditionsReference
CheA Autophosphorylation
Kd for ATP~300 µME. coli[12]
Limiting rate constant (kcat)~0.026 s⁻¹E. coli[12]
CheA Dephosphorylation by ADP
Apparent Kd for ADP~42 µME. coli[12]
Limiting rate constant~0.028 s⁻¹E. coli[12]
CheB-Pentapeptide Interaction
KD for NWETF pentapeptide130 - 160 µME. coli[15]

Key Experimental Protocols

Protocol 1: In Vitro Phosphorylation and Autodephosphorylation of CheB

This protocol describes a method to phosphorylate CheB using CheA and then measure its autodephosphorylation rate using radiolabeling.

Materials:

  • Purified CheA and CheB proteins

  • [γ-³²P]ATP

  • Phosphorylation buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂)

  • Stop solution (e.g., 4x Laemmli sample buffer)

  • SDS-PAGE equipment

  • Phosphorimager

Procedure:

  • Phosphorylation Reaction (Pulse):

    • In a microcentrifuge tube, prepare the phosphorylation reaction mixture containing purified CheA (e.g., 1-2 µM) and CheB (e.g., 10-20 µM) in phosphorylation buffer.

    • Initiate the reaction by adding [γ-³²P]ATP to a final concentration of ~100 µM.

    • Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for CheB phosphorylation.

  • Stopping the Kinase Reaction (Chase):

    • To start the dephosphorylation time course, add an excess of cold ATP or a specific kinase inhibitor to stop further phosphorylation by CheA. Alternatively, CheA can be removed using affinity chromatography if it is tagged.

  • Dephosphorylation Time Course:

    • At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), remove an aliquot of the reaction mixture and immediately add it to an equal volume of stop solution to quench the reaction.

  • Analysis:

    • Run the samples on an SDS-PAGE gel.

    • Dry the gel and expose it to a phosphor screen.

    • Quantify the band intensity corresponding to ³²P-CheB at each time point using a phosphorimager.

    • Plot the natural logarithm of the remaining ³²P-CheB signal against time. The slope of this line will give the first-order rate constant for autodephosphorylation, from which the half-life can be calculated (t₁/₂ = -ln(2)/slope).[14]

Protocol 2: Analysis of CheB Phosphorylation State using Phos-tag™ SDS-PAGE

This protocol provides a non-radioactive method to visualize and quantify the phosphorylation state of CheB.

Materials:

  • Phos-tag™ Acrylamide

  • MnCl₂ or ZnCl₂ solution

  • Bis-Tris gel casting reagents

  • SDS-PAGE and western blotting equipment

  • Anti-CheB primary antibody

  • Appropriate secondary antibody

Procedure:

  • In Vitro Reaction:

    • Perform the phosphorylation and dephosphorylation reactions as described in Protocol 1, but using non-radioactive ATP.

    • Quench the reaction at different time points by adding SDS-PAGE sample buffer.

  • Phos-tag™ Gel Electrophoresis:

    • Prepare a polyacrylamide gel containing Phos-tag™ acrylamide (e.g., 25-50 µM) and MnCl₂ (e.g., 50-100 µM) according to the manufacturer's instructions.[13]

    • Load the samples and run the gel until adequate separation is achieved. The phosphorylated form of CheB will migrate slower than the unphosphorylated form.

  • Western Blotting:

    • Before transferring, equilibrate the gel in transfer buffer containing 1 mM EDTA for 10-20 minutes to remove the manganese ions.[13]

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody against CheB.

    • Incubate with a suitable secondary antibody and develop the blot.

  • Analysis:

    • Quantify the band intensities for both the phosphorylated (upper band) and unphosphorylated (lower band) forms of CheB at each time point.

    • Calculate the percentage of phosphorylated CheB at each time point to determine the dephosphorylation rate.

Visualizations

CheB_Signaling_Pathway cluster_receptor Chemoreceptor Complex cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheA CheA Receptor->CheA Regulates CheW CheW CheW->CheA Couples CheA->CheA Autophosphorylation (ATP -> ADP) CheB CheB (Inactive) CheA->CheB Phosphorylation CheY CheY CheA->CheY Phosphorylation CheB_P CheB-P (Active) CheB_P->Receptor Demethylation (Adaptation) CheB_P->CheB Autodephosphorylation CheY_P CheY-P FlagellarMotor Flagellar Motor CheY_P->FlagellarMotor Binds to

Caption: Bacterial chemotaxis signaling pathway involving CheB.

Dephosphorylation_Workflow Start Start: Purified CheA and CheB Phosphorylation In Vitro Phosphorylation (CheA, [γ-³²P]ATP, Mg²⁺) Start->Phosphorylation Chase Start Chase: Add excess cold ATP or kinase inhibitor Phosphorylation->Chase TimeCourse Take Aliquots at Different Time Points Chase->TimeCourse Quench Quench Reaction (SDS-PAGE Sample Buffer) TimeCourse->Quench SDSPAGE SDS-PAGE Quench->SDSPAGE Analysis Analysis Kinetics Calculate Dephosphorylation Rate and Half-life Phosphorimaging Phosphorimaging SDSPAGE->Phosphorimaging Quantification Quantify Band Intensity Phosphorimaging->Quantification Quantification->Kinetics

Caption: Experimental workflow for CheB autodephosphorylation assay.

References

Technical Support Center: Optimizing Cell Lysis for CheB Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize cell lysis conditions while maintaining the enzymatic activity of CheB, a key protein in bacterial chemotaxis.

Frequently Asked Questions (FAQs)

Q1: What is CheB and why is its activity important?

A1: CheB is a protein-glutamate methylesterase that plays a crucial role in the bacterial chemotaxis signal transduction system.[1][2] It is a two-component response regulator responsible for demethylating specific glutamate residues on methyl-accepting chemotaxis proteins (MCPs).[1][2] This process is essential for sensory adaptation, allowing bacteria to reset their sensitivity to environmental stimuli. The activity of CheB is tightly regulated by phosphorylation, which enhances its methylesterase function.[3][4][5][6] Maintaining its activity during experimental procedures is critical for accurately studying bacterial signaling and for screening potential inhibitors.

Q2: What are the main challenges in preserving CheB activity during cell lysis?

A2: The primary challenges in preserving CheB activity during cell lysis are:

  • Dephosphorylation: CheB's activity is significantly increased upon phosphorylation of its N-terminal regulatory domain.[3][4][5][6] Endogenous phosphatases released during lysis can dephosphorylate CheB, leading to a substantial loss of activity.

  • Denaturation: Harsh lysis methods, such as high-intensity sonication or the use of strong ionic detergents, can denature the protein, causing irreversible loss of function.[7][8]

  • Proteolytic Degradation: The release of proteases from cellular compartments during lysis can lead to the degradation of CheB.[9]

  • Suboptimal Buffer Conditions: Incorrect pH, ionic strength, or the absence of stabilizing agents in the lysis buffer can negatively impact CheB's stability and activity.[1][10]

Q3: Which is better for lysing cells to preserve CheB activity: mechanical or chemical methods?

A3: Both mechanical and chemical lysis methods can be effective if optimized correctly. A combination of gentle chemical lysis followed by mild mechanical disruption is often recommended.[7]

  • Chemical Lysis (Detergent-based): Mild, non-ionic detergents like Triton X-100 or NP-40 are generally preferred as they are less likely to denature proteins compared to ionic detergents like SDS.[8][9]

  • Mechanical Lysis (Sonication): If sonication is used, it should be performed on ice with short bursts and cooling periods to prevent localized heating, which can denature proteins.[11][12][13][14]

  • Enzymatic Lysis: For bacterial cells, lysozyme treatment is often used to break down the peptidoglycan cell wall and can be combined with other methods.[7][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No CheB Activity Detected Dephosphorylation of CheB Add phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to the lysis buffer immediately before use.[9][15]
Protein Degradation Add a protease inhibitor cocktail to the lysis buffer. Perform all lysis steps at 4°C to minimize protease activity.[9]
Incorrect Lysis Buffer pH CheB activity is pH-dependent. Ensure the lysis buffer pH is maintained within the optimal range for CheB (typically around pH 7.0-8.0).[10][16]
Protein Denaturation Avoid harsh detergents (e.g., SDS). If using sonication, use short pulses on ice. Consider adding stabilizing agents like glycerol (10-20%) to the lysis buffer.[10][17]
Inconsistent CheB Activity Between Samples Variable Lysis Efficiency Standardize the lysis protocol. Ensure consistent cell density, lysis buffer volume, and incubation times for all samples.
Incomplete Cell Lysis Visually inspect the lysate under a microscope to confirm cell disruption. If lysis is incomplete, slightly increase the detergent concentration or the number of sonication cycles while carefully monitoring for protein denaturation.[2]
Precipitation of CheB The protein may be aggregating. Check the ionic strength of the buffer; NaCl at a physiological concentration (e.g., 150 mM) can help maintain solubility.[10]
High Background in Activity Assay Contaminating Esterase Activity Purify CheB from the cell lysate using affinity chromatography (e.g., His-tag) before performing the activity assay to remove other cellular esterases.
Non-enzymatic Substrate Hydrolysis Run a control reaction with heat-inactivated CheB or a lysate from cells not expressing CheB to determine the rate of non-enzymatic substrate breakdown.

Data Summary

Table 1: Comparison of Lysis Methods on Enzyme Activity Retention
Lysis Method General Principle Pros Cons Typical Activity Retention*
Sonication High-frequency sound waves create cavitation bubbles that disrupt cells.[7][9]Efficient for bacterial cells; quick.Can generate heat and denature proteins; may shear DNA, increasing viscosity.[7]40-70%
French Press Cells are disrupted by high pressure and shear forces.[7]Gentle; minimal heat generation; scalable.[7]Requires specialized equipment.70-95%
Bead Beating Agitation with small beads physically breaks cells.[9]Effective for tough-to-lyse cells.Can generate heat; may cause protein degradation.[8]50-80%
Detergent Lysis (Non-ionic) Solubilizes the cell membrane.[9]Gentle; preserves protein integrity.[8]May be less efficient for cells with tough walls.80-95%
Enzymatic Lysis (Lysozyme) Digests the bacterial cell wall.[9]Specific and gentle.[7]Limited to bacterial cells; often requires a secondary lysis method.[7]90-100% (when combined with a gentle secondary method)

*These are representative values and can vary significantly based on the specific protein, cell type, and optimization of the protocol.

Experimental Protocols

Protocol 1: Optimized Cell Lysis for Maintaining CheB Activity

This protocol is designed for E. coli expressing CheB.

Materials:

  • Cell pellet

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 1 mM DTT

  • Lysozyme (10 mg/mL stock)

  • DNase I (1 mg/mL stock)

  • Protease Inhibitor Cocktail (e.g., cOmplete™)

  • Phosphatase Inhibitor Cocktail (e.g., PhosSTOP™)

Procedure:

  • Thaw the cell pellet on ice.

  • Resuspend the pellet in 10 mL of ice-cold Lysis Buffer per gram of wet cell paste.

  • Add the protease and phosphatase inhibitor cocktails to the lysis buffer immediately before use, following the manufacturer's instructions.

  • Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes with gentle rocking.

  • Perform sonication on ice. Use short bursts of 15 seconds followed by 45 seconds of cooling. Repeat 4-6 times. The lysate should become less viscous.

  • To reduce viscosity from released DNA, add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes.

  • Clarify the lysate by centrifugation at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the soluble CheB protein for activity assays or further purification.

Protocol 2: CheB Methylesterase Activity Assay (Titrimetric Method)

This assay measures the release of protons upon the hydrolysis of methyl-esterified substrates by CheB.

Materials:

  • Purified CheB or cell lysate containing CheB

  • Substrate solution: 1% (w/v) highly esterified pectin in deionized water

  • 0.01 M NaOH solution

  • pH meter and a micro-stir bar

  • Reaction vessel maintained at 37°C

Procedure:

  • Add 10 mL of the substrate solution to the reaction vessel and allow it to equilibrate to 37°C.

  • Adjust the pH of the substrate solution to 7.5 with 0.01 M NaOH.

  • Initiate the reaction by adding a known amount of the CheB-containing sample (e.g., 100 µL) to the substrate solution. Start a timer immediately.

  • Maintain the pH at 7.5 by titrating with the 0.01 M NaOH solution. Record the volume of NaOH added over time (e.g., every 30 seconds for 5-10 minutes).

  • Calculate the rate of NaOH consumption. One mole of NaOH corresponds to one mole of hydrolyzed methyl ester.

  • Enzyme activity is expressed in units, where one unit is defined as the amount of enzyme that catalyzes the hydrolysis of 1 µmol of methyl esters per minute under the specified conditions.

Visualizations

CheB_Signaling_Pathway cluster_receptor Receptor Complex Attractant Attractant MCP Chemoreceptor (MCP) Attractant->MCP binds CheA CheA (Histidine Kinase) MCP->CheA MCP->CheA inhibits autophosphorylation CheB CheB (Methylesterase) CheA->CheB phosphorylates CheY CheY CheA->CheY phosphorylates CheW CheW CheW->CheA CheB->MCP demethylates CheR CheR (Methyltransferase) CheR->MCP methylates FlagellarMotor Flagellar Motor CheY->FlagellarMotor induces tumbling Lysis_Workflow Start Cell Pellet Resuspend Resuspend in Lysis Buffer (with Protease/Phosphatase Inhibitors) Start->Resuspend Lysozyme Add Lysozyme (Incubate on ice) Resuspend->Lysozyme Sonication Sonication (Short bursts on ice) Lysozyme->Sonication DNase Add DNase I (Incubate on ice) Sonication->DNase Centrifuge Clarify by Centrifugation DNase->Centrifuge Supernatant Collect Supernatant (Soluble CheB) Centrifuge->Supernatant Pellet Discard Pellet (Insoluble fraction) Centrifuge->Pellet

References

Technical Support Center: Cryo-EM for CheB Structure Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cryo-electron microscopy (cryo-EM) to determine the structure of the bacterial chemotaxis protein CheB.

Troubleshooting Guides

This section addresses common issues encountered during the cryo-EM workflow for CheB, from sample preparation to data processing.

Problem 1: Poor Particle Distribution and Aggregation in Vitreous Ice

Q: My CheB particles are aggregated or unevenly distributed on the cryo-EM grid. What could be the cause and how can I fix it?

A: Particle aggregation and poor distribution are common issues in cryo-EM sample preparation.[1][2][3] For CheB, which is a two-domain protein activated by phosphorylation, conformational states might influence its solubility and aggregation propensity.[4][5][6]

Possible Causes and Solutions:

  • Suboptimal Buffer Conditions: The buffer composition is critical for maintaining protein stability.[2]

    • Troubleshooting Steps:

      • pH Screening: Test a range of pH values around the theoretical pI of CheB.

      • Salt Concentration: Vary the salt concentration (e.g., 50-200 mM NaCl) to minimize non-specific interactions.

      • Additives: Consider adding small amounts of detergents (e.g., 0.001-0.01% Tween-20 or NP-40) or other additives like glycerol (1-5%) to prevent aggregation.[7]

  • High Protein Concentration: Too much protein can lead to crowding and aggregation on the grid.[1][8]

    • Troubleshooting Steps:

      • Concentration Series: Prepare grids with a dilution series of your purified CheB (e.g., 0.1-2.0 mg/mL).

      • SEC Analysis: Ensure your sample is monodisperse by running it through a size-exclusion chromatography (SEC) column immediately before grid preparation.[8]

  • Interaction with Air-Water Interface (AWI): Proteins can denature or aggregate at the AWI during blotting.[2][7][9]

    • Troubleshooting Steps:

      • Reduce Blotting Time: Minimize the time the sample is exposed to the AWI by using shorter blot times (e.g., 2-4 seconds).[8]

      • Increase Humidity: Work in a high-humidity environment (95-100%) to reduce evaporation.[8]

      • Use of Support Films: Employ grids with a thin carbon or graphene oxide support layer to provide a more favorable surface for the particles.[2]

Problem 2: Preferred Orientation of CheB Particles

Q: The 2D class averages of my CheB particles show a limited number of views, indicating preferred orientation. How can I overcome this?

A: Preferred orientation is a significant hurdle in single-particle cryo-EM as it prevents an accurate 3D reconstruction.[7][9] This can be particularly challenging for proteins with elongated shapes or specific surface properties.

Possible Causes and Solutions:

  • Interaction with the Air-Water Interface (AWI): As mentioned above, the AWI can cause particles to adopt a preferred orientation.[7][10]

    • Troubleshooting Steps:

      • Detergents: Adding a low concentration of a mild detergent can alter the surface properties of the AWI and the protein, leading to more random orientations.[7]

      • Tilted Data Collection: Collecting data with the stage tilted can help to fill in some of the missing views in Fourier space.[9] However, this can introduce challenges in data processing.

      • Vitrification on Graphene/Graphene Oxide Grids: These support surfaces can provide alternative binding sites for the protein, potentially disrupting the preferred orientation.[2]

  • Sample Preparation Device: The method of vitrification can influence particle orientation.

    • Troubleshooting Steps:

      • Try Different Plungers: Different vitrification devices (e.g., Vitrobot, Leica EM GP) can have slightly different blotting actions and environmental controls, which may affect the final particle orientation.

      • Spotiton or Chameleon: Consider using newer, blot-free vitrification methods that minimize the interaction with the AWI.[11]

  • Computational Approaches: Recent software developments can help to mitigate the effects of preferred orientation during data processing.[10][12][13]

    • Software to Consider: spIsoNet is a deep-learning-based tool designed to address the preferred orientation problem.[10][12][13]

Problem 3: Difficulty in Aligning and Classifying Small CheB Particles

Q: CheB is a relatively small protein. I am having trouble with particle alignment and obtaining high-resolution 2D class averages. What can I do?

A: Smaller proteins (<100 kDa) are generally more challenging for cryo-EM due to their lower contrast against the background noise.[1]

Possible Causes and Solutions:

  • Low Signal-to-Noise Ratio (SNR): The inherent low contrast of small particles makes them difficult to align accurately.

    • Troubleshooting Steps:

      • Optimize Ice Thickness: Aim for very thin ice, just thick enough to embed the particle, to maximize contrast.[1][14] The optimal ice thickness is typically on the order of the particle size.[15]

      • Use a Volta Phase Plate (VPP): A VPP can significantly enhance the contrast of small particles, making alignment and classification more successful.

      • Higher Magnification and Dose: Collect data at a higher magnification and consider a slightly higher total electron dose (while still minimizing radiation damage) to improve the SNR of individual particles.

  • Inaccurate Particle Picking: Automated particle pickers may struggle to correctly identify small particles.

    • Troubleshooting Steps:

      • Template-Based Picking: Use well-defined 2D class averages as templates for particle picking.

      • Neural Network-Based Pickers: Utilize deep learning-based pickers like crYOLO or Topaz, which can be trained to recognize small, low-contrast particles.[16]

  • Data Processing Strategy: A tailored data processing approach is often necessary for small proteins.

    • Troubleshooting Steps:

      • Extensive 2D Classification: Perform multiple rounds of 2D classification to carefully select only the highest quality particles that show clear structural features.

      • 3D Classification without Alignment: In some cases, initial 3D classification without alignment can help to separate out junk particles before proceeding with high-resolution refinement.

      • Utilize Advanced Refinement Software: Software like cryoSPARC and RELION have specific algorithms and options that are optimized for smaller particles and can perform heterogeneous refinements to sort out different conformations.[17]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for CheB for cryo-EM grid preparation?

A1: A good starting point for a protein of CheB's size (approximately 36 kDa) is in the range of 0.5 to 5 mg/mL.[8] It is highly recommended to screen a range of concentrations to find the optimal particle density on the grid.

Q2: Should I use the phosphorylated or unphosphorylated state of CheB for structure determination?

A2: Both states are of biological interest. The unphosphorylated state is expected to be in a more compact, inhibited conformation, while the phosphorylated, active state will adopt a more open conformation.[4][5][6] If you are interested in the mechanism of activation, solving the structures of both states would be ideal. The phosphorylated state may be more flexible, which could present additional challenges for high-resolution structure determination.

Q3: What resolution can I realistically expect to achieve for CheB using cryo-EM?

A3: For a protein of this size, achieving a near-atomic resolution (better than 4 Å) is challenging but feasible with modern cryo-EM technology and meticulous optimization of sample preparation and data processing.[1] Factors that will influence the final resolution include sample homogeneity, particle orientation distribution, and the total number of particles collected.

Q4: How can I confirm that my purified CheB is suitable for cryo-EM?

A4: Before proceeding to cryo-EM, it is crucial to ensure your sample is of high quality.[3]

  • Purity: Run your sample on an SDS-PAGE gel to confirm its purity is >95%.

  • Homogeneity and Stability: Use size-exclusion chromatography (SEC) to ensure the protein is monodisperse and not aggregated.[8] Dynamic light scattering (DLS) can also be used to assess the homogeneity of your sample.

  • Negative Stain EM: As a preliminary step, visualize your sample using negative stain EM. This can provide a quick assessment of particle integrity, distribution, and potential for aggregation or preferred orientation.[18]

Quantitative Data Summary

Table 1: Recommended Cryo-EM Grid Preparation Parameters for CheB

ParameterRecommended RangeCritical Considerations
Protein Concentration 0.5 - 5.0 mg/mLAdjust based on particle distribution in initial screening.
Grid Type Quantifoil R1.2/1.3, R2/1; C-flat R1.2/1.3Holey carbon grids are standard. Consider gold grids for reduced beam-induced motion.
Glow Discharge Time 15 - 45 secondsOptimize to achieve a hydrophilic surface.
Blotting Time 2 - 5 secondsShorter times for thinner ice.[8]
Blotting Force 0 to -5Adjust based on desired ice thickness.
Humidity 95 - 100%Prevents sample evaporation.[8]
Vitrification Plunge-freezing in liquid ethaneEnsure rapid freezing to prevent crystalline ice formation.[8]

Table 2: Typical Cryo-EM Data Collection Parameters for a ~36 kDa Protein like CheB

ParameterRecommended SettingRationale
Microscope Titan Krios, Glacios200-300 kV for high-resolution imaging.
Detector Gatan K2/K3, Falcon 3/4Direct electron detectors for high DQE and movie mode.
Magnification 105,000x - 165,000xTo achieve a pixel size of ~0.8 - 1.2 Å.
Total Electron Dose 40 - 60 e⁻/ŲBalance between signal and radiation damage.
Defocus Range -1.0 to -2.5 µmFor optimal contrast.
Data Acquisition Software EPU, SerialEMFor automated data collection.

Experimental Protocols

Protocol 1: CheB Sample Preparation for Cryo-EM

  • Purification: Purify CheB to >95% homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography). The final SEC step should be performed in a buffer suitable for cryo-EM (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM DTT).

  • Concentration: Concentrate the purified CheB to a range of 0.5-5.0 mg/mL.

  • Phosphorylation (Optional): To obtain the activated state, incubate CheB with a suitable kinase (e.g., CheA) and ATP in the presence of MgCl₂. Purify the phosphorylated CheB from the kinase.

  • Quality Control: Confirm sample purity and monodispersity using SDS-PAGE and SEC.

  • Grid Preparation: a. Glow-discharge cryo-EM grids for 30 seconds to render the surface hydrophilic. b. In a controlled environment vitrification device (e.g., Vitrobot), set the chamber to 4°C and 100% humidity. c. Apply 3 µL of the CheB sample to the grid. d. Blot the grid for 3-5 seconds with a blot force of 0. e. Plunge-freeze the grid into liquid ethane cooled by liquid nitrogen.[19] f. Store the grid in liquid nitrogen until imaging.

Protocol 2: Single-Particle Cryo-EM Data Processing Workflow for CheB

  • Preprocessing: a. Motion Correction: Correct for beam-induced motion using software like MotionCor2 or RELION's implementation.[16] b. CTF Estimation: Estimate the contrast transfer function for each micrograph using CTFFIND4 or Gctf.[16]

  • Particle Picking: a. Use a neural network-based picker like crYOLO or a template-based approach to select particles from the corrected micrographs.[16]

  • Particle Extraction: Extract the picked particles into a stack.

  • 2D Classification: a. Perform several rounds of 2D classification to remove "junk" particles and select classes that show clear secondary structural features and different views of the protein.[20]

  • Ab Initio 3D Reconstruction: a. Generate an initial 3D model from the cleaned particle stack using software like cryoSPARC or RELION.[20]

  • 3D Classification/Heterogeneous Refinement: a. Perform 3D classification to sort particles into different conformational states or to further clean the particle stack.[21]

  • Homogeneous Refinement: a. Subject the best class of particles to high-resolution 3D refinement.

  • Post-processing: a. Sharpen the final map and estimate the resolution using the Fourier Shell Correlation (FSC) criterion. b. If the resolution is anisotropic due to preferred orientation, consider using tools to correct for this.

Visualizations

CheB_Signaling_Pathway cluster_receptor Chemoreceptor Array cluster_signaling Cytoplasmic Signaling Receptor Receptor (e.g., Tar, Tsr) CheA CheA (Histidine Kinase) Receptor->CheA inhibits autophosphorylation CheW CheW CheY CheY (Response Regulator) CheA->CheY phosphorylates CheB_unphos CheB (Inactive) CheA->CheB_unphos phosphorylates Motor Flagellar Motor CheY->Motor binds & alters rotation CheB_phos CheB-P (Active) CheB_unphos->CheB_phos activation CheB_phos->Receptor demethylates (adaptation) Attractant Attractant Attractant->Receptor binds Repellent Repellent Repellent->Receptor binds

Caption: Bacterial chemotaxis signaling pathway involving CheB.

CryoEM_Workflow cluster_sample_prep Sample & Grid Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing Purification CheB Purification (>95% purity) QC Quality Control (SEC, SDS-PAGE) Purification->QC GridPrep Grid Preparation (Glow discharge, Application) QC->GridPrep Vitrification Vitrification (Plunge Freezing) GridPrep->Vitrification Screening Grid Screening Vitrification->Screening DataCollection Automated Data Collection Screening->DataCollection Preprocessing Preprocessing (Motion Correction, CTF Estimation) DataCollection->Preprocessing Picking Particle Picking Preprocessing->Picking Classification2D 2D Classification Picking->Classification2D Reconstruction3D Ab-initio 3D Reconstruction Classification2D->Reconstruction3D Refinement 3D Classification & Refinement Reconstruction3D->Refinement Validation Map Validation & Analysis Refinement->Validation

Caption: General workflow for single-particle cryo-EM of CheB.

Troubleshooting_Logic cluster_aggregation Aggregation/Poor Distribution cluster_orientation Preferred Orientation cluster_contrast Low Particle Contrast Start Poor Initial Grid Screening Results CheckConc Optimize Protein Concentration Start->CheckConc Particles aggregated? AddDetergent Add Low % Detergent Start->AddDetergent Limited views? ThinnerIce Optimize for Thinner Ice Start->ThinnerIce Particles barely visible? CheckBuffer Screen Buffers (pH, salt, additives) CheckConc->CheckBuffer TiltCollection Try Tilted Data Collection AddDetergent->TiltCollection NewGrids Use Graphene/ GO Grids TiltCollection->NewGrids UseVPP Use Volta Phase Plate ThinnerIce->UseVPP

Caption: Decision tree for troubleshooting common cryo-EM sample issues.

References

Validation & Comparative

A Head-to-Head Battle in Bacterial Navigation: Unraveling the Catalytic Mechanisms of CheB and CheR

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the methylesterase CheB and the methyltransferase CheR, two key players in the intricate signaling network that governs bacterial chemotaxis. This guide delves into their opposing catalytic activities, providing quantitative performance data and detailed experimental methodologies for researchers in microbiology, biochemistry, and drug development.

In the microscopic world of bacteria, the ability to navigate towards favorable environments and away from harmful substances is paramount for survival. This remarkable feat, known as chemotaxis, is orchestrated by a sophisticated signal transduction system. At the heart of this system's adaptation mechanism are two enzymes with antagonistic functions: the methylesterase CheB and the methyltransferase CheR. These enzymes dynamically modify methyl-accepting chemotaxis proteins (MCPs), effectively creating a short-term molecular memory that allows bacteria to compare chemical gradients over time. This guide provides an in-depth comparison of the catalytic mechanisms of CheB and CheR, supported by experimental data and detailed protocols to facilitate further research.

The Yin and Yang of Chemotactic Adaptation: An Overview

CheR acts as the "writer" of this molecular memory, catalyzing the methylation of specific glutamate residues on the MCPs. This methylation increases the signaling output of the receptors, promoting a "tumbly" swimming behavior. Conversely, CheB functions as the "eraser," removing these methyl groups through hydrolysis.[1] This demethylation dampens the receptor's signal, leading to smoother swimming. Furthermore, CheB possesses a second, slower catalytic activity: the deamidation of specific glutamine residues to glutamate, which creates new sites for methylation by CheR.[1] This dual-functionality underscores the central role of CheB in both rapid adaptation and long-term sensitization of the chemotaxis system.

The activities of CheB and CheR are tightly regulated. CheR is considered to be constitutively active, steadily adding methyl groups. In contrast, the methylesterase activity of CheB is dramatically enhanced upon its phosphorylation by the histidine kinase CheA, a central component of the chemotaxis signaling pathway. This phosphorylation event acts as a direct feedback mechanism, linking the cell's motile response to the adaptation machinery.

Performance at the Bench: A Quantitative Comparison

To objectively compare the catalytic performance of CheB and CheR, we turn to their kinetic parameters and binding affinities. Isothermal Titration Calorimetry (ITC) has been employed to measure the binding affinity of these enzymes to a synthetic pentapeptide (NWETF) that mimics the C-terminal tail of the Tar chemoreceptor, a known binding site for both enzymes.

EnzymeLigandDissociation Constant (K)Reference
CheRNWETF pentapeptide~2 µM[2]
CheBNWETF pentapeptide~160 µM[2]

Table 1: Binding affinities of E. coli CheR and CheB to the chemoreceptor pentapeptide NWETF as determined by Isothermal Titration Calorimetry.

The data clearly indicates that CheR exhibits a significantly higher affinity for the chemoreceptor pentapeptide than CheB, with a dissociation constant approximately 80-fold lower. This suggests that CheR is more tightly associated with the receptor complex, allowing for efficient methylation.

While comprehensive side-by-side kinetic data for both enzymes under identical conditions is limited in the literature, studies have elucidated the kinetic parameters for CheB's methylesterase activity. The phosphorylation of CheB has a profound impact on its catalytic efficiency, primarily by increasing its turnover number (kcat) rather than significantly altering its substrate affinity (Km).

Enzyme StateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
CheB (unphosphorylated)~10~0.03~3,000
CheB (phosphorylated)~8~0.3~37,500

Table 2: Kinetic parameters for the methylesterase activity of E. coli CheB. Values are approximate and compiled from multiple sources for comparative purposes.

The ~10-fold increase in kcat upon phosphorylation translates to a more than 12-fold increase in catalytic efficiency (kcat/Km), highlighting the critical role of this post-translational modification in amplifying the demethylation signal during chemotactic adaptation. Kinetic data for CheR is less readily available in a directly comparable format, a gap that presents an opportunity for future research.

Under the Microscope: Catalytic Mechanisms

The distinct functions of CheB and CheR are rooted in their unique active site architectures and catalytic mechanisms.

CheB: A Serine Hydrolase with a Classic Triad

The catalytic domain of CheB belongs to the α/β hydrolase superfamily and employs a classic catalytic triad of serine, histidine, and aspartate to effect methyl ester hydrolysis. The proposed mechanism mirrors that of serine proteases:

  • Nucleophilic Attack: The serine residue, activated by the histidine, acts as a nucleophile, attacking the carbonyl carbon of the methyl-glutamate on the MCP.

  • Tetrahedral Intermediate: This forms a transient tetrahedral intermediate.

  • Acyl-Enzyme Formation: The intermediate collapses, leading to the formation of an acyl-enzyme intermediate and the release of methanol.

  • Deacylation: A water molecule, activated by the histidine, attacks the acyl-enzyme intermediate, regenerating the active site and releasing the demethylated glutamate residue.

CheR: A Methyltransferase Dependent on S-Adenosylmethionine

CheR catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to the γ-carboxylate group of a glutamate residue on the MCP. The catalytic mechanism is thought to involve:

  • Substrate Binding: CheR binds to both the MCP and a molecule of SAM.

  • Nucleophilic Attack: The carboxylate oxygen of the glutamate residue on the MCP performs a nucleophilic attack on the methyl group of SAM.

  • Methyl Transfer: This results in the transfer of the methyl group to the glutamate, forming a methyl ester.

  • Product Release: S-adenosylhomocysteine (SAH), the demethylated product of SAM, is released from the enzyme.

Structural studies have identified key residues in the CheR active site, including Arg-98 and Tyr-235, which are crucial for catalysis. It is believed that the differential action of CheR on chemoreceptors in different signaling states is a result of differential catalytic propensity rather than differential binding.[1]

Visualizing the Process: Signaling Pathways and Workflows

To better understand the interplay between CheB and CheR and the experimental approaches used to study them, the following diagrams are provided.

Chemotaxis_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP CheA CheA MCP->CheA CheB CheB MCP->CheB Demethylation CheY CheY CheA->CheY Phosphorylation CheA->CheB Phosphorylation ADP ADP CheA->ADP CheW CheW CheW->CheA Motor Flagellar Motor CheY->Motor Controls Rotation CheR CheR CheR->MCP Methylation SAH SAH CheR->SAH SAM SAM SAM->CheR ATP ATP ATP->CheA Attractant Attractant Attractant->MCP Binds Repellent Repellent Repellent->MCP Binds Experimental_Workflows cluster_methylation In Vitro Methylation Assay (CheR) cluster_demethylation In Vitro Demethylation Assay (CheB) cluster_itc Isothermal Titration Calorimetry M_Start Combine Purified CheR, MCPs, and [3H]-SAM M_Incubate Incubate at 37°C M_Start->M_Incubate M_Stop Stop Reaction (e.g., SDS-PAGE sample buffer) M_Incubate->M_Stop M_Separate Separate Proteins (SDS-PAGE) M_Stop->M_Separate M_Detect Detect Radioactivity (Autoradiography or Scintillation Counting) M_Separate->M_Detect D_Start Prepare [3H]-methylated MCPs D_Incubate Incubate with Purified CheB (and CheA/ATP for phosphorylation) D_Start->D_Incubate D_Separate Separate Methanol (e.g., Vapor-phase diffusion) D_Incubate->D_Separate D_Quantify Quantify [3H]-Methanol (Scintillation Counting) D_Separate->D_Quantify ITC_Prepare Prepare Purified Protein (e.g., CheR) and Ligand (e.g., NWETF peptide) in matched buffer ITC_Load Load Protein into Sample Cell and Ligand into Syringe ITC_Prepare->ITC_Load ITC_Titrate Titrate Ligand into Protein and Measure Heat Change ITC_Load->ITC_Titrate ITC_Analyze Analyze Data to Determine Kd, ΔH, and Stoichiometry ITC_Titrate->ITC_Analyze

References

A Comparative Guide to CheB Homologs: Unraveling the Functional Divergence in Escherichia coli and Bacillus subtilis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemotaxis, the directed movement of an organism in response to a chemical stimulus, is a fundamental bacterial behavior crucial for survival and pathogenesis. Central to this process is the adaptation system, which allows bacteria to reset their sensory perception and respond to changes in attractant or repellent concentrations over a wide range. The protein-glutamate methylesterase CheB is a key player in this adaptation process in many bacterial species, including the model organisms Escherichia coli and Bacillus subtilis. While CheB homologs in both bacteria share a conserved function in demethylating methyl-accepting chemotaxis proteins (MCPs), their regulation and overall role within their respective chemotaxis signaling pathways exhibit significant functional differences. This guide provides a comprehensive comparison of the CheB homologs from E. coli and B. subtilis, highlighting their distinct biochemical properties, regulatory mechanisms, and roles in chemotaxis, supported by available experimental data and detailed methodologies.

Core Functional Differences: A Tale of Two Pathways

The most striking difference between the CheB homologs of E. coli and B. subtilis lies in the broader context of their chemotaxis signaling pathways. In E. coli, the binding of an attractant to an MCP leads to the inhibition of the histidine kinase CheA.[1] Conversely, in B. subtilis, attractant binding activates CheA.[1][2] This fundamental divergence in the initial signaling event has profound implications for the regulation of CheB activity.

In both organisms, CheB is activated via phosphorylation by CheA.[2][3] Therefore:

  • In E. coli , an increase in attractant concentration leads to decreased CheA activity, resulting in less phosphorylated (less active) CheB . This leads to a decrease in the rate of MCP demethylation, allowing the cell to adapt to the new, higher concentration of attractant.

  • In B. subtilis , an increase in attractant concentration leads to increased CheA activity, resulting in more phosphorylated (more active) CheB . This suggests a more complex role for CheB in the adaptation process, which in B. subtilis involves additional proteins not found in E. coli, such as CheC, CheD, and CheV.[2][4][5][6]

This opposing regulatory logic underscores a fundamental difference in the adaptation strategies employed by these two bacteria.

Quantitative Comparison of CheB Activity

Direct comparative kinetic data for E. coli and B. subtilis CheB under identical experimental conditions is limited in the current literature. However, data from individual studies provide insights into their enzymatic properties.

ParameterEscherichia coli CheBBacillus subtilis CheBReference
Activation by Phosphorylation ~100-fold increase in methylesterase activityData not available[2]
kcat (s⁻¹) 148.0 ± 3.9 (phosphorylated)Data not available[7]
Km (µM) 7.0 ± 0.9 (phosphorylated)Data not available[7]

Note: The provided kinetic parameters for E. coli CheB were determined using [methyl-³H]Tar in membrane extracts as a substrate. The absence of comparable data for B. subtilis CheB highlights a key knowledge gap.

Signaling Pathway Diagrams

To visualize the distinct roles of CheB within the chemotaxis pathways of E. coli and B. subtilis, the following diagrams are provided.

E_coli_Chemotaxis cluster_cytoplasm Cytoplasm MCP_off MCP (Attractant-bound) CheA CheA MCP_off->CheA Inhibits CheW CheW MCP_off->CheW MCP_on MCP (Unbound) MCP_on->CheA Activates MCP_on->CheW CheA_p CheA-P CheB CheB (Inactive) CheA_p->CheB Phosphorylates CheY CheY CheA_p->CheY Phosphorylates CheA->CheA_p Autophosphorylation CheW->CheA CheB_p CheB-P (Active) CheB_p->MCP_on Demethylates CheB->CheB_p CheY_p CheY-P Motor Flagellar Motor CheY_p->Motor Induces Tumbling CheY->CheY_p

Figure 1. E. coli Chemotaxis Signaling Pathway.

B_subtilis_Chemotaxis cluster_cytoplasm Cytoplasm MCP_on MCP (Attractant-bound) CheA CheA MCP_on->CheA Activates CheW CheW MCP_on->CheW MCP_off MCP (Unbound) MCP_off->CheA Less Active MCP_off->CheW CheA_p CheA-P CheV CheV CheA_p->CheV Phosphorylates CheB CheB (Inactive) CheA_p->CheB Phosphorylates CheY CheY CheA_p->CheY Phosphorylates CheA->CheA_p Autophosphorylation CheW->CheA CheC CheC CheY_p CheY-P CheC->CheY_p Dephosphorylates CheD CheD CheD->MCP_on CheB_p CheB-P (Active) CheB_p->MCP_on Demethylates CheB_p->MCP_off Demethylates CheB->CheB_p Motor Flagellar Motor CheY_p->Motor Induces Smooth Swimming CheY->CheY_p

Figure 2. B. subtilis Chemotaxis Signaling Pathway.

Experimental Protocols

In Vitro CheB Methylesterase Assay

This protocol is a generalized procedure for measuring the methylesterase activity of CheB on MCPs. It can be adapted for a direct comparison of E. coli and B. subtilis CheB.

a. Preparation of Substrate: Methyl-radiolabeled MCPs

  • Grow an E. coli or B. subtilis strain overexpressing the desired MCP (e.g., Tar for E. coli, McpB for B. subtilis) in the presence of L-[methyl-³H]methionine.

  • Prepare membrane vesicles containing the radiolabeled MCPs by sonication or French press, followed by ultracentrifugation.

  • Resuspend the membrane pellet in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA).

  • Determine the concentration of MCPs in the membrane preparation.

b. Methylesterase Reaction

  • Prepare a reaction mixture containing:

    • Membrane vesicles with [methyl-³H]MCPs (final concentration, e.g., 1-10 µM)

    • Purified CheB (from E. coli or B. subtilis) at various concentrations.

    • Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA).

  • For measuring the activity of phosphorylated CheB, pre-incubate CheB with CheA and ATP, or use a phosphate donor analog like phosphoramidate in the presence of Mg²⁺.

  • Initiate the reaction by adding the CheB enzyme.

  • Incubate the reaction at a controlled temperature (e.g., 30°C).

  • At various time points, stop the reaction by adding a quench solution (e.g., a mixture of methanol and acetic acid).

  • Separate the volatile [³H]methanol product from the non-volatile [methyl-³H]MCPs using a vapor diffusion assay or by filtration.

  • Quantify the amount of [³H]methanol produced using liquid scintillation counting.

  • Calculate the initial reaction rates and determine the kinetic parameters (kcat and Km) by fitting the data to the Michaelis-Menten equation.

Methylesterase_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Methylesterase Reaction cluster_analysis Analysis A Grow cells with [methyl-³H]methionine B Prepare membrane vesicles with radiolabeled MCPs A->B C Incubate membranes with CheB (or CheB-P) B->C D Stop reaction at time points C->D E Separate [³H]methanol from MCPs D->E F Quantify [³H]methanol (Scintillation counting) E->F G Calculate kinetic parameters (kcat, Km) F->G

Figure 3. Workflow for In Vitro CheB Methylesterase Assay.
In Vitro CheB Phosphorylation Assay

This protocol describes a method to measure the phosphorylation of CheB by CheA.

a. Reaction Components

  • Purified CheA (from E. coli or B. subtilis)

  • Purified CheB (from E. coli or B. subtilis)

  • [γ-³²P]ATP

  • Phosphorylation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂)

b. Phosphorylation Reaction

  • Initiate the autophosphorylation of CheA by incubating it with [γ-³²P]ATP in the phosphorylation buffer for a short period (e.g., 1-5 minutes) at room temperature.

  • Start the phosphotransfer reaction by adding CheB to the mixture.

  • At various time points, take aliquots of the reaction and stop the reaction by adding SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the radiolabeled proteins using autoradiography or phosphorimaging.

  • Quantify the amount of phosphorylated CheB by densitometry of the autoradiogram or by using a phosphorimager.

  • Determine the initial rates of phosphorylation and analyze the kinetics of the phosphotransfer.

Phosphorylation_Assay_Workflow cluster_reaction Phosphorylation Reaction cluster_analysis Analysis A Autophosphorylate CheA with [γ-³²P]ATP B Add CheB to initiate phosphotransfer A->B C Stop reaction at time points B->C D Separate proteins by SDS-PAGE C->D E Visualize ³²P-CheB (Autoradiography) D->E F Quantify phosphorylation and analyze kinetics E->F

Figure 4. Workflow for In Vitro CheB Phosphorylation Assay.

Conclusion

The CheB homologs in E. coli and B. subtilis provide a fascinating example of how a conserved enzymatic function can be integrated into distinct signaling pathways to achieve the same overall biological goal: chemotaxis. While both are CheA-regulated methylesterases, the opposite upstream regulation in response to attractants and the presence of a more complex adaptation network in B. subtilis lead to significant functional divergence. The lack of directly comparable quantitative data on the enzymatic activities of the two CheB proteins represents a significant area for future research. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which will be crucial for a deeper understanding of the molecular evolution of bacterial chemotaxis and for the development of novel antimicrobial strategies targeting this essential process.

References

A Comparative Structural Analysis of CheB: Unraveling the Molecular Switch from Inactive to Active State

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A deep dive into the structural dynamics of CheB, a key methylesterase in bacterial chemotaxis, reveals a sophisticated autoinhibitory mechanism that is relieved by phosphorylation-induced conformational changes. This guide provides a comparative analysis of the inactive and active states of CheB, offering valuable insights for researchers, scientists, and drug development professionals engaged in the study of two-component signaling systems.

The bacterial chemotaxis system is a model for signal transduction, and at its heart lies the precise regulation of protein activity. CheB, a response regulator, plays a critical role in adaptation by demethylating chemoreceptors. Its activity is tightly controlled, switching from an "off" (inactive) to an "on" (active) state upon phosphorylation. Understanding the structural underpinnings of this activation is crucial for a complete picture of chemotactic signaling.

The Inactive State: A Self-Imposed Blockade

In its unphosphorylated state, CheB is held in an inactive conformation through an elegant mechanism of autoinhibition.[1][2] The crystal structure of Salmonella typhimurium CheB (PDB ID: 1A2O) reveals that the N-terminal regulatory domain physically obstructs the active site of the C-terminal catalytic domain.[1][2][3] This steric hindrance effectively prevents the enzyme from accessing its substrate, the methylated chemoreceptors, thereby keeping its methylesterase activity in check.[1][2]

The Active State: A Phosphorylation-Triggered Release

Activation of CheB is initiated by the transfer of a phosphoryl group from the histidine kinase CheA to a conserved aspartate residue (Asp-56) in the N-terminal domain.[1][3] This phosphorylation event acts as a molecular switch, triggering a cascade of conformational changes that propagate to the interface between the two domains.[1][4] The result is a significant repositioning of the regulatory domain, which unmasks the active site and allows for substrate binding and catalysis.[1][2] While a high-resolution structure of the fully phosphorylated, active CheB remains elusive, a model of an "open" high-activity form has been proposed.[3] In this active state, the N-terminal domain is thought to not only relieve inhibition but also to facilitate interaction with the chemoreceptors.[1][3]

Quantitative and Qualitative Comparison

The structural transition from the inactive to the active state is characterized by several key changes, as detailed below.

FeatureInactive State (Unphosphorylated)Active State (Phosphorylated)Supporting Evidence
Overall Conformation Closed, autoinhibitedOpen, activeX-ray crystallography (inactive), limited proteolysis, molecular modeling
N-terminal Domain Orientation Packs against the C-terminal domain, occluding the active siteDisplaced from the active siteX-ray crystallography (inactive), limited proteolysis
Active Site Accessibility Sterically hinderedAccessible to chemoreceptor substrateInferred from structural and activity data
Interdomain Linker Flexibility Relatively protectedIncreased solvent exposure and flexibilityLimited proteolysis
Methylesterase Activity Basal/InhibitedSignificantly stimulatedEnzyme kinetics

Signaling Pathway and Experimental Workflows

To visualize the regulatory cascade and the experimental approach to its study, the following diagrams are provided.

CheB_Activation_Pathway CheA Histidine Kinase CheA CheB_inactive CheB Inactive (Closed Conformation) CheA->CheB_inactive  Phosphorylation CheB_active CheB Active (Open Conformation) CheB_inactive->CheB_active Conformational Change CheB_active->CheB_inactive Autodephosphorylation Receptor Methylated Chemoreceptor CheB_active->Receptor Catalysis Demethylated_Receptor Demethylated Chemoreceptor Receptor->Demethylated_Receptor Experimental_Workflow cluster_protein_prep Protein Preparation cluster_analysis Structural & Functional Analysis expression CheB Expression & Purification phosphorylation In vitro Phosphorylation expression->phosphorylation crystallography X-ray Crystallography (Inactive State) expression->crystallography proteolysis Limited Proteolysis (Active vs. Inactive) phosphorylation->proteolysis kinetics Enzyme Kinetics (Active vs. Inactive) phosphorylation->kinetics comparison Comparative Analysis crystallography->comparison proteolysis->comparison kinetics->comparison

References

Differentiating the roles of CheB and the phosphatase CheZ in chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of bacterial chemotaxis, the directed movement of bacteria in response to chemical gradients, is orchestrated by a sophisticated signal transduction pathway. Within this pathway, the precise regulation of cellular memory and motor response is critical for survival and navigation. Two key proteins, the methylesterase CheB and the phosphatase CheZ, play pivotal but distinct roles in this process. This guide provides a detailed comparison of their functions, supported by experimental data, to elucidate their unique contributions to bacterial motility.

Differentiating Roles in Signal Transduction

CheB and CheZ are both crucial enzymes in the chemotaxis signaling cascade, but they operate on different substrates and at different stages of the pathway to ensure an appropriate behavioral response. CheB is primarily involved in the adaptation of the sensory receptors, while CheZ is responsible for the rapid termination of the tumbling signal.

CheB: The Adaptation Enzyme

CheB is a methylesterase that catalyzes the removal of methyl groups from specific glutamate residues on the cytoplasmic domain of methyl-accepting chemotaxis proteins (MCPs).[1] This demethylation process is a key component of the adaptation mechanism, which allows bacteria to reset their sensitivity to environmental stimuli and respond to changes in attractant or repellent concentrations over time. The activity of CheB is itself regulated by phosphorylation. In the presence of a chemoattractant, the histidine kinase CheA is inhibited, leading to a decrease in the phosphorylation of CheB.[2] Unphosphorylated CheB has a basal level of methylesterase activity. Conversely, in the presence of a repellent, CheA autophosphorylates and subsequently transfers a phosphoryl group to CheB. Phosphorylated CheB exhibits a significantly higher methylesterase activity, leading to increased demethylation of MCPs and a return to the baseline swimming pattern.[3][4]

CheZ: The Signal Termination Phosphatase

CheZ functions as a phosphatase, specifically targeting the phosphorylated response regulator, CheY-P.[5] Upon phosphorylation by CheA, CheY-P binds to the flagellar motor switch complex, inducing a change from counter-clockwise (CCW) to clockwise (CW) rotation. This switch to CW rotation causes the bacterium to tumble, allowing it to change direction. CheZ rapidly dephosphorylates CheY-P, terminating the tumble signal and promoting a return to smooth swimming (CCW rotation).[5] This rapid dephosphorylation is essential for the cell to efficiently explore its environment by controlling the duration of tumbles.

Quantitative Comparison of Enzymatic Activity

The distinct roles of CheB and CheZ are reflected in their enzymatic kinetics. The following table summarizes key kinetic parameters for these two enzymes, providing a quantitative basis for their comparison.

ParameterCheB (phosphorylated)CheB (unphosphorylated)CheZSubstrate
Enzymatic Activity MethylesteraseMethylesterasePhosphatase
kcat (s⁻¹) 143.6 (± 22.6)[3]16.2 (± 3.1)[3]4.9[5]
KM (µM) 5.2 (± 1.5)[3]6.0 (± 2.0)[3]N/A (sigmoidal kinetics)Methylated Tar[3] / CheY-P[5]
Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) 2.76 x 10⁷2.7 x 10⁶N/A

Note: The kinetics of CheZ are sigmoidal with respect to CheY-P concentration, indicating cooperativity, and therefore a simple Michaelis-Menten constant (KM) is not applicable. The catalytic turnover rate (kcat) is provided for comparison.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the central roles of CheB and CheZ within the broader context of the bacterial chemotaxis signaling pathway.

Chemotaxis_Pathway cluster_membrane Periplasm | Cytoplasm cluster_cytoplasm cluster_motor Flagellar Motor MCP MCP CheA CheA MCP->CheA CH3 Methyl group CheA_P P CheA->CheA_P Autophosphorylation CheW CheW CheW->CheA CheR CheR CheR->MCP Methylation SAH SAH CheB CheB CheB_P P CheB->CheB_P CheY CheY CheY_P P CheY->CheY_P CheZ CheZ CheZ->CheY_P Dephosphorylation Attractant Attractant Attractant->MCP - Repellent Repellent Repellent->MCP + ATP ATP ADP ADP Pi Pi SAM SAM CheA_P->CheB CheA_P->CheY CheY_P->CheY Motor Motor CheY_P->Motor CW rotation (Tumble) CheB_P->MCP Demethylation CCW Motor->CCW CCW rotation (Run) CheB_Assay_Workflow cluster_prep Substrate Preparation cluster_reaction Methylesterase Reaction cluster_quant Quantification cluster_analysis Data Analysis prep1 Overexpress Tar receptor in E. coli prep2 Incubate membranes with ³H-SAM and CheR prep1->prep2 prep3 Wash to remove unincorporated ³H-SAM prep2->prep3 react1 Prepare reaction mix: [methyl-³H]Tar + CheB prep3->react1 react3 Incubate at controlled temperature react1->react3 react2 (Optional) Pre-incubate CheB with phosphodonor react2->react1 quant1 Terminate reaction react3->quant1 quant2 Separate [³H]methanol by vapor-phase diffusion quant1->quant2 quant3 Measure radioactivity quant2->quant3 analysis1 Calculate methanol released quant3->analysis1 analysis2 Determine initial rates analysis1->analysis2 analysis3 Calculate KM and kcat analysis2->analysis3 CheZ_Assay_Workflow cluster_prep_z Substrate Preparation cluster_reaction_z Phosphatase Reaction cluster_quant_z Quantification cluster_analysis_z Data Analysis prepz1 Purify CheY protein prepz2 Phosphorylate CheY using CheA and ATP prepz1->prepz2 prepz3 Remove excess nucleotides prepz2->prepz3 reactz1 Prepare reaction mix: CheY-P + CheZ prepz3->reactz1 reactz2 Incubate at controlled temperature reactz1->reactz2 quantz1 Add Malachite Green reagent reactz2->quantz1 quantz2 Incubate for color development quantz1->quantz2 quantz3 Measure absorbance (620-660 nm) quantz2->quantz3 analysisz2 Determine Pi released quantz3->analysisz2 analysisz1 Generate phosphate standard curve analysisz1->analysisz2 analysisz3 Calculate initial rates and kinetic parameters analysisz2->analysisz3

References

Unveiling the Crucial Handshake: A Comparative Guide to the Validation of the CheB-CheA P2 Domain Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of bacterial chemotaxis is paramount. At the heart of this signaling pathway lies the interaction between the methylesterase CheB and the histidine kinase CheA. This guide provides a comprehensive comparison of the experimental validation of the CheB-CheA P2 domain interaction, offering insights into its significance and presenting data-driven comparisons with alternative interactions within the chemotaxis network.

The P2 domain of CheA serves as a critical docking site for the response regulator CheB, a key player in sensory adaptation. This interaction facilitates the efficient phosphotransfer from the P1 domain of CheA to CheB. While not strictly essential for phosphorylation, the CheA P2 domain dramatically enhances the rate of this reaction, ensuring a rapid and robust adaptation response to environmental stimuli.[1][2] This guide delves into the quantitative validation of this interaction and compares it with other vital protein associations in the chemotaxis pathway.

Quantitative Analysis: A Tale of Two Affinities

The interaction between CheB and the CheA P2 domain in Escherichia coli has been characterized to have a micromolar binding affinity.[1][2] This moderate affinity is crucial for enabling both the efficient docking of CheB for phosphorylation and its subsequent timely release to interact with its downstream target, the chemoreceptors.

For a comprehensive understanding, this section presents a comparative analysis of the CheB-CheA P2 interaction with other relevant interactions within the chemotaxis signaling cascade.

Interacting ProteinsOrganismMethodDissociation Constant (Kd)Kinetic Parameters (k_on / k_off)Reference
CheB - CheA P2 Domain Escherichia coliIsothermal Titration Calorimetry (ITC)~ µMNot Reported[1][2]
CheY - CheA P2 DomainEscherichia coliSurface Plasmon Resonance (SPR)Not Reportedk_assn ≈ 10⁸ M⁻¹s⁻¹[3]
CheB - CheA P2 DomainThermotoga maritimaIsothermal Titration Calorimetry (ITC)> 1 mM (not detectable)Not Reported
Alternative Interaction: Phospho-CheB - Chemoreceptor (with pentapeptide) Escherichia coliNot Specified13 µMNot Reported[4]
Alternative Interaction: CheW - CheA Escherichia coliEquilibrium Column Chromatography17 µMNot Reported
Alternative Interaction: Phospho-CheV - Chemoreceptor (McpN) Pseudomonas aeruginosaIsothermal Titration Calorimetry (ITC)8 nMNot Reported

Visualizing the Chemotaxis Signaling Pathway

The following diagram illustrates the central role of the CheA-CheB interaction within the broader bacterial chemotaxis signaling network.

Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chemoreceptor Chemoreceptor CheW CheW Chemoreceptor->CheW binds CheA CheA CheB CheB CheA->CheB P2 domain interaction (phosphotransfer) CheY CheY CheA->CheY P2 domain interaction (phosphotransfer) ADP ADP CheW->CheA activates P_CheB P-CheB P_CheY P-CheY P_CheB->Chemoreceptor demethylates (adaptation) Flagellar_Motor Flagellar Motor P_CheY->Flagellar_Motor induces tumbling ATP ATP ATP->CheA phosphorylates CoIP_Workflow start Start: E. coli lysate with tagged CheA and CheB lysis Cell Lysis and Clarification start->lysis preclear Pre-clearing with Protein A/G beads lysis->preclear ip Immunoprecipitation with anti-tag antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute analysis Analyze by SDS-PAGE and Western Blot elute->analysis end End: Detection of CheA and CheB analysis->end ITC_Workflow start Start: Purified CheA P2 and CheB proteins dialysis Dialysis against identical buffer start->dialysis concentration Accurate concentration determination dialysis->concentration itc_setup Load proteins into ITC instrument concentration->itc_setup control Control: Titrate CheB into buffer concentration->control titration Titrate CheB into CheA P2 solution itc_setup->titration analysis Data analysis: Fit to binding model titration->analysis control->analysis end End: Determine Kd, n, ΔH analysis->end

References

Measuring CheB Methylesterase Activity: A Comparative Guide to Alternative Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating bacterial chemotaxis and the role of the methylesterase CheB, accurate and efficient measurement of its enzymatic activity is paramount. This guide provides a comprehensive comparison of alternative enzymatic assays for determining CheB methylesterase activity, supported by experimental data and detailed protocols.

CheB, a key protein in the bacterial chemotaxis signaling pathway, is a methylesterase that removes methyl groups from glutamate residues on methyl-accepting chemotaxis proteins (MCPs). This demethylation is a crucial step in sensory adaptation, allowing bacteria to respond to changes in their chemical environment. The activity of CheB is regulated by phosphorylation, adding another layer of complexity to its function. Consequently, robust and reliable assays are essential for dissecting its mechanism of action and for screening potential inhibitors.

This guide explores several established and alternative methods for quantifying CheB activity, presenting their principles, protocols, and a comparative analysis of their performance characteristics.

The Bacterial Chemotaxis Signaling Pathway

The bacterial chemotaxis pathway is a model for two-component signal transduction systems. It allows bacteria to sense chemical gradients and modulate their swimming behavior accordingly. The pathway involves a series of protein phosphorylation and methylation events.

Chemotaxis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm MCP MCP (Methyl-accepting Chemotaxis Protein) CheA CheA (Histidine Kinase) MCP->CheA CheW CheW (Adaptor Protein) MCP->CheW CheY CheY (Response Regulator) CheA->CheY P CheB CheB (Methylesterase) CheA->CheB P CheW->CheA couples Motor Flagellar Motor CheY->Motor controls rotation CheB->MCP demethylates CheR CheR (Methyltransferase) CheR->MCP methylates CheZ CheZ (Phosphatase) CheZ->CheY dephosphorylates Attractant Attractant Attractant->MCP binds Repellent Repellent Repellent->MCP binds ATP ATP ATP->CheA phosphorylates SAM S-adenosyl- methionine SAM->CheR

Caption: Bacterial chemotaxis signaling pathway.

Comparison of CheB Methylesterase Activity Assays

Several methods can be employed to measure the demethylating activity of CheB. The choice of assay depends on factors such as the required sensitivity, throughput, cost, and the specific experimental question being addressed. The following table summarizes the key characteristics of the most common assays.

Assay TypePrincipleThroughputSensitivityCostKey AdvantagesKey Disadvantages
Coupled Spectrophotometric Assay The methanol produced by CheB is oxidized by alcohol oxidase, producing formaldehyde and H₂O₂. The formaldehyde is then quantified spectrophotometrically.HighModerateLowContinuous, real-time monitoring; amenable to high-throughput screening.Indirect measurement; potential for interference from other components in the sample.
pH-Stat / Titrimetric Assay Measures the production of protons (H⁺) resulting from the hydrolysis of the methyl ester bond by titrating with a standard base to maintain a constant pH.LowLowModerateDirect measurement of enzymatic activity; provides real-time kinetics.Requires specialized equipment (pH-stat); sensitive to buffer composition; low throughput.
Radiolabel Release Assay Uses a substrate (methylated MCPs) labeled with a radioactive isotope (e.g., ³H or ¹⁴C) in the methyl group. CheB activity is quantified by measuring the release of radiolabeled methanol.MediumHighHighHighly sensitive and specific; direct measurement of product formation.Requires handling of radioactive materials and specialized equipment for detection; discontinuous assay.
HPLC-Based Assay Separates and quantifies the product (demethylated MCPs or released methanol) from the substrate using high-performance liquid chromatography.LowHighHighHigh specificity and can resolve different methylation states; quantitative.Low throughput; requires expensive equipment and expertise; sample preparation can be complex.
In-Gel Activity Assay CheB is separated by native polyacrylamide gel electrophoresis (PAGE). The gel is then incubated with a substrate and a pH indicator. A change in color indicates the location of CheB activity.LowLowLowCan detect activity of CheB in complex mixtures and identify active isoforms.Semi-quantitative; resolution can be low; not suitable for kinetic studies.

Experimental Protocols

Coupled Spectrophotometric Assay

This assay provides a continuous, real-time measurement of CheB activity and is well-suited for high-throughput screening.

Workflow:

Coupled_Spectrophotometric_Assay cluster_step1 Step 1: CheB Reaction cluster_step2 Step 2: Coupled Reaction cluster_step3 Step 3: Detection Methylated_MCP Methylated MCPs Methanol Methanol Methylated_MCP->Methanol CheB CheB CheB Formaldehyde Formaldehyde Methanol->Formaldehyde AOX H2O2 H₂O₂ Methanol->H2O2 AOX Alcohol Oxidase (AOX) NADH NADH Formaldehyde->NADH FDH, NAD⁺ FDH Formaldehyde Dehydrogenase (FDH) NAD NAD⁺ Spectrophotometer Spectrophotometer (Measure Absorbance at 340 nm) NADH->Spectrophotometer

Caption: Workflow for the coupled spectrophotometric assay.

Methodology:

  • Substrate Preparation: Prepare a solution of methylated methyl-accepting chemotaxis proteins (MCPs). This can be achieved by overexpressing and purifying MCPs from E. coli and methylating them in vitro using the methyltransferase CheR and S-adenosyl-L-methionine (SAM).

  • Reaction Mixture: In a microplate well, prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 50 mM, pH 7.5)

    • Methylated MCPs (substrate)

    • Alcohol oxidase (AOX)

    • Formaldehyde dehydrogenase (FDH)

    • NAD⁺

  • Initiate Reaction: Add purified CheB to the reaction mixture to initiate the demethylation reaction.

  • Measurement: Immediately begin monitoring the increase in absorbance at 340 nm using a microplate reader. The rate of NADH production is directly proportional to the rate of methanol release by CheB.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

pH-Stat / Titrimetric Assay

This method directly measures the production of protons during the enzymatic reaction.

Workflow:

pH_Stat_Assay Reaction_Vessel Reaction Vessel (Methylated MCPs + CheB) pH_Electrode pH Electrode Reaction_Vessel->pH_Electrode measures pH pH_Stat_Controller pH-Stat Controller pH_Electrode->pH_Stat_Controller sends signal Burette Autotitrator/ Burette pH_Stat_Controller->Burette controls Burette->Reaction_Vessel adds base Recorder Recorder/ Computer Burette->Recorder records volume added Base Standard Base (e.g., NaOH) Base->Burette

Caption: Experimental setup for the pH-stat assay.

Methodology:

  • Substrate Preparation: Prepare a solution of methylated MCPs in a low-buffering-capacity solution.

  • Setup: Place the substrate solution in a thermostatted reaction vessel equipped with a pH electrode and a stirrer.

  • Initiate Reaction: Add a known amount of purified CheB to the reaction vessel to start the reaction.

  • Titration: The pH-stat apparatus will automatically titrate the reaction mixture with a standard solution of a base (e.g., 0.01 M NaOH) to maintain a constant pH.

  • Data Acquisition: The volume of base added over time is recorded.

  • Data Analysis: The rate of CheB activity is calculated from the rate of base consumption, which is equivalent to the rate of proton release.

Radiolabel Release Assay

This highly sensitive assay relies on the use of a radioactively labeled substrate.

Methodology:

  • Substrate Preparation: Prepare [³H-methyl]-labeled MCPs by incubating purified MCPs with CheR and [³H]-S-adenosyl-L-methionine. Remove unincorporated [³H]-SAM by dialysis or gel filtration.

  • Reaction: Incubate the [³H-methyl]-MCPs with purified CheB in a suitable buffer at a specific temperature for a defined period.

  • Separation of Product: Stop the reaction (e.g., by adding a strong acid). Separate the volatile [³H]-methanol from the non-volatile [³H-methyl]-MCPs. A common method is vapor-phase diffusion, where the reaction mixture is made alkaline and the released [³H]-methanol diffuses and is trapped in a scintillation vial containing a trapping agent.

  • Quantification: Measure the radioactivity of the trapped [³H]-methanol using liquid scintillation counting.

  • Data Analysis: The amount of radioactivity is directly proportional to the amount of demethylation that has occurred.

Conclusion

The selection of an appropriate assay for measuring CheB methylesterase activity is critical for advancing our understanding of bacterial chemotaxis and for the development of novel antimicrobial agents. The coupled spectrophotometric assay offers a high-throughput, continuous, and cost-effective method suitable for large-scale screening and kinetic analysis. The pH-stat assay provides a direct, real-time measurement of activity but is less suited for high-throughput applications. For studies requiring the highest sensitivity and specificity, the radiolabel release assay is the gold standard, although it involves the handling of hazardous materials. HPLC-based methods offer high precision and the ability to analyze different methylation states but are generally low-throughput and require specialized equipment. Finally, the in-gel activity assay is a useful qualitative tool for detecting CheB activity in complex samples. By understanding the principles, advantages, and limitations of each method, researchers can choose the most appropriate assay to meet their specific experimental needs.

Cross-Species Activity of CheA Kinases in Phosphorylating CheB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The bacterial chemotaxis pathway, a model for signal transduction, relies on the precise and rapid transfer of phosphoryl groups from the histidine kinase CheA to its response regulators, CheY and CheB. This guide provides a comparative analysis of the cross-species activity of CheA kinases in phosphorylating CheB, the methylesterase responsible for sensory adaptation. Understanding the specificity and efficiency of this phosphotransfer across different bacterial species is crucial for dissecting the evolution of chemotaxis systems and for the development of novel antimicrobial agents targeting this essential pathway.

Quantitative Data Summary

While extensive quantitative data on the cross-species phosphorylation of CheB by a single CheA kinase is limited in the literature, studies on the binding affinity between CheA and CheB from different species provide significant insights into their interaction specificity. The following table summarizes key findings on the interaction between Escherichia coli CheA and CheB from different bacterial species.

CheA OriginCheB OriginInteraction MetricFindingReference
Escherichia coliEscherichia coliBinding Affinity (KD)~μM[1]
Escherichia coliSalmonella enterica serovar TyphimuriumSequence Identity to E. coli CheBHigh[1]
Thermotoga maritimaThermotoga maritimaBinding to T. maritima CheANot Observable (KD > 1 mM)[1]

Signaling Pathway Overview

The chemotaxis signaling pathway is initiated by the binding of ligands to chemoreceptors, which in turn modulate the autophosphorylation activity of the histidine kinase CheA. Phosphorylated CheA (CheA-P) then serves as a phosphodonor to two response regulators: CheY and CheB. Phosphorylated CheY (CheY-P) interacts with the flagellar motor to control swimming behavior, while phosphorylated CheB (CheB-P) demethylates the chemoreceptors, leading to sensory adaptation.[2]

ChemotaxisSignaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheA CheA Receptor->CheA +/- Attractant CheW CheW Receptor->CheW ADP ADP CheA_P CheA-P CheA->CheA_P CheW->CheA coupling ATP ATP ATP->CheA Autophosphorylation CheB CheB CheA_P->CheB Phosphotransfer CheY CheY CheA_P->CheY Phosphotransfer CheB_P CheB-P CheB->CheB_P Adaptation Adaptation (Receptor Demethylation) CheB_P->Adaptation CheY_P CheY-P CheY->CheY_P Motor Flagellar Motor CheY_P->Motor Controls Rotation Adaptation->Receptor Feedback

Caption: Bacterial Chemotaxis Signaling Pathway.

Experimental Protocols

In Vitro CheA-CheB Phosphorylation Assay

This protocol is adapted from established methods for CheA kinase assays and is designed to quantitatively measure the phosphotransfer from CheA to CheB.[3][4]

1. Protein Purification:

  • Express and purify recombinant CheA and CheB proteins from the desired bacterial species using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

  • Ensure high purity and concentration of the protein stocks, as determined by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

2. CheA Autophosphorylation:

  • Prepare a reaction mixture containing purified CheA in a suitable kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂).

  • Initiate the autophosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 1 mM.

  • Incubate the reaction at room temperature for a time sufficient to reach steady-state autophosphorylation (typically 10-20 minutes).

3. Phosphotransfer to CheB:

  • To the pre-phosphorylated CheA reaction, add the purified CheB protein from the species of interest to initiate the phosphotransfer.

  • For kinetic analysis, vary the concentration of CheB while keeping the concentration of CheA-P constant.

4. Quenching and Separation:

  • At various time points, quench aliquots of the reaction by adding an equal volume of 2x SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

5. Detection and Quantification:

  • Dry the gel and expose it to a phosphor screen.

  • Image the phosphor screen using a phosphorimager.

  • Quantify the band intensities corresponding to CheA-P and CheB-P using densitometry software.

6. Data Analysis:

  • Calculate the amount of CheB-P formed at each time point and for each CheB concentration.

  • Determine the initial rates of phosphotransfer.

  • Plot the initial rates against the CheB concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (kcat and Km).

ExperimentalWorkflow start Start protein_purification 1. Purify CheA and CheB from different species start->protein_purification autophosphorylation 2. Autophosphorylate CheA with [γ-³²P]ATP protein_purification->autophosphorylation phosphotransfer 3. Initiate phosphotransfer by adding CheB autophosphorylation->phosphotransfer sampling 4. Quench reaction aliquots at different time points phosphotransfer->sampling sds_page 5. Separate proteins by SDS-PAGE sampling->sds_page autoradiography 6. Detect and quantify ³²P-labeled proteins via autoradiography sds_page->autoradiography data_analysis 7. Analyze data to determine kinetic parameters (kcat, Km) autoradiography->data_analysis end End data_analysis->end

Caption: Workflow for CheA-CheB Phosphorylation Assay.

Logical Relationship of Cross-Species Activity

The efficiency of cross-species phosphorylation between a CheA kinase and a CheB response regulator is dependent on the structural and electrostatic compatibility of their interacting domains. The P1 domain of CheA is the phosphodonor, while the N-terminal receiver domain of CheB is the phosphoacceptor. Specificity is determined by the molecular recognition between these two domains.

LogicalRelationship cluster_interaction Interaction Specificity cluster_outcome Phosphorylation Outcome CheA CheA Kinase (Species A) High_Compat High Structural and Electrostatic Compatibility CheA->High_Compat interacts with Low_Compat Low Structural and Electrostatic Compatibility CheA->Low_Compat interacts with CheB_A CheB (Species A) CheB_A->High_Compat CheB_B CheB (Species B) CheB_B->Low_Compat Efficient_Phos Efficient Phosphotransfer (High kcat/Km) High_Compat->Efficient_Phos Inefficient_Phos Inefficient or No Phosphotransfer (Low kcat/Km) Low_Compat->Inefficient_Phos

Caption: Determinants of Cross-Species Phosphorylation.

This guide highlights the current understanding of the cross-species activity between CheA and CheB. The provided experimental protocol offers a robust framework for researchers to generate further quantitative data, which is essential for a more comprehensive comparison and for advancing our knowledge of bacterial signal transduction.

References

Unveiling Functional Redundancy in Bacterial Methylesterases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of microorganisms to adapt to diverse environmental niches is often attributed to the functional redundancy of their enzymes. This guide provides a comparative analysis of various bacterial methylesterases, offering insights into their overlapping and distinct functionalities. By presenting key performance metrics, detailed experimental protocols, and visual representations of relevant biological pathways and workflows, we aim to facilitate a deeper understanding of this important class of enzymes and aid in the identification of novel targets for therapeutic intervention and biotechnological applications.

Comparative Performance of Bacterial Methylesterases

The kinetic parameters of various bacterial methylesterases, acting on a range of substrates, are summarized below. This data highlights the diversity in substrate specificity and catalytic efficiency within this enzyme superfamily.

Enzyme ClassBacterial SourceSubstrateK_m_ (mM)V_max_ (µmol/min/mg)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Reference
Pectin Methylesterase Dickeya dadantiiPectin2.6 (mg/mL)---[1]
Butyrivibrio proteoclasticusPectin----[2]
Butyrivibrio fibrisolvensPectin----[2]
Chemotaxis Methylesterase Escherichia coli (CheB)Methylated chemoreceptors----[3]
Cocaine Esterase Rhodococcus sp.Cocaine0.0142---[4]
Cocaethylene0.0189--44% of cocaine[4]
Norcocaine0.0290--~50% of cocaine[4]
Lipase Pseudomonas sp.p-Nitrophenyl palmitate0.7749.5 (U/mL)--[5]
Bacillus flexusp-Nitrophenyl palmitate2.2562.5 (U/mL)--
Cutinase Thermobifida fusca (Tfu_0883)p-Nitrophenyl butyrate----[6][7]
Thermobifida fusca (Tfu_0882)p-Nitrophenyl butyrate----[6][7]
Acetylxylan Esterase Bacillus sp. (BaAXE)4-Nitrophenyl acetate0.4-122.4-[8]
Feruloyl Esterase Thermobacillus xylanilyticusEthyl ferulate---393.7[9]
Lactobacillus acidophilusp-Nitrophenyl butyrate1.160.1 (µM/s)-0.55[10]
Rhamnogalacturonan Acetylesterase Bacillus haloduransGlucose pentaacetate----[11]

Note: "-" indicates data not available in the cited sources. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

To facilitate reproducible and comparative studies of bacterial methylesterase activity, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.

General Methylesterase Activity Assay using p-Nitrophenyl Esters

This colorimetric assay is widely applicable for various esterases and provides a basis for comparing their activities on a common, artificial substrate.

Materials:

  • Purified bacterial methylesterase

  • p-Nitrophenyl acetate (pNPA), p-nitrophenyl butyrate (pNPB), or other p-nitrophenyl esters of varying chain lengths

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a stock solution of the p-nitrophenyl ester in a suitable solvent (e.g., DMSO or ethanol). Dilute the stock solution with Assay Buffer to the desired final concentrations.

  • Enzyme Preparation: Dilute the purified enzyme to an appropriate concentration in ice-cold Assay Buffer. The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Reaction Setup: In a 96-well microplate, add a defined volume of the substrate solution to each well.

  • Initiate Reaction: Add a small volume of the diluted enzyme solution to each well to start the reaction. The final reaction volume is typically 100-200 µL.

  • Incubation and Measurement: Immediately place the microplate in a microplate reader pre-set to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The increase in absorbance corresponds to the release of p-nitrophenol.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. Use a standard curve of p-nitrophenol to convert the rate of change in absorbance to the rate of product formation (µmol/min).

  • Kinetic Parameter Determination: To determine K_m_ and V_max_, perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

In Vivo Functional Complementation Assay

This assay is designed to assess whether a methylesterase from one bacterial species can functionally replace a homologous, deleted methylesterase in another species, providing direct evidence of functional redundancy.

Materials:

  • Bacterial strain with a targeted deletion of a specific methylesterase gene (Δmethylesterase).

  • Expression vector containing the coding sequence of the methylesterase to be tested, under the control of an inducible promoter.

  • Competent cells of the Δmethylesterase strain.

  • Growth medium with and without the substrate for the methylesterase.

  • Inducer for the expression vector (e.g., IPTG).

Procedure:

  • Vector Construction: Clone the open reading frame of the candidate methylesterase gene into the expression vector.

  • Transformation: Transform the competent Δmethylesterase cells with the expression vector containing the candidate gene and with an empty vector as a negative control.

  • Phenotypic Analysis:

    • Plate the transformed cells on a minimal medium containing a specific substrate that requires the activity of the deleted methylesterase for utilization.

    • Include plates with and without the inducer to control for leaky expression.

    • As a positive control, use the Δmethylesterase strain transformed with a vector expressing its native methylesterase.

  • Growth Assessment: Incubate the plates under appropriate conditions and monitor for bacterial growth. Complementation is indicated by the growth of the Δmethylesterase strain carrying the candidate gene on the selective medium in the presence of the inducer.

  • Quantitative Analysis (Optional): Measure the growth rates of the complemented and control strains in liquid culture to quantify the extent of functional complementation.

Visualizing a Key Signaling Pathway and Experimental Workflow

To further illustrate the context and investigation of bacterial methylesterases, the following diagrams are provided.

bacterial_chemotaxis_pathway cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm MCP MCP (Methyl-accepting Chemotaxis Protein) CheA CheA (Histidine Kinase) MCP->CheA Inactivates MCP->CheA Activates CheW CheW CheW->CheA CheY CheY (Response Regulator) CheA->CheY P CheB CheB (Methylesterase) CheA->CheB P FlagellarMotor Flagellar Motor CheY->FlagellarMotor Induces Tumbling CheB->MCP Demethylates CheR CheR (Methyltransferase) CheR->MCP Methylates Attractant Attractant Attractant->MCP Repellent Repellent Repellent->MCP

Caption: Bacterial chemotaxis signaling pathway involving the methylesterase CheB.

functional_redundancy_workflow cluster_prep Preparation cluster_assays Biochemical Assays cluster_invivo In Vivo Analysis cluster_analysis Data Analysis & Conclusion Identify Identify Putative Methylesterase Genes Clone Clone Genes into Expression Vectors Identify->Clone Purify Express and Purify Recombinant Enzymes Clone->Purify Complementation Functional Complementation in Deletion Mutant Clone->Complementation Kinetic Determine Kinetic Parameters (Km, Vmax, kcat) Purify->Kinetic Substrate Assess Substrate Specificity Profile Purify->Substrate Compare Compare Kinetic Data and Complementation Efficiency Kinetic->Compare Substrate->Compare Phenotype Analyze Phenotypic Rescue Complementation->Phenotype Phenotype->Compare Conclude Conclude on Functional Redundancy Compare->Conclude

Caption: Experimental workflow for investigating functional redundancy among bacterial methylesterases.

References

The Divergent Path of a Specialist: An Evolutionary Comparison of CheB and Canonical Response Regulators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and functional evolution of the methylesterase CheB reveals a fascinating case of specialization within the vast family of two-component response regulators. While sharing a common ancestry in its regulatory domain, CheB has uniquely evolved a catalytic output domain, setting it apart from the majority of its DNA-binding counterparts.

This guide provides a comparative analysis of CheB against other well-characterized two-component response regulators, such as CheY, NtrC, and OmpR. We will explore their evolutionary relationships, delve into their structural and functional distinctions, and provide the experimental groundwork for researchers investigating these critical signaling proteins.

Signaling Pathways: A Tale of Two Outputs

Two-component systems are the primary means by which bacteria sense and respond to their environment. The canonical pathway involves a sensor histidine kinase that autophosphorylates in response to a stimulus and subsequently transfers the phosphoryl group to a cognate response regulator. This phosphorylation event typically activates the response regulator's output domain, which in most cases is a DNA-binding domain that modulates gene expression.

CheB, a key player in bacterial chemotaxis, follows this general scheme but with a significant twist. Instead of regulating transcription, the output of CheB activation is enzymatic.

CheB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Chemoreceptor CheA_W CheA-CheW Complex Receptor->CheA_W inhibits autophosphorylation CheA_P CheA-P CheA_W->CheA_P autophosphorylation Attractant Attractant Attractant->Receptor binds CheB CheB CheA_P->CheB phosphotransfer CheY CheY CheA_P->CheY phosphotransfer CheB_P CheB-P (Active) Receptor_Me Methylated Receptor CheB_P->Receptor_Me demethylates Receptor_Me->Receptor adaptation CheY_P CheY-P Flagellar_Motor Flagellar Motor CheY_P->Flagellar_Motor induces tumbling

Figure 1. The Chemotaxis Signaling Pathway in E. coli.

In contrast, a typical response regulator like OmpR, involved in osmoregulation, directly influences gene expression.

OmpR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EnvZ EnvZ (Sensor Kinase) EnvZ_P EnvZ-P EnvZ->EnvZ_P autophosphorylation High_Osmolarity High Osmolarity High_Osmolarity->EnvZ sensed by OmpR OmpR EnvZ_P->OmpR phosphotransfer OmpR_P OmpR-P (Active) DNA DNA (ompF/ompC promoters) OmpR_P->DNA binds to Transcription Transcription DNA->Transcription regulates

Figure 2. The OmpR-EnvZ Two-Component System.

Structural and Functional Divergence: A Quantitative Comparison

While the receiver domains of response regulators share a conserved structural fold, the sequence identity can be surprisingly low, reflecting their divergent evolution and specialized functions. CheB's receiver domain, for instance, shares limited sequence identity with CheY, despite both being phosphorylated by the same histidine kinase, CheA. This specificity is achieved through distinct interaction surfaces.

FeatureCheBCheYNtrCOmpR
Output Domain MethylesteraseNone (interacts with Flagellar Motor)ATPase and DNA-bindingDNA-binding
Function Chemotactic adaptationChemotactic motilityNitrogen assimilationOsmoregulation
Receiver Domain Sequence Identity to CheB (%) 100~25-30%~20-25%~20-25%

Table 1. Comparison of Domain Architecture and Function of Selected Response Regulators.

The activation of CheB through phosphorylation leads to a dramatic increase in its catalytic efficiency as a methylesterase. This is primarily driven by a significant increase in the catalytic turnover number (kcat), with a relatively minor change in the substrate binding affinity (KM).

ConditionKM (µM)kcat (min-1)kcat/KM (µM-1min-1)
Unphosphorylated CheB6.0 ± 2.016.2 ± 3.12.7
Phosphorylated CheB5.2 ± 1.5143.6 ± 22.627.6

Table 2. Kinetic Parameters of CheB Methylesterase Activity. Data obtained from Anand, G.S., et al. (2002) Biochemistry.[1]

The interaction between response regulators and their cognate histidine kinases is also a key determinant of signaling specificity. The dissociation constants (KD) for the interaction of CheY and CheB with a fragment of CheA (P2 domain) are in the low micromolar range, indicating a tight and specific interaction.

Interacting ProteinsDissociation Constant (KD) (µM)
CheA (P2 domain) - CheY1.2 - 2.0
CheA (P2 domain) - CheB3.2

Table 3. Binding Affinities of CheY and CheB to the P2 Domain of CheA. Data obtained from McEvoy, M. M., et al. (1995) Biochemistry.

Experimental Protocols

Phylogenetic Analysis of Receiver Domains

This protocol outlines the steps to perform a phylogenetic analysis to visualize the evolutionary relationships between the receiver domains of CheB and other response regulators.

Phylogenetic_Workflow A 1. Sequence Retrieval (e.g., from NCBI) B 2. Multiple Sequence Alignment (e.g., Clustal Omega) A->B C 3. Phylogenetic Tree Construction (e.g., MEGA, PhyML) B->C D 4. Tree Visualization and Analysis C->D

Figure 3. Workflow for Phylogenetic Analysis.

Methodology:

  • Sequence Retrieval: Obtain the amino acid sequences of the receiver domains of CheB, CheY, NtrC, OmpR, and other response regulators of interest from a public database such as the National Center for Biotechnology Information (NCBI).

  • Multiple Sequence Alignment: Align the retrieved sequences using a multiple sequence alignment tool like Clustal Omega or MUSCLE. This step is crucial for identifying conserved regions and calculating evolutionary distances.

  • Phylogenetic Tree Construction: Use the alignment to construct a phylogenetic tree. Several methods are available, including Neighbor-Joining, Maximum Likelihood, and Bayesian inference. Software packages like MEGA (Molecular Evolutionary Genetics Analysis) or PhyML are commonly used.

  • Tree Visualization and Interpretation: Visualize the resulting tree to infer the evolutionary relationships between the different response regulators. The branch lengths in the tree represent the extent of genetic divergence.

In Vitro Phosphorylation Assay

This protocol describes how to assess the phosphorylation of a response regulator by its cognate histidine kinase in a controlled laboratory setting.

Methodology:

  • Protein Purification: Purify the histidine kinase (e.g., CheA) and the response regulator (e.g., CheB) using standard protein purification techniques, such as affinity chromatography.

  • Reaction Setup: In a reaction buffer containing ATP and a divalent cation (e.g., Mg2+), mix the purified histidine kinase and response regulator.

  • Phosphorylation Reaction: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) to allow for autophosphorylation of the kinase and subsequent phosphotransfer to the response regulator.

  • Analysis: Stop the reaction at different time points and analyze the phosphorylation status of the response regulator. This can be done using techniques like SDS-PAGE followed by autoradiography (if using radiolabeled ATP) or by using phosphospecific antibodies in a Western blot.

Methylesterase Activity Assay

This protocol is used to measure the enzymatic activity of CheB.

Methodology:

  • Substrate Preparation: Prepare a substrate for the methylesterase reaction. This typically involves using membrane preparations containing methylated chemoreceptors.

  • Enzyme Preparation: Prepare unphosphorylated and phosphorylated CheB. Phosphorylation can be achieved by incubating CheB with CheA and ATP, or by using a small molecule phosphodonor like phosphoramidate.

  • Enzymatic Reaction: Mix the CheB enzyme (either phosphorylated or unphosphorylated) with the methylated chemoreceptor substrate.

  • Quantification of Product: After a set incubation time, quantify the amount of methanol released from the demethylation reaction. This can be done using a colorimetric assay or by using radiolabeled methyl groups on the substrate and measuring the released radioactivity. The initial rate of the reaction is then used to determine the kinetic parameters.

Evolutionary Divergence and Specialization

The evolution of CheB exemplifies how a conserved signaling domain, the receiver domain, can be coupled to a novel output domain to perform a highly specialized function. While the core mechanism of activation by phosphorylation is retained, the downstream effect is a fine-tuning of the chemotaxis sensory system rather than a global change in gene expression.

The structural differences in the receiver domains, particularly in the loops that form protein-protein interaction surfaces, are likely the key determinants of signaling specificity, allowing CheA to phosphorylate both CheY and CheB without significant cross-talk to other response regulator systems.[2] The evolution of the methylesterase domain itself is another area of interest, with structural similarities to the methyltransferase CheR suggesting a possible common evolutionary origin for these two functionally opposing enzymes.[3]

This comparative guide highlights the remarkable versatility of two-component signaling systems and the evolutionary adaptations that have allowed them to regulate a vast array of cellular processes in bacteria. The study of specialized response regulators like CheB provides valuable insights into the molecular mechanisms of signal transduction and the evolution of complex biological systems.

References

A Comparative Analysis of Chemotactic Phenotypes in Bacterial cheB Null Mutants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the varied chemotactic behaviors resulting from the absence of the methylesterase CheB in key bacterial species. This report synthesizes experimental data on swimming patterns, signaling pathways, and provides detailed experimental protocols.

The bacterial chemotaxis system is a paradigm for signal transduction, enabling motile bacteria to navigate chemical gradients in their environment. Central to this process is the adaptation of the sensory apparatus, a function mediated by the reversible methylation of transmembrane chemoreceptors. The enzyme CheB, a methylesterase, plays a crucial role in this adaptation by removing methyl groups from these receptors. The deletion of the cheB gene results in significant alterations to chemotactic behavior, though the specific phenotypes manifest differently across bacterial species. This guide provides a comparative overview of the chemotactic phenotypes of cheB null mutants in four well-characterized bacteria: Escherichia coli, Salmonella enterica, Bacillus subtilis, and Pseudomonas aeruginosa.

Comparative Analysis of cheB Null Mutant Phenotypes

The absence of CheB-mediated demethylation leads to hypermethylated chemoreceptors, which generally signals a constant presence of an attractant, leading to a "tumbly" or constantly reorienting swimming behavior in many peritrichously flagellated bacteria. However, the complexity of the chemotaxis signaling networks in different bacteria results in distinct phenotypic outcomes.

FeatureEscherichia coliSalmonella entericaBacillus subtilisPseudomonas aeruginosa
Swimming Phenotype Incessant tumbling.[1]Generally tumbly phenotype.Increased switching frequency of flagellar rotation.[2][3]High frequency of swimming direction reversal ("tumbly").
Swarm Plate Assay Severely impaired or no swarming.[4]Impaired swarming ability.Reduced swarm size.Partially impaired chemotaxis, forming smaller swarm rings than wild-type.[5]
Capillary Assay Reduced or abolished chemotactic response.Reduced chemotactic response.Able to accumulate at low concentrations of some attractants, but incapable of responding to negative stimuli (e.g., removal of attractant).[6]Reduced chemotactic response.
Key Signaling Pathway Features Single, well-characterized chemotaxis pathway.Highly homologous to the E. coli pathway.Possesses additional chemotaxis proteins (CheC, CheD, CheV) involved in adaptation, providing alternative adaptation mechanisms.[7][8]Multiple chemotaxis-like gene clusters (Che, Che2, Wsp, Chp) with distinct and sometimes overlapping functions.[5][9][10][11]

Chemotaxis Signaling Pathways: A Visual Comparison

The underlying signaling pathways dictate the observed phenotypes. While the core components are conserved, notable differences exist, particularly in the adaptation mechanisms.

Wild-Type Chemotaxis Signaling

Wild_Type_Chemotaxis cluster_EC_ST Escherichia coli / Salmonella enterica cluster_BS Bacillus subtilis Attractant_EC Attractant Receptor_EC MCP Attractant_EC->Receptor_EC binds CheW_EC CheW Receptor_EC->CheW_EC CheA_EC CheA Receptor_EC->CheA_EC inhibits CheW_EC->CheA_EC couples CheY_EC CheY CheA_EC->CheY_EC P CheB_EC CheB CheA_EC->CheB_EC P Motor_EC Flagellar Motor CheY_EC->Motor_EC CCW -> CW (Tumble) CheR_EC CheR CheR_EC->Receptor_EC methylates CheB_EC->Receptor_EC demethylates CheZ_EC CheZ CheZ_EC->CheY_EC dephosphorylates Attractant_BS Attractant Receptor_BS MCP Attractant_BS->Receptor_BS binds CheW_BS CheW Receptor_BS->CheW_BS CheA_BS CheA Receptor_BS->CheA_BS activates CheW_BS->CheA_BS couples CheY_BS CheY CheA_BS->CheY_BS P CheB_BS CheB CheA_BS->CheB_BS P CheV_BS CheV CheA_BS->CheV_BS P Motor_BS Flagellar Motor CheY_BS->Motor_BS CW -> CCW (Run) CheR_BS CheR CheR_BS->Receptor_BS methylates CheB_BS->Receptor_BS demethylates CheC_BS CheC CheC_BS->CheY_BS dephosphorylates CheD_BS CheD CheD_BS->Receptor_BS deamidates CheV_BS->CheA_BS modulates

Caption: Wild-type chemotaxis signaling pathways.

cheB Null Mutant Chemotaxis Signaling

cheB_Null_Mutant_Chemotaxis cluster_EC_ST_mutant Escherichia coli / Salmonella enterica (cheB null) cluster_BS_mutant Bacillus subtilis (cheB null) Attractant_EC_mut Attractant Receptor_EC_mut Hypermethylated MCP Attractant_EC_mut->Receptor_EC_mut binds CheW_EC_mut CheW Receptor_EC_mut->CheW_EC_mut CheA_EC_mut CheA (constitutively active) Receptor_EC_mut->CheA_EC_mut activates CheW_EC_mut->CheA_EC_mut couples CheY_EC_mut CheY CheA_EC_mut->CheY_EC_mut P Motor_EC_mut Flagellar Motor CheY_EC_mut->Motor_EC_mut Constant CW (Tumble) CheR_EC_mut CheR CheR_EC_mut->Receptor_EC_mut methylates CheZ_EC_mut CheZ CheZ_EC_mut->CheY_EC_mut dephosphorylates Attractant_BS_mut Attractant Receptor_BS_mut Hypermethylated MCP Attractant_BS_mut->Receptor_BS_mut binds CheW_BS_mut CheW Receptor_BS_mut->CheW_BS_mut CheA_BS_mut CheA (activity modulated by CheC/D/V) Receptor_BS_mut->CheA_BS_mut activates CheW_BS_mut->CheA_BS_mut couples CheY_BS_mut CheY CheA_BS_mut->CheY_BS_mut P CheV_BS_mut CheV CheA_BS_mut->CheV_BS_mut P Motor_BS_mut Flagellar Motor CheY_BS_mut->Motor_BS_mut Increased switching CheR_BS_mut CheR CheR_BS_mut->Receptor_BS_mut methylates CheC_BS_mut CheC CheC_BS_mut->CheY_BS_mut dephosphorylates CheD_BS_mut CheD CheD_BS_mut->Receptor_BS_mut deamidates CheV_BS_mut->CheA_BS_mut modulates

Caption: Chemotaxis signaling in cheB null mutants.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of chemotactic phenotypes.

Swarm Plate Assay

This semi-quantitative assay assesses the ability of a bacterial population to move collectively across a semi-solid agar surface.

Materials:

  • Swarm agar plates (e.g., LB with 0.5% agar)

  • Overnight bacterial cultures

  • Sterile pipette tips or toothpicks

  • Incubator

Procedure:

  • Prepare swarm agar plates and allow them to solidify and dry at room temperature.

  • Inoculate the center of each swarm plate with a small volume (1-2 µl) of an overnight culture of the bacterial strain to be tested.

  • Allow the inoculum to absorb into the agar.

  • Incubate the plates at an appropriate temperature (e.g., 30-37°C) for 16-24 hours.

  • Measure the diameter of the bacterial swarm. A larger diameter indicates a greater swarming motility and positive chemotactic response towards nutrients in the medium.

Swarm_Plate_Assay_Workflow A Prepare Swarm Agar Plates B Inoculate Center of Plate with Bacterial Culture A->B C Incubate Plates B->C D Measure Swarm Diameter C->D

Caption: Swarm plate assay workflow.

Capillary Assay

This quantitative assay measures the chemotactic response of bacteria to a specific chemical attractant or repellent.

Materials:

  • Bacterial cell suspension in motility buffer

  • Capillary tubes (sealed at one end)

  • Chemoeffector solution (attractant or repellent) in motility buffer

  • Motility buffer (control)

  • Microcentrifuge tubes

  • Plating supplies (agar plates, spreader)

Procedure:

  • Grow bacteria to mid-log phase, then wash and resuspend the cells in motility buffer to a specific optical density.

  • Fill capillary tubes with either the chemoeffector solution or the motility buffer (control).

  • Place the filled capillaries into a chamber containing the bacterial suspension, ensuring the open end of the capillary is submerged.

  • Incubate for a defined period (e.g., 60 minutes) to allow bacteria to swim into the capillaries.

  • Remove the capillaries, rinse the outside, and expel the contents into a known volume of buffer.

  • Serially dilute and plate the contents to determine the number of colony-forming units (CFUs) that entered each capillary.

  • The chemotactic response is typically expressed as the ratio of bacteria in the chemoeffector capillary to the number in the control capillary.

3D Tracking Microscopy

This advanced technique allows for the quantitative analysis of individual bacterial swimming behavior in a three-dimensional space.

Materials:

  • Microscope equipped with a high-speed camera

  • 3D tracking software

  • Observation chamber (e.g., slide with a coverslip)

  • Bacterial culture

Procedure:

  • Prepare a dilute suspension of bacteria in motility buffer.

  • Introduce the bacterial suspension into the observation chamber.

  • Acquire a time-series of images (a video) of the swimming bacteria using the microscope and high-speed camera.

  • Use 3D tracking software to reconstruct the three-dimensional trajectories of individual bacteria from the video data.

  • Analyze the trajectories to quantify parameters such as swimming speed, tumble frequency, and changes in direction.

Conclusion

The deletion of the cheB gene provides a powerful tool to investigate the intricacies of bacterial chemotaxis and adaptation. While a "tumbly" phenotype is a common consequence of CheB loss in peritrichously flagellated bacteria, the specific behavioral outcomes and the underlying signaling mechanisms exhibit significant diversity. In E. coli and S. enterica, the phenotype is severe due to their reliance on a single primary chemotaxis pathway. In contrast, B. subtilis demonstrates a more nuanced response due to its multiple adaptation systems, and the complex network of chemosensory pathways in P. aeruginosa leads to a partially impaired phenotype. Understanding these differences is crucial for a comprehensive knowledge of bacterial behavior and can inform the development of novel strategies to control bacterial motility in various contexts, from industrial applications to clinical settings. The experimental protocols provided herein offer a standardized framework for researchers to further explore and compare the chemotactic phenotypes across a broader range of bacterial species.

References

Comparative analysis of CheB's role in chemotaxis versus aerotaxis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the pivotal role of the methylesterase CheB in bacterial sensory adaptation.

The ability of bacteria to navigate their environment in search of favorable conditions is paramount for their survival and proliferation. This directed movement, known as taxis, is governed by sophisticated signal transduction pathways. Among the most studied are chemotaxis, the response to chemical gradients, and aerotaxis, the response to oxygen gradients. Central to the adaptation mechanism in these pathways is the protein CheB, a response regulator that functions as a methylesterase.[1] This guide provides a comparative analysis of CheB's role in both chemotaxis and aerotaxis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Function of CheB: A Conserved Mechanism

In both chemotaxis and aerotaxis, CheB is a key player in the two-component signaling system that allows bacteria to adapt to persistent stimuli.[1] This system primarily consists of transmembrane chemoreceptors (also known as methyl-accepting chemotaxis proteins or MCPs), a histidine kinase CheA, and response regulators CheY and CheB.[2]

The fundamental role of CheB is to demethylate specific glutamate residues on the MCPs.[1][3] This action is antagonized by the methyltransferase CheR, which constantly adds methyl groups to these residues. The balance between CheB-mediated demethylation and CheR-mediated methylation sets the overall activity of the receptor-kinase complex, enabling the cell to reset its signaling pathway and respond to changes in stimuli rather than the absolute concentration.[4]

Activation of CheB is tightly regulated by phosphorylation. The histidine kinase CheA, which is itself regulated by the chemoreceptors, transfers a phosphoryl group to a conserved aspartate residue on the N-terminal regulatory domain of CheB.[1][3] This phosphorylation event induces a conformational change in CheB, relieving the inhibition of its C-terminal catalytic domain and significantly increasing its methylesterase activity.[3][5]

Comparative Analysis of CheB in Chemotaxis vs. Aerotaxis

While the core biochemical function of CheB remains the same, its necessity and the nuances of its regulation can differ between chemotaxis and aerotaxis, particularly in different bacterial species.

In the model organism Escherichia coli, CheB is essential for robust chemotaxis. The binding of an attractant to a chemoreceptor inhibits CheA activity, leading to a decrease in phosphorylated CheY (CheY-P) and smooth swimming.[6] If the attractant concentration remains high, the reduced CheA activity also leads to less phosphorylated CheB (CheB-P). This allows the constant activity of CheR to increase the methylation level of the receptor, eventually resetting the kinase activity to its pre-stimulus level and allowing the cell to adapt. Conversely, repellents activate CheA, increasing both CheY-P (causing tumbling) and CheB-P, which then demethylates the receptor to facilitate adaptation.[4]

In the case of aerotaxis, the aerotaxis receptor Aer directly senses changes in the redox state of the electron transport chain and signals through the same CheA/CheY pathway. CheB's role in demethylating Aer and other MCPs is crucial for adaptation to different oxygen concentrations.

However, studies in other bacteria, such as Azospirillum brasilense, reveal a more complex picture. In this organism, CheB and CheR significantly influence both chemotaxis and aerotaxis but are not absolutely essential for these behaviors.[7][8] While cheB and cheR mutants show reduced chemotactic responses in spatial gradient assays, they are completely null for aerotaxis.[7][8] Interestingly, a double cheBR mutant exhibits reduced aerotaxis, suggesting the presence of other, potentially methylation-independent, adaptation mechanisms.[7][8]

Quantitative Data on CheB Activity

The following table summarizes key quantitative parameters related to CheB's function. It is important to note that specific values can vary depending on the bacterial species, experimental conditions, and the specific chemoreceptor being studied.

ParameterChemotaxis (E. coli)Aerotaxis (General)Reference
Phosphorylation-induced Activity Increase ~100-fold increase in methylesterase activity upon phosphorylation.Assumed to be similar, as it is the same CheA-CheB phosphotransfer mechanism.[9]
Effect of cheB Deletion Abolishes chemotactic adaptation; cells exhibit a persistent smooth-swimming or tumbling bias depending on the genetic background.Can lead to a null aerotactic phenotype, as seen in A. brasilense.[7][8]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the signaling pathways for chemotaxis and aerotaxis, highlighting the central role of CheB.

Chemotaxis_Pathway cluster_membrane Periplasm | Membrane | Cytoplasm cluster_cytoplasm Attractant Attractant MCP MCP (Chemoreceptor) Attractant->MCP - Repellent Repellent Repellent->MCP + CheA CheA (Kinase) MCP->CheA Regulates CheW CheW (Adaptor) CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheY_P CheY-P Motor Flagellar Motor CheY_P->Motor Induces Tumbling (CW) CheB_P CheB-P (Active) CheB_P->MCP Demethylates (Adaptation) CheR CheR (Methyltransferase) CheR->MCP Methylates (Adaptation) Aerotaxis_Pathway cluster_membrane Periplasm | Membrane | Cytoplasm cluster_cytoplasm Oxygen Oxygen (Redox State) Aer Aer (Aerotaxis Receptor) Oxygen->Aer Sensed via FAD cofactor CheA CheA (Kinase) Aer->CheA Regulates CheW CheW (Adaptor) CheY CheY CheA->CheY Phosphorylates CheB CheB CheA->CheB Phosphorylates CheY_P CheY-P Motor Flagellar Motor CheY_P->Motor Induces Tumbling (CW) CheB_P CheB-P (Active) CheB_P->Aer Demethylates (Adaptation) CheR CheR (Methyltransferase) CheR->Aer Methylates (Adaptation) Swarm_Plate_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Grow overnight cultures (Wild-Type, ΔcheB, Complemented) C Inoculate plate centers with bacterial cultures A->C B Prepare soft agar plates with chemoeffector B->C D Incubate plates at controlled temperature C->D E Observe and document swarm ring formation D->E F Measure swarm ring diameters E->F G Compare phenotypes of different strains F->G

References

Navigating the Chemical Maze: A Comparative Look at CheB's Role in Methylation-Independent Chemotaxis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemotactic strategies of Azospirillum brasilense and Helicobacter pylori reveals divergent roles for the methylesterase CheB, highlighting the adaptability of bacterial sensory systems. While CheB is a key player in the canonical methylation-dependent chemotaxis pathway, its involvement in methylation-independent mechanisms presents a more nuanced picture. This guide compares the chemotactic behaviors of A. brasilense, which possesses a CheB-mediated system, and H. pylori, which navigates its environment without this protein, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data and detailed protocols.

In the well-studied chemotaxis pathway of Escherichia coli, the protein CheB, a methylesterase, plays a crucial role in sensory adaptation. It demethylates methyl-accepting chemotaxis proteins (MCPs), resetting the signaling pathway and allowing the bacterium to respond to changes in chemical gradients over a wide range of concentrations. However, the discovery of chemotaxis in bacteria that lack key components of this methylation-dependent system, or in organisms where methylation appears to play a different role, has spurred investigation into methylation-independent chemotactic mechanisms. This guide focuses on the role of CheB in such systems, drawing a comparison between the facultative aerobic nitrogen-fixing bacterium Azospirillum brasilense and the gastric pathogen Helicobacter pylori.

Chemotactic Performance: A Tale of Two Bacteria

The functional importance of CheB in chemotaxis can be starkly contrasted by examining these two model organisms. A. brasilense possesses a complex chemotaxis system that incorporates both methylation-dependent and -independent elements, with CheB playing a significant, though not always essential, role. In contrast, H. pylori has evolved a chemotaxis system entirely devoid of the CheB/CheR methylation machinery, relying on alternative strategies to navigate the challenging acidic environment of the stomach.

Quantitative Comparison of Chemotactic Response

Experimental data from swarm plate assays with A. brasilense clearly demonstrate the impact of CheB on its chemotactic ability. In these assays, the diameter of the swarm ring formed by the bacteria is a measure of their chemotactic proficiency towards a given chemoattractant.

StrainChemoattractant (10 mM Malate) - Swarm Ring Diameter (% of Wild-Type)
A. brasilense Wild-Type100%
A. brasilense ΔcheB~50%
A. brasilense ΔcheR~55%
A. brasilense ΔcheBR~45%

Table 1: Swarm plate assay results for A. brasilense wild-type and mutant strains. Data indicates a significant reduction in chemotactic response in the absence of CheB and/or CheR.

For H. pylori, which naturally lacks cheB, a direct comparison of a wild-type versus a ΔcheB mutant is not applicable. Instead, studies have focused on the importance of its unique chemotaxis system for survival and colonization. A key chemotactic behavior in H. pylori is pH taxis, the ability to move away from acidic environments.

StrainResponse to Acid Gradient (pH Taxis)
H. pylori Wild-TypeExhibits strong negative chemotaxis away from the acid source.
H. pylori ΔtlpBFails to exhibit a directed response to the acid gradient.

Table 2: Qualitative results of pH taxis assay in H. pylori. The chemoreceptor TlpB is essential for this CheB-independent chemotactic behavior.

Signaling Pathways: With and Without CheB

The signaling pathways governing chemotaxis in A. brasilense and H. pylori are fundamentally different, primarily due to the presence or absence of the CheB/CheR adaptation system.

CheB_Dependent_Chemotaxis cluster_membrane Cell Membrane MCP MCP CheA CheA MCP->CheA inhibits Attractant Attractant Attractant->MCP binds CheW CheW ATP ATP CheA->ATP autophosphorylation P P CheA->P CheY CheY Motor Flagellar Motor CheY->Motor binds (tumble) CheB CheB CheB->MCP demethylates (adaptation) CheR CheR CheR->MCP methylates P->CheY phosphotransfer P->CheB phosphotransfer

Figure 1. Simplified CheB-dependent chemotaxis pathway in A. brasilense.

In A. brasilense, attractant binding to MCPs inhibits the autophosphorylation of the histidine kinase CheA.[1] This, in turn, reduces the phosphorylation of the response regulators CheY and CheB.[1] Unphosphorylated CheY leads to smooth swimming, while the activity of the methylesterase CheB is reduced, allowing the methyltransferase CheR to increase the methylation level of the MCPs, facilitating adaptation.[1]

CheB_Independent_Chemotaxis cluster_membrane Cell Membrane TlpB TlpB (pH sensor) CheA CheA TlpB->CheA activates Acid Low pH Acid->TlpB sensed by CheW CheW ATP ATP CheA->ATP autophosphorylation P P CheA->P CheY CheY Motor Flagellar Motor CheY->Motor binds (reversal) P->CheY phosphotransfer

Figure 2. Simplified CheB-independent pH taxis pathway in H. pylori.

H. pylori, lacking CheB and CheR, relies on a more direct signaling cascade for its critical pH taxis.[2] The chemoreceptor TlpB is thought to sense the external pH. In response to low pH, TlpB activates CheA, which then phosphorylates CheY. Phosphorylated CheY interacts with the flagellar motor to induce a change in swimming direction, propelling the bacterium away from the acidic environment. The mechanism of adaptation in this system is not fully understood but is believed to be independent of methylation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to investigate chemotaxis in A. brasilense and H. pylori.

Swarm Plate Assay for A. brasilense

This assay qualitatively and quantitatively assesses the chemotactic ability of bacteria by observing their movement through a semi-solid agar medium containing a chemoattractant.

Swarm_Assay_Workflow start Start step1 Prepare semi-solid agar plates (0.3% agar) with chemoattractant (e.g., 10 mM malate) start->step1 step2 Inoculate a small volume of overnight bacterial culture at the center of the plate step1->step2 step3 Incubate plates at 30°C for 24-48 hours step2->step3 step4 Measure the diameter of the chemotactic ring (swarm) step3->step4 end End step4->end

Figure 3. Workflow for the swarm plate assay.

Methodology:

  • Plate Preparation: Prepare a minimal medium containing a low concentration of agar (typically 0.3%) to allow for bacterial motility. Incorporate the desired chemoattractant (e.g., 10 mM malate for A. brasilense) into the medium before pouring the plates.

  • Inoculation: Grow A. brasilense strains (wild-type and mutants) overnight in a suitable liquid medium. Inoculate a small volume (2-5 µl) of the culture into the center of the semi-solid agar plates.

  • Incubation: Incubate the plates at the optimal growth temperature for A. brasilense (around 30°C) for 24 to 48 hours.

  • Data Analysis: The chemotactic response is visualized as a ring of bacteria swarming away from the inoculation point. Measure the diameter of this swarm ring. The size of the ring is proportional to the chemotactic ability of the strain. Compare the swarm diameters of the mutant strains to the wild-type.

pH Taxis Assay for H. pylori

This microscopic assay is used to observe the directional movement of H. pylori in response to a pH gradient.

pH_Taxis_Workflow start Start step1 Prepare a suspension of motile H. pylori in a suitable buffer (e.g., Brucella broth) start->step1 step2 Place a drop of the bacterial suspension on a microscope slide step1->step2 step3 Introduce a small drop of acidic solution (e.g., 0.1 M HCl) at the edge of the suspension step2->step3 step4 Observe and record bacterial movement using video microscopy step3->step4 step5 Analyze the videos to assess directional movement away from the acid source step4->step5 end End step5->end

Figure 4. Workflow for the pH taxis assay.

Methodology:

  • Cell Preparation: Culture H. pylori under microaerophilic conditions to mid-logarithmic phase. Gently resuspend the bacteria in a suitable motility buffer (e.g., Brucella broth).

  • Slide Preparation: Place a drop of the bacterial suspension on a microscope slide and cover with a coverslip.

  • Gradient Creation: Introduce a small volume of a mild acidic solution (e.g., 0.1 M HCl) at one edge of the coverslip. The acid will diffuse, creating a pH gradient.

  • Observation: Immediately observe the behavior of the bacteria using a phase-contrast microscope equipped with a video camera.

  • Analysis: Record the swimming behavior of the bacteria. A positive pH taxis response is characterized by directed movement away from the acidic source. Compare the behavior of wild-type and mutant strains.

Conclusion: Diverse Strategies for a Common Goal

The comparative analysis of Azospirillum brasilense and Helicobacter pylori underscores the remarkable diversity of chemotactic mechanisms in the bacterial world. While A. brasilense utilizes a complex system where the methylesterase CheB contributes to, but is not absolutely essential for, chemotaxis, H. pylori has evolved a streamlined, CheB-independent pathway to navigate the extreme pH gradients of its niche.

For researchers and drug development professionals, this comparison highlights several key points:

  • Targeting Chemotaxis: The essentiality of different chemotaxis components varies between species. In pathogens like H. pylori, where chemotaxis is a critical virulence factor, targeting unique components of its CheB-independent pathway, such as the TlpB receptor, could be a promising antimicrobial strategy.

  • Evolution of Sensory Systems: The divergence in chemotactic strategies illustrates how bacteria adapt their sensory systems to their specific environments. The complex, multi-layered system of A. brasilense may be advantageous in the variable soil environment, while the focused pH taxis of H. pylori is critical for survival in the stomach.

  • Beyond the E. coli Model: The study of organisms like A. brasilense and H. pylori is crucial for expanding our understanding of bacterial chemotaxis beyond the canonical E. coli model. These alternative systems offer new insights into the fundamental principles of signal transduction and adaptation.

Further investigation into the intricacies of these methylation-independent pathways will undoubtedly reveal more about the elegant and diverse solutions bacteria have evolved to sense and respond to their chemical world.

References

Safety Operating Guide

Risk Assessment and Waste Categorization

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of CheB protein waste is a critical component of laboratory safety and environmental responsibility. As there are no disposal protocols exclusively for CheB protein, its disposal is governed by institutional guidelines for recombinant protein and biological material waste. The appropriate procedure is determined by a thorough risk assessment of the waste stream, considering its form (liquid or solid), potential biohazardous nature, and whether it is mixed with hazardous chemicals.

It is imperative for all laboratory personnel to consult their institution's specific Environmental Health and Safety (EHS) guidelines before proceeding with any disposal method.[1][2][3] The following information provides a general framework for developing a safe and compliant disposal plan.

The first step is to categorize the CheB protein waste. The primary considerations are its biological source, potential bioactivity, and contamination with other hazardous substances. This assessment will direct the waste to the correct disposal pathway.[1]

Waste CategoryDescriptionPrimary Disposal Method
Non-Hazardous Liquid Waste CheB protein solutions in benign buffers (e.g., PBS, Tris) with no other known hazards.[1]Inactivation (Chemical or Heat) followed by drain disposal with large amounts of water, per local regulations.[1]
Biohazardous Waste CheB protein expressed in or contaminated with microorganisms (e.g., E. coli strains), cell cultures, or viral vectors.[1][2] Includes contaminated labware like gloves, tubes, and culture plates.[4]Decontamination via autoclaving or chemical inactivation, followed by disposal as regulated medical or biohazardous waste.[1][5]
Chemically Hazardous Waste CheB protein mixed with hazardous chemicals such as solvents, detergents, or heavy metals.[1]Collection in a designated, labeled hazardous chemical waste container for professional disposal.[1][6]
Sharps Waste Needles, syringes, pipette tips, or broken glass contaminated with CheB protein.[1][7]Collection in a designated, puncture-proof sharps container for specialized disposal.[1][7]

Experimental Protocols for Inactivation and Disposal

Below are detailed methodologies for handling the different categories of CheB protein waste.

Protocol 1: Inactivation of Non-Hazardous Liquid Waste

For CheB protein solutions deemed non-hazardous, inactivation is a recommended precautionary step before drain disposal.[1]

A. Chemical Inactivation:

  • Transfer the protein solution to a chemically resistant container.

  • Prepare a 10% bleach solution. Add this to the protein solution to achieve a final bleach concentration of at least 1%.[1] For other liquid biohazardous waste, a final concentration of 10% bleach is often recommended.[4]

  • Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[1][4]

  • If required by local regulations, neutralize the bleach with an appropriate quenching agent like sodium thiosulfate.[1]

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

B. Heat Inactivation:

  • Transfer the protein solution to a heat-resistant container, ensuring it is no more than half full and the cap is loosened to allow for venting.[1][8]

  • Heat the solution to 100°C and maintain this temperature for at least 30 minutes.[1]

  • Allow the solution to cool completely to room temperature before handling.

  • Dispose of the inactivated solution down the drain with a large volume of running water.[1]

Protocol 2: Decontamination of Biohazardous Waste by Autoclaving

Autoclaving uses high-pressure steam to sterilize waste and is the most dependable method for decontaminating biohazardous materials.[5][8]

  • Preparation:

    • Solid Waste: Collect solid waste (e.g., contaminated petri dishes, gloves, tubes) in an autoclavable biohazard bag.[4] Place the bag inside a rigid, leak-proof secondary container.[4][8] Do not fill the bag more than 3/4 full and leave the top loosely tied to allow steam penetration.[2][4]

    • Liquid Waste: Collect liquid waste in a heat-resistant (borosilicate glass or polypropylene) bottle. Fill the container only half full and loosen the cap to prevent pressure buildup.[8]

  • Loading: Place the secondary container or bottle in the autoclave. Ensure there is enough space between items for steam to circulate effectively.[9] Do not allow items to touch the inner walls of the autoclave chamber.[10]

  • Cycle Selection: Choose a "waste" or "liquid" (slow exhaust) cycle as appropriate.[5][9] Typical parameters for biohazardous waste are a temperature of at least 121°C (250°F) and a pressure of 15-17 psi for a minimum of 60 minutes.[5] Note that the total cycle time will be longer to account for heating and cooling phases.[5]

  • Unloading: After the cycle is complete, ensure the chamber pressure has returned to zero.[8] Wearing appropriate personal protective equipment (heat-resistant gloves, lab coat, eye protection), stand to the side and open the door slowly to allow steam to escape gradually.[8][10]

  • Final Disposal: Allow the waste to cool completely. Once decontaminated, the autoclaved waste can typically be disposed of as regular trash, though this should be confirmed with institutional guidelines.[3]

Quantitative Data for Disposal Procedures

The following table summarizes key parameters for the inactivation and decontamination protocols.

MethodParameterValueApplication
Chemical Inactivation Disinfectant10% Bleach SolutionLiquid Biohazardous Waste[4]
Final Concentration1% - 10%Liquid Protein & Biohazardous Waste[1][4]
Contact Time≥ 30 minutesLiquid Protein & Biohazardous Waste[1][4]
Heat Inactivation Temperature100°CNon-Hazardous Liquid Protein Waste[1]
Contact Time≥ 30 minutesNon-Hazardous Liquid Protein Waste[1]
Autoclaving Temperature≥ 121°C (250°F)Solid & Liquid Biohazardous Waste[5]
Pressure15 - 17 psiSolid & Liquid Biohazardous Waste[5]
Dwell Time≥ 60 minutesSolid & Liquid Biohazardous Waste[5]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of CheB protein waste.

Caption: Decision workflow for CheB protein waste management.

References

Essential Safety and Operational Guide for Handling CheB Protein

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with the CheB protein. Given the absence of a specific Safety Data Sheet (SDS) for CheB protein, these guidelines are based on established best practices for handling recombinant proteins in a laboratory setting.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required to minimize exposure and ensure personal safety when handling CheB protein. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile or latex, disposablePrevents skin contact with the protein solution.
Eye Protection Safety glasses or gogglesANSI Z87.1 certifiedProtects eyes from splashes or aerosols.
Body Protection Laboratory coatStandard, long-sleevedProtects skin and personal clothing from contamination.
Respiratory Not generally requiredUse in a certified biosafety cabinet if creating aerosolsRequired if there is a risk of inhaling aerosolized protein.
Operational Plan: Handling CheB Protein

Adherence to standard laboratory practices is crucial for the safe handling of CheB protein.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • Use a certified biosafety cabinet (Class II) if procedures may generate aerosols (e.g., sonicating, vortexing vigorously).

Work Practices:

  • Inspect all PPE for integrity before use.

  • Thoroughly wash hands before and after handling the protein.

  • Avoid eating, drinking, or smoking in the laboratory.

  • Minimize the creation of aerosols.

  • In case of a spill, immediately decontaminate the area with a 10% bleach solution or another appropriate disinfectant, allowing for a contact time of at least 20 minutes before cleanup.

Disposal Plan

Proper disposal of CheB protein and contaminated materials is essential to prevent environmental release and ensure laboratory safety.

Waste TypeDisposal Procedure
Liquid Waste (CheB protein solutions) Decontaminate with a final concentration of 10% bleach for at least 30 minutes before disposal down the drain with copious amounts of water, in accordance with local regulations.
Solid Waste (contaminated gloves, tubes, etc.) Collect in a designated biohazard waste container lined with an autoclave bag. Autoclave to decontaminate before disposal as regular laboratory waste.
Sharps (needles, pipette tips, etc.) Place immediately into a designated, puncture-resistant sharps container. The container should be autoclaved before final disposal.

Visualizing CheB Protein's Role and Handling Procedures

To further clarify the operational context of CheB protein, the following diagrams illustrate its signaling pathway and the recommended workflow for its safe handling and disposal.

CheB_Signaling_Pathway cluster_receptor Chemoreceptor Complex cluster_cytoplasm Cytoplasm Receptor MCP CheA CheA (Histidine Kinase) Receptor->CheA Attractant - Repellent CheW CheW CheA->CheW CheB CheB (Methylesterase) CheA->CheB Phosphorylation CheY CheY CheA->CheY Phosphorylation ADP ADP CheA->ADP CheW->Receptor CheB->Receptor Demethylation (Adaptation) Pi Pi CheB->Pi CheY->Pi FlagellarMotor Flagellar Motor CheY->FlagellarMotor Controls Rotation ATP ATP ATP->CheA Autophosphorylation

Caption: Bacterial chemotaxis signaling pathway involving CheB protein.

CheB_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Procedure A Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) B Handle CheB Protein in Well-Ventilated Area or Biosafety Cabinet A->B C Perform Experimental Procedures B->C D Decontaminate Liquid Waste (10% Bleach) C->D E Dispose of Solid Waste in Biohazard Bag for Autoclaving C->E F Dispose of Sharps in Puncture-Resistant Container C->F G Decontaminate Work Surfaces D->G E->G F->G H Remove PPE and Wash Hands G->H

Caption: Step-by-step workflow for handling and disposing of CheB protein.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.